molecular formula C6H10N2O2 B1332142 1-Methyl-5-oxopyrrolidine-3-carboxamide CAS No. 89677-16-7

1-Methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B1332142
CAS No.: 89677-16-7
M. Wt: 142.16 g/mol
InChI Key: XDNQKOAFGDBANV-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carboxamide (CAS 89677-16-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its core application lies in the synthesis of novel compounds targeting the central nervous system (CNS), particularly in the development of nootropic and neuroprotective agents . The 5-oxopyrrolidine (2-pyrrolidinone) scaffold is a privileged structure in drug discovery, found in a wide variety of biologically active molecules and approved pharmaceuticals, such as the nootropic agent Nebracetam . This scaffold is known to contribute to metabolic stability and favorable pharmacokinetic properties. The specific structural features of this compound, including the carboxamide moiety, support its use in designing molecules with enhanced potential for blood-brain barrier penetration, making it a valuable building block for research aimed at treating neurological disorders such as Alzheimer's disease and other forms of dementia . Beyond its primary CNS applications, the 5-oxopyrrolidine core is a versatile scaffold explored for a diverse range of biological activities. Scientific literature indicates that derivatives of 5-oxopyrrolidine-3-carboxylic acid (a closely related compound) have been extensively investigated and shown to possess promising antimicrobial activity against various Gram-positive bacterial pathogens, including Staphylococcus aureus , and pathogenic fungi . Other research avenues include the development of anticancer agents, with some 5-oxopyrrolidine derivatives demonstrating cytotoxic activity and the ability to inhibit cancer cell migration in vitro . This compound is provided for research and development purposes. It is intended for use in laboratory settings by qualified professionals. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle and store according to the safety data sheet, typically at 2-8°C in a sealed, dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-3-4(6(7)10)2-5(8)9/h4H,2-3H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNQKOAFGDBANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337277
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89677-16-7
Record name 1-methyl-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-5-oxopyrrolidine-3-carboxamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Introduction

The 5-oxopyrrolidine (also known as the pyroglutamic or 2-pyrrolidone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids and pharmacologically active agents.[1] Its rigid, five-membered lactam ring provides a well-defined conformational framework for appended functional groups, making it an attractive template for drug design. This guide focuses on a specific derivative, This compound , a molecule of interest for its potential biological activities stemming from the combination of the N-methylated lactam and a primary carboxamide group at the C3 position.

This document serves as a technical resource for researchers, chemists, and drug development professionals. It synthesizes theoretical knowledge with practical, field-proven insights into the synthesis, characterization, and potential utility of this compound. While direct experimental data for this specific molecule is sparse in public literature, its properties and behavior can be reliably inferred from closely related and well-documented analogs.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound features a central pyrrolidinone ring. A methyl group on the ring nitrogen (N1) enhances lipophilicity and prevents N-H hydrogen bond donation from the lactam. The primary carboxamide group at the C3 position is a key functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is critical for interactions with biological targets.[2]

G start1 Methylamine intermediate Step 1: Cyclization (Reflux) 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid start1->intermediate start2 Itaconic Acid start2->intermediate product Step 2: Amidation 1-Methyl-5-oxopyrrolidine- 3-carboxamide intermediate->product reagent Amidation Reagent (e.g., SOCl₂ then NH₄OH) reagent->product

Caption: Proposed two-step synthetic workflow.

Protocol 2.1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (Precursor)

This protocol is adapted from established methods for constructing 5-oxopyrrolidine scaffolds from primary amines and itaconic acid. [2]The reaction proceeds via a Michael addition followed by an intramolecular condensation/cyclization.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).

  • Amine Addition: Add an aqueous solution of methylamine (40 wt. %, 1.1 eq) dropwise to the flask. The initial reaction is often exothermic.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approx. 100-110 °C) for 4-6 hours. Progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl to a pH of ~2-3 to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude 1-methyl-5-oxopyrrolidine-3-carboxylic acid. [3]The product can be further purified by recrystallization from water or an alcohol/water mixture.

Protocol 2.2: Conversion to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. Using thionyl chloride (SOCl₂) to form an acyl chloride intermediate is a classic and effective method, though modern coupling reagents can offer milder conditions. [2] Methodology:

  • Acyl Chloride Formation: Suspend the precursor acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) and add a catalytic amount of DMF. Heat the mixture gently to 50-60 °C for 1-2 hours until the evolution of gas ceases and the solution becomes clear.

  • Reagent Removal: Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Cool the crude acyl chloride intermediate in an ice bath. Cautiously add it dropwise to a stirred, concentrated solution of ammonium hydroxide (excess).

  • Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The product will often precipitate. Filter the solid, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. The predicted data below are based on characteristic chemical shifts and absorption frequencies for the functional groups present in the molecule. [1][4][5] Table 3.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Protons Multiplicity Approx. Shift (ppm) Rationale
-NH₂ (amide) 2 x broad singlet 7.0 - 7.5 Exchangeable protons of a primary amide.
-CH- (C3) multiplet 3.1 - 3.4 Methine proton alpha to carbonyl and adjacent to methylene.
-NCH₂- (C5) multiplet 3.2 - 3.5 Methylene protons adjacent to lactam nitrogen.
-CH₂CO- (C4) multiplet 2.5 - 2.8 Methylene protons alpha to lactam carbonyl.

| -NCH₃ | singlet | 2.7 - 2.9 | N-methyl protons. |

Table 3.2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Approx. Shift (ppm) Rationale
C=O (Lactam, C2) 173 - 175 Carbonyl carbon of a five-membered lactam.
C=O (Amide) 171 - 173 Carbonyl carbon of a primary amide.
-NCH₂- (C5) 50 - 52 Carbon adjacent to lactam nitrogen.
-CH- (C3) 35 - 38 Methine carbon.
-CH₂CO- (C4) 33 - 36 Carbon alpha to lactam carbonyl.

| -NCH₃ | 29 - 31 | N-methyl carbon. |

Table 3.3: Key Infrared (IR) Absorption Bands

Functional Group Vibration Mode Approx. Wavenumber (cm⁻¹) Rationale
N-H (Amide) Symmetric & Antisymmetric Stretch 3150 - 3400 (two bands) Characteristic stretching of a primary amide. [4]
C=O (Lactam) Stretch 1680 - 1700 Carbonyl stretch in a five-membered ring lactam.
C=O (Amide I) Stretch 1640 - 1660 Amide I band (primarily C=O stretch).

| N-H (Amide II) | Bend | 1600 - 1640 | Amide II band (N-H bending and C-N stretching). |

Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 143.1. Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the pyrrolidine ring.

Chemical Reactivity and Stability

The molecule contains two key amide functionalities: a tertiary amide within the lactam ring and a primary carboxamide. Both are susceptible to hydrolysis under strong acidic or basic conditions, although the lactam is generally more stable due to ring strain considerations.

G start 1-Methyl-5-oxopyrrolidine- 3-carboxamide product 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid start->product Hydrolysis reagent H₃O⁺ or OH⁻ (Heat) reagent->product

Caption: Hydrolysis of the primary carboxamide functional group.

  • Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, neutral pH). It should be stored in a well-sealed container away from strong acids and bases.

  • Hydrolysis: Vigorous heating in the presence of strong acid or base will hydrolyze the primary carboxamide back to the corresponding carboxylic acid. The lactam ring would require more forcing conditions to open, yielding 4-(methylamino)pentanedioic acid. This differential reactivity can be exploited for selective chemical modifications.

Potential Applications in Research and Drug Development

While this compound itself may not be extensively studied, its structural class is rich in biological activity. This makes it a valuable candidate for screening libraries and a starting point for medicinal chemistry programs.

  • Anti-inflammatory and Analgesic Agents: Structurally related 5-oxopyrrolidine carboxamides have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential for developing new anti-inflammatory drugs. [2]- Antibacterial Agents: The pyrrolidinone core is a feature of several antibiotics. Numerous synthetic derivatives have been prepared and tested against pathogenic bacteria, with some showing potent activity, including against resistant strains like S. aureus. [1][6]The N-methyl and carboxamide groups can be fine-tuned to optimize antibacterial potency and selectivity.

  • Anticancer Research: The rigid scaffold allows for the precise spatial orientation of pharmacophores, a desirable trait for designing enzyme inhibitors or receptor antagonists. Various 5-oxopyrrolidine derivatives have been investigated for their anticancer properties. [5][7] The molecule serves as an excellent scaffold for further derivatization. The primary amide can be converted to nitriles or used in condensation reactions, while the lactam ring provides a stable core for building more complex structures.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Hazard Analogs: The precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid, is classified as causing skin and eye irritation. [3]Other related pyrrolidones can be irritants and may have other associated hazards. [8]It is prudent to assume this compound has similar irritant properties.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]
  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
  • Vaickelioniene, R., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]
  • PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]
  • Human Metabolome Database. 1H NMR Spectrum for 1-Methyluric acid. [Link]
  • Evonik. Safety Data Sheet. [Link]
  • Gontijo, R. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]
  • Gontijo, R. J., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
  • Katritzky, A. R., & Topsom, R. D. (1965). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society. [Link]
  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. [Link]
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemine Technologija. [Link]
  • PubChemLite. 1-methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]
  • Juskeniene, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]
  • Gontijo, R. J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

Sources

A Technical Guide to the Structure Elucidation of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a foundational pillar of scientific integrity. Small heterocyclic scaffolds, such as the 5-oxopyrrolidine core, are of significant interest due to their prevalence in bioactive natural products and their utility as versatile synthons in medicinal chemistry.[1] This guide provides an in-depth, experience-driven walkthrough of the structure elucidation of a novel derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide.

This document eschews a rigid, templated approach. Instead, it follows a logical, investigative workflow that mirrors the real-world process of characterizing a newly synthesized compound. We will begin with foundational mass spectrometry to establish the molecular formula, proceed through one-dimensional and advanced two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to map the molecular framework, and conclude by integrating all data streams to build an unshakeable, self-validating structural hypothesis. The causality behind each experimental choice and the interpretation of the resulting data are emphasized to provide not just a protocol, but a framework for critical thinking in structural analysis.

Part 1: Foundational Analysis - What is the Molecular Formula and Basic Framework?

Before delving into complex connectivity, the first questions are always "What is its mass?" and "What are the basic building blocks?". Mass spectrometry and basic 1D NMR provide these initial, crucial pieces of the puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first experiment performed on a novel, purified compound should be high-resolution mass spectrometry. We choose an electrospray ionization (ESI) source, as it is a "soft" ionization technique suitable for polar, non-volatile small molecules, minimizing initial fragmentation and maximizing the abundance of the molecular ion.[2] Obtaining a high-resolution, accurate mass is non-negotiable; it allows for the confident determination of the elemental composition, a critical filter that eliminates countless incorrect possibilities from the outset.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation, yielding the [M+H]⁺ ion.

  • Instrument: A Time-of-Flight (TOF) mass analyzer is selected for its high mass accuracy and resolution.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Identify the most abundant ion in the high-mass region and use the instrument's software to calculate the elemental composition based on its accurate mass.

Anticipated Results & Interpretation: The molecular formula is predicted to be C₆H₁₀N₂O₂. The monoisotopic mass of this compound is 142.0742 Da. Therefore, in ESI+ mode, we expect to observe the protonated molecular ion, [M+H]⁺.

IonPredicted m/z (Da)Observed m/z (Da)Interpretation
[M+H]⁺143.0815143.0817Protonated molecular ion. Confirms MW of 142.
[M+Na]⁺165.0635165.0638Sodium adduct, common in ESI.

The observation of the [M+H]⁺ peak at m/z 143.0817 provides strong evidence for the elemental composition of C₆H₁₀N₂O₂ . This formula corresponds to a degree of unsaturation of 3. The presence of two carbonyls (C=O) and one ring accounts for these three degrees, fitting our hypothesized structure.

¹H and ¹³C NMR Spectroscopy

Expertise & Causality: One-dimensional ¹H and ¹³C NMR are the workhorses of structural elucidation.[3] ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (scalar coupling), and their relative abundance (integration). ¹³C NMR, in turn, reveals the number of unique carbon environments. Together, they provide a census of the atoms that constitute the molecular backbone.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of polar compounds and to ensure the exchangeable amide protons (-NH₂) are clearly visible.

  • Instrument: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H Acquisition: Acquire a standard proton spectrum with 16 scans.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum with 1024 scans.

Anticipated ¹H NMR Data (500 MHz, DMSO-d₆) & Interpretation:

LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Hₐ7.40broad singlet1H-NHAmide protons are exchangeable, often broad. Deshielded by the adjacent carbonyl.
Hₐ'6.95broad singlet1H-NHThe second amide proton, diastereotopic and thus chemically non-equivalent.
H₃3.45 - 3.35multiplet1H-CH-Methine proton at C3, deshielded by adjacent carbonyl and amide groups.
H₄3.30 - 3.15multiplet2H-CH₂-N-Methylene protons at C4, adjacent to the electron-withdrawing nitrogen atom.
H₆2.75singlet3H-CH₃Methyl group attached to the nitrogen atom of the lactam.
H₂2.65 - 2.45multiplet2H-CH₂-CO-Methylene protons at C2, deshielded by the adjacent lactam carbonyl group.

Anticipated ¹³C NMR Data (125 MHz, DMSO-d₆) & Interpretation:

LabelPredicted δ (ppm)AssignmentRationale
C₅174.5Lactam C=OCarbonyl carbons are highly deshielded; lactam carbonyls appear at the downfield end.
C₇173.0Amide C=OThe primary amide carbonyl is also significantly deshielded.
C₄50.5-CH₂-N-Carbon adjacent to nitrogen is deshielded relative to a standard alkane carbon.
C₃36.0-CH-Methine carbon alpha to two carbonyl groups.
C₂33.5-CH₂-CO-Methylene carbon alpha to the lactam carbonyl.
C₆29.0-CH₃N-methyl carbon, relatively shielded.

Part 2: Mapping the Framework with 2D NMR

With a parts list of atoms from 1D NMR, we now must assemble them. Two-dimensional NMR experiments are the key to unambiguously establishing the connectivity of the molecular structure. They provide a roadmap of how the atoms are bonded to one another.

G cluster_1d 1D NMR & MS cluster_2d 2D NMR cluster_structure Final Structure ms HRMS hsqc HSQC h1 ¹H NMR cosy COSY h1->cosy Proton Environments c13 ¹³C NMR c13->hsqc Carbon Environments hmbc HMBC cosy->hmbc H-H Correlations hsqc->hmbc Direct C-H Correlations structure Elucidated Structure hmbc->structure Long-Range C-H Correlations

Figure 1: The logical workflow for structure elucidation.

COSY (Correlation Spectroscopy): Identifying Spin Systems

Expertise & Causality: The COSY experiment is the first step in mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] This allows us to connect adjacent protons and build fragments of the molecule, or "spin systems."

Experimental Protocol: gCOSY

  • Setup: Use the same sample prepared for 1D NMR.

  • Experiment: Run a standard gradient-enhanced COSY (gCOSY) experiment.

  • Processing: Process the 2D data with a sine-bell window function in both dimensions to resolve cross-peaks.

Anticipated Results & Interpretation: The COSY spectrum will show the ¹H spectrum on both the horizontal and vertical axes. The diagonal contains the 1D spectrum, while the off-diagonal "cross-peaks" connect protons that are coupled.

  • A strong cross-peak is expected between the multiplet at δ 3.40 (H₃) and the multiplet at δ 2.55 (H₂) . This establishes the -CH(3)-CH₂(2)- fragment.

  • A cross-peak is also expected between H₃ and the multiplet at δ 3.23 (H₄) . This confirms the -CH(3)-CH₂(4)- fragment.

  • Together, these correlations build the contiguous -CH₂(2)-CH(3)-CH₂(4)- spin system, which constitutes the core of the pyrrolidine ring.

  • The N-methyl singlet (H₆ ) and the amide protons (Hₐ/Hₐ' ) will appear on the diagonal but will show no cross-peaks, confirming they are isolated from the other protons by heteroatoms or quaternary carbons.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

Expertise & Causality: The HSQC experiment is a powerful technique that correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH).[5] This allows us to definitively assign the carbon signals for all protonated carbons, merging our ¹H and ¹³C data into a single, cohesive picture.

Experimental Protocol: gHSQC

  • Setup: Use the same sample.

  • Experiment: Run a standard gradient-enhanced, sensitivity-enhanced HSQC experiment.

  • Processing: Process the data to show the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Anticipated Results & Interpretation: Each cross-peak in the HSQC spectrum links a specific proton resonance to a specific carbon resonance.

Proton (δ ppm)Correlated Carbon (δ ppm)Assignment
3.40 (H₃)36.0 (C₃)-CH-
3.23 (H₄)50.5 (C₄)-CH₂-N-
2.75 (H₆)29.0 (C₆)-CH₃
2.55 (H₂)33.5 (C₂)-CH₂-CO-

This experiment leaves only the non-protonated (quaternary) carbons unassigned: the two carbonyls, C₅ (δ 174.5) and C₇ (δ 173.0).

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Pieces

Expertise & Causality: The HMBC experiment is arguably the most critical for determining the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6] These "long-range" correlations are the key to connecting the spin systems identified by COSY and positioning the quaternary carbons and heteroatoms.

Experimental Protocol: gHMBC

  • Setup: Use the same sample.

  • Experiment: Run a standard gradient-enhanced HMBC experiment, optimized for a long-range coupling constant of 8 Hz.

  • Processing: Process the 2D data to correlate the ¹H and ¹³C spectra.

Anticipated Results & Interpretation: The HMBC cross-peaks provide the final, definitive connections.

Sources

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Methyl-5-oxopyrrolidine-3-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction: The Significance of the Pyrrolidinone Core

The 5-oxopyrrolidine (or pyroglutamic acid) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] Its rigid, cyclic structure imparts conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a methyl group at the 1-position and a carboxamide at the 3-position creates a versatile molecule with multiple points for further diversification, making it an attractive building block for the synthesis of novel therapeutic agents.

Strategic Approaches to the Synthesis of the Target Compound

Two primary retrosynthetic strategies are presented for the synthesis of this compound. The choice of route may depend on the availability of starting materials, desired scale, and stereochemical considerations.

Strategy 1: Ring Formation via Michael Addition followed by N-Methylation and Amidation

This is a convergent approach that constructs the pyrrolidinone ring from acyclic precursors.

Strategy 2: N-Methylation of a Pre-formed Pyrrolidinone Ring followed by Amidation

This strategy utilizes a commercially available or readily synthesized pyroglutamic acid derivative as the starting material.

Detailed Synthetic Pathways and Experimental Protocols

Pathway 1: Synthesis via Itaconic Acid and Methylamine

This pathway is a robust and scalable method for the construction of the 1-Methyl-5-oxopyrrolidine-3-carboxylic acid precursor. The core of this synthesis is the tandem aza-Michael addition/cyclization reaction between itaconic acid and methylamine.

The reaction of itaconic acid with an amine, in this case, methylamine, proceeds through a Michael addition followed by an intramolecular amidation to form the pyrrolidinone ring.[3]

Reaction: Itaconic Acid + Methylamine → 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Causality of Experimental Choices:

  • Solvent: Water is often used as a green and effective solvent for this reaction, facilitating the dissolution of the reactants and promoting the reaction.[3]

  • Temperature: Reflux temperatures are typically employed to drive the reaction to completion, ensuring both the Michael addition and the subsequent cyclization occur efficiently.

  • pH Adjustment: Acidification of the reaction mixture after cooling is crucial for the precipitation of the carboxylic acid product.

Experimental Protocol: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • To a solution of itaconic acid (1.0 eq) in water, an aqueous solution of methylamine (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature.

  • Concentrated hydrochloric acid is added dropwise to adjust the pH to approximately 2, leading to the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Reaction: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid → this compound

Causality of Experimental Choices:

  • Activating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride are effective reagents for converting the carboxylic acid to the more reactive acid chloride. The choice often depends on the desired reaction conditions and ease of purification.

  • Ammonia Source: Anhydrous ammonia gas or a solution of ammonia in a suitable solvent (e.g., dioxane, methanol) can be used to introduce the amide functionality.

  • Temperature: The initial formation of the acid chloride is often performed at room temperature or with gentle heating, while the subsequent amidation is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of this compound

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is suspended in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Thionyl chloride (1.2 eq) is added dropwise to the suspension at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred until the conversion to the acid chloride is complete (monitored by IR spectroscopy, observing the disappearance of the broad O-H stretch and the appearance of the acid chloride carbonyl stretch).

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The crude acid chloride is redissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) saturated solution of ammonia in an appropriate solvent.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford this compound.

Pathway 2: N-Methylation of a Pyroglutamic Acid Derivative

This alternative pathway begins with a pre-existing 5-oxopyrrolidine-3-carboxylic acid or its ester, which is then N-methylated.

To prevent side reactions during the N-methylation step, the carboxylic acid is first protected as an ester, typically a methyl or ethyl ester.

Reaction: 5-oxopyrrolidine-3-carboxylic acid + Methanol/H⁺ → Methyl 5-oxopyrrolidine-3-carboxylate

Experimental Protocol: Synthesis of Methyl 5-oxopyrrolidine-3-carboxylate

  • 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) is dissolved in methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.[4]

  • The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

The introduction of the methyl group onto the nitrogen atom of the pyrrolidinone ring is a crucial step. This is typically achieved using a methylating agent in the presence of a base.[5]

Reaction: Methyl 5-oxopyrrolidine-3-carboxylate + Methyl Iodide → Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is used to deprotonate the amide nitrogen without competing in the methylation reaction.[5]

  • Methylating Agent: Methyl iodide is a commonly used and effective methylating agent.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for this reaction as they dissolve the reactants and do not interfere with the reaction mechanism.

Experimental Protocol: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

  • To a solution of Methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous DMF at 0 °C, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise.

  • The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation.

  • Methyl iodide (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate.

The final step involves the conversion of the methyl ester to the primary amide. This can be achieved by direct aminolysis with ammonia.

Reaction: Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate + Ammonia → this compound

Experimental Protocol: Synthesis of this compound

  • Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol.

  • The reaction mixture is stirred in a sealed vessel at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent and excess ammonia are removed under reduced pressure.

  • The resulting solid is purified by recrystallization or column chromatography to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1-Methyl-5-oxopyrrolidine-3-carboxylic acidC₆H₉NO₃143.1475-85
This compoundC₆H₁₀N₂O₂142.1660-70
Methyl 5-oxopyrrolidine-3-carboxylateC₆H₉NO₃143.1485-95
Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylateC₇H₁₁NO₃157.1770-80

Visualizing the Synthetic Workflow

Synthesis_Pathway_1 Itaconic_Acid Itaconic Acid Carboxylic_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Carboxylic_Acid Aza-Michael Addition/ Cyclization Methylamine Methylamine Methylamine->Carboxylic_Acid Aza-Michael Addition/ Cyclization SOCl2 SOCl₂/DMF Carboxylic_Acid->SOCl2 Amide 1-Methyl-5-oxopyrrolidine- 3-carboxamide SOCl2->Amide Activation NH3 NH₃ NH3->Amide Amidation Synthesis_Pathway_2 Pyroglutamic_Acid 5-Oxopyrrolidine- 3-carboxylic acid MeOH MeOH/H⁺ Pyroglutamic_Acid->MeOH Ester Methyl 5-oxopyrrolidine- 3-carboxylate NaH_MeI NaH, MeI Ester->NaH_MeI Methylated_Ester Methyl 1-Methyl- 5-oxopyrrolidine- 3-carboxylate NH3_MeOH NH₃/MeOH Methylated_Ester->NH3_MeOH Amide 1-Methyl-5-oxopyrrolidine- 3-carboxamide MeOH->Ester Esterification NaH_MeI->Methylated_Ester N-Methylation NH3_MeOH->Amide Amidation

Sources

Physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate assessment of a compound's properties. Physicochemical characterization is the cornerstone of this process.[1][2] Properties such as solubility, lipophilicity, and melting point are not mere data points; they are critical indicators of a compound's potential for oral bioavailability, formulation stability, and membrane permeability.[2][3] For a novel molecule like this compound, establishing a robust physicochemical profile is the first step in de-risking its development pathway. This guide provides the "why" and the "how" — explaining the causality behind experimental choices and presenting validated protocols to generate reliable and reproducible data.

Molecular Structure and Identity Confirmation

Before any other property is measured, the identity and purity of the compound must be unequivocally confirmed.

Predicted Molecular Properties

While experimental data is paramount, computational tools provide a valuable preliminary assessment. Based on its structure, we can predict key properties for this compound (C₆H₁₀N₂O₂). These predictions, often derived from analogs like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[4] and its methyl ester[5], help in planning experiments.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs.

Property This compound (Predicted) 1-Methyl-5-oxopyrrolidine-3-carboxylic acid[4] 1-Methyl-5-oxopyrrolidine-3-carboxylic acid methyl ester[5]
Molecular Formula C₆H₁₀N₂O₂ C₆H₉NO₃ C₇H₁₁NO₃
Molecular Weight 142.16 g/mol 143.14 g/mol 157.17 g/mol
Predicted LogP (XLogP3) -1.2 to -0.8 -1.0 -0.7
Hydrogen Bond Donors 1 1 0

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Spectroscopic Verification Workflow

A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is essential to confirm the chemical structure.

cluster_workflow Structural Verification Workflow synthesis Synthesized Compound (this compound) ms Mass Spectrometry (MS) Confirm Molecular Weight (142.16 Da) synthesis->ms nmr NMR Spectroscopy (¹H & ¹³C) Confirm Connectivity & Carbon Skeleton synthesis->nmr ir Infrared (IR) Spectroscopy Confirm Functional Groups (Amide, Lactam) synthesis->ir purity Purity Assessment (e.g., HPLC-UV, LC-MS) ms->purity nmr->purity ir->purity verified Structurally Verified Compound purity->verified

Caption: Workflow for unambiguous structural verification.

  • ¹H and ¹³C NMR: Provides the carbon-hydrogen framework. For this molecule, one would expect characteristic signals for the N-methyl group, the three distinct methylene groups of the pyrrolidine ring, and the methine proton at the C3 position.[6]

  • Mass Spectrometry: Confirms the molecular weight. High-resolution MS would verify the elemental composition (C₆H₁₀N₂O₂).

  • Infrared Spectroscopy: Identifies key functional groups. Expected peaks would include C=O stretches for the lactam and the primary amide, and N-H stretches for the amide.[7]

Aqueous Solubility: A Cornerstone of Bioavailability

Poor aqueous solubility is a leading cause of failure in drug development.[8][9] It is critical to distinguish between two types of solubility measurements: kinetic and thermodynamic.

Causality: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, added from a concentrated DMSO stock, precipitates in an aqueous buffer.[9] It is rapid but can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[9] Its value lies in early-stage screening for ranking compounds.

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[10][11] It is more time- and resource-intensive but provides the definitive value needed for formulation development and biopharmaceutical classification (BCS).[12]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical guidelines and represents a self-validating system for obtaining trustworthy data.[10][11][12]

Objective: To determine the equilibrium solubility of this compound at a physiologically relevant pH (e.g., 7.4) and temperature (37 °C).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached with the solid state.[10]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at 37 ± 1 °C.[12] The system must be allowed to reach equilibrium, which can take anywhere from 24 to 72 hours.

  • Sampling: At predetermined time points (e.g., 24, 48, 72 hours), withdraw aliquots from each vial.

  • Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step; centrifugation followed by filtration through a 0.45 µm filter is recommended to prevent solid carryover.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

  • Validation: Equilibrium is confirmed when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical.[12] The experiment should be run in at least triplicate to ensure reproducibility.

cluster_solubility Equilibrium Solubility Workflow (Shake-Flask) start Add Excess Solid to Aqueous Buffer (pH 7.4) agitate Agitate at 37°C (24-72 hours) start->agitate sample Sample at t=24, 48, 72h agitate->sample separate Centrifuge & Filter (0.45 µm) sample->separate quantify Quantify Concentration (HPLC-UV) separate->quantify validate Confirm Equilibrium (Concentration Plateau) quantify->validate result Thermodynamic Solubility Value validate->result

Caption: Experimental workflow for thermodynamic solubility.

Lipophilicity (LogP): The Balance of Water and Fat

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key determinant of membrane permeability and metabolic stability.[13] It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[13][14]

Causality: Why n-Octanol?

n-Octanol is used as the standard organic phase because its balance of a polar hydroxyl head and a nonpolar alkyl chain serves as a reasonable surrogate for the amphiphilic nature of biological membranes.

Experimental Protocol: Shake-Flask 101 Method

The shake-flask method remains the most reliable technique for LogP determination, suitable for a wide range of solutes.[13][14]

Objective: To determine the n-octanol/water partition coefficient (LogP) for this compound.

Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or buffer, pH 7.4) for 24 hours to ensure mutual saturation. Separate the two phases. This step is critical to prevent volume changes during the actual experiment.

  • Compound Addition: Dissolve a known amount of the compound in the aqueous phase. The initial concentration should be accurately determined.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound.

  • Equilibration: Gently agitate the mixture to allow the compound to partition between the two phases until equilibrium is reached (typically a few hours). Vigorous shaking should be avoided to prevent emulsion formation.[15]

  • Phase Separation: Separate the two layers by centrifugation.

  • Quantification: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

A negative LogP value indicates the compound is more hydrophilic, while a positive value indicates it is more lipophilic.[14]

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).[16]

Causality: The Impact of Impurities

Impurities disrupt the crystal lattice of a solid, which lowers the energy required to break the intermolecular forces. Consequently, impure samples exhibit a depressed melting point and a broader melting range.[16] This makes melting point determination a simple, rapid, and effective method for assessing purity.

Experimental Protocol: Capillary Method

The capillary method is the standard technique for melting point determination.[17][18]

Objective: To determine the melting point range of a purified sample of this compound.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.[18]

  • Capillary Loading: Tightly pack a small amount of the powdered sample into a thin-walled capillary tube.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or DigiMelt).[19]

  • Rapid Determination (Optional): First, heat the sample rapidly to find an approximate melting range. This saves time in the subsequent accurate measurement.[16][19]

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to a slow, controlled ramp (1-2°C per minute).[17][18]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire solid mass has turned into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be sharp.

Table 2: Summary of Key Physicochemical Assays and Their Significance.

Parameter Experimental Method Causality & Significance in Drug Development Self-Validation Check
Solubility Shake-Flask (Equilibrium) Governs dissolution rate and bioavailability. A prerequisite for absorption.[9][11] Concentration reaches a plateau over time.[12]
Lipophilicity (LogP) Shake-Flask (Octanol/Water) Influences membrane permeability, protein binding, and metabolism.[13][20] Mass balance (total compound recovered should equal initial amount).

| Melting Point | Capillary Method | Indicator of purity and solid-state stability. A sharp range suggests high purity.[16] | Consistent results across multiple measurements. |

Conclusion

The physicochemical properties of this compound, like any new chemical entity, are not merely descriptive data but predictive tools that are integral to a successful drug development campaign. By employing the robust, validated experimental protocols detailed in this guide—from structural verification to the determination of solubility, lipophilicity, and melting point—researchers can build a comprehensive data package. This foundation of high-quality data enables informed decision-making, rational formulation design, and ultimately increases the probability of advancing a promising molecule into a life-changing therapeutic.

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1-Methyl-5-oxopyrrolidine-3-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Abstract

This compound is a novel small molecule belonging to the diverse class of pyrrolidone derivatives. While its precise biological role remains uncharacterized, its structural similarity to a range of bioactive compounds—from nootropics to anti-inflammatory and anticonvulsant agents—suggests a rich and complex pharmacology awaiting discovery. This technical guide presents a comprehensive, multi-pronged research framework for the systematic elucidation of its mechanism of action. We eschew a speculative review in favor of a detailed, actionable series of hypotheses and corresponding experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing a rigorous, self-validating roadmap for investigating this promising compound. Our approach is grounded in the established pharmacology of related structures, proposing a logical progression of in vitro assays designed to probe potential interactions with key neurological, inflammatory, and ion channel targets.

Introduction: The Pyrrolidone Scaffold and the Investigative Rationale

The 2-oxopyrrolidine (pyrrolidone) ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The prototypical pyrrolidone derivative, piracetam, first synthesized in the 1960s, gave rise to the entire class of "nootropic" drugs, intended to enhance cognitive functions like memory and learning.[1] The mechanisms underlying these effects are thought to involve modulation of central cholinergic and glutamatergic neurotransmitter systems.[2][3]

Subsequent research has revealed a remarkable diversity of biological activities associated with this scaffold. Various derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated activities including:

  • Anticonvulsant and neuroprotective effects [1][4]

  • Anti-inflammatory properties [5]

  • Analgesic and antihypoxic effects [6]

  • Antagonism of the CCR5 receptor, a target in HIV therapy [7]

  • Inhibition of voltage-gated sodium channels (Nav1.8), relevant to pain and cough [8]

Given this precedent, this compound stands as a compound of significant interest. Its structure, featuring the core pyrrolidone ring with N-methylation and a C3-carboxamide, presents a unique combination of motifs found across these varied pharmacologies. This guide, therefore, outlines a systematic approach to de-orphanize this compound, beginning with the most plausible hypotheses derived from its chemical lineage.

Proposed Mechanisms and Experimental Validation

This section forms the core of our investigative strategy. For each plausible mechanism, we present a primary hypothesis, the scientific rationale, and a detailed, field-tested experimental protocol. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Hypothesis 1: Modulation of Central Cholinergic Systems

Rationale: A significant body of evidence links pyrrolidone-based nootropics to the enhancement of cholinergic function.[2] Drugs like oxiracetam and aniracetam can prevent amnesia induced by the acetylcholine synthesis inhibitor hemicholinium or the muscarinic receptor antagonist scopolamine.[2] This suggests a potential interaction with acetylcholine receptors or the metabolic enzyme acetylcholinesterase (AChE).

Experimental Protocol: Cholinergic Receptor Binding and AChE Inhibition Assay

This protocol aims to determine if this compound directly interacts with key cholinergic targets.

Step-by-Step Methodology:

  • Target Preparation:

    • Utilize commercially available cell membrane preparations from CHO-K1 or HEK293 cells stably expressing human muscarinic acetylcholine receptors (M1-M5 subtypes) and nicotinic acetylcholine receptors (e.g., α7, α4β2 subtypes).

    • Prepare a purified human recombinant acetylcholinesterase (AChE) enzyme solution in a suitable assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Competitive Radioligand Binding Assay (Receptors):

    • Muscarinic Receptors: Use [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

    • Nicotinic Receptors: Use [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin as the radioligand.

    • Procedure: In a 96-well filter plate, combine the cell membrane preparation, the appropriate radioligand at its Kd concentration, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Controls: Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known antagonist, e.g., atropine for muscarinic), and vehicle control.

    • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Termination & Measurement: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters to remove unbound radioligand. Measure the retained radioactivity on the filters using a scintillation counter.

  • AChE Inhibition Assay (Ellman's Method):

    • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm.

    • Procedure: In a 96-well plate, add AChE enzyme solution, DTNB solution, and varying concentrations of this compound.

    • Controls: Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (enzyme + substrate, no inhibitor).

    • Initiation: Start the reaction by adding the substrate, ATCh.

    • Measurement: Monitor the change in absorbance at 412 nm over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

Data Presentation & Interpretation:

Assay TypeParameter MeasuredPositive Result Indication
Radioligand BindingIC50 / KiA low IC50 value indicates high binding affinity to the receptor.
AChE InhibitionIC50A low IC50 value indicates potent inhibition of the enzyme.
  • Causality: A dose-dependent reduction in radioligand binding indicates direct competition for the receptor's binding site. A dose-dependent decrease in the rate of TNB formation indicates inhibition of AChE activity. These results would firmly ground the compound's mechanism within the cholinergic system.

Workflow Diagram:

Cholinergic_Assay_Workflow cluster_receptor Receptor Binding Assay cluster_enzyme AChE Inhibition Assay Membranes Receptor-Expressing Cell Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-Radioligand Radioligand->Incubate Compound Test Compound (this compound) Compound->Incubate Filter Filter & Wash Incubate->Filter Measure_Scint Scintillation Counting Filter->Measure_Scint AChE AChE Enzyme Substrate Add Substrate (ATCh) AChE->Substrate DTNB DTNB (Ellman's Reagent) DTNB->Substrate Compound_E Test Compound Compound_E->Substrate Measure_Abs Measure Absorbance @ 412 nm Substrate->Measure_Abs

Workflow for cholinergic target validation.
Hypothesis 2: Allosteric Modulation of Glutamate Receptors

Rationale: Beyond the cholinergic system, modulation of ionotropic glutamate receptors, particularly AMPA receptors, is another hallmark of certain nootropics.[3] Aniracetam, for example, is known to potentiate AMPA receptor currents, which is believed to contribute to its cognitive-enhancing effects by facilitating synaptic plasticity. Given the structural relation, it is plausible that this compound could act as a positive allosteric modulator (PAM) of AMPA receptors.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct functional measure of the compound's effect on AMPA receptor activity in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably co-expressing a human AMPA receptor subunit combination (e.g., GluA1/GluA2) or primary cortical neurons harvested from embryonic day 18 (E18) rat pups.

  • Electrophysiology Rig Setup: Use a standard patch-clamp amplifier, digitizer, and microscope. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with CsOH. Cesium and fluoride are used to block potassium and chloride channels, isolating glutamate currents.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. Also include tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels and picrotoxin (100 µM) to block GABAA receptors.

  • Recording Procedure:

    • Establish a whole-cell voltage-clamp configuration on a target cell, holding the membrane potential at -60 mV.

    • Using a rapid solution exchange system, apply a sub-maximal concentration of glutamate (e.g., 1 mM) for a short duration (e.g., 2 ms) to evoke an inward current. Repeat this application at regular intervals (e.g., every 15 seconds) to establish a stable baseline response.

    • Co-apply the same concentration of glutamate along with varying concentrations of this compound (e.g., 1, 10, 30, 100 µM).

    • Control: A known AMPA receptor PAM (e.g., cyclothiazide) should be used as a positive control to validate the assay system.

  • Data Analysis:

    • Measure the peak amplitude and the decay kinetics of the glutamate-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the peak current amplitude for each concentration of the compound.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and maximum potentiation.

Data Presentation & Interpretation:

Parameter MeasuredPositive Result Indication
Peak CurrentA dose-dependent increase in the peak amplitude of the glutamate-evoked current.
Decay KineticsA slowing of the current decay (deactivation/desensitization), a common feature of PAMs.
EC50A low EC50 value indicates high potency as a positive modulator.
  • Causality: Direct observation of current potentiation in a controlled voltage-clamp experiment provides unequivocal evidence of functional modulation of the AMPA receptor, strongly supporting this mechanism of action.

Signaling Pathway Diagram:

AMPA_Modulation cluster_membrane Postsynaptic Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Conformational Change Glutamate Glutamate (Agonist) Glutamate->AMPA_R Binds to orthosteric site Compound Test Compound (Potential PAM) Compound->AMPA_R Binds to allosteric site Depolarization Na+ Influx & Membrane Depolarization Ion_Channel->Depolarization EPSP Enhanced Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Hypothesized allosteric modulation of AMPA receptors.
Hypothesis 3: Neuroprotective Activity Against Oxidative Stress

Rationale: Neuroprotection is a frequently reported activity for pyrrolidone derivatives.[1][9] Oxidative stress is a common pathway in neuronal cell death in both acute injury (e.g., stroke) and chronic neurodegenerative diseases. A compound's ability to protect neurons from oxidative insults is a therapeutically valuable mechanism.

Experimental Protocol: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of the compound to protect a human-derived neuronal cell line from a common oxidative toxin, hydrogen peroxide (H₂O₂).

Step-by-Step Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, reduce serum to 1% and add 10 µM retinoic acid for 5-7 days. Differentiated cells exhibit more neuron-like characteristics and are more relevant for neurotoxicity studies.

  • Cell Plating: Seed the differentiated SH-SY5Y cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Incubate for 2 hours.

    • Toxic Insult: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM; this EC₅₀ should be determined in a preliminary experiment).

    • Incubation: Incubate the cells for 24 hours.

  • Controls:

    • Vehicle Control: Cells treated with vehicle only (no compound, no H₂O₂). Represents 100% viability.

    • Toxin Control: Cells treated with H₂O₂ only. Represents ~50% viability.

    • Positive Control: Cells pre-treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂ exposure.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the vehicle control.

    • Plot the percentage of neuroprotection against the compound concentration.

    • Determine the EC₅₀ for the neuroprotective effect.

Data Presentation & Interpretation:

Parameter MeasuredPositive Result Indication
Cell ViabilityA dose-dependent increase in cell viability in the presence of H₂O₂ compared to the toxin-only control.
EC50A low EC50 value indicates a potent neuroprotective effect.
  • Causality: This assay provides functional evidence of neuroprotection. While it doesn't pinpoint the molecular target, a positive result strongly justifies further investigation into antioxidant pathways (e.g., Nrf2 activation) or direct radical scavenging properties.

Summary and Future Directions

This guide outlines a foundational, hypothesis-driven strategy to begin the mechanistic characterization of this compound. The proposed experiments are designed to provide clear, actionable data on the compound's potential interactions with cholinergic, glutamatergic, and cellular stress-response pathways.

  • A positive result in the cholinergic assays would align the compound with classic nootropics like piracetam and suggest potential utility in cognitive disorders.

  • A positive result in the patch-clamp experiments would classify it as an AMPA receptor modulator, a mechanism associated with enhanced synaptic plasticity and potential benefits in depression and cognitive decline.

  • A positive result in the neuroprotection assay would indicate a potential role in treating conditions with an underlying oxidative stress component, such as ischemic stroke or neurodegenerative diseases.[9][10][11]

Negative results are equally informative, allowing researchers to exclude these primary pathways and pivot towards investigating other targets associated with the broader 5-oxopyrrolidine family, such as Nav1.8 channels or CCR5.[7][8] Subsequent steps should include a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to assess the compound's drug-like properties, followed by in vivo validation of the most promising mechanisms in relevant animal models. This structured approach ensures a cost-effective and scientifically rigorous progression from an uncharacterized molecule to a potential therapeutic lead.

References

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  • Ishida, H., et al. (2006). CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives. Journal of medicinal chemistry, 49(12), 3704-3715. [Link]

  • Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-434. [Link]

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  • Šačkus, A., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2447. [Link]

  • Zaruba, J., et al. (2010). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Archiv der Pharmazie, 343(11), 648-654. [Link]

  • Stankevič, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4991. [Link]

  • Stankevič, M., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 4991. [Link]

  • Jonuškienė, I., et al. (2022). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific reports, 12(1), 8565. [Link]

  • Mickevičienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 668. [Link]

  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(3), 358-359. [Link]

  • Tönnies, E., & Roberts, J. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(11), 2139. [Link]

  • Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5096. [Link]

  • Baker, G. B., et al. (2020). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 127(11), 1541-1559. [Link]

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The Emergent Therapeutic Potential of 1-Methyl-5-oxopyrrolidine-3-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The 1-methyl-5-oxopyrrolidine-3-carboxamide core represents one such scaffold, demonstrating a remarkable breadth of biological activity. This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design and provide actionable protocols to empower further investigation into this versatile molecular architecture.

The this compound Core: A Synthetic Overview

The synthetic tractability of the 5-oxopyrrolidine-3-carboxylic acid backbone is a key driver of its therapeutic potential. The common and efficient route to these structures involves the cyclization of itaconic acid with a primary amine, in this case, methylamine, to form the core 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This acid is then readily converted to its corresponding carboxamide derivatives through standard amide coupling reactions. A particularly fruitful avenue of derivatization has been the synthesis of hydrazones, which has yielded compounds with potent biological activities.

General Synthesis Workflow

The general workflow for the synthesis of this compound derivatives, particularly hydrazones, is a multi-step process that offers numerous points for diversification.

Synthesis_Workflow ItaconicAcid Itaconic Acid Cyclization Cyclization ItaconicAcid->Cyclization Methylamine Methylamine Methylamine->Cyclization CoreAcid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid Cyclization->CoreAcid Activation Carboxylic Acid Activation (e.g., SOCl2) CoreAcid->Activation AcidChloride Acid Chloride Intermediate Activation->AcidChloride HydrazideFormation Hydrazide Formation AcidChloride->HydrazideFormation Hydrazine Hydrazine Hydrate Hydrazine->HydrazideFormation Hydrazide 1-Methyl-5-oxopyrrolidine- 3-carbohydrazide HydrazideFormation->Hydrazide Condensation Condensation Hydrazide->Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Condensation Hydrazone Bioactive Hydrazone Derivative Condensation->Hydrazone

Caption: General synthetic workflow for this compound hydrazone derivatives.

Detailed Synthetic Protocol: Synthesis of a Representative Bioactive Hydrazone

This protocol details the synthesis of a 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide, a derivative that has shown significant antibacterial activity.[1]

Step 1: Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • To a solution of itaconic acid (13.0 g, 0.1 mol) in water (100 mL), add 4-aminophenol (10.9 g, 0.1 mol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Step 2: Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Suspend the carboxylic acid from Step 1 (0.05 mol) in methanol (100 mL).

  • Add thionyl chloride (5.4 mL, 0.075 mol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting crude ester, add hydrazine hydrate (80%, 10 mL) and reflux for 6-8 hours.

  • Cool the reaction mixture and collect the precipitated hydrazide by filtration.

Step 3: Synthesis of 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide

  • Dissolve the hydrazide from Step 2 (0.01 mol) in ethanol (50 mL).

  • Add 5-nitrothiophene-2-carbaldehyde (0.01 mol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature.

  • Collect the precipitated hydrazone by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure product.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanisms are still under investigation for all derivatives, evidence suggests that these compounds can interfere with fundamental bacterial processes. One prominent proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[2][3] By binding to DNA gyrase, these compounds can prevent the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death. Another potential mechanism is the disruption of the bacterial cell membrane, leading to leakage of cellular contents.[4][5][6][7][8]

Antimicrobial_MoA cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling Replication DNA Replication DNA_Gyrase->Replication Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to Cell_Membrane Cell Membrane Cell_Membrane->Cell_Death leads to Derivative 1-Methyl-5-oxopyrrolidine- 3-carboxamide Derivative Derivative->DNA_Gyrase Inhibition Derivative->Cell_Membrane Disruption

Caption: Proposed antimicrobial mechanisms of action.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[9][10][11][12][13]

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB. Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum in broth without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

Extensive research has provided valuable insights into the structural features that govern the antimicrobial activity of these derivatives.[9][14][15]

Moiety/SubstitutionObservationImplication
Hydrazone Linker The presence of the hydrazone moiety is often crucial for potent activity.This linker may be involved in binding to the target enzyme or disrupting the cell membrane.
Nitro-substituted Heterocycles Derivatives with a 5-nitrothiophene or 5-nitrofuran ring attached to the hydrazone often exhibit the highest potency.[16][17]The nitro group likely enhances the electrophilicity of the molecule, facilitating interactions with biological targets.
Aromatic Substituents The nature and position of substituents on an aromatic ring attached to the pyrrolidine core can modulate activity.Electron-withdrawing groups can sometimes enhance activity, while bulky groups may be detrimental.

Anticancer Activity: Inducing Programmed Cell Death

The this compound scaffold has also emerged as a promising platform for the development of novel anticancer agents. Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The Apoptotic Pathway

A key mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[18][19][20][21] This is often achieved through the intrinsic apoptotic pathway, which involves the activation of a cascade of enzymes called caspases. The process typically begins with the release of cytochrome c from the mitochondria, which then leads to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.[22][23]

Apoptosis_Pathway cluster_cell Cancer Cell Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Derivative 1-Methyl-5-oxopyrrolidine- 3-carboxamide Derivative Derivative->Mitochondrion Induces Stress

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][6][15][18][24]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is also highly dependent on their chemical structure.[10][25][26][27]

Moiety/SubstitutionObservationImplication
Hydrazone Moiety The hydrazone linker is a common feature in many of the most active anticancer derivatives.This functional group may be critical for interacting with the molecular targets that trigger apoptosis.
Substituted Phenyl Rings The presence of electron-donating or electron-withdrawing groups on a phenyl ring attached to the hydrazone can significantly impact cytotoxicity.These substitutions can alter the electronic properties and steric bulk of the molecule, influencing its ability to bind to its target.
Heterocyclic Moieties The incorporation of various heterocyclic rings, such as thiazole or spirooxindole, can enhance anticancer activity.These ring systems can provide additional points of interaction with the biological target and improve the overall pharmacological profile of the compound.

Neuroprotective and Other Bioactivities: A Glimpse into Further Potential

Beyond antimicrobial and anticancer effects, derivatives of the 5-oxopyrrolidine-3-carboxylic acid core have shown promise in other therapeutic areas.

  • Neuroprotection: Certain derivatives have been shown to act as NMDA receptor antagonists, which can protect neurons from excitotoxicity, a process implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like COX-2.

  • Antioxidant Effects: The ability to scavenge free radicals has been demonstrated in some derivatives, suggesting a role in combating oxidative stress.

  • Antiviral Activity: Notably, a 1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide derivative was identified as a CCR5 antagonist, a mechanism used in anti-HIV therapies.

Future Directions and Concluding Remarks

The this compound scaffold and its derivatives represent a fertile ground for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic accessibility of this core structure, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Further optimization of the lead compounds through systematic SAR studies will be crucial for improving their efficacy and selectivity. The development of in vivo models to assess the therapeutic potential of these derivatives is the next logical step in translating these promising in vitro findings into clinically relevant treatments. This guide serves as a foundational resource to stimulate and support these endeavors, with the ultimate goal of harnessing the full therapeutic potential of this remarkable class of molecules.

References

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An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxamide (CAS 89677-16-7): A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 1-Methyl-5-oxopyrrolidine-3-carboxamide (CAS 89677-16-7) is limited in publicly accessible literature. This guide has been constructed by synthesizing information from closely related analogs, primarily derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid. The methodologies and potential applications described herein are based on established principles in medicinal chemistry and should be considered a foundational framework for initiating research and development activities. All protocols are illustrative and require optimization for the specific compound.

Introduction: The 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine (also known as the pyroglutamic acid) core is a privileged scaffold in medicinal chemistry. This five-membered lactam ring is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have been investigated for their potential as analgesic, antihypoxic, antimicrobial, and anticancer agents[1][2].

This guide focuses on a specific derivative, this compound, providing a technical overview of its physicochemical properties, a proposed synthetic route, methods for analytical characterization, and a discussion of its potential biological significance based on the activities of structurally related molecules.

Physicochemical Properties and Structural Information

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development. The following table summarizes the known and predicted properties for this compound.

PropertyValueSource
CAS Number 89677-16-7N/A
Molecular Formula C₆H₁₀N₂O₂Alfa Chemistry[1]
Molecular Weight 142.16 g/mol Alfa Chemistry[1]
IUPAC Name This compoundAlfa Chemistry[1]
Canonical SMILES CN1CC(CC1=O)C(=O)NAlfa Chemistry[1]
Density 1.239 g/cm³ (Predicted)Alfa Chemistry[1]
Melting Point 139-140 °CFrinton Laboratories Inc.[3]
Storage Temperature 2-8°C, Sealed in dry conditionsBLD Pharm[4]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis initiates with the reaction of itaconic acid with methylamine to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which is then converted to the target carboxamide.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Amidation Itaconic_Acid Itaconic Acid Intermediate_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid Itaconic_Acid->Intermediate_Acid Michael Addition/ Cyclization (Reflux in H₂O) Methylamine Methylamine (CH₃NH₂) Methylamine->Intermediate_Acid Michael Addition/ Cyclization (Reflux in H₂O) Final_Product 1-Methyl-5-oxopyrrolidine- 3-carboxamide Intermediate_Acid->Final_Product Activation & Amination Amidation_Reagents Amidation Reagents (e.g., SOCl₂, NH₄OH) Amidation_Reagents->Final_Product Activation & Amination

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Rationale: This reaction leverages the Michael addition of a primary amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation to form the stable lactam ring. Water is an effective and environmentally benign solvent for this transformation[5].

  • To a solution of itaconic acid (13.0 g, 0.1 mol) in 50 mL of water, add an aqueous solution of methylamine (40%, ~8.5 mL, 0.11 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, acidify the mixture with 5% HCl to a pH of approximately 2-3.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • Rationale: The conversion of a carboxylic acid to a primary amide typically requires activation of the carboxyl group. A common and effective method is the formation of an acyl chloride followed by reaction with ammonia.

  • Suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid (7.15 g, 0.05 mol) in 30 mL of dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 5.4 mL, 0.075 mol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours until the solution becomes clear.

  • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in 30 mL of anhydrous THF and add this solution dropwise to a stirred, cooled (0°C) solution of concentrated ammonium hydroxide (30 mL).

  • Stir the reaction mixture for 4 hours, allowing it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical_Workflow cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy & Spectrometry Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC/UPLC Purity_Assessment->HPLC NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR Final_Characterization Final Characterized Compound HPLC->Final_Characterization NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization

Caption: A typical analytical workflow for the characterization of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the compound and for quantification.

  • Methodology: A reverse-phase (RP) HPLC method is generally suitable for polar compounds like pyrrolidones[6].

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structural confirmation.

  • Methodology: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • ¹H NMR: Expected signals would include a singlet for the N-methyl group, and multiplets for the diastereotopic protons on the pyrrolidine ring, and signals for the amide protons[7].

    • ¹³C NMR: Expected signals would include resonances for the two carbonyl carbons (amide and lactam), the N-methyl carbon, and the three carbons of the pyrrolidine ring[7].

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Methodology: Electrospray ionization (ESI) in positive mode is typically effective for this class of compounds[8].

    • Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 143.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Biological Activities and Applications

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile pharmacophore. Based on the activities of related compounds, this compound could be a valuable candidate for screening in several therapeutic areas.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated that derivatives of 5-oxopyrrolidine possess significant antimicrobial and anticancer properties[2][9][10]. The specific substituents on the pyrrolidine ring and the carboxamide moiety play a crucial role in modulating this activity. For instance, certain hydrazone derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus and human lung adenocarcinoma cells[2]. It is therefore plausible that this compound could serve as a foundational molecule for the development of novel anti-infective or chemotherapeutic agents.

Neurological and Anti-inflammatory Applications

Pyroglutamic acid itself is a metabolite of the glutathione cycle and may play a role in glutamate storage and neurotransmission[11][12][13]. Analogs of pyroglutamic acid have been explored for their neurological effects[1]. Additionally, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and investigated as potent anti-inflammatory agents[14]. Given these precedents, this compound warrants investigation for its potential activity in models of neurodegenerative diseases and inflammation.

Conclusion and Future Directions

This compound is a small molecule with a chemically tractable structure and belongs to a class of compounds with proven biological relevance. While direct data is sparse, this guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the validation of the proposed synthetic route, thorough analytical characterization of the pure compound, and broad biological screening to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for novel therapeutics based on the 5-oxopyrrolidine scaffold.

References

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  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). [Link]

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  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link]

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Molecular structure of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Abstract

The 5-oxopyrrolidine (also known as 2-pyrrolidinone) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This technical guide provides a comprehensive examination of a specific derivative, this compound. We will dissect its molecular architecture, delineate robust synthetic pathways, and establish a multi-faceted analytical framework for its characterization using modern spectroscopic and chromatographic techniques. Furthermore, this guide synthesizes the known biological activities associated with the broader class of 5-oxopyrrolidine-3-carboxamides to contextualize the therapeutic potential of this molecule. Detailed experimental protocols are provided to enable researchers in drug discovery and development to synthesize, purify, and analyze this compound, fostering further investigation into its utility as a chemical probe or therapeutic lead.

Molecular Architecture and Physicochemical Properties

The structural foundation of this compound is the five-membered lactam ring, a feature that imparts significant chemical stability and unique conformational properties. Key substitutions dictate its function:

  • N-Methyl Group: The methyl group at the 1-position (N1) blocks the hydrogen bond donor capability of the lactam nitrogen, which can significantly alter solubility, metabolic stability, and receptor-binding interactions compared to its N-unsubstituted counterpart.

  • C3-Carboxamide Group: The carboxamide moiety at the 3-position is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. This feature is instrumental in forming specific interactions with biological targets such as enzyme active sites or protein receptors.[2]

Caption: 2D structure of this compound.

The molecule's physicochemical properties, predicted computationally, suggest moderate lipophilicity and a significant polar surface area, characteristics that are often balanced in drug candidates to achieve both membrane permeability and aqueous solubility.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂(Calculated)
Molecular Weight 142.16 g/mol (Calculated)
Monoisotopic Mass 142.07423 Da(Calculated)
XLogP3 -1.2(Predicted)
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 3 (2x C=O, 1x -NH₂)(Calculated)
Polar Surface Area 64.66 Ų(Analogous to[2])

Synthesis and Derivatization Strategies

The synthesis of the 5-oxopyrrolidine core is a well-established process in organic chemistry. The most direct and efficient pathway to this compound involves a two-step sequence starting from commercially available reagents.

Causality in Synthesis: The chosen pathway leverages the Michael addition reaction, a robust carbon-carbon bond-forming reaction, followed by an intramolecular cyclization/amidation. This approach is highly convergent and allows for modularity; by substituting methylamine or itaconic acid with other precursors, a diverse library of analogues can be generated for structure-activity relationship (SAR) studies.

  • Step 1: Formation of the Carboxylic Acid Precursor. The synthesis begins with the reaction of itaconic acid with a primary amine, in this case, methylamine. The reaction proceeds via a conjugate addition of the amine to the α,β-unsaturated carboxylic acid, followed by a spontaneous intramolecular condensation to form the stable 5-membered lactam ring, yielding 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This cyclization is often performed under reflux conditions.[3][4]

  • Step 2: Amidation to the Final Product. The resulting carboxylic acid is then converted to the primary carboxamide. This transformation requires activation of the carboxylic acid. A standard and cost-effective method is the conversion to an acyl chloride using thionyl chloride (SOCl₂), followed by quenching with ammonium hydroxide.[2] For more sensitive substrates or to improve yields, peptide coupling reagents such as HATU or EDC can be employed.[2]

G start Itaconic Acid + Methylamine intermediate 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid start->intermediate  Michael Addition &  Cyclization product 1-Methyl-5-oxopyrrolidine- 3-carboxamide intermediate->product  Amidation reagents Activation Reagent (e.g., SOCl₂) then Ammonium Hydroxide reagents->product

Caption: General synthetic workflow for the target compound.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.

TechniqueExpected ObservationsRationale & Interpretation
¹H NMR δ ~2.6-2.8 ppm (m, 2H): CH₂CO; δ ~2.9 ppm (s, 3H): N-CH₃; δ ~3.3-3.5 ppm (m, 1H): CH-CONH₂; δ ~3.8-4.0 ppm (m, 2H): NCH₂; δ ~7.0 & 7.5 ppm (2x br s, 2H): CONH₂The distinct singlet for the N-methyl group is a key identifier. The diastereotopic protons of the ring CH₂ groups and the methine proton will appear as complex multiplets (m). The amide protons often appear as two separate broad singlets (br s) due to restricted rotation around the C-N bond.[5][6]
¹³C NMR δ ~25-30 ppm: N-CH₃; δ ~34-37 ppm: Ring carbons (CH₂, CH); δ ~50-55 ppm: N-CH₂; δ ~173-178 ppm: Carbonyl carbons (C=O)The two carbonyl carbons (lactam and amide) will be the most downfield signals. The chemical shifts distinguish the aliphatic carbons of the ring and the N-methyl group.[5]
IR Spectroscopy ~3400 & 3200 cm⁻¹ (N-H stretch): Primary amide; ~1680 cm⁻¹ (C=O stretch): Lactam carbonyl; ~1650 cm⁻¹ (C=O stretch): Amide I bandThe presence of two distinct C=O stretching frequencies and the characteristic N-H stretches of the primary amide are definitive features.[7]
Mass Spec (ESI+) m/z 143.08 [M+H]⁺; m/z 165.06 [M+Na]⁺ Electrospray ionization in positive mode (ESI+) is expected to yield the protonated molecular ion [M+H]⁺ as the base peak, confirming the molecular weight. The sodium adduct [M+Na]⁺ is also commonly observed.[8]
RP-HPLC Single sharp peak with >95% purityA reverse-phase C18 column with a water/acetonitrile mobile phase containing a small amount of formic acid is a standard method for assessing the purity of such polar molecules.[9]

Biological Significance and Therapeutic Potential

While specific biological data for this compound is not extensively published, the 5-oxopyrrolidine scaffold is a validated pharmacophore with a remarkable range of activities. Analogues have demonstrated significant potential in several therapeutic areas, making this core structure a fertile ground for drug discovery.

  • Antimicrobial and Antibacterial Activity: Numerous derivatives of 5-oxopyrrolidine-3-carboxylic acid and its amides have been synthesized and shown to possess potent activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).[10][11][12] The activity is often modulated by the substituents on the N1 position and the carboxamide group.[5]

  • Anticancer Properties: The scaffold has been investigated for its antiproliferative effects. Certain derivatives have shown potent activity against human lung adenocarcinoma (A549) cells, suggesting a potential role in oncology.[1][10][12]

  • Anti-inflammatory and Analgesic Effects: The parent structure, 5-oxopyrrolidine-3-carboxylic acid, and its derivatives are reported to have analgesic and antihypoxic effects.[3] More specifically, substituted 5-oxopyrrolidine-3-carboxamides have been patented as potent and selective inhibitors of the Nav1.8 voltage-gated sodium channel, a key target for treating neuropathic pain and chronic cough.[13]

G core 5-Oxopyrrolidine-3-Carboxamide Scaffold antimicrobial Antimicrobial Activity (e.g., vs. MRSA) core->antimicrobial anticancer Anticancer Activity (e.g., vs. A549 Lung Cancer) core->anticancer analgesic Analgesic Activity (Nav1.8 Inhibition) core->analgesic anti_inflammatory Anti-inflammatory Effects core->anti_inflammatory

Caption: Diverse biological activities of the core scaffold.

Key Experimental Protocols

The following protocols are provided as a trusted framework for the synthesis and analysis of the title compound.

Protocol 5.1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

  • Reagent Addition: While stirring, slowly add a 40% aqueous solution of methylamine (9.3 mL, ~0.11 mol) dropwise. The addition is exothermic; maintain a controlled rate to keep the temperature below 50 °C.

  • Reaction: Heat the reaction mixture to reflux (100-105 °C) and maintain for 12 hours. The progress can be monitored by TLC (e.g., 9:1 Dichloromethane:Methanol).

  • Workup: Cool the mixture to room temperature. Acidify the solution to pH 1-2 with concentrated HCl. This will precipitate the product.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the product. Purity can be checked via ¹H NMR.

Protocol 5.2: Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask under an inert atmosphere (N₂), suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid (7.15 g, 0.05 mol) in thionyl chloride (15 mL, ~0.2 mol).

  • Acyl Chloride Formation: Add two drops of DMF (catalyst) and heat the mixture to reflux (75-80 °C) for 2 hours. The solid will dissolve as the acyl chloride forms.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture dropwise to a beaker containing concentrated ammonium hydroxide (100 mL) cooled in an ice bath. This is a highly exothermic and vigorous reaction; ensure controlled addition and efficient stirring.

  • Isolation: Stir the resulting mixture for 1 hour at room temperature. A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure this compound as a crystalline solid. Dry under vacuum.

Protocol 5.3: HPLC Method for Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Water:Acetonitrile.

Conclusion

This compound is a structurally intriguing molecule built upon a biologically significant scaffold. Its synthesis is straightforward, and its characterization can be robustly achieved through standard analytical techniques. The rich pharmacology of its analogues, particularly in the areas of infectious disease, oncology, and pain management, underscores its potential as a valuable building block for drug discovery campaigns. This guide provides the foundational chemical and analytical knowledge for researchers to confidently incorporate this compound into their research and development programs.

References

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The Emerging Potential of 1-Methyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals. Within this class, the 5-oxopyrrolidine-3-carboxylic acid and its derivatives have garnered significant attention for their diverse biological activities. These compounds have been investigated for their potential as analgesic, antihypoxic, antibacterial, and anticancer agents. This technical guide will provide an in-depth exploration of a specific derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide, a compound with underexplored potential. Due to the limited direct literature on this specific molecule, this guide will present a comprehensive overview based on the established chemistry and biology of its close analogs, offering a roadmap for researchers and drug development professionals interested in this promising chemical space.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of the synthetic precursors is essential for reaction optimization and scale-up. The table below summarizes the key properties of the starting material, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, and its methyl ester.

Property1-Methyl-5-oxopyrrolidine-3-carboxylic acid[1]Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate[2]
Molecular Formula C₆H₉NO₃C₇H₁₁NO₃
Molecular Weight 143.14 g/mol 157.17 g/mol
CAS Number 42346-68-959857-86-2
Appearance SolidLiquid
IUPAC Name 1-methyl-5-oxopyrrolidine-3-carboxylic acidmethyl 1-methyl-5-oxopyrrolidine-3-carboxylate

Synthesis of this compound: A Proposed Pathway

Synthesis_Workflow ItaconicAcid Itaconic Acid CarboxylicAcid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid ItaconicAcid->CarboxylicAcid Reflux in H2O Methylamine Methylamine Methylamine->CarboxylicAcid TargetMolecule 1-Methyl-5-oxopyrrolidine- 3-carboxamide CarboxylicAcid->TargetMolecule Direct Amidation Ammonia Ammonia Source (e.g., NH4Cl) Ammonia->TargetMolecule CouplingAgent Coupling Agent (e.g., HATU, DMT-MM) CouplingAgent->TargetMolecule

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

The foundational step involves the cyclization of itaconic acid with methylamine. This reaction is a well-established method for creating N-substituted 5-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 equivalent) in water.

  • Addition of Amine: To the stirred solution, add an aqueous solution of methylamine (1.1 equivalents) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Part 2: Direct Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a critical step. Direct amidation methods are preferred for their efficiency and atom economy. The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by ammonia.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable coupling agent such as HATU (1.1 equivalents) or DMT-MM (1.1 equivalents).[3][4]

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Ammonia Source: Add a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 equivalents), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents) to liberate free ammonia in situ.[4]

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to afford the pure product.

Expected Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (singlet), the diastereotopic methylene protons of the pyrrolidinone ring, and the methine proton at the 3-position. The amide protons would appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the lactam and the amide, the N-methyl carbon, and the carbons of the pyrrolidinone ring.[5][6]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide and the lactam, and C-N stretching.[5]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Potential Biological Activities and Mechanism of Action

While direct biological data for this compound is not available, the extensive research on related 5-oxopyrrolidine derivatives allows for informed predictions of its potential therapeutic applications.

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the promising antimicrobial and anticancer activities of various N-substituted 5-oxopyrrolidine-3-carboxamide derivatives.[6] The core scaffold is considered an attractive platform for the development of novel therapeutic agents targeting multidrug-resistant pathogens and various cancer cell lines. The specific substitution at the N1-position and modifications at the C3-carboxamide moiety have been shown to be critical for modulating the biological activity. It is plausible that this compound could serve as a valuable starting point or fragment for the design of more potent and selective antimicrobial and anticancer compounds.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of this compound, a molecule with significant, yet underexplored, potential in drug discovery. By leveraging the established chemistry and pharmacology of the 5-oxopyrrolidine scaffold, we have proposed a viable synthetic route and have inferred its potential biological activities.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological properties, including antimicrobial and cytotoxic activities, is warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, will be crucial in identifying lead compounds with enhanced potency and selectivity. The insights provided in this guide aim to catalyze further investigation into this promising area of medicinal chemistry.

References

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  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Retrieved from [Link]

  • Grybaitė, B., Krikštaponis, K., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 989. Retrieved from [Link]

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Unlocking the Therapeutic Promise of 1-Methyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide to Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a specific derivative with significant therapeutic potential. We will dissect the current understanding of its molecular targets, drawing insights from related compounds and outlining future research directions. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising compound. We will delve into its potential as an analgesic through the inhibition of the Nav1.8 sodium channel, its anti-inflammatory and neuroprotective properties via modulation of COX-2 and NF-κB signaling, and its emerging role in oncology and infectious diseases.

Introduction: The 5-Oxopyrrolidine Core and its Therapeutic Versatility

The 5-oxopyrrolidine ring system, a five-membered lactam, is a cornerstone in the development of novel therapeutics. Its derivatives have been shown to possess a wide array of biological effects, including analgesic, antihypoxic, antiproliferative, and antimicrobial properties.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space with distinct pharmacological profiles. Our focus, this compound, features a methyl group at the 1-position and a carboxamide moiety at the 3-position, modifications that are anticipated to fine-tune its biological activity and pharmacokinetic properties. This guide will synthesize the available evidence to propose and explore its most promising therapeutic targets.

Analgesic Potential: Targeting the Nav1.8 Sodium Channel

A significant body of evidence points towards the potential of 5-oxopyrrolidine-3-carboxamides as potent and selective inhibitors of the voltage-gated sodium channel Nav1.8.[2] This channel is predominantly expressed in nociceptive primary sensory neurons and plays a crucial role in the transmission of pain signals, making it a highly attractive target for the development of novel analgesics with a reduced side-effect profile compared to traditional pain medications.[3]

The Role of Nav1.8 in Nociception

Nav1.8 is a tetrodotoxin-resistant sodium channel that is critical for the generation and propagation of action potentials in response to noxious stimuli.[3] Its restricted expression pattern in the peripheral nervous system suggests that its inhibition could provide pain relief without the central nervous system side effects associated with opioids or the gastrointestinal and cardiovascular risks of some non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Inhibition: A Hypothesis of State-Dependent Binding

While direct studies on this compound are not yet published, research on other Nav1.8 inhibitors with similar structural features has revealed a "reverse use-dependent" mechanism of action.[1][4][5] This implies that the compound may have a higher affinity for the channel in its resting state and a lower affinity in its open or inactivated states. This is in contrast to many local anesthetics that exhibit use-dependent block. Such a mechanism could be advantageous in selectively targeting hyperexcitable neurons characteristic of chronic pain states.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition

  • Cell Culture: Utilize HEK293 cells stably expressing human Nav1.8 channels.

  • Electrophysiology Setup: Employ a whole-cell patch-clamp setup with an amplifier and data acquisition system.

  • Solutions: Use an intracellular solution containing CsF to block potassium channels and an extracellular solution containing physiological concentrations of ions.

  • Compound Application: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the extracellular solution.

  • Voltage Protocol:

    • Hold the cells at a resting potential of -100 mV.

    • Apply depolarizing pulses to elicit Nav1.8 currents.

    • To assess use-dependence, apply a train of short depolarizing pulses.

  • Data Analysis: Measure the peak inward current in the presence and absence of the compound to determine the IC50 value. Analyze the current reduction during the pulse train to characterize use-dependent effects.

Caption: Proposed mechanism of analgesia via Nav1.8 inhibition.

Anti-inflammatory and Neuroprotective Potential: Exploring COX-2 and NF-κB Signaling

The 5-oxopyrrolidine scaffold is associated with anti-inflammatory properties. While the precise mechanisms for this compound are yet to be fully elucidated, related compounds suggest the involvement of key inflammatory pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.

Cyclooxygenase-2 (COX-2) as a Potential Target

COX-2 is an inducible enzyme that plays a central role in the inflammatory response by catalyzing the synthesis of prostaglandins.[6][7][8] Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. A related compound, Methyl 5-oxopyrrolidine-3-carboxylate, has been described as a nonsteroidal anti-inflammatory drug that acts as a COX-2 inhibitor. This suggests that this compound may share this mechanism of action.

NF-κB Signaling: A Plausible Downstream Target

The NF-κB signaling pathway is a master regulator of inflammation and is implicated in a host of inflammatory and neurodegenerative diseases.[9][10][11] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2. It is plausible that the anti-inflammatory effects of 5-oxopyrrolidine derivatives are mediated, at least in part, through the suppression of NF-κB activation.

Experimental Workflow: Investigating Anti-Neuroinflammatory Effects

G A LPS-stimulated Microglia B Treatment with Compound A->B C Cytokine Measurement (ELISA) B->C IL-6, TNF-α D Western Blot for NF-κB B->D p65, IκBα E COX-2 Activity Assay B->E

Caption: Experimental workflow for assessing anti-inflammatory activity.

Anticancer and Antimicrobial Activities: A Developing Area of Interest

Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as anticancer and antimicrobial agents. Various modifications to the core structure have yielded compounds with significant activity against a range of cancer cell lines and multidrug-resistant pathogens.[2][12][13][14][15][16]

Anticancer Potential

Derivatives of 5-oxopyrrolidine have demonstrated cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.[14][16] The precise molecular targets in cancer cells are still under investigation but may involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

Compound DerivativeCancer Cell LineReported ActivityReference
Hydrazone derivativesA549 (Lung)Potent anticancer activity[14]
5-nitrothiophene substitutedA549 (Lung)Most potent activity in series[2][16]
3,4,5-trimethoxyphenyl substitutedA549 (Lung)In vitro viability inhibition[17]
N-substituted indole-2-carboxamidesVariousSignificant antiproliferative activity[18]
4-oxoquinoline-3-carboxamideGastricSignificant cytotoxic activity[19]
Antimicrobial Activity

The 5-oxopyrrolidine scaffold has also been explored for the development of new antimicrobial agents. Certain derivatives have shown promising activity against multidrug-resistant bacteria, including Staphylococcus aureus.[12][13] The mechanism of action is likely to involve the disruption of essential bacterial processes.

Future Research Directions and Methodologies

The therapeutic potential of this compound is significant, but further research is required to fully characterize its pharmacological profile. Key future directions should include:

  • Direct Target Engagement Studies: Utilization of techniques such as cellular thermal shift assays (CETSA) or affinity chromatography to definitively identify the protein targets of the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of pain, inflammation, cancer, and infectious diseases to establish its therapeutic efficacy and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of the compound to determine its suitability for clinical development.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The available evidence strongly suggests that the voltage-gated sodium channel Nav1.8 is a key target for its potential analgesic effects. Furthermore, its anti-inflammatory and neuroprotective properties may be mediated through the inhibition of COX-2 and the NF-κB signaling pathway. The emerging data on the anticancer and antimicrobial activities of related compounds further broaden the potential therapeutic applications of this chemical scaffold. This guide provides a framework for the continued investigation and development of this compound as a next-generation therapeutic agent.

References

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  • [Author(s) not available]. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Source not available].[15]

  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters.[2][3]

  • Hassan, M. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.[6]

  • Vo, T., et al. (2024). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Molecular Pharmacology.[4]

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  • [Author(s) not available]. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules.[17]

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  • More, S. V., et al. (2013). Anti-neuroinflammatory activity of a novel cannabinoid derivative by inhibiting the NF-κB signaling pathway in lipopolysaccharide-induced BV-2 microglial cells. Journal of Pharmacological Sciences.[21]

  • [Author(s) not available]. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules.[19]

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  • [Author(s) not available]. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. [Source not available].[23]

  • Dhesi, S., et al. (2023). COX Inhibitors. StatPearls.[8]

  • Shi, H., et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience.[9]

  • Pal, M., et al. (2005). Synthesis and Cyclooxygenase-2 (COX-2) Inhibiting Properties of 1,5- Diarylpyrazoles Possessing N-Substitution on the Sulfonamide (–SO2NH2) Moiety. Letters in Drug Design & Discovery.[24]

  • Livingston, M. J., et al. (2017). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. MDPI.[10]

  • Mitchell, S., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. MDPI.[11]

  • Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry.[25]

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A Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxamide and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-oxopyrrolidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of 1-Methyl-5-oxopyrrolidine-3-carboxamide and its derivatives, focusing on their synthesis, physicochemical properties, and burgeoning therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future directions for this promising class of compounds. We will delve into the mechanistic underpinnings of their biological effects, supported by detailed experimental protocols and data analysis, to provide a field-proven perspective on leveraging these molecules in drug discovery programs.

Introduction: The Significance of the Pyroglutamic Acid Scaffold

The core of the target molecule is derived from pyroglutamic acid, a naturally occurring amino acid derivative formed by the cyclization of glutamic acid or glutamine.[1] This constrained cyclic structure imparts unique conformational properties that are advantageous for molecular recognition by biological targets.[2] The pyroglutamic acid framework has been successfully incorporated into a variety of bioactive compounds, including nootropics that enhance cognitive function and antagonists for inflammatory pathways.[3] The derivatization of pyroglutamic acid, particularly at the N-1 and C-3 positions, has proven to be a fruitful strategy for the development of novel therapeutic agents.[4] This guide will specifically focus on the N-methylated carboxamide derivative and its analogs, highlighting the chemical nuances that drive their biological activity.

Physicochemical and Structural Characterization

The foundational step in evaluating any potential therapeutic agent is a thorough understanding of its chemical and physical properties. For the parent carboxylic acid, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, key identifiers have been established.

PropertyValueSource
IUPAC Name 1-methyl-5-oxopyrrolidine-3-carboxylic acidPubChem
Molecular Formula C6H9NO3PubChem
Molecular Weight 143.14 g/mol PubChem
InChI InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)PubChem
InChIKey YHDZDIPQCVCIJS-UHFFFAOYSA-NPubChem[5]
CAS Number 42346-68-9PubChem[5]

Caption: Key physicochemical properties of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

The conversion of the carboxylic acid to a carboxamide introduces a primary amide group, which significantly alters the molecule's hydrogen bonding capacity and polarity, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound and Derivatives

The synthesis of the 5-oxopyrrolidine-3-carboxamide core is a well-established process, typically initiated by the reaction of a primary amine with itaconic acid.[6] This versatile reaction allows for the introduction of a wide range of substituents at the N-1 position, which is a key determinant of the resulting compound's biological activity.[6]

General Synthetic Workflow

The following diagram illustrates a common synthetic route for generating a library of 5-oxopyrrolidine-3-carboxamide derivatives.

Synthetic Workflow ItaconicAcid Itaconic Acid Cyclization Cyclization ItaconicAcid->Cyclization PrimaryAmine Primary Amine (e.g., Methylamine) PrimaryAmine->Cyclization CarboxylicAcid 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Cyclization->CarboxylicAcid Reflux Activation Activation (e.g., SOCl2, EDC/HATU) CarboxylicAcid->Activation Amidation Amidation (e.g., NH4OH) Activation->Amidation Carboxamide 1-Substituted-5-oxopyrrolidine-3-carboxamide Amidation->Carboxamide Derivatization Further Derivatization Carboxamide->Derivatization Library Library of Analogs Derivatization->Library

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxamides.

Detailed Experimental Protocol: Synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

This protocol provides a practical example of the synthesis of a derivative, which can be adapted for the synthesis of this compound by substituting 4-methylaniline with methylamine.

Step 1: Formation of the Pyrrolidine Core

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methylaniline (1 equivalent) and itaconic acid (1 equivalent) in a suitable solvent (e.g., water or acetic acid).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold solvent.[7]

Step 2: Carboxamide Formation

  • Suspend the 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents) or activate the carboxylic acid with thionyl chloride (SOCl₂).[7]

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium hydroxide (excess) to the reaction mixture and continue stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to isolate the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide.[7]

Biological Activities and Therapeutic Potential

Substituted 5-oxopyrrolidine-3-carboxamides have demonstrated a remarkable diversity of biological activities, establishing them as a versatile scaffold for drug discovery.

Antimicrobial and Anticancer Activity

Numerous studies have highlighted the potential of these compounds as both antimicrobial and anticancer agents.[6][8] The nature and position of substituents on the pyrrolidinone ring and any aromatic moieties at the N-1 position are critical in determining the potency and selectivity of these compounds.[6] For instance, certain derivatives have shown significant activity against multidrug-resistant Staphylococcus aureus strains.[9] Furthermore, some analogs have exhibited potent anticancer activity against cell lines such as A549 (human lung carcinoma).[8][9]

Neurological and Inflammatory Disorders

The pyroglutamic acid core has been associated with nootropic effects and the modulation of glutamate-induced neuronal excitability.[3][10] This suggests that derivatives of this compound could be explored for their potential in treating neurological disorders. Additionally, related compounds have been investigated as inhibitors of the Nav1.8 sodium channel, a key target for the treatment of pain and inflammatory disorders.[11]

Structure-Activity Relationships (SAR)

The biological activity of 5-oxopyrrolidine-3-carboxamide derivatives is intricately linked to their structural features. Key SAR insights include:

  • N-1 Substituent: The group at the N-1 position significantly influences the compound's interaction with biological targets. Aromatic or heterocyclic substituents can engage in hydrophobic or pi-stacking interactions within a receptor's binding pocket.[12]

  • C-3 Carboxamide: The carboxamide group is a crucial hydrogen bond donor and acceptor, facilitating interactions with target proteins.[7]

  • Substituents on Aromatic Rings: When an aromatic ring is present at the N-1 position, its substitution pattern can fine-tune the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

The following diagram illustrates the key pharmacophoric features of the 5-oxopyrrolidine-3-carboxamide scaffold.

Pharmacophore cluster_0 5-Oxopyrrolidine-3-carboxamide Scaffold N1 N-1 Substituent (Modulates Specificity) Pyrrolidinone Pyrrolidinone Core (Rigid Scaffold) N1->Pyrrolidinone C3_Carboxamide C-3 Carboxamide (H-Bonding) Pyrrolidinone->C3_Carboxamide C5_Oxo C-5 Oxo Group (Polar Interaction) Pyrrolidinone->C5_Oxo

Caption: Key pharmacophoric features of the scaffold.

Future Directions and Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity make this an attractive platform for medicinal chemists. Future research should focus on:

  • Expanding Chemical Space: Systematic exploration of a wider variety of substituents at the N-1 position and modifications of the carboxamide group.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to assess their therapeutic potential and safety.

References

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). National Institutes of Health.
  • A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. (2025). Benchchem.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals (Basel). Retrieved from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Pyroglutamic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. (1990). Arzneimittelforschung. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health.
  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. (2014). Heterocycles. Retrieved from [Link]

  • Synthesis of 1-(4-Hydroxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives and Evaluation of Their Antibacterial Activity. (2014). Chemija. Retrieved from [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Pharmaceutical Chemistry Journal.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Pharmaceuticals (Basel). Retrieved from [Link]

  • List of Chemical Compounds - InChI Key. (n.d.). Retrieved from [Link]

  • 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

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1-Methyl-5-oxopyrrolidine-3-carboxamide: A Versatile Scaffold for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The 5-oxopyrrolidine ring system, a core feature of pyroglutamic acid, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This guide focuses on a key derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide, and its precursors. We will dissect its synthesis, explore its chemical reactivity, and demonstrate its utility as a versatile building block for constructing complex molecular architectures. This document serves as a technical resource for researchers in organic synthesis and drug development, providing not only detailed protocols but also the underlying strategic reasoning for key experimental choices.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The 2-pyrrolidone (or 5-oxopyrrolidine) motif is a recurring structural element in a variety of naturally occurring alkaloids and synthetic pharmaceuticals.[1] Its prevalence stems from a combination of favorable properties: the lactam provides metabolic stability, the ring conformation allows for precise spatial orientation of substituents, and the carbonyl and nitrogen atoms offer key hydrogen bonding interaction points.

This guide focuses specifically on This compound . This molecule strategically places functional groups on the stable pyrrolidone core:

  • N1-Methyl Group: This modification blocks a hydrogen bond donor site, increases lipophilicity, and can influence binding selectivity compared to its N-H counterpart.

  • C3-Carboxamide Group: This functional group is a crucial pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. Its position on the ring allows it to probe specific interactions within biological targets.[2]

The true synthetic power of this scaffold, however, lies in the strategic manipulation of its precursors, primarily 1-Methyl-5-oxopyrrolidine-3-carboxylic acid , to generate diverse libraries of drug-like molecules. We will explore the synthesis of the title compound and then illuminate the pathways through which its synthetic intermediates become powerful tools for discovery.

Physicochemical and Structural Properties

A foundational understanding of a building block's properties is critical for its effective use. The data below is for the parent carboxylic acid, which dictates the initial reaction conditions.

PropertyValueSource
Molecular Formula C₆H₉NO₃PubChem[3]
Molecular Weight 143.14 g/mol PubChem[3]
IUPAC Name 1-methyl-5-oxopyrrolidine-3-carboxylic acidPubChem[3]
CAS Number 42346-68-9PubChem[3]
XLogP3-AA (Predicted) -1.0PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]

Core Synthesis Strategy: From Simple Precursors to the Target Scaffold

The construction of this compound is a logical, multi-step process that begins with commercially available starting materials. The overall workflow is designed for efficiency and scalability.

G cluster_0 Core Synthesis Workflow ItaconicAcid Itaconic Acid IntermediateAcid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid ItaconicAcid->IntermediateAcid Cyclocondensation Methylamine Methylamine Methylamine->IntermediateAcid Cyclocondensation Activation Activation (e.g., SOCl₂ or EDC/HATU) IntermediateAcid->Activation Step 2a FinalProduct 1-Methyl-5-oxopyrrolidine- 3-carboxamide Activation->FinalProduct Step 2b: Amidation Ammonia Ammonium Hydroxide or Ammonia Source Ammonia->FinalProduct Step 2b: Amidation

Caption: General workflow for the synthesis of the target carboxamide.

Step 1: Formation of the Pyrrolidone Core

The foundational step involves the reaction of a primary amine (methylamine) with itaconic acid. This is a robust and well-established method for creating the N-substituted 5-oxopyrrolidine scaffold.[2]

  • Causality & Mechanism: The reaction proceeds via a tandem sequence. First, a Michael (conjugate) addition of the methylamine nitrogen to the α,β-unsaturated system of itaconic acid occurs. This is followed by an intramolecular condensation (amidation) between the newly introduced secondary amine and one of the carboxylic acid groups, which cyclizes to form the stable five-membered lactam ring. Heating is typically required to drive the final dehydration and ring-closure.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add itaconic acid (1.0 eq) and water.

  • Reagent Addition: Slowly add an aqueous solution of methylamine (40 wt. %, 1.1 eq) to the flask. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Acidify the solution with concentrated HCl to pH ~2. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis. The NMR spectra are expected to show characteristic peaks for the N-methyl group, and the three distinct sets of protons on the pyrrolidone ring (COCH₂, CH, and NCH₂).[1]

Step 2: Conversion of the Carboxylic Acid to the Carboxamide

With the core acid in hand, the final step is the amidation. The choice of method depends on the desired scale, substrate tolerance, and available reagents.

  • Method A: The Acid Chloride Route: This is a classic, cost-effective method. The carboxylic acid is "activated" by converting it to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then quenched with an ammonia source (e.g., ammonium hydroxide) to form the primary amide. The primary advantage is the high reactivity; however, the harsh, acidic conditions may not be suitable for sensitive substrates.[2]

  • Method B: Peptide Coupling Reagents: This modern approach offers milder conditions and often higher yields, making it ideal for complex or sensitive molecules. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU activate the carboxylic acid in situ, allowing for direct reaction with an ammonia source. This avoids the formation of the harsh acyl chloride.[2]

  • Setup: Dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) in a flask under an inert atmosphere (N₂).

  • Activation: Add EDC (1.2 eq) and a catalyst such as Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amidation: Add a solution of aqueous ammonium hydroxide (2.0 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Validation: Confirm the final structure using NMR, IR, and high-resolution mass spectrometry (HRMS). The IR spectrum should show the characteristic N-H stretches and amide C=O stretch, distinguishing it from the starting carboxylic acid.

A Gateway to Complexity: The Precursor as a Master Building Block

While this compound is a valuable molecule in its own right, its true potential is realized when its synthetic precursors—the acid and its corresponding methyl ester—are used as central hubs for generating chemical diversity. The C3 functional group is the primary handle for elaboration.

G cluster_1 Synthetic Diversification Pathways Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic Acid Ester Methyl Ester Derivative Acid->Ester Esterification (MeOH, H₂SO₄) Benzimidazoles Benzimidazoles Acid->Benzimidazoles Condensation with o-phenylenediamine Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazinolysis (N₂H₄·H₂O) Hydrazones Hydrazones Hydrazide->Hydrazones Condensation (Aldehydes) Pyrroles N-Aminopyrroles Hydrazide->Pyrroles Paanor-Knorr (Hexane-2,5-dione) OtherHeterocycles Other Heterocycles (Oxadiazoles, Triazoles) Hydrazide->OtherHeterocycles Cyclization Reactions

Caption: Key diversification pathways starting from the precursor acid and its derivatives.

Pathway A: The Hydrazide Route to Novel Heterocycles

A highly productive strategy in medicinal chemistry involves converting the carboxylic acid to a carbohydrazide. This intermediate is a powerful nucleophile and a versatile precursor for a vast array of heterocyclic systems.

  • Causality & Rationale: The conversion of an ester to a hydrazide via reaction with hydrazine hydrate is a highly efficient and often quantitative process.[4] The resulting hydrazide (-CONHNH₂) contains two adjacent nitrogen atoms, making it an ideal synthon for reactions with 1,2-, 1,3-, or 1,4-dicarbonyls or their equivalents to form five- and six-membered heterocyclic rings. This strategy has been successfully employed to synthesize compounds with potent antibacterial and anticancer activities.[5][6]

  • Esterification: First, convert 1-Methyl-5-oxopyrrolidine-3-carboxylic acid to its methyl ester. Reflux the acid (1.0 eq) in methanol with a catalytic amount of concentrated sulfuric acid for 8-18 hours.[4] Neutralize, extract, and purify to obtain the methyl ester.

  • Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in a suitable alcohol like propan-2-ol or methanol.[4]

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 1.5-4 hours. A precipitate of the hydrazide product will often form upon cooling.

  • Isolation: Cool the reaction mixture. Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., methanol or diethyl ether), and dry under vacuum.

  • Application Example: This hydrazide can be directly condensed with various aromatic aldehydes to form hydrazones, or with diketones like hexane-2,5-dione to form N-amino pyrrole derivatives, significantly expanding the molecular diversity.[4][7]

Pathway B: Direct Formation of Benzimidazoles

The benzimidazole moiety is another privileged scaffold in drug discovery. The carboxylic acid precursor can be directly used to construct this ring system.

  • Causality & Rationale: In a reaction analogous to the Phillips condensation, the carboxylic acid can be heated with an o-phenylenediamine derivative in the presence of a strong acid catalyst (e.g., 4N HCl). The acid facilitates the condensation and subsequent cyclodehydration to form the thermodynamically stable aromatic benzimidazole ring system. This has been used to create potent antimicrobial agents.

Applications in Drug Discovery and SAR Insights

Derivatives originating from the 5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated a wide spectrum of biological activities. The strategic modifications enabled by the synthetic pathways described above are directly linked to these pharmacological profiles.

Activity ProfileTarget/OrganismKey Structural FeaturesReference
Antibacterial S. aureus, E. coliHydrazones with 5-nitrothienyl or 5-nitrofuryl moieties.[8]
Anticancer A549 Human Lung Cancer CellsBenzimidazole derivatives, particularly with halogenated phenyl rings.
Anti-inflammatory COX/LOX PathwaysThe core 5-oxopyrrolidine carboxamide structure is related to known inhibitors.[2]
Antifungal C. auris, A. fumigatusHydrazones bearing a 5-nitrothien-2-yl moiety.[6]

Structure-Activity Relationship (SAR) Insights:

  • The C3-Position is Critical: The conversion of the carboxylic acid to hydrazones and subsequently to other heterocycles is a proven strategy for enhancing biological activity. The hydrogen bonding capacity and the specific geometry of these appended rings are crucial for target engagement. Replacing the carboxamide with an ester or hydrazide often diminishes activity, highlighting the importance of the hydrogen-bond donor/acceptor pattern.[2]

  • The N1-Substituent Modulates Properties: While this guide focuses on the N-methyl derivative, modifying this position is a key strategy. Attaching larger hydrophobic groups (e.g., benzyl or substituted phenyl rings) can enhance binding to hydrophobic pockets in target proteins but must be balanced against potential losses in solubility.[2][9]

Conclusion

This compound and, more importantly, its carboxylic acid precursor, represent more than just single molecules; they are foundational platforms for synthetic innovation. The straightforward and robust methods for their synthesis, combined with the versatile reactivity of the C3-position, provide chemists with a reliable toolkit for generating vast libraries of complex and biologically relevant compounds. From antibacterial to anticancer applications, the derivatives of this humble scaffold continue to prove their value in the ongoing search for novel therapeutics. This guide provides the strategic framework and practical methodologies for researchers to harness the full potential of this powerful building block.

References

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108402, 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Retrieved January 12, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved January 12, 2026 from [Link].

  • Kavaliauskas, P., Bertašiūtė, M., Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available from: [Link]

  • Šačkus, A., Kavaliauskas, P., Bertašiūtė, M., et al. (2021). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98909, Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Retrieved January 12, 2026 from [Link].

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Available from: [Link]

  • Bertašiūtė, M., Kavaliauskas, P., Vaickelionienė, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]

  • Kavaliauskas, P., Bertašiūtė, M., Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available from: [Link]

  • Desai, P. S., & Pandya, K. M. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry. Available from: [Link]

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An In-depth Technical Guide to 1-Methyl-5-oxopyrrolidine-3-carboxamide: From Serendipitous Discovery to a Scaffold for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a heterocyclic scaffold that has emerged from relative obscurity to become a key structural component in the development of novel therapeutics. While the history of the parent molecule itself is not extensively documented, its significance is intrinsically linked to the discovery of a series of potent CCR5 antagonists with anti-HIV-1 activity. This document will delve into the synthesis, biological importance, and methodological considerations for researchers, scientists, and drug development professionals working with this promising chemical entity.

Discovery and Emergence: A High-Throughput Screening Success

The story of this compound as a pharmacologically relevant scaffold begins not with its independent synthesis, but with the identification of a more complex derivative, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (Compound 1) , through a high-throughput screening campaign. This screening was designed to identify antagonists of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[1]

Compound 1 was identified as a lead CCR5 antagonist with an IC50 value of 1.9 µM in a RANTES binding assay.[1] This discovery was pivotal as it validated the this compound core as a viable starting point for medicinal chemistry efforts. The subsequent research focused on modifying the peripheral groups attached to this central scaffold to enhance its binding affinity and biological activity.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives, as informed by the development of CCR5 antagonists, is a multi-step process that can be logically broken down into the formation of the pyroglutamic acid core, methylation, and subsequent amidation.

Formation of the Pyroglutamic Acid Core

The foundational structure, 5-oxopyrrolidine-3-carboxylic acid (pyroglutamic acid), is a versatile building block.[2] It can be synthesized through the cyclization of glutamic acid or its derivatives.[3] A common laboratory-scale synthesis involves the reaction of itaconic acid with an appropriate amine. For example, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared by the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines.[4]

N-Methylation of the Pyroglutamate Ring

The introduction of the methyl group at the 1-position of the pyrrolidinone ring is a critical step. This can be achieved through various methylation techniques. A prevalent method involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. For instance, N-alkylation of the lactam nitrogen has been successfully performed using methyl iodide and a base like sodium bicarbonate or lithium hexamethyldisilazide (LiHMDS) in a solvent such as dimethylformamide (DMF).[5] Another approach utilizes dimethyl sulfate and potassium carbonate under phase-transfer conditions, which can efficiently yield methyl N-methylpyroglutamate.

Amidation of the 3-Carboxylic Acid

The final step in constructing the core of the target molecule is the formation of the carboxamide at the 3-position. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with the desired amine. Standard peptide coupling reagents can also be employed for this transformation.

Experimental Protocol: General Synthesis of this compound Derivatives

The following is a generalized protocol based on the synthesis of related compounds.[1][5]

  • Esterification of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: To a solution of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 18-24 hours. After cooling, neutralize the reaction with a weak base (e.g., 5% aqueous Na2CO3) and isolate the methyl ester product.[6]

  • Amide Formation: The resulting methyl ester can be converted to the desired carboxamide. For a simple, unsubstituted carboxamide, the ester can be treated with ammonia. For more complex amides, the ester can be hydrolyzed back to the carboxylic acid, which is then coupled with the desired amine using a standard coupling agent like 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide reagent in a suitable aprotic solvent.

Biological Activity and Therapeutic Potential

The primary documented biological activity of the this compound scaffold is its role in CCR5 antagonism, which has significant implications for the treatment of HIV-1 infection.

CCR5 Antagonism and Anti-HIV-1 Activity

The lead compound, with its this compound core, demonstrated a promising ability to inhibit the binding of the natural CCR5 ligand, RANTES.[1] Further optimization of this lead compound led to derivatives with significantly improved potency.

CompoundR1R2CCR5 Binding IC50 (µM)Anti-HIV-1 Fusion IC50 (µM)
10i H3,4-dichloro0.0570.44
11b H3,4-dichloro0.0500.19
12e BenzylH0.0380.49

Data synthesized from Imamura et al., 2004[1]

These findings underscore the importance of the this compound core as a scaffold that correctly positions the necessary pharmacophoric elements for effective interaction with the CCR5 receptor. The structure-activity relationship (SAR) studies revealed that substitutions on the central phenyl ring and replacing the N-methyl group with a benzyl group could enhance binding affinity.[1]

Potential for Other Therapeutic Applications

While the most prominent role of this scaffold is in anti-HIV drug discovery, the broader class of 5-oxopyrrolidine derivatives has been investigated for a range of biological activities, including:

  • Analgesic and Antihypoxic Effects: 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated these properties.[4]

  • Antibacterial and Anticancer Activity: Various derivatives of 5-oxopyrrolidine have shown promise as antimicrobial and anticancer agents.[7][8][9][10]

  • Anti-inflammatory Properties: The related compound, methyl 5-oxopyrrolidine-3-carboxylate, has been described as a nonsteroidal anti-inflammatory drug that may act by inhibiting COX-2.[11]

These diverse activities suggest that the this compound scaffold could be a valuable starting point for the development of new drugs in various therapeutic areas beyond virology.

Visualization of Key Concepts

Core Chemical Structure

G A Glutamic Acid or Itaconic Acid Derivative B Pyroglutamic Acid Core Formation A->B Cyclization C N-Methylation B->C CH3I or (CH3)2SO4 D Amidation C->D Amine + Coupling Agent E This compound Derivative D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Conclusion and Future Directions

The journey of this compound from a substructure in a screening hit to a recognized scaffold in drug discovery highlights the power of high-throughput screening in uncovering novel chemical equity. While its history is primarily intertwined with the development of CCR5 antagonists for HIV-1, the diverse biological activities of the broader pyroglutamic acid family suggest a rich and largely untapped potential for this specific methylated amide derivative.

Future research should focus on several key areas:

  • Exploration of Diverse Amide Substituents: A systematic exploration of different amine substitutions at the 3-carboxamide position could yield novel compounds with a wide range of biological activities.

  • Investigation of Other Therapeutic Targets: Screening of a this compound-based library against a panel of other disease-relevant targets could uncover new therapeutic applications.

  • Elucidation of the Parent Compound's Properties: A more detailed characterization of the parent this compound could provide valuable baseline data for future drug development efforts.

References

  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Imamura, S., Ishihara, Y., Hattori, T., Kurasawa, O., Matsushita, Y., Sugihara, Y., Kanzaki, N., Iizawa, Y., Baba, M., & Hashiguchi, S. (2004). CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives. Chemical & Pharmaceutical Bulletin, 52(1), 63–73. [Link]

  • 6.7 Pyroglutamic Acid Peptides. (n.d.). Thieme Connect. Retrieved January 12, 2026, from [Link]

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Grybaitė, B., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1993). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Studies on pyrrolidones. Convenient syntheses of methyl, methyl N-methyl- and methyl N-methoxymethylpyroglutamate. (1991). ResearchGate. [Link]

  • Process for synthesizing l-y-methylene glutamic acid and analogs. (n.d.). Google Patents.
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • Different methods for the synthesis of N-methylated amides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof. (n.d.). Google Patents.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

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Spectroscopic Elucidation of 1-Methyl-5-oxopyrrolidine-3-carboxamide: A Technical Guide to NMR and IR Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic features of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of readily available, consolidated experimental spectra in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy as they apply to this specific molecule. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the structural verification and characterization of this and similar pyrrolidinone derivatives.

Molecular Structure and Functional Group Analysis

This compound is a derivative of pyroglutamic acid, featuring a five-membered lactam ring, an N-methyl substituent, and a primary carboxamide group at the 3-position. Understanding this architecture is fundamental to interpreting its spectroscopic output.

The key functional groups for spectroscopic analysis are:

  • Tertiary Lactam: A cyclic amide within the pyrrolidinone ring.

  • Primary Carboxamide: The -CONH₂ group.

  • N-Methyl Group: Attached to the lactam nitrogen.

  • Chiral Center: The carbon at position 3 (C3) is a stereocenter.

The systematic numbering of the heavy atoms, which will be used for all subsequent spectral assignments, is presented below.

Caption: Structure of this compound with atom numbering.

Infrared (IR) Spectroscopy

Core Principles and Experimental Protocol

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present.

Standard Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Pressure is applied to ensure firm contact between the sample and the crystal. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

This method is preferred for its simplicity, speed, and minimal sample preparation.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to be dominated by features from its two amide functional groups.

  • N-H Vibrations (Primary Amide): Primary amides typically show two distinct stretching bands in the 3400-3100 cm⁻¹ region.[1] The higher frequency band corresponds to the asymmetric stretching (νₐₛ) and the lower frequency band to the symmetric stretching (νₛ) of the N-H bonds.

  • C-H Vibrations: Aliphatic C-H stretching from the methyl and methylene groups is expected to appear just below 3000 cm⁻¹.

  • C=O Vibrations (Amide I Bands): This molecule possesses two carbonyl groups, which will give rise to two strong absorption bands. The five-membered lactam ring introduces ring strain, which typically increases the C=O stretching frequency compared to an acyclic amide. We predict the lactam carbonyl to appear at a higher wavenumber (~1685 cm⁻¹) than the primary amide carbonyl (~1650 cm⁻¹). The latter is known as the "Amide I" band.

  • N-H Bending (Amide II Band): The in-plane bending of the primary amide N-H bonds results in a strong absorption known as the "Amide II" band, typically found near 1620 cm⁻¹.[1]

Table 1: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3350Medium-StrongN-H Asymmetric StretchPrimary Amide (-CONH₂)
~3180Medium-StrongN-H Symmetric StretchPrimary Amide (-CONH₂)
2950-2850MediumC-H StretchCH₃, CH₂
~1685StrongC=O StretchTertiary Amide (Lactam)
~1650StrongC=O Stretch (Amide I)Primary Amide (-CONH₂)
~1620StrongN-H Bend (Amide II)Primary Amide (-CONH₂)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and Standard Acquisition Protocol

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Standard Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for amides as it allows for the clear observation of exchangeable N-H protons.

  • Spectrometer Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400-600 MHz).

  • Data Acquisition: ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl groups.

  • Amide Protons (-CONH₂): These protons are diastereotopic and are expected to appear as two separate, broad signals in the downfield region (~7.0-7.5 ppm). Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.

  • Ring Protons (H2, H3, H4): These protons form a complex spin system. H2 and H4 are methylene protons adjacent to the lactam nitrogen and carbonyl group, respectively. H3 is a methine proton. Deshielding by the adjacent nitrogen will shift the H2 protons downfield relative to the H4 protons.

  • N-Methyl Protons (-NCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet, deshielded by the adjacent nitrogen atom.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
Hₐ, Hₐ'~7.4Broad s1H-CONH₂
Hₐ, Hₐ'~7.0Broad s1H-CONH₂
H23.35 - 3.20m2H-N-CH₂-CH-
H33.15 - 3.00m1H-CH₂-CH-CH₂-
H6~2.75s3H-N-CH₃
H42.55 - 2.30m2H-CH-CH₂-C=O
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbons (C5, C7): The two carbonyl carbons will be the most downfield signals due to extreme deshielding, typically appearing above 170 ppm.

  • Ring Carbons (C2, C3, C4): These aliphatic carbons will appear in the midfield region. The carbon attached to the nitrogen (C2) will be the most downfield of the three.

  • N-Methyl Carbon (C6): This carbon will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

LabelPredicted δ (ppm)Assignment
C5~175.0Lactam C=O
C7~173.5Amide C=O
C2~49.0-N-CH₂-
C3~39.5-CH-CONH₂
C4~32.0-CH₂-C=O
C6~29.5-N-CH₃
Structural Validation with 2D NMR

To unambiguously assign these predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. A combination of COSY and HMBC experiments provides a self-validating system for connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through 2-3 bonds. It would confirm the connectivity within the pyrrolidinone ring, showing correlations between H2↔H3 and H3↔H4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is critical for piecing together the molecular framework.

Caption: Visualization of key long-range HMBC and through-bond COSY correlations.

Key HMBC correlations for structural confirmation:

  • The N-methyl protons (H6) should correlate to the adjacent ring carbon (C2) and the lactam carbonyl carbon (C5).

  • The H2 protons should show a correlation to the N-methyl carbon (C6).

  • The H4 protons should correlate to the lactam carbonyl (C5) and the methine carbon (C3).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of IR, ¹H NMR, and ¹³C NMR spectroscopy. This guide provides a detailed prediction of the key spectroscopic data points. The characteristic IR bands for the dual amide functionalities, coupled with the distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR, create a unique spectral fingerprint. The application of 2D NMR techniques like COSY and HMBC serves as the final, definitive step in validating the atomic connectivity, providing a self-consistent and robust confirmation of the molecular structure. These predicted data serve as a reliable benchmark for any future experimental characterization of this compound.

References

  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. 2-Pyrrolidinone IR Spectrum. NIST Chemistry WebBook. [Link]

  • Katritzky, A. R., et al. (2010). Infrared and Raman Spectroscopy. In Handbook of Heterocyclic Chemistry (Third Edition). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

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An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a heterocyclic compound of interest in pharmaceutical development. While direct extensive data for this specific molecule is nascent, this document synthesizes information from closely related analogs, including 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and other pyrrolidone derivatives, to project its physicochemical behavior. This guide offers a framework for experimental design, detailing robust protocols for solubility assessment and stability-indicating assays. The causality behind experimental choices is elucidated to empower researchers in their laboratory investigations. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and practical applicability.

Introduction and Physicochemical Properties

This compound belongs to the class of pyrrolidones, which are five-membered lactams. The presence of the amide and lactam functionalities, along with the N-methylation, dictates its chemical properties, including its potential for hydrogen bonding and its polarity. These structural features are pivotal in determining its solubility and stability profile.

While empirical data for this compound is not extensively published, we can infer its properties from its parent carboxylic acid, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. The conversion of a carboxylic acid to a primary amide generally increases the melting point and can either increase or decrease aqueous solubility depending on the overall molecular structure and crystal lattice energy.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₆H₁₀N₂O₂Based on chemical structure.
Molecular Weight 142.16 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for similar small organic molecules.
Melting Point Likely higher than the parent carboxylic acidAmides often have higher melting points than their corresponding carboxylic acids due to stronger intermolecular hydrogen bonding.
pKa Not applicable (non-ionizable)The amide proton is generally not considered acidic or basic under physiological conditions. The lactam nitrogen is also non-basic due to resonance.
LogP Predicted to be lowThe presence of two amide functionalities suggests a high degree of polarity, leading to a preference for hydrophilic environments.

Synthesis of this compound

The synthesis of this compound would typically proceed from its corresponding carboxylic acid precursor. A common and effective method involves the activation of the carboxylic acid followed by reaction with ammonia or an ammonia equivalent.

Causality Behind Synthetic Route Selection

Direct amidation of a carboxylic acid with ammonia requires high temperatures and is often inefficient. Therefore, a two-step approach using a coupling agent is preferable for laboratory-scale synthesis to achieve higher yields and purity under milder conditions.[1] Carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose.[1] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_activation Activation Step cluster_amidation Amidation Step cluster_purification Purification Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid EDC EDC / HOBt in DCM Acid->EDC Reaction Activated_Ester O-Acylisourea Intermediate EDC->Activated_Ester Formation Ammonia Ammonia Source (e.g., NH4Cl, Et3N) Activated_Ester->Ammonia Nucleophilic Attack Product 1-Methyl-5-oxopyrrolidine- 3-carboxamide Ammonia->Product Formation Crude_Product Crude Product Product->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

  • Amidation: To the activated acid solution, add a solution of ammonium chloride (1.5 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) (2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation design. Based on its structure, this compound is anticipated to be a polar molecule.

Predicted Solubility Behavior

The presence of two amide groups, which can act as both hydrogen bond donors and acceptors, suggests good solubility in polar protic solvents like water, ethanol, and methanol. The N-methyl group slightly increases lipophilicity compared to an unsubstituted pyrrolidone, but the overall character of the molecule is expected to remain hydrophilic. Its solubility in non-polar solvents like hexanes or diethyl ether is predicted to be low. N-methyl-2-pyrrolidone (NMP), a structurally related solvent, is known to be an excellent solubilizer for a wide range of drugs, suggesting that the target molecule will be highly soluble in NMP.[2][3]

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water Soluble to Highly SolublePolar molecule with multiple hydrogen bonding sites.
Ethanol SolublePolar protic solvent capable of hydrogen bonding.
Methanol SolubleSimilar to ethanol, a polar protic solvent.
N-Methyl-2-pyrrolidone (NMP) Highly SolubleStructural similarity and high polarity of NMP.
Dimethyl Sulfoxide (DMSO) Highly SolublePolar aprotic solvent with strong solvating power.
Acetone Moderately SolublePolar aprotic solvent.
Dichloromethane (DCM) Slightly SolubleModerately polar aprotic solvent.
Ethyl Acetate Slightly SolubleModerately polar aprotic solvent.
Hexanes InsolubleNon-polar solvent.
Experimental Protocol for Solubility Determination

A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Compound 1-Methyl-5-oxopyrrolidine- 3-carboxamide Mixture Excess Solid in Solvent Compound->Mixture Solvent Selected Solvent Solvent->Mixture Shaking Shake at Constant Temperature (e.g., 25°C, 37°C) Mixture->Shaking 24-48 hours Centrifuge Centrifuge/Filter Shaking->Centrifuge Supernatant Saturated Supernatant Centrifuge->Supernatant Analysis Quantify by HPLC-UV or LC-MS/MS Supernatant->Analysis

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Solubility Protocol
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound.[4][5]

  • Calculate the solubility in mg/mL or mol/L.

Stability Profile

Understanding the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[6] Amides are generally more stable to hydrolysis than esters.[7] However, the lactam ring in the pyrrolidone structure can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis of the lactam ring, particularly under harsh pH conditions.[8] This would lead to the formation of the ring-opened product, 4-amino-4-(carboxamidomethyl)butanoic acid. Hydrolysis of the primary amide to the corresponding carboxylic acid is also possible, though generally requires more forcing conditions.[9] Oxidative degradation and photolysis should also be investigated as part of a comprehensive stability study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Ring_Opened 4-amino-4-(carboxamidomethyl)butanoic acid Parent->Ring_Opened Acidic/Basic Conditions Carboxylic_Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Parent->Carboxylic_Acid Harsh Acidic/Basic Conditions Oxidized_Products Oxidized Derivatives (e.g., N-oxides) Parent->Oxidized_Products Oxidizing Agents (e.g., H₂O₂)

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursTo assess susceptibility to acid-catalyzed hydrolysis of the lactam and amide.[12]
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursTo evaluate base-catalyzed hydrolysis.[13]
Neutral Hydrolysis Water, reflux for an extended periodTo determine hydrolytic stability at neutral pH.
Oxidative Degradation 3-30% H₂O₂, room temperature or slightly elevatedTo identify potential oxidation products.
Photostability Exposure to light (ICH Q1B guidelines)To assess sensitivity to light.
Thermal Degradation Solid-state heating at elevated temperatures (e.g., 60-80 °C)To evaluate thermal stability in the solid form.
Experimental Protocol for a Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay.

  • Column Selection: A C18 column is a good initial choice for this polar compound.

  • Mobile Phase Optimization: Start with a gradient of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer). Adjust the pH of the aqueous phase to optimize the peak shape and retention of the parent compound and any potential degradation products.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies into the HPLC system.

  • Method Validation: The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is free from co-eluting impurities.

  • Quantification: Once the method is validated, it can be used to quantify the loss of the parent compound and the formation of degradation products over time in formal stability studies.

Conclusion

This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound, based on the known properties of structurally related compounds. The detailed experimental protocols for synthesis, solubility determination, and stability testing are designed to be practical and informative for researchers in the field of drug development. While the predictions and methodologies presented herein offer a robust starting point, it is imperative that they are substantiated by empirical data to fully characterize this promising molecule. The successful execution of these studies will be critical in advancing our understanding of this compound and its potential as a pharmaceutical agent.

References

  • RTI International. (n.d.). Evaluation of the long-term stability of select Phenylacetylindole, Cycloalkylindole, Quinolinyl, and Carboxamide synthetic cannabinoids using LC-MS/MS. Retrieved from [Link]

  • Sanghvi, R., Narazaki, R., & Yalkowsky, S. H. (2003). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 4(3), E39. [Link]

  • Holguín, A. R., Rodríguez, G. A., Cristancho, D. M., Delgado, D. R., & Martínez, F. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega, 7(42), 37831–37843. [Link]

  • Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Al-Zoubi, R. M., & Hall, D. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4179–4195. [Link]

  • Sanghvi, R., Narazaki, R., & Yalkowsky, S. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 436-441. [Link]

  • NMP Functional Properties. (2022, November 10). Retrieved from [Link]

  • Al-Zoubi, R. M., & Hall, D. G. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4179-4195. [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

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  • Jasinski, R., et al. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 29(12), 2639. [Link]

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Methodological & Application

Protocol for using 1-Methyl-5-oxopyrrolidine-3-carboxamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 1-Methyl-5-oxopyrrolidine-3-carboxamide and Its Analogs

Abstract

The 5-oxopyrrolidine-3-carboxamide scaffold is a privileged chemical structure in modern drug discovery, serving as the foundation for compounds with a wide array of biological activities. Derivatives have been identified as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of novel compounds based on this scaffold, using this compound as the representative parent structure. The protocols herein are designed to guide researchers in establishing a compound's cytotoxic profile, determining its effective concentration range, and proceeding to foundational mechanistic studies.

Introduction: The 5-Oxopyrrolidine-3-carboxamide Scaffold

The 5-oxopyrrolidine ring, also known as a pyroglutamic acid derivative, is a versatile chemical moiety. When functionalized with a carboxamide group at the 3-position, it creates a scaffold that allows for extensive chemical modification. This structural flexibility has been exploited by medicinal chemists to generate large libraries of derivatives targeting a diverse set of biological pathways.

The core value of this scaffold lies in its capacity for modification at multiple positions, primarily on the pyrrolidine nitrogen and the carboxamide nitrogen. These modifications dramatically alter the compound's physicochemical properties and biological targets. As illustrated by numerous studies, this has led to the development of derivatives with promising therapeutic potential:

  • Anticancer Activity: Various analogs have demonstrated cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma), MDA-MB-231 (triple-negative breast cancer), and RPMI 8226 (multiple myeloma).[2][5][6]

  • Antiviral Properties: A notable derivative was identified as a CCR5 antagonist, inhibiting HIV-1 entry into host cells.[1]

  • Antimicrobial Efficacy: Certain derivatives have shown potent activity against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.[3][7]

  • Anti-inflammatory Effects: Some compounds in this class are being investigated for their ability to reduce pro-inflammatory cytokines.[4][8]

  • Ion Channel Modulation: Specific derivatives have been developed as inhibitors of the Nav1.8 voltage-gated sodium channel, a target for pain and chronic cough.[9]

Given this diversity, a standardized approach to the initial biological characterization of a new analog is essential. This guide provides a robust workflow for any researcher beginning work with a novel 5-oxopyrrolidine-3-carboxamide derivative.

cluster_Core Core Scaffold cluster_Derivatives Chemical Diversification A 1-Methyl-5-oxopyrrolidine- 3-carboxamide Scaffold B Anticancer Derivatives (e.g., N'-benzylidene) A->B Synthetic Modification C Antiviral (CCR5) Derivatives (e.g., N-phenyl) A->C Synthetic Modification D Antimicrobial Derivatives (e.g., 5-nitrothienyl) A->D Synthetic Modification E Ion Channel Modulators (e.g., Nav1.8 Inhibitors) A->E Synthetic Modification

Figure 1: The 5-oxopyrrolidine-3-carboxamide scaffold gives rise to diverse biological activities through synthetic modification.

Essential First Steps: Compound Preparation and Handling

Scientific integrity demands that a compound's identity, purity, and solubility are confirmed before any biological experiments are conducted. Failure to do so can lead to irreproducible results.

Purity and Identity Verification

Before use, it is critical to confirm the compound's identity and purity, typically via LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H-NMR (Proton Nuclear Magnetic Resonance). The expected molecular weight of the parent compound, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (a common precursor), is approximately 143.14 g/mol .[10] The carboxamide derivative will have a different molecular weight depending on the amine used for its synthesis. A purity of >95% is recommended for cell-based assays.

Solubility Testing and Stock Solution Preparation

Most small organic molecules, including this scaffold's derivatives, exhibit poor solubility in aqueous media. Therefore, a high-concentration stock solution is typically prepared in an organic solvent.

Protocol: Preparation of a 10 mM Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing due to its high solubilizing power and relatively low cytotoxicity at low concentrations (<0.5% v/v). If DMSO is not suitable, consider ethanol or acetone.

  • Calculation:

    • Let MW = Molecular Weight of your specific compound (in g/mol ).

    • To make 1 mL of a 10 mM stock solution, weigh out (MW / 100) mg of the compound.

    • Example: For a compound with MW = 250 g/mol , you would need 2.5 mg.

  • Dissolution: Add the calculated mass of the compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the tube to 37°C or use a sonicating water bath to aid dissolution. Ensure no solid precipitate is visible.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Expert Insight: The final concentration of DMSO in your cell culture medium should never exceed 0.5% (v/v), as higher concentrations can induce cellular stress, differentiation, or toxicity, confounding your results. Always include a "vehicle control" (medium with the same final DMSO concentration as your highest treatment dose) in every experiment.

Foundational Assay: Determining In Vitro Cytotoxicity

The first biological experiment for any novel compound is to determine its effect on cell viability and proliferation. This provides a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) can be calculated. This value is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol: General Cytotoxicity Screening (MTT Assay)

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to adhere and resume logarithmic growth.

  • Compound Dilution Series:

    • Prepare a series of working solutions by diluting your 10 mM stock in complete cell culture medium.

    • Causality: A serial dilution is performed to test a wide range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). This wide range is essential to capture the full dose-response curve, from no effect to maximal effect.

    • Remember to prepare a vehicle control (medium + DMSO at the highest concentration used).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells (in triplicate for statistical validity).

    • Incubate for the desired exposure time (a 72-hour incubation is a common starting point for anticancer screening).[5]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Derivative Class Cell Line Reported IC₅₀ / EC₅₀ (µM) Reference
CCR5 AntagonistCHO (CCR5-expressing)0.038 - 1.9[1]
Anticancer (Hydrazone)A549 (Lung)>10 (variable)[2]
Anticancer (Hydrazone)A375 (Melanoma)1.0[5]
Anticancer (Hydrazone)PPC-1 (Prostate)2.5[5]
Anticancer (General)RPMI 8226 (Myeloma)IC₅₀ not reached at 500 µM for some derivatives[6]
Quinolone-3-carboxamideHepG2 (Liver)0.88 - 4.60[11]

Table 1: Examples of reported IC₅₀/EC₅₀ values for various 5-oxopyrrolidine-3-carboxamide derivatives, demonstrating the typical micromolar range of activity.

Workflow for Subsequent Mechanistic Studies

Once the IC₅₀ is established, you can design experiments to investigate how the compound works. This involves treating cells with non-lethal concentrations (e.g., IC₅₀, 1/2 x IC₅₀, 1/4 x IC₅₀) and assessing specific cellular processes.

Figure 2: A general experimental workflow for characterizing a novel compound in cell culture after initial preparation.

Example Protocol: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This protocol determines if the compound induces programmed cell death (apoptosis).

  • Cell Treatment: Seed cells in a 6-well plate and treat for 24-48 hours with the compound at its predetermined IC₅₀ concentration, alongside a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (which contains dead/detached cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium and centrifuge to pellet all cells.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Causality: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual staining differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The resulting data will quantify the percentage of cells in each quadrant, providing a clear measure of apoptosis induction.[11]

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved from [Link]

  • Ishida, H., et al. (2005). CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives. Journal of Medicinal Chemistry, 48(10), 3479-3492. Retrieved from [Link]

  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5092. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5009. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. RSC Medicinal Chemistry, 14(10), 1935-1949. Retrieved from [Link]

  • Iovine, V., et al. (2021). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules, 26(15), 4652. Retrieved from [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5009. Retrieved from [Link]

  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. Retrieved from [Link]

  • 1-methyl-5-oxopyrrolidine-3-carboxylic acid (C6H9NO3). (n.d.). PubChem. Retrieved from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Arasappan, A., et al. (2022). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters, 13(4), 521-522. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(14), 5361. Retrieved from [Link]

  • 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11340. Retrieved from [Link]

  • Tuccinardi, T., et al. (2023). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 356(2), e2200388. Retrieved from [Link]

  • Tisdale, M. J. (1987). Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide. British Journal of Cancer, 56(1), 33-37. Retrieved from [Link]

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Application Notes & Protocols: 1-Methyl-5-oxopyrrolidine-3-carboxamide as a Novel Investigational Tool in Neurobiology

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Pyrrolidinone Scaffold in Neuroscience

The pyrrolidinone (or 2-oxopyrrolidine) chemical family has been a subject of significant interest in neurobiology for several decades.[1] The parent compound, piracetam, was the first to be described with "nootropic" properties, suggesting an ability to enhance cognitive functions like learning and memory.[1] Since then, research has expanded to explore the potential of pyrrolidinone derivatives as neuroprotective agents, anticonvulsants, and modulators of cognitive processes.[1][2] These compounds are distinguished by their ability to exert psychopharmacological effects without causing sedation or analgesia.[1]

While the precise mechanisms of action for many pyrrolidinone derivatives are still under investigation, their therapeutic potential in conditions like Alzheimer's disease, stroke, and epilepsy has spurred the development of novel analogs.[1][2] 1-Methyl-5-oxopyrrolidine-3-carboxamide belongs to this promising class of compounds. Its structural features suggest it may share some of the neuro-active properties of its chemical relatives, making it a compelling candidate for investigation as a research tool in neurobiology.

This document serves as a guide for researchers, scientists, and drug development professionals interested in exploring the neurobiological effects of this compound. It provides an overview of the potential applications of this compound and detailed protocols for its characterization in both in vitro and in vivo models.

II. Potential Mechanisms of Action and Research Applications

Given the known activities of structurally related pyrrolidinone derivatives, this compound could potentially be investigated for a variety of effects on the central nervous system. The following are hypothesized mechanisms and research areas based on the broader class of compounds:

  • Modulation of Neurotransmitter Systems: Some pyrrolidinone derivatives are known to interact with cholinergic and glutamatergic systems.[3][4] For instance, certain derivatives have been shown to act as antagonists at the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, thereby protecting against excitotoxicity.[3] Research could, therefore, explore if this compound modulates these key neurotransmitter systems.

  • Neuroprotection and Mitigation of Oxidative Stress: In models of cognitive impairment, some novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects by reducing oxidative stress markers like lipid peroxidation and enhancing the activity of endogenous antioxidants such as superoxide dismutase and catalase.[2]

  • Cognitive Enhancement: The founding members of this class were noted for their nootropic effects.[1] Behavioral studies could elucidate whether this compound can improve learning and memory in animal models.[2][3]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, based on the known actions of similar compounds on the NMDA receptor.

Hypothetical_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Downstream_Effects Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Effects Ca²⁺ Influx Excitotoxicity Excitotoxicity & Neuronal Damage Downstream_Effects->Excitotoxicity Excessive Activation Leads to Compound 1-Methyl-5-oxopyrrolidine- 3-carboxamide Compound->NMDA_Receptor Potential Antagonist at NR2B subunit Glutamate->NMDA_Receptor Binds

Caption: Hypothetical mechanism of this compound as an NMDA receptor antagonist.

III. Experimental Protocols

The following protocols are designed to provide a comprehensive framework for the initial characterization of this compound in a neurobiology research setting.

A. In Vitro Characterization: Neuronal Cell Culture Models

In vitro models are essential for dissecting the cellular and molecular mechanisms of a novel compound. Human induced pluripotent stem cells (hiPSCs) differentiated into neurons offer a physiologically relevant model for studying drug effects.[5]

1. Protocol for Assessing Neuroprotective Effects in Primary Cortical Neurons

This protocol aims to determine if this compound can protect neurons from glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat pups)

  • Neurobasal medium with supplements[6]

  • Poly-D-lysine coated 96-well plates

  • This compound (stock solution in DMSO or appropriate vehicle)

  • Glutamate solution

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Live/Dead staining kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • High-content imaging system

Procedure:

  • Cell Plating: Plate primary cortical neurons in poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with the compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle-only control.

  • Glutamate Challenge: After pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50 µM) for 30 minutes.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Use a cell viability reagent according to the manufacturer's instructions to quantify the metabolic activity of the surviving neurons.

    • Perform Live/Dead staining and image the plates using a high-content imaging system to visualize and quantify live and dead cells.

  • Data Analysis: Normalize the viability data to the vehicle-treated, non-glutamate exposed control. Plot the dose-response curve to determine the EC₅₀ of the neuroprotective effect.

2. Workflow for In Vitro Neuronal Studies

In_Vitro_Workflow Start Start: Primary Neuron or iPSC-derived Neuron Culture Plating Plate cells in 96-well plates Start->Plating Maturation Allow neuronal maturation (7-10 days) Plating->Maturation Pre-treatment Pre-treat with This compound (various concentrations, 24h) Maturation->Pre-treatment Challenge Induce neuronal stress (e.g., Glutamate, H₂O₂) Pre-treatment->Challenge Recovery Washout and recover (24h) Challenge->Recovery Endpoint Endpoint Analysis Recovery->Endpoint Viability Cell Viability Assays (MTT, PrestoBlue) Endpoint->Viability Imaging High-Content Imaging (Live/Dead, Neurite Outgrowth) Endpoint->Imaging Biochem Biochemical Assays (Oxidative Stress Markers) Endpoint->Biochem Data Data Analysis & EC₅₀ Determination Viability->Data Imaging->Data Biochem->Data

Caption: A generalized workflow for assessing the neuroprotective effects of a novel compound.

B. In Vivo Characterization: Animal Models

In vivo studies are critical for evaluating the physiological effects of a compound in a complex biological system.[7] These studies can provide data on bioavailability, pharmacodynamics, and behavioral outcomes.

1. Protocol for Systemic Administration and Behavioral Assessment

This protocol outlines the steps for administering this compound to rodents and assessing its impact on cognitive function using a behavioral test such as the Morris Water Maze. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[8]

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound formulated for injection (e.g., in saline or a suitable vehicle)

  • Morris Water Maze apparatus

  • Scopolamine (to induce cognitive impairment)

  • Video tracking software

Procedure:

  • Acclimation and Habituation: Acclimate the mice to the housing facility for at least one week. Handle the mice daily for 3-5 days before the experiment to reduce stress.

  • Drug Administration:

    • Dissolve or suspend this compound in a sterile vehicle.

    • Administer the compound via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group.

    • For studies on cognitive rescue, administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test to induce amnesia. Administer the test compound 30 minutes before the scopolamine injection.[2]

  • Morris Water Maze Test:

    • Acquisition Phase (4 days): Conduct 4 trials per day. In each trial, place the mouse in the water at one of four starting positions. Allow the mouse to search for the hidden platform for 60 seconds. If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform, guide it to the platform. Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 5): Remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latency during the acquisition phase using a two-way repeated measures ANOVA.

    • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests.

Table 1: Example Dosing and Experimental Groups for In Vivo Study

GroupTreatment 1 (60 min pre-test)Treatment 2 (30 min pre-test)N (animals per group)
1VehicleVehicle10
2VehicleScopolamine (1 mg/kg)10
3Compound (1 mg/kg)Scopolamine (1 mg/kg)10
4Compound (5 mg/kg)Scopolamine (1 mg/kg)10
5Compound (10 mg/kg)Scopolamine (1 mg/kg)10

IV. Summary and Future Directions

This compound represents a novel, unexplored member of the pharmacologically significant pyrrolidinone family. The protocols outlined in this guide provide a systematic approach to characterizing its potential as a research tool in neurobiology. Initial studies should focus on establishing its neuroprotective properties and its ability to modulate cognitive function.

Future research could delve deeper into its mechanism of action, including:

  • Receptor Binding Assays: To identify specific molecular targets.

  • Electrophysiology: To assess its effects on synaptic transmission and neuronal excitability.[7]

  • Pharmacokinetic Studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

By following a rigorous and multi-faceted experimental plan, researchers can effectively elucidate the neurobiological properties of this compound and determine its value as a tool for understanding and potentially treating neurological disorders.

V. References

  • Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892.

  • Creative Bioarray. Neuronal in vivo Assays.

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research.

  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed.

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2025). Springer.

  • Drug discovery using neurons derived from patients. (n.d.). PubMed Central.

  • Thermo Fisher Scientific. (n.d.). Neural Cell Culture Protocols.

  • Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. (2019). PubMed.

  • (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. (n.d.). PubMed.

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Application Notes & Protocols: 1-Methyl-5-oxopyrrolidine-3-carboxamide in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications and experimental protocols related to 1-Methyl-5-oxopyrrolidine-3-carboxamide. This document leverages established methodologies for analogous pyrrolidine-based compounds to propose a framework for investigating its therapeutic potential.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile building block, offering desirable physicochemical properties such as enhanced aqueous solubility and the capacity for its nitrogen atom to act as a hydrogen bond donor or acceptor.[3] The 5-oxopyrrolidine (also known as pyroglutamic acid or 2-pyrrolidone) core, in particular, is a key structural motif in a variety of biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7] This guide focuses on a specific derivative, this compound, as a promising, yet underexplored, candidate for drug discovery campaigns.

Part 1: Synthesis and Characterization

While specific literature on the direct synthesis of this compound is not abundant, its preparation can be logically derived from established synthetic routes for structurally similar compounds. The primary synthetic strategy involves the cyclization of itaconic acid with an appropriate amine, followed by functional group manipulations.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from itaconic acid and methylamine to form the core structure, followed by amidation.

Synthetic_Pathway Itaconic_Acid Itaconic Acid Intermediate_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Intermediate_Acid Cyclization (Heat) Methylamine Methylamine Methylamine->Intermediate_Acid Final_Product 1-Methyl-5-oxopyrrolidine- 3-carboxamide Intermediate_Acid->Final_Product Amidation Amidation_Reagents Amidation Reagents (e.g., SOCl₂, NH₃ or EDC, NH₄Cl, DMAP) Amidation_Reagents->Final_Product

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol is adapted from methodologies used for synthesizing similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[4]

Materials:

  • Itaconic acid

  • Methylamine (40% in water)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve itaconic acid (0.1 mol) in 100 mL of water.

  • Slowly add methylamine (0.1 mol) to the solution while stirring.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: Amidation to this compound

This protocol is a standard amidation procedure applicable to many carboxylic acids.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Ammonia solution or Ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer

Procedure (using EDC coupling):

  • Dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (10 mmol) in 50 mL of dry DCM.

  • Add EDC (12 mmol), ammonium chloride (12 mmol), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Add DIPEA (25 mmol) to the mixture and stir at room temperature.

  • Stir the reaction mixture overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, DCM:Methanol gradient) to yield this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Part 2: Applications in Drug Discovery & Screening Protocols

Based on the biological activities of structurally related 5-oxopyrrolidine derivatives, this compound is a promising candidate for screening in several therapeutic areas.

Application Area 1: Antibacterial Agent Development

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][6][8][9] Some derivatives have even shown efficacy against multi-drug resistant strains.[6][10]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Cefuroxime, Ampicillin)[5]

  • Negative control (DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include wells for positive control (bacteria with antibiotic) and negative control (bacteria with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, to determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates and incubate for another 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Compound/Control Target Organism Expected MIC Range (µg/mL) Reference Activity (Cefuroxime)
This compoundS. aureusTo be determined7.8[5]
This compoundE. coliTo be determinedN/A
Positive Control (Cefuroxime)S. aureus7.87.8[5]
Negative Control (DMSO)S. aureus>256N/A
Application Area 2: Anticancer Drug Discovery

The 5-oxopyrrolidine scaffold has been investigated for its anticancer properties.[6][9][10] For instance, certain derivatives have shown potent activity against human lung cancer cell lines (A549).[6][10]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Application Area 3: Development of Anti-Inflammatory Agents

The pyrrolidine core is also a feature of compounds with anti-inflammatory activity. Methyl 5-oxopyrrolidine-3-carboxylate, a closely related analog, has been described as a nonsteroidal anti-inflammatory agent that may inhibit COX-2.[7] Furthermore, pyrrolidine-2,5-diones have been designed as TNF-α inhibitors.[11]

This protocol can be used to assess the potential of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control (e.g., Dexamethasone)

  • Human TNF-α ELISA kit

Procedure:

  • Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the compound on TNF-α production and calculate the IC₅₀ value.

Conclusion

This compound represents a valuable, synthetically accessible scaffold for drug discovery. Drawing on the established biological activities of related pyrrolidine derivatives, this compound warrants investigation as a potential antibacterial, anticancer, and anti-inflammatory agent. The protocols detailed in these application notes provide a robust framework for initiating such investigations, from chemical synthesis to primary biological screening.

References

  • D. D. V. D. T. G. a. F. M. G. M. F. R. P. D. S. R. S. S. A. C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not explicitly provided in search results]
  • Yang, Y., Liu, Y., Sa, K., Wang, H., Lin, Y., & Li, H. (2023). Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • [Source not explicitly provided in search results for direct cit
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  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

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  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem Compound Database. [Link]

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Application Notes & Protocols: 1-Methyl-5-oxopyrrolidine-3-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidinone (or 2-pyrrolidone) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known racetam class of nootropics.[1][2][3] As the complexity of Active Pharmaceutical Ingredients (APIs) grows, the demand for versatile, high-purity chemical intermediates becomes critical.[4][5] 1-Methyl-5-oxopyrrolidine-3-carboxamide and its precursor, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, represent valuable building blocks for the synthesis of novel therapeutic agents. This guide provides a detailed exploration of this intermediate, covering its synthesis, physicochemical properties, safety protocols, and its potential applications in constructing more complex molecules for drug discovery, particularly in the fields of antimicrobial and anticancer research.

Core Compound Profile & Safety

A thorough understanding of the intermediate's fundamental properties and handling requirements is paramount for safe and effective laboratory execution. The primary precursor to the target carboxamide is its corresponding carboxylic acid.

Physicochemical Properties

The properties of the parent acid, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, are well-documented and provide a baseline for its derivatives.

PropertyValueSource
IUPAC Name 1-methyl-5-oxopyrrolidine-3-carboxylic acidPubChem[6]
Molecular Formula C₆H₉NO₃PubChem[6]
Molecular Weight 143.14 g/mol PubChem[6]
CAS Number 42346-68-9PubChem[6]
Appearance Solid (predicted)
SMILES CN1CC(CC1=O)C(=O)OPubChem[6]
Safety and Handling

Aggregated data indicates that compounds in this class should be handled with appropriate care.[6]

Hazard CategoryPrecautionary Measures & ResponseReferences
Health Hazards Causes skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[6][7]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[8][9] Wear protective gloves, clothing, and eye/face protection.[7] Use only in a well-ventilated area.[9]
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][8] Skin: Wash off immediately with soap and plenty of water.[8] Inhalation: Move person to fresh air.[7][8]
Storage Hygroscopic. Keep container tightly closed in a dry and well-ventilated place. Store under an inert gas.[8]
Fire & Explosion Combustible when exposed to powerful oxidizers. Container explosion may occur under fire conditions. Use CO₂, dry chemical, or foam to extinguish.[8]To avoid ignition by static electricity, all metal parts of equipment must be grounded.[8]

Synthesis of the 1-Methyl-5-oxopyrrolidine Core

The foundational step in accessing this class of intermediates is the construction of the substituted pyrrolidinone ring. The most direct and widely adopted method is the Michael addition of a primary amine to itaconic acid, followed by a cyclizing condensation. This reaction is valued for its atom economy and often uses water as a solvent, aligning with green chemistry principles.

Causality of the Reaction: The reaction is typically initiated by heating a mixture of the primary amine (in this case, methylamine or a precursor) and itaconic acid. The initial step is a conjugate addition of the amine's nucleophilic nitrogen to the β-position of the α,β-unsaturated carboxylic acid system of itaconic acid. Subsequent heating promotes an intramolecular amidation, where the newly introduced secondary amine attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam ring.

Caption: Synthesis of the 1-Methyl-5-oxopyrrolidine-3-carboxylic acid core.

Experimental Protocols

The following protocols are generalized from established procedures for synthesizing substituted 5-oxopyrrolidine-3-carboxylic acids and their derivatives.[10][11][12] Researchers should perform their own risk assessments and optimizations.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

This protocol details the formation of the core intermediate.

Materials:

  • Itaconic acid (1.0 eq)

  • Aqueous Methylamine (40% w/w, 1.1 eq)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Activated Carbon

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and deionized water (approx. 3-4 mL per gram of itaconic acid).

  • Amine Addition: While stirring, slowly add aqueous methylamine (1.1 eq). An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The progress can be monitored by TLC until the itaconic acid spot disappears.

    • Scientific Rationale: Refluxing provides the necessary activation energy for the intramolecular condensation and water elimination required to form the stable lactam ring.

  • Decolorization: Cool the mixture to 60-70 °C. Add a small amount of activated carbon to the solution and stir for 20 minutes to remove colored impurities.

  • Isolation: Filter the hot solution to remove the activated carbon. Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution to pH 1-2 with concentrated HCl to precipitate the product.

    • Scientific Rationale: The product is a carboxylic acid, which is soluble in its carboxylate (salt) form in the basic/neutral reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its aqueous solubility, causing it to precipitate.

  • Purification: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the target amide intermediate. This is a two-step, one-pot procedure via an ester intermediate.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)

  • Methanol (Anhydrous)

  • Sulfuric Acid (H₂SO₄, catalytic amount)

  • Ammonia solution (e.g., 7N in Methanol or concentrated aqueous ammonium hydroxide)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Esterification: Suspend the starting carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reflux: Heat the mixture to reflux for 12-18 hours. The reaction can be monitored by TLC for the disappearance of the starting material.[13]

    • Scientific Rationale: This is a classic Fischer esterification. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic methanol. The reaction is an equilibrium, and using methanol as the solvent drives it towards the ester product.

  • Neutralization: Cool the reaction to room temperature. Slowly add a saturated solution of sodium bicarbonate until the pH is ~7-8 to neutralize the sulfuric acid. The methyl ester product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate) if it remains in solution. For this one-pot procedure, proceed directly.

  • Aminolysis: To the crude methyl ester mixture, add an excess of ammonia solution (e.g., 7N in methanol, >3 eq). Seal the reaction vessel securely.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the conversion of the ester to the amide by TLC or LC-MS.

    • Scientific Rationale: The highly nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ester, displacing the methoxide leaving group to form the more stable amide.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield this compound.

Application in Pharmaceutical Scaffolding

While this compound is a specific intermediate, its true value is realized by viewing it as a platform. The core structure can be elaborated into diverse molecular architectures, a strategy widely used in drug discovery.[4][12] By examining analogous structures, we can infer its potential applications.

G Derivatization Workflow for Drug Discovery cluster_intermediates Key Intermediates cluster_final Final Biologically Active Derivatives Start 1-Substituted-5-oxopyrrolidine -3-carboxylic Acid Ester Methyl Ester Start->Ester MeOH, H⁺ (Protocol 2, Step 1) Hydrazide Carbohydrazide Ester->Hydrazide N₂H₄·H₂O (Hydrazinolysis) Amide Carboxamide (Target Intermediate) Ester->Amide NH₃ (Protocol 2, Step 4) Hydrazones Hydrazones Hydrazide->Hydrazones R-CHO (Aldehyde) Condensation Azoles Azoles / Diazoles (e.g., Pyrrole, Pyrazole) Hydrazide->Azoles Diketone Condensation OtherAmides Further N-Substituted Amides Amide->OtherAmides Further Functionalization

Caption: General workflow from the core acid to diverse pharmaceutical scaffolds.

Analogy to Antimicrobial and Anticancer Agents

Extensive research on N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids has demonstrated their potential as precursors to potent antimicrobial and anticancer agents.[10][14][15]

  • Mechanism of Derivatization: The carboxylic acid is often converted to a carbohydrazide by esterification followed by reaction with hydrazine hydrate.[10] This carbohydrazide intermediate is a highly versatile handle.

  • Synthesis of Hydrazones: Condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes yields a library of hydrazones.[14][15] Several such compounds have shown significant antibacterial activity, in some cases surpassing control antibiotics against strains like S. aureus and E. coli.[14][16]

  • Synthesis of Azoles: Reaction with diketones (e.g., pentane-2,4-dione or hexane-2,5-dione) in the presence of an acid catalyst leads to the formation of pyrazole or pyrrole rings, respectively.[10]

  • Implication: By analogy, this compound and its corresponding hydrazide could serve as starting points for novel derivatives targeting infectious diseases or cancer, with the N-methyl group providing a different physicochemical profile compared to the widely studied N-aryl variants.

Potential in Nootropic Drug Development

The pyrrolidinone core is the defining feature of the racetam family of nootropics, or "smart drugs," which are known to enhance cognitive functions like memory and learning.[2][3][17]

  • Structural Relationship: The most famous member, Piracetam, is 2-oxo-1-pyrrolidine acetamide.[1] While the user's target molecule has its functional group at the 3-position of the ring (a carboxamide) rather than the 1-position (an acetamide), the fundamental scaffold is highly related.

  • Mechanism of Action: Racetams are believed to exert their effects by modulating neurotransmitter systems, such as the cholinergic and glutamatergic pathways.[18][19] They can enhance cell membrane permeability and increase oxygen consumption in the brain.[17]

  • Implication: The this compound scaffold presents an intriguing, underexplored template for the design of new nootropic agents. Its derivatives could be synthesized and screened for activity at key neuronal receptors (e.g., AMPA receptors), potentially leading to a new class of cognitive enhancers.[19]

Analytical Characterization

To validate the successful synthesis of the intermediate and its derivatives, a standard suite of analytical techniques should be employed. The data below are expected values based on the structures and data from analogous compounds reported in the literature.[6][10][14]

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the N-CH₃ group (singlet, ~2.8-3.0 ppm), the CH₂ protons adjacent to the amide and lactam carbonyls (multiplets, ~2.6-3.0 ppm), the CH proton (multiplet, ~3.3-3.6 ppm), the N-CH₂ protons (multiplet, ~3.7-4.0 ppm), and amide NH₂ protons (broad singlets).
¹³C NMR Resonances for the N-CH₃ carbon, three distinct aliphatic carbons of the pyrrolidinone ring (COCH₂, CH, NCH₂), and two carbonyl carbons (one for the lactam and one for the amide, ~172-176 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amide (~3200-3400 cm⁻¹), C=O stretching of the amide (~1640-1680 cm⁻¹) and the lactam (~1680-1700 cm⁻¹).
Mass Spectrometry A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.

Conclusion

This compound is more than a single molecule; it is a strategic entry point into a rich chemical space with significant pharmaceutical potential. Its synthesis is accessible through established chemical transformations starting from inexpensive materials. By leveraging the foundational pyrrolidinone scaffold, which is validated in existing therapeutics, researchers can use this intermediate to build novel libraries of compounds for screening as antimicrobial, anticancer, or nootropic agents. The protocols and insights provided herein serve as a comprehensive starting point for scientists and drug development professionals aiming to explore this promising area of medicinal chemistry.

References

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

  • Greenbook.net. (2019). Safety Data Sheet: Pageant TR Intrinsic. [Link]

  • Angene Chemical. (2025). Safety Data Sheet: Ethyl 2,5-dimethyl-3-oxopyrrolidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Krikštaponis, K., Vaickelionienė, R., Grybaitė, B., Šiugždaitė, J., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5021. [Link]

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  • Google Patents. (n.d.).
  • Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Rasayan Journal of Chemistry, 13(2), 1054-1062. [Link]

  • Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3767. [Link]

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Application Notes & Protocols for High-Throughput Screening with 1-Methyl-5-oxopyrrolidine-3-carboxamide and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals.[1] Its inherent stereochemistry and conformational rigidity allow for precise interactions with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify novel modulators of a critical therapeutic target using a library centered around 1-Methyl-5-oxopyrrolidine-3-carboxamide and its structural analogs. We present a hypothetical, yet scientifically rigorous, screening paradigm targeting the Enoyl-Acyl Carrier Protein Reductase (InhA), an essential enzyme in Mycobacterium tuberculosis fatty acid biosynthesis and a validated drug target.[2] This guide details the causal logic behind experimental choices, provides self-validating protocols for primary and secondary assays, and offers a framework for hit confirmation and characterization.

Introduction: The Scientific Rationale

The rising challenge of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The pyrrolidine carboxamide chemotype has emerged as a promising starting point for inhibitor development. High-throughput screening of a focused library of these compounds against InhA from M. tuberculosis led to the discovery of a novel class of potent inhibitors.[2] this compound represents a core fragment of this chemical class, making it an ideal candidate for inclusion in a screening library aimed at discovering next-generation antitubercular agents.

This application note outlines a robust HTS workflow designed to identify inhibitors of InhA. The primary screen utilizes a Fluorescence Polarization (FP) assay, a homogenous and sensitive method ideal for detecting the disruption of protein-substrate interactions in a high-throughput format.[3][4][5][6][7] Hits from the primary screen are then subjected to a rigorous validation cascade, including an orthogonal, cell-based luciferase reporter assay to confirm on-target activity in a biological context and to triage false positives.[8][9][10][11]

Application Notes: Assay Design & Strategy

The Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a critical enzyme in the type II fatty acid synthase (FAS-II) system of M. tuberculosis, responsible for synthesizing the mycolic acids that form the bacterium's unique cell wall. Inhibition of InhA disrupts this pathway, leading to bacterial death. The clinical relevance of InhA is validated by the action of the frontline drug isoniazid, which, in its activated form, covalently inhibits InhA. Direct inhibitors, such as the pyrrolidine carboxamides, offer a promising alternative that would not require metabolic activation.[2]

Primary Screening Assay: Fluorescence Polarization (FP)

Principle: The FP assay is designed to detect the displacement of a fluorescently-labeled substrate (tracer) from the InhA active site by a small molecule inhibitor. The tracer, when unbound and free in solution, tumbles rapidly, resulting in depolarized emitted light and a low FP signal.[3][6] When bound to the much larger InhA protein, its tumbling is restricted, leading to polarized light emission and a high FP signal.[3][4] An effective inhibitor will compete with the tracer for binding to InhA, causing a decrease in the FP signal.

Causality in Experimental Design:

  • Homogenous Format: FP is a "mix-and-read" assay, requiring no separation steps, which is critical for minimizing variability and maximizing throughput in an automated HTS environment.[7]

  • Sensitivity: This technique is highly sensitive to changes in the apparent molecular weight of the fluorescent probe, making it suitable for detecting binding events.[7]

  • Reduced Interference: FP assays are generally less susceptible to interference from colored or fluorescent compounds compared to simple fluorescence intensity assays.[12]

Secondary Assay: Cell-Based Luciferase Reporter Assay

Principle: To confirm that hits from the primary biochemical screen are active in a cellular environment and to eliminate non-specific inhibitors, an orthogonal assay is essential.[13] A cell-based reporter assay using a non-pathogenic surrogate host (e.g., M. smegmatis) or a mammalian cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to FAS-II pathway disruption can be employed. Inhibition of InhA would lead to a specific cellular response, modulating the expression of the luciferase reporter.[8][14]

Causality in Experimental Design:

  • Cell Permeability: This assay format inherently selects for compounds that can cross the cell membrane to reach their intracellular target.

  • Orthogonal Mechanism: The readout is based on a downstream transcriptional event rather than direct binding, providing a different and complementary validation of the compound's mechanism of action.

  • Triage of False Positives: This step helps to identify compounds that may have interfered with the FP assay components (e.g., protein aggregation, fluorescence quenching) but have no true biological activity.

HTS Workflow & Data Analysis

The overall screening campaign is structured as a multi-step process to efficiently identify and validate true hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development (FP & Luciferase) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization Z_Factor Assay Validation (Z' > 0.5) Miniaturization->Z_Factor PilotScreen Pilot Screen (~2,000 Compounds) Z_Factor->PilotScreen Proceed if Validated HTS Full Library HTS (Single Concentration) PilotScreen->HTS DataAnalysis Primary Hit Identification (e.g., Z-score < -3) HTS->DataAnalysis HitConfirmation Hit Re-test (Fresh Compound) DataAnalysis->HitConfirmation Confirm Hits DoseResponse Dose-Response Curve (IC50 Determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay (Luciferase Reporter) DoseResponse->OrthogonalAssay SAR Preliminary SAR Analysis OrthogonalAssay->SAR

Caption: High-Throughput Screening (HTS) cascade for InhA inhibitor discovery.

Detailed Experimental Protocols

Protocol 1: Primary HTS using Fluorescence Polarization

Objective: To identify compounds that inhibit the binding of a fluorescent tracer to recombinant InhA protein.

Materials:

  • Recombinant, purified M. tuberculosis InhA protein.

  • Fluorescent Tracer: A known InhA ligand or substrate analog conjugated to a fluorophore (e.g., fluorescein).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Compound Library: this compound and analogs dissolved in 100% DMSO.

  • Positive Control: A known InhA inhibitor (e.g., triclosan).

  • Negative Control: DMSO.

  • Microplates: Black, low-volume 384-well plates.

  • Plate Reader: Equipped with fluorescence polarization optics.[5]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of InhA protein in Assay Buffer at a concentration predetermined during assay development (e.g., 20 nM).

    • Prepare a 2X solution of the Fluorescent Tracer in Assay Buffer at its Kd concentration (e.g., 10 nM).

    • Prepare a master mix of 2X InhA and 2X Tracer.

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each compound from the library stock plates into the assay plates for a final screening concentration of 10 µM. Also plate positive and negative controls.

  • Reagent Addition: Add 5 µL of Assay Buffer to all wells.

  • Protein/Tracer Addition: Add 5 µL of the InhA/Tracer master mix to all wells. The final volume is 10 µL.

  • Incubation: Incubate the plates at room temperature for 30 minutes, protected from light.

  • Detection: Read the plates on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) values.

Protocol 2: Secondary Assay using Luciferase Reporter

Objective: To confirm the activity of primary hits in a cell-based assay and determine their cellular potency.

Materials:

  • Reporter Cell Line: M. smegmatis strain expressing firefly luciferase under the control of a promoter sensitive to FAS-II pathway inhibition.

  • Growth Medium: Appropriate broth for the reporter cell line.

  • Assay Medium: Growth medium with reduced serum or other components that may interfere with luminescence.

  • Hit Compounds: Confirmed hits from the primary screen.

  • Luciferase Assay Reagent: Commercial or lab-made reagent containing luciferin and necessary co-factors.[8][11]

  • Microplates: White, opaque 384-well plates suitable for luminescence.

Procedure:

  • Cell Plating: Dispense 20 µL of the reporter cell suspension into each well of the 384-well plate at a pre-optimized cell density.

  • Compound Addition: Add 100 nL of hit compounds in a 7-point dose-response format (e.g., from 100 µM to 10 nM final concentration).

  • Incubation: Incubate the plates at the optimal growth temperature (e.g., 37°C) for a duration sufficient to induce reporter expression (e.g., 18-24 hours).

  • Lysis and Signal Generation: Add 20 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Incubation: Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Detection: Read the luminescence on a plate reader.

Data Presentation & Interpretation

Table 1: Assay Validation Parameters

Quantitative metrics are crucial for ensuring the robustness and reliability of an HTS assay.[15][16] The Z'-factor is a statistical parameter used to evaluate the quality of an assay, where a value greater than 0.5 is considered excellent for HTS.[11]

ParameterFluorescence Polarization AssayLuciferase Reporter AssayAcceptance Criteria
Signal Window (S/B) 4.525.0> 3
Positive Control (Max Signal) 250 mP (DMSO)500,000 RLU-
Negative Control (Min Signal) 55 mP (Triclosan)20,000 RLU-
Z'-Factor 0.780.85> 0.5
Table 2: Hypothetical Hit Confirmation & Potency Data

Following the primary screen, hits are re-tested and their potency is determined through dose-response experiments to calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Compound IDPrimary Hit (Z-score)Re-test ConfirmationFP IC50 (µM)Luciferase IC50 (µM)Notes
MOPC-001-4.2Confirmed1.23.5Potent hit, cell-permeable
MOPC-002-3.8Confirmed2.5> 100Biochemical hit, poor cell activity
MOPC-003-3.5Not Confirmed--Likely primary screen artifact
MOPC-004-5.1Confirmed0.81.9Most potent hit for follow-up

Visualizing the Mechanism of Action

A simplified representation of the targeted pathway helps to contextualize the screening results.

Signaling_Pathway cluster_pathway M. tuberculosis FAS-II Pathway AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP ACC KetoacylACP β-Ketoacyl-ACP MalonylACP->KetoacylACP FabH AcylACP Acyl-ACP AcylACP->KetoacylACP MycolicAcids Mycolic Acids AcylACP->MycolicAcids Further Steps InhA InhA (Target Enzyme) KetoacylACP->InhA Reduction InhA->AcylACP Elongation Cycle CellWall Cell Wall Integrity MycolicAcids->CellWall Inhibitor 1-Methyl-5-oxopyrrolidine- 3-carboxamide Analog Inhibitor->InhA Inhibition

Caption: Simplified schematic of the FAS-II pathway and the inhibitory action of a lead compound.

Conclusion & Future Directions

This guide provides a comprehensive framework for utilizing this compound and related analogs in a high-throughput screening campaign to discover novel inhibitors of M. tuberculosis InhA. The proposed workflow, combining a robust biochemical primary assay with a relevant cell-based secondary screen, is designed to maximize the identification of high-quality, cell-active hits. Confirmed leads from this cascade, such as the hypothetical MOPC-004, would serve as excellent starting points for lead optimization programs, involving medicinal chemistry efforts to improve potency and drug-like properties, ultimately aiming to develop new therapeutics to combat tuberculosis.[2]

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Application Notes & Protocols for In Vivo Studies Using 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the therapeutic potential of 1-Methyl-5-oxopyrrolidine-3-carboxamide. While direct in vivo data for this specific compound is not yet prevalent in peer-reviewed literature, extensive research on the broader class of 5-oxopyrrolidine derivatives suggests promising avenues for investigation, including anticancer, antimicrobial, and analgesic activities.[1] This document synthesizes established preclinical testing methodologies to offer a robust framework for investigating these potential applications. Protocols are presented with an emphasis on the causal relationships behind experimental choices, self-validating systems, and adherence to the highest ethical standards in animal research.

Introduction to this compound

This compound belongs to the pyrrolidone class of compounds, a scaffold present in numerous biologically active molecules. The pyrrolidone ring is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to engage in various biological interactions. Derivatives of 5-oxopyrrolidine have demonstrated a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1] Furthermore, related 5-oxopyrrolidine-3-carboxamides have been patented as inhibitors of the Nav1.8 sodium channel, a key target in pain signaling, suggesting a potential role in analgesia.[2]

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀N₂O₂

  • Molecular Weight: 142.16 g/mol (approx.)

  • Core Structure: A five-membered lactam (pyrrolidone) ring, featuring a methyl group on the nitrogen, an oxo group at position 5, and a carboxamide group at position 3.

The structural features of this compound, including hydrogen bond donors and acceptors, suggest it may interact with biological targets such as enzymes or receptors. The initial step in any in vivo program is to move from theoretical potential to empirical evidence.

Pre-clinical In Vivo Workflow: A Foundational Strategy

A phased approach is critical to systematically evaluate a novel compound in vivo. This ensures that resources are used efficiently and that animal welfare is prioritized. The workflow begins with essential preliminary studies before proceeding to efficacy evaluation in disease models.

Preclinical_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis & Decision Compound This compound Formulation Formulation Development (Solubility & Stability) Compound->Formulation Tox Acute Toxicity Studies (e.g., OECD 423/425) Formulation->Tox PK Pharmacokinetic (PK) Studies (IV & PO Dosing) Tox->PK Efficacy_Pain Analgesic Models (e.g., Formalin, Hot Plate) PK->Efficacy_Pain Inform Dosing Regimen Efficacy_Cancer Anticancer Models (e.g., Xenograft) PK->Efficacy_Cancer Inform Dosing Regimen Efficacy_Antimicrobial Infection Models (e.g., Thigh, Sepsis) PK->Efficacy_Antimicrobial Inform Dosing Regimen Analysis Data Analysis (Efficacy & Safety Profile) Efficacy_Pain->Analysis Efficacy_Cancer->Analysis Efficacy_Antimicrobial->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Caption: A typical preclinical workflow for a novel compound.

Phase 1: Preliminary In Vivo Assessment

Before assessing efficacy, it is crucial to understand the compound's basic behavior and safety profile in a living system. These preliminary studies are foundational for designing meaningful and ethical efficacy trials.

Formulation Development

The goal is to develop a safe and effective vehicle for administering the compound. Poor solubility can hinder absorption and lead to inaccurate preclinical data.[3][4]

Protocol: Vehicle Screening for Oral (PO) and Intravenous (IV) Administration

  • Solubility Assessment: Determine the solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.

    • Aqueous Vehicles: Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

    • Co-solvents/Surfactants: Solutions containing PEG-400, Solutol HS 15, Tween 80, or DMSO.

  • Protocol Steps: a. Prepare saturated solutions of the compound in each test vehicle. b. Equilibrate the solutions for 24 hours at room temperature with gentle agitation. c. Centrifuge to pellet undissolved compound. d. Analyze the supernatant using a validated HPLC method to quantify the concentration.

  • Selection Criteria: Choose the simplest vehicle that achieves the desired concentration for dosing, ensuring it is non-toxic at the required volume. For IV administration, the formulation must be sterile and ensure complete solubility to prevent precipitation in the bloodstream.

Acute Toxicity Studies

Acute toxicity studies are essential for determining the compound's intrinsic toxicity and for selecting a safe starting dose for subsequent studies. The OECD guidelines provide standardized, ethical methods that reduce the number of animals required.[5][6][7]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is a stepwise procedure that uses a minimum number of animals to estimate the LD50 (the dose lethal to 50% of the animals).[8]

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often used as they are typically slightly more sensitive.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[9]

  • Procedure: a. Fast animals overnight (withholding food, not water) before dosing.[9] b. Select a starting dose (e.g., 175 mg/kg, a default intermediate dose). Administer the compound orally via gavage. c. Observe the animal closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavior). d. The outcome for the first animal determines the dose for the next:

    • If the animal survives: Increase the dose for the next animal (e.g., to 550 mg/kg).
    • If the animal dies: Decrease the dose for the next animal (e.g., to 55 mg/kg). e. Continue this process until the stopping criteria outlined in OECD 425 are met.
  • Data Analysis: Use the sequence of outcomes (survival or death) to calculate the estimated LD50 and its confidence interval using the provided software or statistical tables. This data is critical for classifying the compound's hazard level.[7]

Pharmacokinetic (PK) Studies

PK studies describe the journey of the drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). This information is vital for correlating drug exposure with its pharmacological effect and for designing effective dosing schedules in efficacy models.[10][11]

Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

  • Study Design: A two-group study to assess both intravenous and oral bioavailability.

    • Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low enough to be well-tolerated.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg). The higher dose accounts for potential poor oral absorption.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points.

    • IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO time points: 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

  • Sample Processing & Analysis: a. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). b. Centrifuge immediately to separate plasma. c. Store plasma at -80°C until analysis. d. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time it takes for the plasma concentration to decrease by half; determines dosing frequency.
F (%) Bioavailability (AUC_oral / AUC_IV)The fraction of the oral dose that reaches systemic circulation. Crucial for determining oral efficacy.

Phase 2: Efficacy Evaluation Protocols

Based on the compound's chemical class, the following in vivo models are proposed to test its potential therapeutic applications. Doses and schedules for these studies should be informed by the PK and toxicity data obtained in Phase 1.

Protocol for Evaluating Analgesic Activity

The patent literature suggests that related compounds may inhibit Nav1.8, pointing towards a role in treating inflammatory and neuropathic pain.[2] The formalin test is an excellent model as it distinguishes between nociceptive (Phase I) and inflammatory (Phase II) pain responses.

Protocol: The Formalin Test in Mice

  • Animal Model: Male ICR mice (20-25g).

  • Acclimation: Place mice in individual transparent observation chambers for at least 30 minutes before the test to allow them to acclimate.

  • Compound Administration:

    • Test Group: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg, PO).

    • Vehicle Control Group: Administer the formulation vehicle.

    • Positive Control Group: Administer a known analgesic (e.g., morphine at 5 mg/kg, IP, for central effects; or diclofenac at 20 mg/kg, PO, for peripheral effects).

  • Induction of Nociception: 30-60 minutes after compound administration, inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or shaking the injected paw.

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Calculate the percentage inhibition of the pain response for each phase compared to the vehicle control group. A significant reduction in licking/biting time indicates an analgesic effect.

Formalin_Test cluster_0 Setup cluster_1 Procedure cluster_2 Data Analysis Acclimation Acclimate Mouse (30 min) Dosing Administer Compound (PO or IP) Acclimation->Dosing Wait Wait (30-60 min) Dosing->Wait Formalin Inject Formalin (20µL, 2.5%) Wait->Formalin Observe Observe & Record Licking/Biting Time Formalin->Observe Phase1 Phase I (0-5 min) Neurogenic Pain Observe->Phase1 Phase2 Phase II (15-30 min) Inflammatory Pain Observe->Phase2 Analysis Calculate % Inhibition vs. Vehicle Phase1->Analysis Phase2->Analysis

Caption: Experimental workflow for the formalin-induced pain assay.

Protocol for Evaluating Anticancer Activity

Given the demonstrated anticancer activity of other 5-oxopyrrolidine derivatives, a xenograft model is a standard and effective way to assess in vivo efficacy.[1]

Protocol: Human Tumor Xenograft Model in Nude Mice

  • Cell Line Selection: Choose a human cancer cell line for which related compounds have shown in vitro activity (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Animal Model: Immunodeficient mice (e.g., athymic Nude or SCID mice), which will not reject human tumor cells.

  • Tumor Implantation: a. Inject approximately 5 x 10⁶ cancer cells, suspended in a solution like Matrigel/PBS, subcutaneously into the right flank of each mouse. b. Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: a. Once tumors reach the target size, randomize the mice into treatment groups (n=8-10 per group) based on tumor volume to ensure an even distribution. b. Test Group(s): Administer this compound at one or more doses daily (or as determined by PK data) via the selected route (e.g., PO). c. Vehicle Control Group: Administer the vehicle on the same schedule. d. Positive Control Group: Administer a standard-of-care chemotherapeutic agent for that cancer type (e.g., cisplatin or paclitaxel).

  • Monitoring and Endpoints: a. Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²). b. Record body weight at the same time to monitor toxicity. c. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). d. Euthanize animals if they show signs of excessive distress or if body weight loss exceeds 20%.[12]

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the TGI for each treatment group relative to the vehicle control.

Protocol for Evaluating Antimicrobial Activity

The demonstrated in vitro antimicrobial activity of 5-oxopyrrolidine derivatives warrants in vivo investigation. A murine thigh infection model is a standard for evaluating the efficacy of antimicrobials against localized bacterial infections.

Protocol: Murine Thigh Infection Model

  • Bacterial Strain: Select a relevant bacterial strain, such as Staphylococcus aureus (a common Gram-positive pathogen).

  • Animal Model: Male ICR or Swiss Webster mice.

  • Inducing Immunosuppression (Neutropenia): To establish a robust infection, mice are often made neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This reduces their ability to clear the bacteria, making the effect of the antimicrobial agent more apparent.

  • Infection: a. On Day 0, inject a specific inoculum (e.g., 10⁶ Colony Forming Units - CFU) of S. aureus in 0.1 mL of saline directly into the thigh muscle of one hind leg.

  • Treatment: a. Begin treatment 1-2 hours post-infection. b. Administer this compound, a vehicle control, or a positive control antibiotic (e.g., vancomycin) via the determined route (e.g., PO or subcutaneous). Dosing may be repeated based on the compound's half-life.

  • Endpoint and Analysis: a. At 24 hours post-infection, humanely euthanize the mice. b. Aseptically dissect the entire thigh muscle. c. Homogenize the muscle tissue in sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar). e. Incubate the plates overnight and count the bacterial colonies to determine the CFU per gram of tissue.

  • Data Analysis: The primary endpoint is the reduction in bacterial burden. Efficacy is demonstrated by a statistically significant decrease in the log₁₀ CFU/gram of tissue in the treated groups compared to the vehicle control.

Ethical Considerations

All in vivo research must be conducted with the highest regard for animal welfare. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13] Key principles include the Three R's:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically valid results.[13]

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[13][14] This includes using appropriate anesthetics/analgesics, defining humane endpoints, and ensuring proper housing and care.[15][16]

Conclusion

This compound is a compound of interest based on the established biological activities of its chemical class. The protocols outlined in this document provide a comprehensive, step-by-step framework for conducting a thorough in vivo evaluation of its potential as an analgesic, anticancer, or antimicrobial agent. By following a logical progression from preliminary safety and pharmacokinetic studies to robust efficacy models, researchers can generate the high-quality, reproducible data necessary to advance this compound through the drug development pipeline.

References

  • Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain.
  • BenchChem. (2025). Application Notes & Protocols for Analgesic Screening of Novel Compounds.
  • Brito, M. A., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Ding, H., Fischer, L., et al. (2023). Discovering chronic pain treatments: better animal models might help us get there.
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  • Frontiers in Microbiology. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii.
  • Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from Medical and Pharmaceutical Journal website.
  • Molecules. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • OECD. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
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  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
  • PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines.
  • PubMed Central. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders.
  • ResearchGate. (2025). Natural Product Testing: Selecting in vivo Anticancer Assay Model.
  • Sriram, D. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • The National Academies Press. (n.d.). Large Animal Models for Pain Therapeutic Development.
  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
  • The University of Adelaide. (n.d.). Ethical guidelines for research in animal science.
  • U.S. National Library of Medicine. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • U.S. National Library of Medicine. (n.d.). Antitumor Efficacy Testing in Rodents.
  • U.S. National Library of Medicine. (n.d.). Ethical considerations regarding animal experimentation.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.

Sources

Application Notes and Protocols for the Investigation of 1-Methyl-5-oxopyrrolidine-3-carboxamide (MOPC) in CNS Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The quest for novel therapeutics for central nervous system (CNS) disorders is a paramount challenge in modern medicine. The inherent complexity of the brain, underscored by the blood-brain barrier (BBB), presents a significant hurdle for drug delivery and efficacy.[1][2] The pyrrolidinone scaffold has emerged as a promising starting point for the development of CNS-active agents, with derivatives exhibiting a range of biological activities.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of a novel derivative, 1-Methyl-5-oxopyrrolidine-3-carboxamide (MOPC), in CNS drug discovery.

While direct literature on MOPC for CNS applications is nascent, this guide synthesizes data from structurally related compounds to propose a logical, evidence-based framework for its investigation. We will explore its potential as a neuroprotective agent, outlining a comprehensive, multi-stage research protocol from initial in vitro screening to preclinical in vivo validation. The causality behind each experimental choice is explained to provide a robust, self-validating system for your research endeavors.

Introduction: The Rationale for MOPC in CNS Drug Development

The 5-oxopyrrolidine-3-carboxylic acid backbone is a versatile scaffold that has been explored for various therapeutic applications, including analgesic, antihypoxic, and antimicrobial activities.[3] Notably, certain derivatives have been investigated for their potential in treating Alzheimer's disease.[3] The carboxamide functional group at the 3-position introduces a key hydrogen bonding motif, which can be critical for target engagement. Furthermore, the N-methylation at the 1-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for CNS penetration.[6]

Our hypothesis is that MOPC may exert neuroprotective effects through a multi-faceted mechanism, potentially involving anti-inflammatory and antioxidant pathways, based on the known activities of related compounds like Methyl 5-oxopyrrolidine-3-carboxylate, which has demonstrated anti-inflammatory properties and effects on hippocampal cells.[7] This guide will provide the necessary protocols to systematically evaluate this hypothesis.

Physicochemical Profiling and BBB Permeability Assessment

A primary obstacle in CNS drug development is ensuring the compound can cross the blood-brain barrier to reach its target.[1][8] Therefore, the initial characterization of MOPC must involve a thorough assessment of its physicochemical properties and BBB permeability.

Table 1: Key Physicochemical Parameters for CNS Drug Candidates
ParameterDesired Range for CNS PenetrationExperimental Method
Molecular Weight (MW) < 450 DaMass Spectrometry
LogP (Octanol/Water Partition Coefficient) 1 - 4Shake-flask method or HPLC-based methods
Topological Polar Surface Area (TPSA) < 90 ŲComputational prediction and experimental validation
Hydrogen Bond Donors (HBD) ≤ 3In silico calculation
Hydrogen Bond Acceptors (HBA) ≤ 7In silico calculation
Aqueous Solubility > 60 µMKinetic or thermodynamic solubility assays

Rationale: These parameters are guided by established principles for designing CNS-penetrant molecules, often summarized in multiparameter optimization (MPO) scores.[6]

Protocol 2.1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol utilizes a well-established in vitro model of the BBB using co-culture of endothelial cells and astrocytes to predict the in vivo permeability of MOPC.[9][10]

Objective: To determine the apparent permeability coefficient (Papp) of MOPC across an in vitro BBB model.

Materials:

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Human astrocytes

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium and supplements

  • MOPC stock solution

  • Lucifer yellow (paracellular marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells on the apical side of the Transwell® inserts and human astrocytes on the basolateral side of the well. Allow the co-culture to establish a tight monolayer, monitoring the transendothelial electrical resistance (TEER) until a stable value >150 Ω·cm² is achieved.[1]

  • Assay Initiation:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add MOPC (e.g., at 10 µM) to the apical (donor) chamber.

    • Include Lucifer yellow in the donor chamber to assess the integrity of the cell monolayer.

    • Run propranolol and atenolol as controls in separate wells.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh transport buffer.

  • Quantification: Analyze the concentration of MOPC, propranolol, and atenolol in the collected samples using a validated LC-MS/MS method. Measure the fluorescence of Lucifer yellow to confirm monolayer integrity.

  • Calculation of Papp:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Data Interpretation: A high Papp value for MOPC, comparable to that of propranolol, would suggest good potential for BBB penetration.

In Vitro Neuroprotection and Mechanism of Action Studies

The next phase of investigation focuses on assessing the potential neuroprotective effects of MOPC and elucidating its mechanism of action at the cellular level.

Workflow for In Vitro Neuroprotection Assessment

G cluster_0 Initial Screening cluster_1 Mechanism of Action A Neuronal Cell Viability Assay (e.g., MTT, LDH) D Measure Oxidative Stress Markers (e.g., ROS, SOD activity) A->D If neuroprotective E Assess Inflammatory Response (e.g., TNF-α, IL-1β ELISA) A->E If neuroprotective F Evaluate Apoptotic Pathways (e.g., Caspase-3 activity, TUNEL) A->F If neuroprotective B Induce Neuronal Stress (e.g., Glutamate, H2O2, Oligomeric Aβ) B->A C Treat with MOPC (Dose-response) C->B Pre-treatment or Co-treatment

Caption: Workflow for in vitro evaluation of MOPC's neuroprotective effects.

Protocol 3.1: Assessment of Neuroprotection in a Glutamate Excitotoxicity Model

Objective: To determine if MOPC can protect cultured neurons from glutamate-induced cell death.

Materials:

  • Primary rat hippocampal or cortical neurons

  • Neurobasal medium and B27 supplement

  • Glutamate solution

  • MOPC stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates and culture for 7-10 days to allow for maturation.

  • MOPC Treatment: Pre-treat the neurons with varying concentrations of MOPC (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Induction of Excitotoxicity: Add glutamate (e.g., 50 µM) to the culture medium and incubate for 24 hours. Include a vehicle control (no glutamate, no MOPC) and a glutamate-only control.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance to quantify metabolic activity.

    • LDH Assay: Collect the culture supernatant and measure LDH release, an indicator of cell membrane damage.

  • Data Analysis: Calculate the percentage of cell viability for each MOPC concentration relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration) of MOPC for neuroprotection.

Expected Outcome: A dose-dependent increase in cell viability in the presence of MOPC would indicate a neuroprotective effect against glutamate-induced excitotoxicity.

In Vivo Efficacy in Animal Models of Neurological Disease

Positive in vitro results warrant further investigation in relevant animal models of CNS disorders. The choice of model will depend on the hypothesized mechanism of action and potential therapeutic indication.

Table 2: Potential In Vivo Models for MOPC Evaluation
Neurological ConditionAnimal ModelKey Pathological FeaturesRationale for MOPC
Ischemic Stroke Middle Cerebral Artery Occlusion (MCAO)Infarct volume, neurological deficits, inflammationPotential to reduce excitotoxicity and inflammation
Parkinson's Disease MPTP or 6-OHDA induced neurotoxicity[11]Dopaminergic neuron loss, motor deficitsPotential antioxidant and anti-inflammatory effects
Alzheimer's Disease APP/PS1 transgenic mice[12]Aβ plaques, cognitive deficits, neuroinflammationPotential to mitigate neuroinflammation and oxidative stress
Protocol 4.1: Evaluation of MOPC in a Rat Model of Ischemic Stroke (MCAO)

Objective: To assess the neuroprotective efficacy of MOPC in reducing brain injury and improving functional outcome following focal cerebral ischemia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • MOPC solution for injection (formulated in a suitable vehicle)

  • Anesthetics (e.g., isoflurane)

  • Surgical instruments for MCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Behavioral testing apparatus (e.g., rotarod, cylinder test)

Procedure:

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • MOPC Administration: Administer MOPC or vehicle intravenously or intraperitoneally at a predetermined dose and time point (e.g., at the onset of reperfusion).

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Behavioral Testing: Conduct behavioral tests (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry) at later time points (e.g., 3, 7, and 14 days post-MCAO).

  • Infarct Volume Measurement: At the end of the study, euthanize the animals, and stain brain slices with TTC to visualize and quantify the infarct volume.

  • Histological and Molecular Analysis: Perform immunohistochemistry to assess markers of apoptosis (e.g., cleaved caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

Data Analysis: Compare the infarct volume, neurological scores, and behavioral outcomes between the MOPC-treated and vehicle-treated groups.

Logical Framework for In Vivo Studies

Caption: A logical progression for in vivo evaluation of MOPC.

Preliminary Safety and Toxicological Assessment

Early assessment of potential toxicity is crucial in the drug development pipeline.

Protocols:

  • In Vitro Cytotoxicity: Assess the cytotoxicity of MOPC in non-neuronal cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity).

  • Acute In Vivo Toxicity: Conduct a single-dose, dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion and Future Directions

This document provides a comprehensive, albeit prospective, guide for the initial investigation of this compound (MOPC) as a potential therapeutic agent for CNS disorders. The proposed protocols are designed to systematically evaluate its BBB permeability, neuroprotective efficacy, and mechanism of action. Positive outcomes from these studies would provide a strong rationale for more extensive preclinical development, including lead optimization, detailed ADME/Tox studies, and investigation in chronic models of neurodegeneration. The versatility of the pyrrolidinone scaffold suggests that MOPC could be the starting point for a new class of CNS-active drugs.

References

  • Daneman, R. (2012). The blood–brain barrier in health and disease. Annals of Neurology, 72(5), 648-672. [Link]

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  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. [Link]

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  • Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. [Link]

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Application Note & Protocol Guide: Formulation of 1-Methyl-5-oxopyrrolidine-3-carboxamide for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a novel pyrrolidine derivative, for use in preclinical and experimental research settings. Recognizing the limited publicly available data on this specific molecule, this guide synthesizes established principles of preclinical formulation development, offering a robust framework for researchers. The protocols herein are designed to be adaptable, emphasizing preliminary physicochemical characterization to inform the selection of appropriate vehicles for various routes of administration, including oral (PO), intraperitoneal (IP), and intravenous (IV). This guide is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind critical formulation decisions to ensure experimental reproducibility and integrity.

Introduction: The Critical Role of Formulation in Preclinical Research

Physicochemical Characterization: The Foundation of Formulation

Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is essential.[2] While specific experimental data for this compound is scarce, we can infer likely properties from structurally similar compounds found in public databases like PubChem.

PropertyInferred Value/CharacteristicRationale & Experimental Verification
Molecular Formula C₆H₁₀N₂O₂Based on chemical structure.
Molecular Weight 142.16 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar pyrrolidone structures are solids.[6] Action: Visually inspect the compound.
pKa Weakly basic or neutral.The amide and lactam functionalities may have very high pKa values, not easily ionizable in physiological pH ranges. Action: Determine experimentally via potentiometric titration or in-silico prediction.
LogP Estimated to be low (likely < 1).Based on related structures like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (XLogP3-AA: -1.0).[7] Action: Determine experimentally via HPLC or shake-flask method.
Aqueous Solubility Predicted to be low to moderate.Many small organic molecules exhibit poor water solubility.[2] Action: Crucial to determine experimentally. See Protocol 1.
Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in aqueous media, which is a critical determinant for formulation strategy.[1]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), analytical grade

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Add 1-2 µL of the DMSO stock solution to 99 µL of PBS (pH 7.4) in a microcentrifuge tube. This minimizes the final DMSO concentration to 1-2%.

  • Vortex the tube vigorously for 1-2 minutes.

  • Incubate at room temperature for 1-2 hours to allow for equilibration.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound via a validated HPLC method.

  • The resulting concentration is the kinetic aqueous solubility.

Formulation Strategy: A Decision-Making Framework

The choice of formulation vehicle is dictated by the route of administration, the required dose, and the compound's physicochemical properties. The diagram below outlines a logical workflow for selecting an appropriate formulation strategy.

Formulation_Decision_Tree A Start: Physicochemical Data (Solubility, Stability) B Is Aqueous Solubility > Required Dose? A->B C Simple Aqueous Solution (Saline, PBS) B->C Yes D Solubilization Required B->D No L Final Formulation (Sterile for Parenteral) C->L E Select Route of Administration D->E F Oral (PO) E->F PO G Parenteral (IV, IP, SC) E->G IV/IP/SC H Co-solvent System (e.g., PEG400, Ethanol) F->H I Surfactant System (e.g., Tween 80, Kolliphor) F->I J Cyclodextrin Complexation (e.g., HP-β-CD) F->J K Lipid-Based System (e.g., Sesame Oil) F->K G->H G->I G->J H->L I->L J->L K->L

Caption: Formulation selection workflow for this compound.

Recommended Formulation Protocols

Based on the common challenges of formulating NCEs, the following protocols provide starting points.[1][2] The final choice of excipients and their concentrations must be guided by experimental solubility and tolerability studies in the chosen animal model.

Protocol 2: Aqueous Formulation with Cyclodextrin (for PO, IP, IV)

Cyclodextrins are widely used to enhance the solubility of poorly soluble compounds by forming inclusion complexes.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its favorable safety profile.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 0.9% Sterile Saline[9][10]

  • Sterile, sealed vials[11]

  • 0.22 µm sterile syringe filter[12]

Procedure:

  • Calculate the required amounts of the compound and HP-β-CD. A common starting point is a 20-40% (w/v) solution of HP-β-CD.

  • In a sterile vial, dissolve the HP-β-CD in the required volume of sterile saline. Gentle warming or sonication can aid dissolution.

  • Slowly add the powdered compound to the HP-β-CD solution while vortexing or stirring.

  • Continue to mix until the compound is fully dissolved. This may take 30 minutes to several hours. A clear solution should be obtained.

  • Once dissolved, perform sterile filtration of the final solution using a 0.22 µm syringe filter into a final sterile, sealed vial.[12]

  • Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and beyond-use date.[12]

Protocol 3: Co-Solvent Formulation (for PO, IP)

Co-solvents are used to increase solubility but must be used with caution, especially for parenteral routes, due to potential toxicity.[1] This formulation is generally not recommended for IV administration without extensive safety testing.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Ethanol

  • Tween 80

  • Sterile 0.9% Saline

Example Vehicle Composition (Solutol/Ethanol/Saline): A common vehicle is 10% Solutol HS 15 (or Kolliphor® HS 15), 10% Ethanol, and 80% Saline.

Procedure:

  • Weigh the required amount of the compound.

  • In a sterile container, dissolve the compound in the ethanol component first.

  • Add the Solutol (or other surfactant/co-solvent like PEG400, Tween 80) and mix thoroughly.

  • Slowly add the saline component dropwise while vortexing to prevent precipitation.

  • Visually inspect the final solution for clarity and absence of precipitation.

  • For IP use, sterile filtration through a 0.22 µm filter is required.[9][10] Note: High viscosity may require a larger gauge needle or pressure-assisted filtration.

Stability Assessment: Ensuring Formulation Integrity

Stability testing is crucial to ensure that the compound remains chemically intact and physically dissolved in the formulation for the duration of the experiment.[13][14] An effective drug stability program is a regulatory requirement and a component of good laboratory practice.[13]

Stability TestConditionsDurationParameters to Assess
Short-Term (Benchtop) Room Temperature (20-25°C)0, 2, 4, 8, 24 hoursVisual Appearance, pH, Compound Concentration (by HPLC)
Long-Term (Storage) Refrigerated (2-8°C)0, 7, 14, 30 daysVisual Appearance, pH, Compound Concentration (by HPLC), Degradant Analysis
Protocol 4: Short-Term Stability Study

Objective: To determine if the formulation is stable for a typical experimental workday.

Procedure:

  • Prepare the formulation as described in the protocols above.

  • Dispense aliquots into separate, sealed vials.

  • Store the vials under the desired condition (e.g., room temperature on the lab bench).

  • At each time point (e.g., 0, 4, 8, 24 hours), take one vial.

  • Visually inspect for any signs of precipitation, color change, or cloudiness.

  • Measure the pH of the solution.

  • Analyze the concentration of this compound using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradants.

  • Acceptance criteria are typically no significant change in physical appearance or pH, and compound concentration remaining within 90-110% of the initial (T=0) concentration.

The workflow for a typical preclinical study involving formulation is illustrated below.

Experimental_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In-Vivo Administration A Weigh Compound & Excipients B Dissolve in Vehicle A->B C Sterile Filtration (0.22 µm) B->C D Visual Inspection (Clarity, Color) C->D E Confirm Concentration (e.g., HPLC) D->E F Dose Calculation E->F G Animal Dosing (PO, IP, IV) F->G

Sources

Application Notes and Protocols for 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Introduction

1-Methyl-5-oxopyrrolidine-3-carboxamide is a derivative of the 5-oxopyrrolidine core, a scaffold present in various biologically active molecules.[1][2] The presence of the carboxamide group suggests potential for hydrogen bonding interactions, which is a critical aspect in drug design and molecular recognition.[3] This document provides a detailed overview of the recommended handling and storage procedures for this compound, based on the chemical properties of analogous structures.

Chemical and Physical Properties (Inferred)

Due to the lack of specific data for this compound, the following table summarizes the known properties of the closely related compound, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, to provide an estimation of its characteristics.

PropertyInferred Value/InformationSource
Molecular Formula C₆H₁₀N₂O₂N/A (Calculated)
Molecular Weight 142.16 g/mol N/A (Calculated)
Appearance Likely a solid[4]
Solubility Expected to have some solubility in water and polar organic solvents.[5]
Stability The pyrrolidinone ring is generally stable, but may be susceptible to hydrolysis under strong acidic or basic conditions.[4]

Safety and Hazard Information (Inferred)

Based on the hazard profiles of similar compounds, this compound should be handled with care. The following hazards are inferred from related structures.

GHS Hazard Classification (Inferred)
  • Acute Toxicity, Oral (Category 4) [6]

  • Skin Irritation (Category 2) [6]

  • Eye Irritation (Category 2A) [6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [6]

Precautionary Statements (Inferred)
Statement TypeCodeDescriptionSource
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.N/A
PreventionP280Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.N/A
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.[6]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[7]
DisposalP501Dispose of contents/container in accordance with local/regional/national/international regulations.N/A

Handling and Storage Procedures

The following protocols are designed to ensure the safe handling and maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the compound. The following PPE is recommended as a minimum:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after use.[4][6]

  • Body Protection: A lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[7]

  • An eyewash station and safety shower should be readily accessible.

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly.

  • Dispensing: Avoid generating dust. Use appropriate tools to handle the solid compound.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Spills: In case of a small spill, absorb the material with an inert absorbent and place it in a suitable container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Hygiene: Wash hands thoroughly after handling the compound.[4]

Storage Protocol
  • Container: Store in a tightly closed container.[4]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[4][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]

  • Light and Air Sensitivity: Some related compounds are sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended to ensure long-term stability.[4]

Experimental Protocols

The synthesis of related 5-oxopyrrolidine-3-carboxamide derivatives often involves the amidation of the corresponding carboxylic acid.[3] The following is a generalized protocol for such a conversion, which could potentially be adapted for the synthesis of this compound from its corresponding carboxylic acid.

Synthesis of this compound (Generalized Protocol)

This protocol describes a typical amidation reaction.

  • Acid Activation: Dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HATU or EDC) and an amine base (e.g., DIPEA or triethylamine). Stir the mixture at room temperature for a specified time to activate the carboxylic acid.

  • Amidation: To the activated acid, add a source of ammonia (e.g., ammonium chloride or a solution of ammonia in an organic solvent).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Synthesis_Workflow A 1-Methyl-5-oxopyrrolidine-3-carboxylic acid B Acid Activation (Coupling agent, Base) A->B D Amidation Reaction B->D C Ammonia Source C->D E Work-up and Extraction D->E F Purification E->F G This compound F->G Logical_Relationships Core_Structure 5-Oxopyrrolidine Scaffold Biological_Activity Potential Biological Activity Core_Structure->Biological_Activity Carboxamide Carboxamide Group Carboxamide->Biological_Activity Methyl_Group N-Methyl Group Methyl_Group->Biological_Activity Drug_Development Drug Development Biological_Activity->Drug_Development

Caption: Logical relationship between the chemical structure and potential applications.

References

  • (Accessed Jan. 12, 2026).

  • (Accessed Jan. 12, 2026).

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Application Notes and Protocols for the Synthesis of Bioactive Compounds from 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-Methyl-5-oxopyrrolidine-3-carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The 5-oxopyrrolidine (also known as pyroglutamic acid) core is a recurring structural motif in a variety of natural products and pharmacologically active compounds. Its rigid, five-membered lactam ring system provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a methyl group at the N-1 position and a carboxamide at the C-3 position, yielding this compound, offers a versatile starting point for the generation of diverse chemical libraries. This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this scaffold to yield a range of bioactive molecules with potential applications in drug discovery, including antimicrobial and anticancer agents.[1][2]

The strategic importance of this scaffold lies in its multiple points for chemical modification. The carboxamide moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups. Alternatively, the amide itself can be functionalized. This guide will focus on the more common and versatile approach of utilizing the corresponding carboxylic acid, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, as the primary precursor for diversification.

Part 1: Synthesis of the Core Scaffold - 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

The journey into the chemical diversity of this scaffold begins with the robust synthesis of the key intermediate, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. This can be achieved through a straightforward cyclization reaction.

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

Principle: This protocol describes the synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid via the cyclization of itaconic acid with methylamine. The reaction proceeds through a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the lactam ring.

Materials:

  • Itaconic acid

  • Methylamine (40% solution in water)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve itaconic acid (0.1 mol) in 100 mL of deionized water.

  • Slowly add methylamine solution (0.12 mol) to the flask with continuous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 9:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water (2 x 20 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, and its purity assessed by melting point determination and elemental analysis.

Part 2: Diversification Strategies from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

With the core carboxylic acid in hand, a multitude of synthetic pathways can be explored to generate a library of bioactive compounds. The primary strategy involves the activation of the carboxylic acid group to facilitate reactions with various nucleophiles.

Synthesis of this compound and its N-Substituted Analogs

The parent carboxamide can be synthesized by standard amide coupling methods. Furthermore, a wide array of N-substituted amides can be prepared, which have shown significant biological activity.[3]

Principle: The carboxylic acid is first converted to an activated intermediate, such as an acid chloride or an ester, which then reacts with a primary or secondary amine to form the corresponding amide. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) is a common and efficient method.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in the same solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate or DCM:methanol).

Data Presentation:

Compound IDAmine UsedYield (%)
MCA-01 Ammonia85
MCA-02 Aniline78
MCA-03 Benzylamine82
MCA-04 Morpholine88
Synthesis of Hydrazides and Subsequent Heterocyclic Scaffolds

A particularly fruitful strategy for generating bioactive compounds is the conversion of the carboxylic acid to a carbohydrazide, which serves as a versatile precursor for a variety of heterocyclic systems, including pyrazoles, triazoles, and oxadiazoles. These heterocycles are known to exhibit a broad range of pharmacological activities.[4][5]

Principle: The carboxylic acid is first esterified, typically to a methyl or ethyl ester, which then readily reacts with hydrazine hydrate to form the desired carbohydrazide.

Step A: Esterification

  • Dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester, which can often be used in the next step without further purification.

Step B: Hydrazinolysis

  • Dissolve the crude ester from Step A in ethanol or isopropanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours. A precipitate of the hydrazide may form during the reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure 1-Methyl-5-oxopyrrolidine-3-carbohydrazide.

Principle: The synthesized carbohydrazide can be condensed with various aldehydes or ketones in the presence of an acid catalyst to form hydrazone derivatives, which have shown promising antimicrobial and anticancer activities.[6][7]

Procedure:

  • Suspend 1-Methyl-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) in ethanol or isopropanol.

  • Add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent if necessary.

Data Presentation:

Compound IDAldehyde/Ketone UsedYield (%)Biological Activity
MCH-01 Benzaldehyde92Antimicrobial[6]
MCH-02 4-Chlorobenzaldehyde90Anticancer[1]
MCH-03 5-Nitro-2-furaldehyde85Potent Antimicrobial[6]
MCH-04 Acetophenone78-

Principle: The carbohydrazide can undergo a condensation reaction with 1,3-dicarbonyl compounds, such as acetylacetone (pentane-2,4-dione), to form pyrazole derivatives.[5]

Procedure:

  • Dissolve 1-Methyl-5-oxopyrrolidine-3-carbohydrazide (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid or ethanol containing a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Part 3: Visualization of Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key transformations starting from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Synthetic_Pathway_1 start 1-Methyl-5-oxopyrrolidine-3-carboxylic acid amide This compound start->amide NH3, Coupling Agent n_sub_amide N-Substituted Amides start->n_sub_amide R1R2NH, Coupling Agent ester Methyl/Ethyl Ester start->ester MeOH/EtOH, H+ hydrazide Carbohydrazide ester->hydrazide N2H4.H2O hydrazone Hydrazone Derivatives hydrazide->hydrazone RCHO/RCOR', H+ pyrazole Pyrazole Derivatives hydrazide->pyrazole Acetylacetone, H+

Caption: General synthetic routes from 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.

Workflow_Hydrazone_Synthesis cluster_esterification Step A: Esterification cluster_hydrazinolysis Step B: Hydrazinolysis cluster_hydrazone_formation Step C: Hydrazone Formation ester_start Dissolve Carboxylic Acid in Alcohol Add H2SO4 catalyst ester_reflux Reflux for 4-6 hours ester_start->ester_reflux ester_workup Neutralize Extract Dry & Concentrate ester_reflux->ester_workup ester_product Crude Ester ester_workup->ester_product hyd_start Dissolve Ester in Alcohol Add Hydrazine Hydrate ester_product->hyd_start hyd_reflux Reflux for 2-4 hours hyd_start->hyd_reflux hyd_isolate Cool Filter Wash & Dry hyd_reflux->hyd_isolate hyd_product Pure Carbohydrazide hyd_isolate->hyd_product hydzone_start Suspend Carbohydrazide in Alcohol Add Aldehyde/Ketone & Acetic Acid hyd_product->hydzone_start hydzone_reflux Reflux for 2-6 hours hydzone_start->hydzone_reflux hydzone_isolate Cool Filter Recrystallize hydzone_reflux->hydzone_isolate hydzone_product Pure Hydrazone hydzone_isolate->hydzone_product

Caption: Experimental workflow for the synthesis of hydrazone derivatives.

Part 4: Biological Evaluation

The synthesized compounds can be screened for a variety of biological activities. Based on the literature for analogous compounds, antimicrobial and anticancer assays are of primary interest.

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing

Principle: The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4.2: In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold provides a fertile ground for the synthesis of novel bioactive compounds. By leveraging the reactivity of the C-3 carboxylic acid functionality, a diverse array of derivatives, particularly those incorporating various amide linkages and heterocyclic moieties, can be efficiently synthesized. The protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to explore the chemical space around this privileged core and to identify new lead compounds for further therapeutic development. As with any synthetic endeavor, careful optimization of reaction conditions and thorough characterization of all intermediates and final products are paramount for success.

References

  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]

  • Balandis, B., et al. (2019). Synthesis and antibacterial activity of novel 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. Research on Chemical Intermediates, 45, 5499–5517. [Link]

  • Šačkus, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(5), 971. [Link]

  • Balandis, B., et al. (2019). Synthesis and antibacterial activity of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. ResearchGate. [Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. [Link]

  • Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1). [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]

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Application Note: 1-Methyl-5-oxopyrrolidine-3-carboxamide as a Versatile Scaffold for Chemical Probe Development in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of the druggable proteome is a frontier in modern therapeutic development, necessitating novel chemical tools to probe protein function and interaction networks.[1] This application note introduces 1-Methyl-5-oxopyrrolidine-3-carboxamide, a derivative of the privileged pyrrolidone scaffold, as a foundational building block for the synthesis of chemical probes in proteomics research.[2][3] We present the rationale for its use, highlighting its structural and chemical attributes that make it an ideal starting point for developing fragment-based screening libraries and more complex, targeted probes like activity-based probes (ABPs) or photoaffinity labels.[4][5] Detailed, hypothetical protocols for the design, synthesis, and application of such probes in a typical chemical proteomics workflow are provided to guide researchers in leveraging this versatile molecule for target discovery and validation.

Introduction: The Need for Novel Scaffolds in Chemical Proteomics

Chemical proteomics employs small molecule probes to investigate protein function, map drug-target interactions, and identify novel therapeutic targets within complex biological systems.[4][5][6] The success of these endeavors hinges on the availability of diverse and adaptable chemical scaffolds that can be systematically modified to achieve desired binding properties and functionalities. The five-membered pyrrolidine ring is a prominent heterocycle in medicinal chemistry, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[3][7]

This compound belongs to the pyrrolidone (or 2-oxopyrrolidine) family of compounds.[2] This scaffold is characterized by a lactam, a methyl group on the nitrogen, and a carboxamide functional group. These features provide a unique combination of stability, hydrogen-bonding capability, and multiple points for synthetic diversification, making it an attractive, yet underexplored, core structure for proteomics applications.

Physicochemical Properties & Rationale for Use

The utility of this compound as a proteomics tool scaffold is grounded in its key chemical features.

PropertyValue/DescriptionSignificance in Proteomics Probe Design
Molecular Formula C₆H₁₀N₂O₂Low molecular weight, suitable for fragment-based approaches.
Molecular Weight 142.16 g/mol Adheres to the "Rule of Three" for fragment-based discovery.
Core Structure 5-oxopyrrolidine (pyroglutamate derivative)A stable, biocompatible lactam ring. The related pyroglutamate is a natural post-translational modification, suggesting good biological compatibility.[8][9]
Key Functional Groups - N-Methyl group - Lactam carbonyl - 3-CarboxamideN-Methyl: Blocks a hydrogen bond donor site, potentially improving metabolic stability and cell permeability. Lactam Carbonyl: Acts as a hydrogen bond acceptor. Carboxamide: Provides both hydrogen bond donor and acceptor capabilities, crucial for protein target engagement.[10] It also serves as a primary handle for synthetic modification.
Predicted XlogP -1.0Indicates good water solubility, which is favorable for biochemical assays.

The presence of the carboxamide group is particularly significant. It serves as a versatile chemical handle for the attachment of:

  • Reporter Tags: Such as fluorophores (e.g., FAM, TAMRA) or biotin for visualization and enrichment of probe-protein complexes.

  • Reactive Groups: For creating covalent probes (e.g., acrylamides, chloroacetamides) that form permanent bonds with nucleophilic amino acid residues (Cys, Lys, Ser) in protein binding pockets.[11][12]

  • Photo-reactive Moieties: Such as diazirines or benzophenones for photoaffinity labeling, allowing for covalent capture of binding partners upon UV irradiation.[5]

  • Linkers and Diverse Chemical Moieties: For building out a fragment library to screen for protein binders.

Proposed Application: A Fragment-Based Approach for Target Identification

One of the most powerful proposed applications for this compound is as a core scaffold for a fragment-based library. The workflow would involve synthesizing a library of derivatives and screening them against a proteome to identify novel protein-ligand interactions.

Workflow for Fragment-Based Probe Development

The following diagram outlines a logical workflow for utilizing the scaffold in a chemical proteomics experiment.

FBDD_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Probe Optimization & Validation A 1. Scaffold Selection (1-Methyl-5-oxopyrrolidine- 3-carboxamide) B 2. Parallel Synthesis (Amide Coupling) A->B Functionalize Carboxamide C 3. Library of Fragments (Diverse R-groups) B->C D 4. Proteome Incubation (Cell Lysate) C->D Screening E 5. Affinity Purification (e.g., on immobilized fragments) D->E Isolate binders F 6. Mass Spectrometry (LC-MS/MS) E->F Identify proteins G 7. Hit Protein ID F->G H 8. Hit Validation (e.g., CETSA, ITC) G->H Validation I 9. Probe Optimization (Add reporter/reactive group) H->I Confirm target J 10. Functional Studies I->J

Caption: A proposed workflow for using the scaffold in fragment-based drug discovery.

Detailed Protocols (Hypothetical)

These protocols are designed as a guide and should be optimized for specific experimental systems.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

This protocol describes the synthesis of a simple affinity probe by attaching a biotin tag to the this compound scaffold via a linker. This probe can be used for affinity purification-mass spectrometry (AP-MS) to pull down interacting proteins.

Objective: To create an affinity probe for target identification.

Materials:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (hydrolyzed from the amide)

  • Biotin-PEG4-Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • HPLC-grade water and acetonitrile

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Scaffold Preparation: Convert this compound to its corresponding carboxylic acid via hydrolysis (e.g., using aqueous HCl followed by neutralization). This creates a reactive site for amide coupling.

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid in anhydrous DMF.

  • Activation: Add 1.1 equivalents of HATU and 2 equivalents of DIPEA to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add 1 equivalent of Biotin-PEG4-Amine dissolved in a minimal amount of DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Quenching & Purification: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude product using flash chromatography or preparative HPLC to yield the final biotinylated probe.

  • Verification: Confirm the structure and purity of the final compound using ¹H NMR and high-resolution mass spectrometry.

Protocol 2: Target Pull-Down from Cell Lysate using the Biotinylated Probe

Objective: To identify protein binding partners of the scaffold from a complex biological mixture.

Materials:

  • Synthesized Biotinylated Probe

  • Streptavidin-coated magnetic beads

  • Cell lysate (e.g., from HEK293T or a relevant cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Lysate Preparation: Harvest cultured cells and lyse them on ice using lysis buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Bead Preparation: Wash streptavidin magnetic beads three times with wash buffer.

  • Probe Immobilization (Optional but recommended): Incubate the beads with an excess of the biotinylated probe for 1 hour at room temperature to pre-bind the probe. Wash away the unbound probe.

  • Incubation: Incubate 1-2 mg of cell lysate with the probe-bound beads (or add the free probe to the lysate, followed by bead addition) for 2-4 hours at 4°C with gentle rotation.

    • Control: A crucial control is to incubate lysate with beads that have been blocked with free biotin or with a structurally similar but inactive molecule to identify non-specific binders.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (5-7 times) with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins using a database search algorithm (e.g., Sequest, Mascot). Quantify protein abundance and compare the probe pull-down to the control to identify specific binding partners.

Advanced Application: Development of a Covalent Probe

For validated hits, a more sophisticated covalent probe can be developed to map the specific binding site. This involves replacing the biotin tag with a reactive group, such as an acrylamide moiety, which can form a covalent bond with nearby nucleophilic residues.

Covalent Probe Design Logic

The diagram below illustrates the components of a hypothetical covalent probe based on the core scaffold.

Covalent_Probe probe This compound (Core Scaffold) Linker (e.g., PEG, Alkyl Chain) Reactive Group (Warhead, e.g., Acrylamide) target Target Protein (with nucleophile, e.g., Cys) probe:f2->target Covalent Bond Formation

Caption: Modular design of a covalent probe using the core scaffold.

This probe would be used in competitive profiling experiments to confirm target engagement and assess selectivity across the proteome.[13]

Conclusion and Future Directions

This compound represents a promising and versatile starting point for the development of novel chemical probes for proteomics. Its favorable physicochemical properties and synthetically tractable nature allow for its elaboration into affinity reagents, fragment libraries, and covalent probes. The protocols and workflows outlined in this note provide a strategic foundation for researchers to explore the utility of this scaffold in their own target discovery and validation efforts. Future work should focus on the synthesis of diverse libraries based on this core and their systematic screening against various disease-relevant proteomes to unlock new therapeutic avenues.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Zerial, M. (2012). Chemical proteomics: a powerful technology for drug target discovery. Nature Reviews Drug Discovery, 11(12), 947-961. [Link]

  • Raimondi, M. V., Cascioferro, S., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Remsberg, J. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Molecular Cell, 83(10), 1725-1742.e12. [Link]

  • Creative Biolabs. (n.d.). Chemical Proteomics. [Link]

  • Horan, A. J., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. bioRxiv. [Link]

  • Li, J., et al. (2025). Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. Proteomics, e70019. [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Research Reviews, 19(2), 180-222. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. [Link]

  • Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]

  • Suresh Babu, V. V., & Ganesan, A. (1998). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. Journal of Peptide Research, 51(5), 394-398. [Link]

  • Adhikari, S., & D'Souza, L. J. (2014). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Aslam, B., et al. (2023). Proteomics and Its Current Application in Biomedical Area: Concise Review. BioMed Research International. [Link]

  • Mondal, M., et al. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23363-23375. [Link]

  • Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. [Link]

Sources

1-Methyl-5-oxopyrrolidine-3-carboxamide: Protocols for Novel Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Pyrrolidone Scaffold as a Frontier in Antimicrobial Research

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved drugs and natural products.[1] Its derivatives, particularly the pyrrolidone (or 2-oxopyrrolidine) family, have garnered significant attention for a wide spectrum of bioactivities, including nootropic, neuroprotective, and antiepileptic effects.[2] In recent years, this versatile core has become a focal point in the search for new antimicrobial agents to combat the escalating threat of drug-resistant pathogens.[3][4]

Derivatives of L-pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid), a closely related structure, have demonstrated potent antifungal and antibacterial activities.[5][6][7] This suggests that the 5-oxopyrrolidine core is a promising pharmacophore for antimicrobial drug design. This document provides a comprehensive guide for the investigation of 1-Methyl-5-oxopyrrolidine-3-carboxamide , a specific and under-explored derivative, as a potential novel antimicrobial agent.

These application notes are designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring a robust and logical approach to screening and characterization. The following protocols are adapted from established, validated methods in antimicrobial susceptibility testing and provide a foundational framework for evaluating this compound's potential.[8][9]

Section 1: Compound Profile and Handling

Before initiating any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the test compound.

1.1. Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₉NO₃[10]
Molecular Weight 143.14 g/mol [10]
IUPAC Name This compound
CAS Number 42346-68-9[10]
Appearance (Typically) White to off-white solid
Solubility To be determined empirically (start with DMSO, water, ethanol)

1.2. Stock Solution Preparation and Storage

The accuracy of antimicrobial assays depends critically on the precise preparation of the compound stock solution.

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to microorganisms at concentrations typically below 1% (v/v). It is imperative to determine the maximum solvent concentration that does not affect microbial growth in a preliminary control experiment.

  • Protocol:

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Dissolve the compound in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Gentle vortexing or sonication may be required to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected vial.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Section 2: Postulated Mechanisms of Action & Screening Workflow

While the precise mechanism of this compound is unknown, research on related plant-derived compounds and other antimicrobial agents points to several potential bacterial targets.[11] Understanding these possibilities can guide the selection of advanced assays following initial screening.

Potential Bacterial Targets:

  • Cell Wall/Membrane Disruption: Many antimicrobial compounds interfere with the integrity of the bacterial cell envelope.

  • Efflux Pump Inhibition: Some compounds can block the pumps that bacteria use to expel antibiotics, thereby restoring susceptibility.[11]

  • Enzyme Inhibition: Essential bacterial enzymes, such as those involved in DNA replication or metabolic pathways, are common targets.[11]

  • Biofilm Formation: The ability to prevent or disrupt biofilms—structured communities of bacteria with high resistance—is a highly sought-after antimicrobial property.[3]

G Compound 1-Methyl-5-oxopyrrolidine- 3-carboxamide Target1 Cell Membrane Integrity Compound->Target1 Disrupts Target2 Efflux Pump Activity Compound->Target2 Inhibits Target3 Essential Enzyme Function Compound->Target3 Inhibits Target4 Biofilm Formation (Quorum Sensing) Compound->Target4 Interferes with Outcome1 Cell Lysis Target1->Outcome1 Outcome2 Increased Intracellular Drug Concentration Target2->Outcome2 Outcome3 Metabolic Failure Target3->Outcome3 Outcome4 Inhibition of Biofilm Development Target4->Outcome4

Caption: Postulated antimicrobial mechanisms for pyrrolidone-class compounds.

The following workflow provides a logical progression for characterizing the antimicrobial potential of the compound.

G Start Start: Compound This compound Stock Prepare & Sterilize 10 mg/mL Stock in DMSO Start->Stock MIC Protocol 3.1: Determine MIC via Broth Microdilution Stock->MIC Decision Active? MIC->Decision MBC Protocol 3.2: Determine MBC Advanced Advanced Characterization: Time-Kill Kinetics, Mechanism of Action Studies, Cytotoxicity Assays MBC->Advanced Biofilm Protocol 3.3: Assess Anti-Biofilm Activity (Crystal Violet Assay) Biofilm->Advanced End End of Preliminary Screening Advanced->End Decision->MBC Yes Decision->Biofilm Yes Decision->End No

Caption: Experimental workflow for antimicrobial screening.

Section 3: Core Experimental Protocols

These protocols detail the essential primary screening assays. It is recommended to test the compound against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.[12]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a quantitative and widely adopted technique.[9]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Compound stock solution (10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Cefuroxime, Ampicillin)[3]

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row to be used.

  • Compound Addition: Add 100 µL of a working dilution of the compound stock solution to well 1. The starting concentration should be selected based on desired testing range (e.g., for a max of 256 µg/mL, prepare a 512 µg/mL working solution).

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no compound) and well 12 as the sterility control.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Controls:

    • Growth Control (Well 11): 50 µL CAMHB + 50 µL inoculum. Should show turbidity.

    • Sterility Control (Well 12): 100 µL CAMHB only. Should remain clear.

    • Solvent Control: Run a separate row with the highest concentration of DMSO used in the assay to ensure it does not inhibit growth.

  • Incubation: Seal the plate with a breathable film or lid and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A resazurin-based viability dye can also be used for a colorimetric endpoint.[8][14]

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is a crucial follow-up to the MIC to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells (and the growth control well).

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, it is often recorded as the lowest concentration with no visible colony growth on the subculture plate.

Protocol 3.3: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

This protocol assesses the ability of the compound to either inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates (tissue-culture treated for better cell adherence)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm formation)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid in water

Procedure (Inhibition of Biofilm Formation):

  • Prepare 2-fold serial dilutions of the compound in TSB with 1% glucose directly in the 96-well plate, similar to the MIC protocol (final volume 100 µL). Use sub-MIC concentrations to avoid simply inhibiting planktonic growth.

  • Add 100 µL of a standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to each well.

  • Incubate the plate without shaking at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells by inverting the plate and tapping it on absorbent paper. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the runoff is clear.

  • Quantification: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye. Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader. The reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Section 4: Data Analysis and Interpretation

MIC/MBC Data Summary: Results should be summarized in a table for clear comparison across different bacterial strains.

Bacterial StrainCompound MIC (µg/mL)Compound MBC (µg/mL)Control MIC (µg/mL) (e.g., Cefuroxime)
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
MRSA Strain (Clinical)

Interpretation:

  • MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests bacteriostatic activity.

  • Activity Spectrum: The range of MIC values across Gram-positive and Gram-negative bacteria defines the compound's spectrum of activity (narrow vs. broad).

  • Potency: Compare the MIC values to established antibiotics. While novel compounds may not initially match the potency of optimized drugs, values in the low µg/mL range (e.g., <16 µg/mL) are considered promising for further development.[3]

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Referenced in context of pyrrolidone family, though direct link unavailable]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. Available at: [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures. EPA. Available at: [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. Journal of Applied Microbiology. Available at: [Link]

  • Sharma, S., et al. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity. Available at: [Link]

  • WOAH. (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. Available at: [Link]

  • Gang, Z., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters, 28(16), 2798-2802. Available at: [Link]

  • Zhang, Y., et al. (2023). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Reddy, K. R., et al. (2021). Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). Annals of the Romanian Society for Cell Biology. Available at: [Link]

  • Reddy, K. R., et al. (2021). Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). Annals of the Romanian Society for Cell Biology. Available at: [Link]

  • Ghinet, A., et al. (2021). Pyroglutamic acid as a natural platform towards new antimicrobial agents. ResearchGate. [Conference Paper/Review]. Available at: [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. International Journal of Molecular Sciences. Available at: [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]

  • Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Pandya, K. M., & Desai, P. S. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry. Available at: [Link]

  • Žirgulevičiūtė, Ž., et al. (2014). Synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and evaluation of their antibacterial activity. Chemine Technologija. Available at: [Link]

  • Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122766, 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Hashimi, A. G., & Al-Amri, A. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Molecules. Available at: [Link]

  • Galiullina, A., et al. (2022). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. Pharmaceutical and Biological Research. Available at: [Link]

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1-Methyl-5-oxopyrrolidine-3-carboxamide in anticancer studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Exploration of 5-Oxopyrrolidine-3-Carboxamide Derivatives in Anticancer Research

A Note from the Senior Application Scientist

The 5-oxopyrrolidine-3-carboxamide core is a recognized privileged scaffold in medicinal chemistry, offering a versatile three-dimensional structure amenable to diverse chemical modifications. While investigations into the specific anticancer properties of "1-Methyl-5-oxopyrrolidine-3-carboxamide" are not extensively documented in publicly available literature, a wealth of research highlights the significant potential of its structural analogs and derivatives. These studies reveal that strategic modifications to the 5-oxopyrrolidine-3-carboxamide backbone can yield compounds with potent and selective anticancer activities.

This guide, therefore, synthesizes the current understanding of this broader class of compounds. It is designed for researchers, scientists, and drug development professionals actively seeking to explore this chemical space. We will delve into the established anticancer activities of various derivatives, propose robust experimental protocols for their evaluation, and provide the causal reasoning behind these methodologies. Our aim is to equip you with the foundational knowledge and practical tools necessary to investigate novel compounds based on this promising scaffold.

The 5-Oxopyrrolidine-3-Carboxamide Scaffold: A Chemical Overview

The 5-oxopyrrolidine ring, also known as a pyroglutamic acid derivative, is a five-membered lactam that serves as the foundation of this compound class. The carboxamide functional group at the C3 position provides a critical hydrogen bonding point and a site for further chemical elaboration. The key positions for modification, which significantly influence biological activity, are the N1 position of the pyrrolidine ring and the amide nitrogen of the C3-carboxamide.

Derivatives are commonly synthesized from starting materials like itaconic acid, which reacts with substituted anilines or other primary amines to form the core ring structure.[1][2] Subsequent modifications, such as esterification, hydrazinolysis, and condensation with various aldehydes or ketones, lead to a diverse library of compounds including hydrazones, azoles, and benzimidazoles.[1][3][4]

Figure 1. Core structure and key modification sites.

Anticancer Mechanisms and Structure-Activity Relationships

Research into derivatives of the 5-oxopyrrolidine-3-carboxamide scaffold has revealed potent activity against a range of cancer cell lines. The primary mechanism observed is cytotoxicity, leading to the inhibition of cancer cell proliferation and, in some cases, the induction of programmed cell death (apoptosis).

Cytotoxic Activity Across Cancer Cell Lines

Derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Notably, hydrazone-containing compounds have emerged as particularly potent agents.[3][5] For instance, certain 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed strong effects against melanoma and prostate cancer cells.[3] Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine were found to be highly active against A549 lung cancer cells.[5][6] The selectivity of these compounds is a key area of investigation, with some derivatives showing lower toxicity to normal human fibroblast cells compared to cancer cells, indicating a favorable therapeutic window.[7][8]

Derivative ClassCancer Cell LineReported Activity (IC₅₀)Reference
Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidineA375 (Melanoma)Highly active[3]
Hydrazone derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidinePPC-1 (Prostate)Highly active[3]
Hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidineA549 (Lung)Potent activity[5][6]
(E)-2-aroyl-4-arylidene-5-oxopyrrolidine derivativesC-33A (Cervical)4.66 µM[9]
(E)-2-aroyl-4-arylidene-5-oxopyrrolidine derivativesCaSki (Cervical)6.42 µM[9]
N-substituted 1H-indole-2-carboxamidesK-562 (Leukemia)0.33 - 0.61 µM[7][8]
Spiro-pyrrolidine derivativesSJSA-1 (Osteosarcoma)60 - 70 nM[10]
Induction of Apoptosis

A primary goal in cancer therapy is to induce apoptosis in malignant cells. While the precise signaling pathways for many 5-oxopyrrolidine derivatives are still under investigation, the induction of apoptosis is a plausible mechanism of action. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes and DNA fragmentation.[11][12] For some complex pyrrolidine-based compounds, anticancer activity is achieved through the inhibition of the MDM2-p53 interaction, which leads to the activation of p53 and subsequent apoptosis.[10] This highlights a potential high-value target for novel derivatives of this scaffold.

Figure 2. A potential mechanism for apoptosis induction.
Inhibition of Cell Migration

The spread of cancer, or metastasis, is a major cause of mortality. The ability of a compound to inhibit cancer cell migration is a key indicator of its anti-metastatic potential. The wound healing assay is a standard in vitro method used to assess this property. Studies have shown that certain 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide derivatives can effectively inhibit the migration of cancer cells, suggesting they may interfere with the cellular machinery responsible for cell motility.[3]

Experimental Protocols for Compound Evaluation

The following protocols provide detailed, step-by-step methodologies for the initial characterization of novel 5-oxopyrrolidine-3-carboxamide derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect. An incubation period of 72 hours is often chosen for initial screening to allow sufficient time for the compound to exert its effects on cell division and survival.[3]

Figure 3. Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[7]

Protocol 2: Wound Healing (Scratch) Assay

Scientific Rationale: This assay models cell migration in vitro, which is a fundamental component of cancer metastasis. A confluent monolayer of cells is mechanically "wounded," creating a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored. An effective anti-metastatic compound will inhibit or slow down this process. This provides crucial information about the compound's potential to interfere with tumor invasion.[3]

Methodology:

  • Create Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/4) to ensure observed effects are due to migration inhibition, not cytotoxicity.

  • Imaging: Immediately capture an image of the scratch at time 0. Place the plate back in the incubator and acquire additional images of the same field at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the cell-free gap at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure relative to the initial gap area. Compare the closure rate between treated and untreated cells.

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

Scientific Rationale: This flow cytometry-based assay is a gold standard for quantifying apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[12]

Figure 4. Principle of Annexin V and PI dual-staining for apoptosis detection.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.

  • Data Analysis: Analyze the data using appropriate software. Create a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Gate the populations into four quadrants: lower-left (live), lower-right (early apoptotic), upper-right (late apoptotic), and upper-left (necrotic).

Pharmacokinetic Considerations

While in vitro assays are essential for initial screening, understanding a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for its potential as a therapeutic agent.[13] Early assessment of these properties can save significant resources.

  • Absorption: Oral bioavailability is a key parameter. For related compounds, oral absorption has been shown to be saturable, meaning that increasing the dose beyond a certain point does not lead to higher plasma concentrations.[14][15] Initial assessment can be performed using in vitro models like the Caco-2 cell monolayer permeability assay.[16]

  • Distribution: The extent to which a compound distributes into tissues versus remaining in the plasma is important. High plasma protein binding (>99%) can limit the amount of free drug available to act on the target.

  • Metabolism: The liver is the primary site of drug metabolism. In vitro studies using liver microsomes can identify potential metabolites and assess the metabolic stability of a compound.

  • Excretion: The route of elimination (urine or feces) determines the clearance of the compound from the body.[14]

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxamide scaffold represents a fertile ground for the development of novel anticancer agents. The available literature strongly suggests that derivatives of this core structure, particularly those incorporating hydrazone moieties, possess significant and selective cytotoxic activity against a range of cancer cell lines. The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on elucidating the specific molecular targets and signaling pathways, such as the mTOR or p53 pathways, that are modulated by these compounds.[10][17] A deeper understanding of their mechanism of action, combined with optimization of their pharmacokinetic properties, will be crucial in advancing these promising scaffolds from the laboratory to clinical applications.

References

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  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Center for Biotechnology Information. [Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Semantic Scholar. [Link]

  • MMPT as a reactive oxygen species generator induces apoptosis via the depletion of intracellular GSH contents in A549 cells. (2012). PubMed. [Link]

  • Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. (2022). National Center for Biotechnology Information. [Link]

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  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. (2023). National Center for Biotechnology Information. [Link]

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  • Role of mTOR Complex 1 Signaling Pathway in the Pathogenesis of Diabetes Complications; A Mini Review. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. (n.d.). Scinapse. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 1-Methyl-5-oxopyrrolidine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Here, we go beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The synthesis typically involves a multi-step sequence starting from readily available precursors like glutamic acid or itaconic acid.[1][2][3] A prevalent and logical pathway can be broken down into three core stages:

  • Formation of the Pyroglutamate Ring: This involves the cyclization of a glutamic acid derivative or the reaction of itaconic acid with an amine to form the 5-oxopyrrolidine-3-carboxylic acid core.[1][4]

  • N-Methylation: The nitrogen atom of the pyroglutamate lactam is methylated. This step requires careful selection of the methylating agent and base to avoid side reactions.[5]

  • Amidation: The carboxylic acid at the 3-position is converted into a primary amide. This is often achieved via an activated intermediate like an acid chloride or through direct coupling methods.[6]

Q2: Which reaction parameters are most critical for maximizing yield and purity?

Several parameters must be tightly controlled:

  • Temperature: Both the N-methylation and cyclization steps are sensitive to temperature. For N-methylation, lower temperatures can be crucial to prevent side reactions, while cyclization may require heat.[5][7]

  • pH Control: During workup and purification, pH adjustment is critical. The carboxylic acid intermediate and final product have varying solubilities, and incorrect pH can lead to significant product loss or ring-opening hydrolysis under harsh acidic or basic conditions.[5][7]

  • Stoichiometry of Reagents: The molar ratios of the base and methylating agent in the N-methylation step, and the coupling agents in the amidation step, are vital. Excess reagents can lead to byproducts that are difficult to separate.

  • Anhydrous Conditions: For steps involving reactive intermediates like acid chlorides or the use of strong bases like sodium hydride, maintaining anhydrous (dry) conditions is essential to prevent quenching of reagents and hydrolysis of intermediates.[8]

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[7]

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane). The ratio can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The starting materials, intermediates, and products are often UV-active. However, using a potassium permanganate stain can be very effective for visualizing the spots, as the pyrrolidinone core is susceptible to oxidation.[7]

Troubleshooting Guide: Common Issues & Solutions

Problem Area: Low Yield

Q: My overall yield is significantly lower than expected. What are the common points of product loss?

A: Low yield can stem from several stages of the synthesis. Systematically evaluate each step to pinpoint the issue.

  • Incomplete N-Methylation: The lactam nitrogen of the pyroglutamate intermediate is part of an amide and is not strongly nucleophilic.[9] Incomplete reaction is common.

    • Cause: Insufficiently strong base, low temperature, or short reaction time.

    • Solution: A strong base like sodium hydride (NaH) in an anhydrous solvent like THF is highly effective for deprotonating the lactam.[8] Ensure the pyroglutamate ester is fully dissolved and the NaH is added portion-wise at 0 °C before adding the methylating agent (e.g., methyl iodide). Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.[5]

  • Inefficient Amidation: Direct conversion of a carboxylic acid to an amide can be challenging.

    • Cause: Poor activation of the carboxylic acid. Simply mixing the acid and an ammonia source is often ineffective without high temperatures.[10]

    • Solution: Convert the carboxylic acid to a more reactive intermediate. A common method is to use thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by careful addition of an ammonia source (e.g., ammonium hydroxide). Alternatively, use modern coupling reagents like HATU or EDC with HOBt in the presence of an amine base like DIPEA.[6]

  • Product Loss During Workup: The intermediates and final product have some water solubility.

    • Cause: Insufficient extraction from the aqueous phase during workup.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[7] Washing the combined organic layers with brine (saturated NaCl solution) can decrease the solubility of your product in any remaining aqueous phase, thereby improving recovery into the organic layer.[7]

Problem Area: Impurity Formation

Q: I observe multiple spots on my TLC plate after the N-methylation step. What are these impurities?

A: The most common impurity is the result of O-alkylation or hydrolysis.

  • Side Reaction: N-methylation of pyroglutamic acid derivatives requires a basic environment. The presence of an ester group at the 3-position can lead to enolate formation, and subsequent methylation at the carbon is a possibility, though less common. A more significant issue is hydrolysis of the ester if conditions are not anhydrous or if the workup is not handled carefully.[5]

  • Prevention:

    • Use a non-nucleophilic base if possible, although NaH is standard and effective.[8]

    • Maintain low temperatures (0 °C) during the addition of the base and methylating agent to improve selectivity.[5]

    • Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis.

    • During workup, neutralize the reaction mixture carefully.

Q: After amidation, my NMR spectrum is complex, suggesting a mixture of products. What could have gone wrong?

A: This often points to issues with the stability of the activated carboxylic acid intermediate.

  • Cause: If an acid chloride was formed, it is highly reactive and can be unstable. If left for too long or at high temperatures, it can degrade or polymerize. Harsh reaction conditions can also lead to the opening of the pyrrolidinone ring.[7]

  • Solution:

    • Generate the acid chloride in situ at low temperature (e.g., 0 °C) and use it immediately in the next step without isolation.

    • Use milder, modern peptide coupling reagents which generate active esters in situ and have fewer side reactions.[11][12]

    • Always monitor the reaction by TLC to avoid unnecessarily long reaction times.

Visual Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting low reaction yield.

TroubleshootingWorkflow A Low Yield Detected B Analyze TLC of Crude Product A->B C Significant Starting Material? B->C D Multiple Impurity Spots? C->D No E Increase Reaction Time / Temp Verify Reagent Activity C->E Yes F Characterize Impurities (LC-MS) Optimize Reaction Conditions (Temp, Base, Solvent) D->F Yes G Product Lost in Workup? D->G No I Yield Improved E->I F->I H Optimize Extraction Protocol: - Increase # of Extractions - Use Brine Wash - Adjust pH G->H Yes G->I No H->I

Caption: A decision tree for troubleshooting low yield.

Optimized Experimental Protocol

This protocol outlines a reliable three-step synthesis starting from L-pyroglutamic acid.

Step 1: Esterification of L-Pyroglutamic Acid
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-pyroglutamic acid (1 equiv.) in methanol (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise. The addition is exothermic.

  • Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting acid spot disappears.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl L-pyroglutamate, typically as a clear oil or white solid.

Step 2: N-Methylation of Methyl L-Pyroglutamate
  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of methyl L-pyroglutamate (1 equiv.) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (MeI, 1.5 equiv.) dropwise while maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Quenching & Workup: Cool the reaction back to 0 °C and cautiously quench with a saturated solution of ammonium chloride (NH₄Cl).[5] Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexane) to obtain methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

Step 3: Amidation of the Methyl Ester
  • Setup: Dissolve the methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equiv.) in methanol in a sealed pressure vessel.

  • Ammonolysis: Cool the solution to -10 °C and bubble anhydrous ammonia gas through the solution for 20-30 minutes, or add a 7N solution of ammonia in methanol. Seal the vessel tightly.

  • Reaction: Allow the vessel to warm to room temperature and then heat to 50-60 °C for 24-48 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Workup: Cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude solid is often pure enough for many applications. If necessary, it can be recrystallized from a solvent system like isopropanol/ethyl acetate to yield pure this compound.

Data Summary Table

StepKey ReagentsTemp. (°C)Time (h)Typical YieldKey Optimization Parameter
1. Esterification L-Pyroglutamic Acid, MeOH, SOCl₂Reflux (65°C)4-6>90%Anhydrous conditions; complete neutralization.
2. N-Methylation Methyl L-pyroglutamate, NaH, MeI0 to RT3-570-85%Strict anhydrous conditions; controlled addition at 0 °C.[5]
3. Amidation Methyl Ester, NH₃/MeOH50-6024-4880-95%Use of a sealed vessel to maintain ammonia pressure.

References

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  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7576]
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200923/]
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9369984/]
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  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10181051/]
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [URL: https://www.mdpi.com/1420-3049/17/5/5372]
  • Process for synthesizing L-γ-methylene glutamic acid and analogs. Google Patents. [URL: https://patents.google.
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Troubleshooting byproducts in 1-Methyl-5-oxopyrrolidine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying rationale to empower your experimental success.

Structure of this Guide

This guide is structured into two main sections:

  • Troubleshooting Guide (Q&A): This section directly addresses specific problems you might encounter, such as low yields or the presence of impurities. Each question is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.

  • Frequently Asked Questions (FAQs): This section covers more general questions about the reaction, providing a broader understanding of the synthesis.

Troubleshooting Guide

Question 1: My reaction yield is very low. The primary impurity appears to be my starting material, methyl 1-methyl-5-oxopyrrolidine-3-carboxylate. What is causing this incomplete conversion?

Answer:

This is the most common issue in this synthesis and typically points to the inherent challenges of aminolysis of unactivated esters. The conversion of an ester to an amide by reaction with an amine is a nucleophilic acyl substitution. While seemingly straightforward, the methoxy group (–OCH₃) of your starting ester is a relatively poor leaving group compared to halides or activated esters.[1]

Causality:

  • Poor Leaving Group: The methoxide ion (CH₃O⁻) is a stronger base than the incoming amine, making it a less favorable leaving group. This results in a reversible reaction where the equilibrium may not significantly favor the amide product under standard conditions.[1]

  • Insufficient Reaction Time/Temperature: Due to the lower reactivity, these reactions often require prolonged heating to drive the equilibrium towards the product.[2][3][4] Insufficient time or temperature will result in a significant amount of unreacted starting ester.

  • Steric Hindrance: If the amine used for amidation is sterically hindered, it can slow down the rate of nucleophilic attack on the ester carbonyl.

Troubleshooting Workflow:

G start Low Yield: Starting Ester is Major Impurity check_conditions Review Reaction Conditions: - Time - Temperature - Amine Equivalents start->check_conditions increase_time_temp Option 1: Increase Reaction Time/Temp (e.g., reflux > 18h) check_conditions->increase_time_temp Simple Adjustment use_base Option 2: Use Base Promotion (e.g., t-BuOK in DMSO) check_conditions->use_base Moderate Change activate_ester Option 3: Convert to More Reactive Intermediate (e.g., Acyl Chloride) check_conditions->activate_ester Significant Change result1 Improved Conversion increase_time_temp->result1 result2 Improved Conversion use_base->result2 result3 Improved Conversion activate_ester->result3

Caption: Troubleshooting workflow for low conversion.

Experimental Protocols:

Protocol 1: Driving the Reaction with Extended Reflux

  • Ensure your starting methyl 1-methyl-5-oxopyrrolidine-3-carboxylate is pure and dry.

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ester in your chosen solvent (e.g., methanol, 2-propanol).[2][5]

  • Add at least 2-3 equivalents of the desired amine. Using an excess of the amine can help shift the equilibrium towards the product.

  • Heat the mixture to reflux and maintain for an extended period, monitoring the reaction by TLC or LC-MS every 4-6 hours. It is not uncommon for these reactions to require 18-24 hours.[2]

  • Upon completion, cool the reaction and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Base-Promoted Direct Amidation

Recent literature has shown that strong bases can promote the direct amidation of unactivated esters.[6]

  • To a solution of your amine (1.2 equivalents) in anhydrous DMSO, add potassium tert-butoxide (t-BuOK) (1.5 equivalents) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture for 10-15 minutes.

  • Add a solution of methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1 equivalent) in anhydrous DMSO dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. This method is often significantly faster than thermal methods.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify as needed.

Question 2: I've isolated my product, but I have a persistent acidic impurity. What is it and how can I remove it?

Answer:

The most likely acidic impurity is 1-methyl-5-oxopyrrolidine-3-carboxylic acid. This can arise from two main sources: incomplete esterification in the previous step, or hydrolysis of either the starting ester or the final amide product during the reaction or workup.

Causality and Byproduct Formation Pathway:

G cluster_main Main Reaction Pathway cluster_side Hydrolysis Byproduct Formation Carboxylic Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Ester Methyl Ester (Starting Material) Carboxylic Acid->Ester Esterification (MeOH, H+) Amide 1-Methyl-5-oxopyrrolidine- 3-carboxamide (Product) Ester->Amide Aminolysis (Amine, Δ) Ester_hydrolysis Methyl Ester Acid_impurity Carboxylic Acid (Impurity) Ester_hydrolysis->Acid_impurity H₂O, H⁺/OH⁻ Amide_hydrolysis Product Amide Amide_hydrolysis->Acid_impurity H₂O, H⁺/OH⁻

Caption: Formation of the carboxylic acid impurity.

Troubleshooting and Purification:

Protocol 3: Liquid-Liquid Extraction (Acid Wash)

This protocol is effective for removing acidic impurities from a neutral organic product.

  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][4] The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Gently swirl or shake the funnel, being careful to vent frequently to release any CO₂ gas that may form.

  • Separate the aqueous layer. Repeat the wash 1-2 more times.

  • Wash the organic layer with water, followed by a brine solution to remove residual base and salt.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amide.

Data Summary: pH-Dependent Solubility

CompoundForm at pH > 8Solubility in Water
This compound (Product) NeutralModerate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Impurity) Carboxylate (Anion)High

This difference in solubility is the basis for the successful separation via basic wash.

Question 3: My NMR spectrum shows a complete loss of the carboxamide group, and the mass spectrum suggests a lower molecular weight than expected. Could decarboxylation be occurring?

Answer:

Yes, decarboxylation is a plausible side reaction, especially if the reaction is conducted at very high temperatures for a prolonged period or under harsh acidic/basic conditions.[7][8] While pyrrolidone carboxylic acids are more stable than β-keto acids, they can still undergo decarboxylation to form 1-methylpyrrolidin-2-one.[9][10]

Mechanism of Decarboxylation:

Under acidic conditions, protonation can facilitate the loss of CO₂.[11] While less common for this specific substrate without a beta-carbonyl group, thermal decomposition can still occur.

Preventative Measures:

  • Temperature Control: Avoid excessive heating. If the reaction requires high temperatures to proceed, consider alternative methods like the base-promoted amidation (Protocol 2) which can be performed at room temperature.

  • Avoid Harsh pH: If possible, avoid strongly acidic or basic conditions during the reaction or workup, especially when combined with heat.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes help prevent oxidative degradation pathways that might be initiated at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the initial synthetic step to get the precursor, 1-methyl-5-oxopyrrolidine-3-carboxylic acid? The most common route is the Michael addition of a primary amine (in this case, methylamine) to itaconic acid, followed by an intramolecular cyclization. This is typically done by heating the two reagents together, sometimes in water or another solvent.[3][4]

Q2: Are there more efficient ways to form the amide bond than starting from the methyl ester? Absolutely. While the ester route is common, using a more activated carboxylic acid derivative is often more efficient. Standard peptide coupling reagents (e.g., HATU, HBTU, EDCI) or converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride) will lead to faster and more complete reactions under milder conditions.[]

Q3: Can I use aqueous ammonia to synthesize the primary carboxamide? Yes, ammonolysis using aqueous or methanolic ammonia is a standard method for converting the ester to the primary amide. However, this often requires high pressure and temperature in a sealed reactor to be efficient due to the volatility of ammonia.

Q4: How can I best monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that gives good separation between your starting ester and the more polar amide product (e.g., 5-10% Methanol in Dichloromethane). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is ideal.

References

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

  • Preparation of pyrrolidone carboxylic acids and their esters and products thereof.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health (NIH). [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health (NIH). [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Institutes of Health (NIH). [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... PubMed. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the purification of 1-Methyl-5-oxopyrrolidine-3-carboxamide. This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven techniques for purifying pyrrolidone derivatives.

Section 1: Understanding the Purification Challenge

This compound is a polar, heterocyclic compound. Its purification is often complicated by the presence of structurally similar impurities, its high polarity, and its potential for hydrogen bonding. Common impurities may include unreacted starting materials (e.g., itaconic acid derivatives and methylamine), side-products from the cyclization reaction, and residual solvents.[1][2] A successful purification strategy depends on correctly identifying the nature of the impurities and selecting a method that exploits the differences in physical properties between the desired compound and its contaminants.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate (or multiple peaks in my initial HPLC analysis). How do I decide on a purification strategy?

  • Answer: The initial purity assessment is critical for selecting the appropriate method. The choice between recrystallization and column chromatography depends primarily on the nature and quantity of the impurities.

    • Scenario A - Minor Impurities with Different Polarity: If your TLC shows a major product spot with minor spots at significantly different Rf values (e.g., baseline or solvent front), a simple filtration through a silica plug might suffice, followed by recrystallization for final polishing.

    • Scenario B - Significant Impurities or Similar Polarity: If you have multiple spots with close Rf values, flash column chromatography is the more powerful technique for achieving separation.[3] Recrystallization is unlikely to be effective as similarly structured impurities may co-crystallize with the product.

    To help guide this decision, follow the workflow outlined in the diagram below.

    graph TD; A[Crude Product Analysis via TLC/HPLC] --> B{Impurity Profile?}; B --> C[Single major product. Minor baseline or solvent-front impurities.]; B --> D[Multiple products or impurities with similar polarity (close Rf values).]; C --> E[Attempt Recrystallization]; D --> F[Perform Flash Column Chromatography]; E --> G{Purity >98%?}; F --> G; G --> H[Yes: Pure Product]; G --> I[No: Re-evaluate strategy. Consider chromatography if recrystallization failed.]; I --> F;
    Figure 1. Decision workflow for selecting a primary purification technique.

Issue 2: Difficulties with Recrystallization

  • Question: I've attempted recrystallization, but my compound either remains in solution or "oils out" instead of forming crystals. What is causing this?

  • Answer: This is a common and frustrating issue, typically rooted in solvent choice or the presence of impurities. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase.

    Here is a systematic approach to troubleshoot this problem:

    • Re-evaluate the Solvent: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[4] For a polar amide like this, consider polar protic solvents like isopropanol or ethanol, or polar aprotic solvents like ethyl acetate or acetone. Avoid solvents in which the compound is highly soluble at room temperature (e.g., methanol, water in some cases).

    • Control the Cooling Rate: Rapid cooling encourages supersaturation and oiling out. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Gentle scratching of the inside of the flask with a glass rod can initiate nucleation.

    • Use a Seed Crystal: If you have a small amount of pure material, adding a single seed crystal to the cooled, saturated solution can provide a template for crystal growth.

    • Try an Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes persistently cloudy. Heat gently to redissolve, then allow to cool slowly. For this compound, a Dichloromethane/Hexane or Ethyl Acetate/Hexane system could be effective.

    graph TD; A[Recrystallization Fails: Oiling Out or No Crystals] --> B{Is the solvent appropriate?}; B -->|No| C[Screen new solvents. Test solubility at RT and boiling point.]; B -->|Yes| D{Is cooling too rapid?}; D -->|Yes| E[Allow slow cooling to RT before using an ice bath.]; D -->|No| F{Was the solution seeded?}; F -->|No| G[Add a seed crystal or scratch the flask to induce nucleation.]; F -->|Yes| H[Consider an anti-solvent crystallization method.]; C & E & G & H --> I{Success?}; I -->|Yes| J[Pure Crystals Obtained]; I -->|No| K[Impurity level may be too high. Pre-purify with column chromatography.];
    Figure 2. Troubleshooting workflow for failed recrystallization attempts.

Issue 3: Challenges in Flash Column Chromatography

  • Question: My compound is streaking or smearing down the column, leading to poor separation of fractions. How can I improve this?

  • Answer: Streaking is often a sign of overloading the column or using an inappropriate solvent system. The high polarity of the amide functional group can also lead to strong interactions with the acidic silica gel.

    • Optimize the Solvent System: Aim for an Rf value of 0.2-0.35 on your analytical TLC plate for the best separation.[3] A good starting point for this compound would be a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v) or Ethyl Acetate (EtOAc) and Methanol.

    • Reduce the Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Overloading prevents the formation of distinct bands.

    • Use Dry Loading: Dissolving the crude product in a strong solvent and loading it directly onto the column can cause band distortion. Instead, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like methanol or DCM), add silica gel to form a slurry, and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

    • Deactivate the Silica Gel: If streaking persists, the acidic nature of the silica may be the problem. You can deactivate the silica by adding 1% triethylamine (Et3N) to your eluent. This will cap the acidic silanol groups and reduce tailing.[3]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent system for TLC analysis of this compound?

    • A1: A 9:1 mixture of Dichloromethane:Methanol is an excellent starting point. If the compound remains at the baseline, increase the proportion of methanol. If it runs to the solvent front, consider a less polar system like Ethyl Acetate:Hexane.

  • Q2: My purified product is a pale yellow color. Is this a problem, and can I fix it?

    • A2: A yellow tint often indicates the presence of trace, highly conjugated impurities that persist even at low concentrations.[6] While it may not affect the outcome of all subsequent reactions, it is best to remove it for applications requiring high purity. You can often remove color by performing a recrystallization and adding a small amount of activated charcoal to the hot solution, followed by hot filtration through Celite to remove the charcoal before cooling.

  • Q3: How can I definitively confirm the purity and identity of my final product?

    • A3: A combination of techniques is essential for confirmation.

      • Purity: A single spot on a TLC plate in multiple solvent systems and a single peak in an HPLC chromatogram are strong indicators of purity.

      • Identity: The structure should be confirmed using spectroscopic methods. Proton and Carbon-13 NMR (¹H and ¹³C NMR) will confirm the chemical structure and connectivity, while Mass Spectrometry will confirm the molecular weight.[7][8]

Section 4: Comparative Data & Protocols

Table 1: Comparison of Primary Purification Techniques
FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility at varied temperatures.[4]Differential partitioning between a mobile and stationary phase.[5]
Best For Removing small amounts of impurities with different solubility profiles; final polishing step.Separating complex mixtures with similarly-polar components.
Throughput High (can process large quantities).Low to Medium (typically mg to multi-gram scale).
Solvent Usage Moderate.High.
Common Issues Oiling out, co-crystallization, poor recovery.Band tailing, poor separation, compound irreversibly binding to silica.
Resolution Lower.Higher.
Protocol 1: Purification by Recrystallization from Isopropanol

This protocol assumes the crude material is >85% pure and the main impurities are less soluble in hot isopropanol or more soluble in cold isopropanol.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and heat the mixture to reflux with stirring.

  • Achieve Saturation: Continue adding isopropanol in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent as this will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of solute weight). Return the mixture to a brief reflux (2-3 minutes).

  • Hot Filtration (Optional): If charcoal was added, or if insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper or a pad of Celite to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Check: Assess the purity of the final product using TLC, HPLC, or NMR spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities of similar polarity.

  • Select Eluent: Based on TLC analysis, prepare an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol) that gives the target compound an Rf of ~0.3.

  • Pack the Column: Select a column of appropriate size. As a guideline, use ~50 g of silica gel for every 1 g of crude material. Pack the column as a slurry with your chosen eluent, ensuring there are no air bubbles or cracks.[9]

  • Prepare the Sample (Dry Loading): Dissolve the crude material (e.g., 1.0 g) in a minimal amount of methanol. Add 2-3 g of silica gel and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a thin layer of sand over the sample to prevent disturbance during solvent addition.[9]

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate (a drop rate of ~1-2 drops per second is a good start).

  • Collect Fractions: Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto a TLC plate and visualizing with an appropriate stain (e.g., potassium permanganate or iodine).

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Analysis: Dry the resulting pure compound under high vacuum and confirm its identity and purity via spectroscopic methods.

References

  • Benchchem. Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
  • National Center for Biotechnology Information. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central.
  • The Royal Society of Chemistry. Supporting Information.
  • National Center for Biotechnology Information. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
  • The Royal Society of Chemistry. A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds.
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
  • Genotek Biochem. Impurities.
  • National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central.
  • Springer Nature. Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

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Technical Support Center: Optimizing the Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common synthetic challenges.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Achieving high yields of this compound is critical for the efficiency and cost-effectiveness of drug development programs. This guide will explore the primary synthetic routes and provide solutions to common issues encountered during its preparation. The two most prevalent synthetic strategies commence from either itaconic acid or glutamic acid derivatives. We will delve into the intricacies of both pathways to provide a comprehensive resource for yield optimization.

Part 1: Troubleshooting Guide - Navigating Your Synthesis

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Synthesis Route 1: From Itaconic Acid and Methylamine

This pathway involves the Michael addition of methylamine to itaconic acid, followed by an intramolecular cyclization to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and subsequent amidation.

Question 1: My initial reaction between itaconic acid and methylamine results in a low yield of the desired 1-methyl-5-oxopyrrolidine-3-carboxylic acid. What are the likely causes and solutions?

Answer:

Low yields in this initial step often stem from incomplete reaction, side-product formation, or issues with the cyclization process. Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Michael Addition: The addition of methylamine to the α,β-unsaturated system of itaconic acid is the crucial first step.

    • Solution: Ensure an appropriate stoichiometric ratio of methylamine to itaconic acid. Using a slight excess of methylamine can drive the reaction to completion. The reaction is typically performed in a protic solvent like water or methanol. Monitoring the reaction progress via TLC or LC-MS is recommended to determine the optimal reaction time.

  • Inefficient Cyclization: The subsequent intramolecular condensation to form the lactam ring requires elevated temperatures.[1][2][3]

    • Solution: The reaction is often carried out by heating the reaction mixture after the initial Michael addition.[1][2] A common method involves refluxing in water or a high-boiling point solvent. The optimal temperature and reaction time should be determined empirically, but temperatures in the range of 100-150°C are typical.

  • Side Product Formation: Polymerization of itaconic acid or the formation of diamine adducts can occur.

    • Solution: Control the reaction temperature during the initial Michael addition. Running this step at a lower temperature before heating for cyclization can minimize side reactions. Slow, controlled addition of methylamine to the itaconic acid solution can also prevent localized high concentrations that may lead to side product formation.

Question 2: I am struggling with the amidation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The yield is poor, and I observe unreacted starting material.

Answer:

The direct amidation of a carboxylic acid with ammonia is a challenging equilibrium-driven process that often requires harsh conditions.[4][5] A more effective approach involves activating the carboxylic acid.

  • Carboxylic Acid Activation: To facilitate amide bond formation under milder conditions, the carboxylic acid must be converted to a more reactive derivative.[4][5]

    • Solution 1: Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ammonia to form the desired amide. This is a very common and effective method for amide synthesis.[4][]

    • Solution 2: Esterification followed by Aminolysis: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester) using an alcohol in the presence of an acid catalyst.[7][8] The resulting ester can then be treated with ammonia to form the amide.[][7] This two-step process can sometimes provide cleaner reactions and higher overall yields.

    • Solution 3: Coupling Reagents: Utilize peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).[4] These reagents facilitate the direct amidation of the carboxylic acid under mild conditions.

Activation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride SOCl₂, Oxalyl ChlorideAnhydrous, often in a non-polar solventHigh reactivity, fast reactionHarsh reagents, potential for side reactions
Esterification Methanol/Ethanol, H₂SO₄ (cat.)RefluxMilder than acyl chloride routeTwo-step process
Coupling Reagents EDC, DCC, HOBtRoom temperature, aprotic solventMild conditions, high yieldsReagents can be expensive, byproduct removal

Question 3: During the purification of this compound, I am having trouble removing impurities. What purification strategies are most effective?

Answer:

Effective purification is crucial for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures thereof.

  • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation technique.

    • Solution: Use silica gel as the stationary phase and a solvent system that provides good separation of your product from impurities on a TLC plate. A gradient elution from a less polar to a more polar solvent system can be effective.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an option.[9]

    • Solution: This is particularly useful for removing non-volatile impurities. A Kugelrohr apparatus can be effective for small-scale distillations.

Synthesis Route 2: From Glutamic Acid Derivatives

This approach involves the cyclization of a glutamic acid derivative to form the pyroglutamate core, followed by N-methylation and amidation.

Question 4: The cyclization of my glutamic acid derivative to form the 5-oxopyrrolidine ring is inefficient. How can I improve the yield of this step?

Answer:

The intramolecular cyclization of glutamic acid or its esters to form a pyroglutamate is a dehydration reaction that can be promoted under certain conditions.

  • Thermal Cyclization: Heating glutamic acid can induce cyclization to pyroglutamic acid.[10][11]

    • Solution: Heating glutamic acid above its melting point (around 200 °C) can lead to the formation of pyroglutamic acid with the elimination of water. However, this can also lead to decomposition. A more controlled approach is to heat it in a high-boiling solvent.

  • Acid-Catalyzed Cyclization: The presence of an acid catalyst can facilitate the cyclization of glutamic acid esters.

    • Solution: Refluxing a glutamic acid ester (e.g., diethyl glutamate) in the presence of a catalytic amount of a strong acid like sulfuric acid can promote cyclization.

  • Activating Agents: Reagents like diphenylphosphorylazide (DPPA) can be used to promote the cyclization of N-acylated glutamic acid derivatives.[10]

Question 5: I am attempting to N-methylate the pyroglutamate intermediate, but the reaction is not proceeding cleanly. What are the best practices for this N-alkylation?

Answer:

N-alkylation of the lactam nitrogen can be achieved using a suitable methylating agent. The key is to deprotonate the N-H bond to form a more nucleophilic amide anion.

  • Base and Methylating Agent: A common method involves the use of a base followed by a methylating agent.

    • Solution: Treat the pyroglutamate with a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF to generate the corresponding anion. Then, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the base and the anion.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route, from itaconic acid or glutamic acid, is generally preferred for higher yield?

A1: The choice of route often depends on the availability and cost of starting materials, as well as the scale of the synthesis. The route starting from itaconic acid and methylamine is often more direct for the synthesis of N-alkylated 5-oxopyrrolidine-3-carboxylic acids.[1][2] The glutamic acid route requires an additional N-methylation step. For laboratory-scale synthesis, the itaconic acid route is frequently favored for its straightforward nature.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity and purity.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and lactam carbonyls.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are necessary:

  • Methylamine: Is a flammable and corrosive gas or volatile liquid. It should be handled in a well-ventilated fume hood.

  • Thionyl Chloride and Oxalyl Chloride: Are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Sodium Hydride: Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid from Itaconic Acid

Step 1: Michael Addition and Cyclization

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1 equivalent) in water.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of methylamine (1.1 equivalents) to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated HCl to a pH of approximately 2-3.

  • The product may precipitate upon acidification. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.

Protocol 2: Amidation of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid via the Acyl Chloride

Step 2: Acyl Chloride Formation and Amidation

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or dioxane).

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a cooled solution of ammonia in dioxane.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Filter the reaction mixture to remove ammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Itaconic Acid Pathway Itaconic Acid Itaconic Acid Michael Addition\n& Cyclization Michael Addition & Cyclization Itaconic Acid->Michael Addition\n& Cyclization Methylamine Methylamine Methylamine->Michael Addition\n& Cyclization 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Michael Addition\n& Cyclization->1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Amidation Amidation 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid->Amidation This compound This compound Amidation->this compound

Caption: Synthetic workflow from itaconic acid.

Troubleshooting_Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Products Side Products Low Yield->Side Products Purification Issues Purification Issues Low Yield->Purification Issues Increase Reactant Excess Increase Reactant Excess Incomplete Reaction->Increase Reactant Excess Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Control Addition Rate Control Addition Rate Side Products->Control Addition Rate Change Solvent Change Solvent Side Products->Change Solvent Recrystallize Recrystallize Purification Issues->Recrystallize Column Chromatography Column Chromatography Purification Issues->Column Chromatography

Caption: Troubleshooting logic for low yield.

References

  • Formation of Amides From Esters - Master Organic Chemistry. [Link]

  • On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. ResearchGate. [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. [Link]

  • Synthesis of Amides - Chemistry LibreTexts. [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. [Link]

  • Ester reacting with amine to synthesize amides - YouTube. [Link]

  • One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation - NIH. [Link]

  • Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... - ResearchGate. [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. [Link]

  • Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor - ResearchGate. [Link]

  • Transformation of glutamic acid into 2‐pyrrolidone and derivatives thereof - ResearchGate. [Link]

  • Kinetic study of the cyclization of L-glutamine to 2-pyrrolidone-5-carboxylic acid in a model system | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed. [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. [Link]

  • The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. [Link]

  • [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid] - PubMed. [Link]

  • Preparation of pyrrolidine via decarboxylation of l-proline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH. [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]

  • Decarboxylation mechanism of dicarboxylic acids in the aqueous phase by OH. - ResearchGate. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - NIH. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation - ResearchGate. [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. [Link]

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Avoiding degradation of 1-Methyl-5-oxopyrrolidine-3-carboxamide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-5-oxopyrrolidine-3-carboxamide

A Guide to Maintaining Chemical Integrity in Experimental Settings

Welcome to the dedicated technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you with in-depth, practical advice to prevent the degradation of this compound during storage, handling, and experimentation. Our recommendations are grounded in established chemical principles and best practices for compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The most significant vulnerability of this compound is the hydrolysis of its five-membered lactam (a cyclic amide) ring. This reaction is catalyzed by both acidic and alkaline conditions, leading to the opening of the pyrrolidinone ring to form N-methyl-glutamic acid derivatives. This is a common degradation pathway for pyrrolidinone-containing structures.[1]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For enhanced stability, particularly for long-term storage, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen. Safety data sheets for related compounds often indicate sensitivity to moisture, air, and light.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a pyrrolidinone structure can be susceptible to photodegradation.[1] It is crucial to store the compound in an amber or opaque vial to protect it from light, especially UV radiation. When handling the compound in solution, it is advisable to work in a fume hood with the sash lowered or to use aluminum foil to cover clear glass reaction vessels.

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating this compound. While moderate heating may be necessary for some experimental protocols, prolonged exposure to high temperatures can accelerate both hydrolytic and oxidative degradation.[2][3] If heating is required, it should be done for the shortest possible time and ideally under an inert atmosphere.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments, linking them to potential degradation of this compound and providing actionable solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Symptoms: You observe significant variability in your assay results, such as IC50 values, binding affinities, or reaction yields, even when using the same batch of the compound.

  • Probable Cause: This is often the first sign of compound degradation. If the stock solution has been stored improperly (e.g., at room temperature, in a clear vial, or for an extended period in a protic or non-anhydrous solvent), a significant portion of the active compound may have degraded, leading to a lower effective concentration.

  • Solution:

    • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from the solid compound for critical experiments.

    • Use Anhydrous Solvents: If possible, use anhydrous solvents for preparing stock solutions to minimize hydrolysis.

    • Aliquot and Store Properly: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C in the dark.

    • Perform Quality Control: Before use in an assay, verify the purity of an older stock solution using a quick analytical method like HPLC-UV.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (HPLC, LC-MS)
  • Symptoms: When analyzing your reaction mixture or even a solution of the compound itself, you detect new peaks that were not present initially.

  • Probable Cause: These new peaks are likely degradation products. The primary degradation product would be the ring-opened carboxylic acid resulting from hydrolysis. Other minor peaks could arise from oxidative processes.

  • Solution:

    • Characterize Degradants: Use LC-MS to determine the mass of the impurity peaks. The expected mass for the primary hydrolytic degradation product (4-(carboxymethylamino)pentanoic acid) will have an additional 18 Da (the mass of water) compared to the parent compound.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to create a "fingerprint" of the degradation products under specific stress conditions (acid, base, oxidation, heat, light).

    • Optimize Experimental Conditions: Based on the results of the forced degradation study, adjust your experimental conditions to avoid the triggers for degradation (e.g., use a buffered solution to maintain a neutral pH, de-gas solvents to remove oxygen).

Issue 3: Gradual pH Shift in Unbuffered Solutions
  • Symptoms: You notice a decrease in the pH of your unbuffered stock or reaction solution over time.

  • Probable Cause: This can be a result of either hydrolysis or oxidation. Hydrolysis of the lactam ring will produce a carboxylic acid, lowering the pH. Similarly, oxidative degradation of the pyrrolidinone ring can also lead to acidic byproducts.[4]

  • Solution:

    • Use Buffered Systems: Whenever compatible with your experimental design, use a buffered solution to maintain a stable pH, ideally between 6.0 and 7.5.

    • Inert Atmosphere: Purge your solutions with an inert gas like argon or nitrogen before sealing the reaction vessel to minimize oxidation.

    • Add Antioxidants: If permissible in your system, consider adding a small amount of an antioxidant like BHT or ascorbic acid to quench radical-mediated oxidation.

Key Degradation Pathways

The primary degradation mechanisms for this compound are hydrolysis, oxidation, and photodegradation.

Caption: Major degradation pathways for this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use high-purity, anhydrous DMSO or DMF for preparing highly concentrated stock solutions. For aqueous experiments, prepare dilutions in a suitable buffer (e.g., PBS, HEPES) immediately before use.

  • Weighing and Dissolving: Equilibrate the solid compound to room temperature in a desiccator before opening the vial to prevent condensation of atmospheric moisture. Weigh the required amount and dissolve in the chosen solvent.

  • Inert Atmosphere: For maximum stability, gently bubble argon or nitrogen gas through the solvent before adding the compound, and flush the headspace of the vial with the inert gas before sealing.

  • Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to identify its degradation products and assess its stability under various stress conditions, following principles outlined in ICH guidelines.[5]

Forced_Degradation_Workflow cluster_conditions Stress Conditions (in separate vials) Start Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (1:1) Acid Add 0.1 M HCl Heat at 60°C for 24h Start->Acid Base Add 0.1 M NaOH Heat at 60°C for 24h Start->Base Oxidation Add 3% H2O2 Store at RT for 24h Start->Oxidation Thermal Heat at 80°C for 48h (Solid & Solution) Start->Thermal Photo Expose to UV/Vis light (ICH Q1B guidelines) Start->Photo Analysis Analyze All Samples by LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants Determine % Degradation Establish Stability Profile Analysis->Report

Sources

Technical Support Center: Navigating the Scale-Up Production of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of 1-Methyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the transition from laboratory-scale synthesis to larger-scale manufacturing.

I. Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the scale-up of this compound synthesis. We will explore the causality behind these challenges and provide actionable solutions.

Issue 1: Inconsistent Reaction Yields and Purity at Larger Scales

Question: We achieved a high yield and purity of this compound in our lab-scale synthesis (10-50g), but upon scaling to a 5L reactor, we are observing a significant drop in yield and an increase in impurities. What are the likely causes and how can we mitigate this?

Answer: This is a common challenge in process scale-up. The transition from a laboratory flask to a larger reactor introduces changes in heat and mass transfer, which can significantly impact reaction kinetics and selectivity.[1][2]

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing: What works with a magnetic stir bar in a round-bottom flask is often insufficient in a large reactor, leading to localized "hot spots" or concentration gradients.[2] This can promote side reactions and impurity formation.

    • Solution:

      • Stirrer Design: Evaluate the stirrer design in your reactor. An anchor or paddle stirrer might not be providing adequate top-to-bottom turnover. Consider a pitched-blade turbine or a retreat curve impeller for better axial and radial flow.

      • Stirring Speed: Systematically study the effect of stirring speed on the reaction profile. Use of in-situ monitoring tools like ReactIR can help visualize the impact of mixing on reaction progression.

  • Poor Temperature Control: Exothermic or endothermic reactions are harder to control in larger vessels due to a lower surface-area-to-volume ratio.[2]

    • Solution:

      • Heating/Cooling Jacket Efficiency: Ensure your reactor's heating/cooling system is responsive enough for the reaction's thermal profile.

      • Controlled Addition: For exothermic reactions, consider a slower, controlled addition of reagents to manage heat evolution.

      • Process Analytical Technology (PAT): Implement real-time temperature monitoring at multiple points within the reactor to detect thermal gradients.

  • Changes in Reagent Addition Order or Rate: The rate and method of reagent addition can influence local concentrations and favor side-product formation.

    • Solution: Maintain a consistent, controlled addition rate that is scaled proportionally to the batch size. For critical additions, consider subsurface addition to ensure rapid dispersion.

Issue 2: Challenges in Product Isolation and Crystallization

Question: We are struggling to achieve a consistent crystal form and particle size distribution of this compound during crystallization at a larger scale. This is impacting filtration and drying times. What should we investigate?

Answer: Crystallization is a critical step that is highly sensitive to scale-dependent parameters. The goal is to control nucleation and crystal growth to obtain a product with the desired physical properties.

Potential Causes & Troubleshooting Steps:

  • Supersaturation Control: The rate of cooling and anti-solvent addition directly impacts the level of supersaturation, which in turn governs whether nucleation or crystal growth is favored.

    • Solution:

      • Controlled Cooling Profile: Implement a programmed, linear cooling profile instead of rapid cooling. This allows for controlled crystal growth on existing nuclei rather than uncontrolled precipitation.

      • Seeding Strategy: Introduce a small quantity of seed crystals at a specific temperature within the metastable zone to ensure controlled nucleation and achieve a more uniform particle size.

  • Solvent and Anti-Solvent Mixing: Inefficient mixing during anti-solvent addition can create localized areas of high supersaturation, leading to the formation of fine particles or an oily product.

    • Solution:

      • Optimized Addition: Add the anti-solvent at a controlled rate with vigorous agitation to ensure rapid homogenization.

      • Addition Locus: Consider adding the anti-solvent below the surface of the solution to prevent splashing and improve mixing.

II. Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What is a common synthetic route for this compound and what are the critical control points?

A1: A prevalent route involves the reaction of itaconic acid with methylamine to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid, followed by amidation.[3]

Synthetic Pathway Overview:

G Itaconic_Acid Itaconic Acid Step1 Michael Addition & Cyclization Itaconic_Acid->Step1 Methylamine Methylamine Methylamine->Step1 Intermediate 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Step1->Intermediate Heat in H₂O Step2 Amidation Intermediate->Step2 Amidation_Reagent Amidation Reagent (e.g., SOCl₂, then NH₃) Amidation_Reagent->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Critical Control Points:

  • Step 1 (Ring Formation): Temperature control is crucial to prevent side reactions. The reaction is typically refluxed in water.[3]

  • Step 2 (Amidation): The choice of amidation agent and control of the reaction temperature are critical to avoid the formation of impurities. For example, using thionyl chloride to form the acid chloride intermediate must be done carefully to prevent degradation.

Q2: What are the potential process-related impurities we should monitor for during the scale-up of this compound?

A2: Impurity profiling is essential for ensuring the safety and efficacy of the final product.[4][5] Potential impurities can arise from starting materials, side reactions, or degradation.

Impurity Type Potential Structure/Name Origin Analytical Method for Detection
Unreacted Starting Material 1-Methyl-5-oxopyrrolidine-3-carboxylic acidIncomplete amidation reaction.HPLC, LC-MS
Side-product Isomer of the product (e.g., from rearrangement)Potential side reaction during cyclization.HPLC, LC-MS, NMR
Degradation Product Hydrolysis product (opening of the lactam ring)Exposure to strong acid or base during work-up or purification.[6]HPLC, LC-MS
Residual Solvents Solvents used in synthesis and purificationIncomplete drying.GC-HS
Scale-Up & Process Control

Q3: How do we ensure the quality of our raw materials for a large-scale campaign?

A3: Raw material quality is a cornerstone of a robust manufacturing process.[7][8] Variability in raw materials can have a significant impact on the reaction performance and impurity profile.

Supplier Qualification:

  • Establish strong relationships with suppliers and have a secondary supplier for critical raw materials.[1]

  • Request certificates of analysis (CoA) for each batch and conduct your own identity and purity testing.

Raw Material Specifications:

  • Define clear specifications for all starting materials, including purity, moisture content, and limits for known impurities.

Q4: What is a systematic approach to troubleshooting a failed scale-up batch?

A4: A logical, data-driven approach is essential to identify the root cause of a failed batch.

G Start Failed Scale-Up Batch Data_Review Review Batch Records: - Temperature Profiles - Addition Rates - In-Process Controls Start->Data_Review Lab_Investigation Lab Investigation: - Re-run at small scale with batch raw materials - Stress testing of parameters Start->Lab_Investigation Analysis Analyze Impurity Profile of Failed Batch (HPLC, LC-MS, GC) Start->Analysis Hypothesis Formulate Hypothesis Data_Review->Hypothesis Lab_Investigation->Hypothesis Analysis->Hypothesis Corrective_Action Implement Corrective Action Plan (CAPA) Hypothesis->Corrective_Action

Caption: Troubleshooting workflow for a failed scale-up batch.

Step-by-Step Protocol:

  • Preserve Samples: Secure samples from the failed batch, including the final product, intermediates, and mother liquors.

  • Review Batch Records: Scrutinize all recorded data, including temperatures, pressures, addition times, and any operator observations. Compare these to the process definition.

  • Laboratory Investigation:

    • Attempt to replicate the failure at a laboratory scale using raw materials from the failed batch.

    • Conduct "what-if" experiments to test potential root causes (e.g., effect of a temperature excursion, faster addition rate).

  • Impurity Profile Analysis: Analyze the impurity profile of the failed batch and compare it to a successful batch. This can provide clues about the side reactions that occurred.[9]

  • Develop a Corrective and Preventive Action (CAPA) Plan: Based on your findings, modify the process parameters or controls to prevent a recurrence of the issue.

III. References

  • BenchChem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Retrieved from

  • BenchChem. (2026, January). Technical Support Center: Overcoming Low Yield in Pyrrolidine Synthesis. Retrieved from

  • BenchChem. (2026, January). Troubleshooting stereoselectivity in 3-(2-Fluorophenyl)pyrrolidine synthesis. Retrieved from

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from

  • National Center for Biotechnology Information. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. Retrieved from

  • National Center for Biotechnology Information. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Retrieved from

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from

  • National Center for Biotechnology Information. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from

  • 2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from

  • Biosynth. (n.d.). Methyl 5-oxopyrrolidine-3-carboxylate. Retrieved from

  • ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction. Retrieved from

  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from

  • PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from

  • Pharmaffiliates. (n.d.). Impurity Profiling & Characterization | Analytical Testing. Retrieved from

  • (2025, July 31). Bridging the Biopharma Talent Gap for Scale-Up Success. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Retrieved from

  • (2022, December 7). How to Scale Up Pharmaceutical Manufacturing. Retrieved from

  • International Journal on Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives. Retrieved from

  • BioPharm International. (2024, August 7). The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. Retrieved from

  • sciensano.be. (2018, June 15). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Retrieved from

  • Defense Technical Information Center. (n.d.). Development and Validation of Detailed Finite-Rate Chemical Kinetics Mechanisms for Modeling the Combustion of 1,3,5,7. Retrieved from

  • Quick Company. (n.d.). Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. Retrieved from

  • MCE. (n.d.). 1-{3-[(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide. Retrieved from

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Technical Support Center: Interpreting Unexpected Results in 1-Methyl-5-oxopyrrolidine-3-carboxamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 1-Methyl-5-oxopyrrolidine-3-carboxamide. This resource is designed to help you navigate the complexities of assay development and troubleshoot unexpected results. As scientists and drug development professionals, we understand that an unexpected result is not a failure, but an observation that requires deeper investigation. This guide provides a systematic, causality-driven approach to dissecting these observations, ensuring the integrity and validity of your findings.

Our methodology is built on a tiered system. We begin with the most fundamental and common sources of error—the compound itself—before moving to assay-specific artifacts and finally exploring the complexities of the biological system.

Section 1: Foundational Checks: Is Your Compound the Problem?

The most frequent cause of unexpected assay results, particularly the apparent lack of activity, is an issue with the test compound itself. Before questioning the biological hypothesis, it is imperative to verify the physical and chemical integrity of your this compound sample.

FAQ 1: My compound shows no activity. How do I confirm its identity and purity?

The Rationale: A lack of activity can stem from receiving the wrong compound, impurities that interfere with the assay, or degradation during storage. Verifying the identity and purity of your stock is the non-negotiable first step in any troubleshooting workflow.

Troubleshooting Steps:

  • Source Verification: Always procure compounds from reputable suppliers who provide a Certificate of Analysis (CoA) with purity data (e.g., >95%) determined by methods like HPLC and NMR.

  • Identity Confirmation: If in-house capabilities exist, confirm the compound's identity and structure.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight. For this compound (C₆H₁₀N₂O₂), the expected monoisotopic mass is approximately 142.07 g/mol .

    • NMR Spectroscopy: ¹H and ¹³C NMR are the gold standards for structural confirmation. The spectra should match the expected structure.

  • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a universal detector (like UV or ELSD) to assess purity. A single, sharp peak is expected. Multiple peaks suggest the presence of impurities or degradation products.

FAQ 2: I'm seeing variable results or lower-than-expected potency. Could solubility be the issue?

The Rationale: Poor aqueous solubility is a primary reason for the underperformance of small molecules.[1] If the compound precipitates in your assay buffer, its effective concentration is significantly lower than the nominal concentration, leading to a right-shifted dose-response curve or a complete lack of activity (a false negative).[1] Conversely, compound aggregates can sometimes cause non-specific activity, leading to false positives.

Troubleshooting Steps:

  • Visual Solubility Check: Prepare your highest intended assay concentration in the final assay buffer (including the final percentage of DMSO, typically <0.5%).[1] Let it equilibrate under assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for precipitation or cloudiness against a dark background.[1]

  • Kinetic Nephelometry: For a more quantitative measure, use a plate reader to measure light scattering over time. An increase in signal indicates precipitation.

  • Centrifugation Assay: After incubation, centrifuge the solution at high speed (e.g., >14,000 g) for 15-30 minutes. Carefully sample the supernatant and measure the compound concentration via HPLC-UV or LC-MS. A significant difference between the measured and nominal concentrations confirms precipitation.

Parameter Condition A (0.1% DMSO) Condition B (0.5% DMSO) Condition C (0.1% DMSO + 5% BSA)
Nominal Conc. 100 µM100 µM100 µM
Visual Result Precipitate ObservedClear SolutionClear Solution
Conc. in Supernatant 12 µM98 µM95 µM
Conclusion Poor solubility.Soluble.Solubility enhanced by protein.
Table 1: Example data from a solubility assessment. The results indicate that at 100 µM, the compound is insoluble in the base buffer but can be solubilized by increasing DMSO or adding a carrier protein.
FAQ 3: The compound's activity seems to decrease over time. How do I test for stability?

The Rationale: The carboxamide functional group is generally stable.[2] However, the pyrrolidinone ring could be susceptible to hydrolysis under harsh pH conditions (acidic or basic) or enzymatic degradation in cellular lysates or serum-containing media. Degradation reduces the concentration of the active compound, leading to a loss of activity.

Troubleshooting Steps:

  • Incubation Study: Incubate this compound in your assay buffer under exact assay conditions (time, temperature, light exposure).

  • Time-Point Analysis: Take samples at different time points (e.g., 0, 1, 2, 4, 24 hours).

  • LC-MS Analysis: Quench any reactions (e.g., by adding acetonitrile) and analyze the samples by LC-MS.[3][4] Monitor the disappearance of the parent compound's mass peak (m/z for [M+H]⁺) and the appearance of any new peaks that could correspond to degradation products.

Section 2: Assay-Specific Artifacts: Is Your Readout Reliable?

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate potential interactions with the assay components. High-throughput screens are particularly susceptible to artifacts that can produce false-positive or false-negative results.[5]

FAQ 4: I'm seeing activity in an optical assay (fluorescence/luminescence). Could it be an artifact?

The Rationale: Compounds can interfere with optical readouts directly. A fluorescent compound can create a false-positive signal in a fluorescence intensity assay.[6][7] Alternatively, a compound that absorbs light at the excitation or emission wavelength of the fluorophore (a "quencher") can produce a false-positive signal in an assay where a decrease in signal is the desired outcome (e.g., fluorescence polarization) or a false negative in an assay that measures signal increase.

Troubleshooting Steps:

  • Autofluorescence Check: Read your assay plate containing the compound before adding the detection reagents. A significant signal in the compound-only wells indicates autofluorescence.

  • Quenching Counter-Screen: In a simple buffer system, mix your compound with the fluorescent probe or enzyme substrate used in the assay. A decrease in signal relative to the vehicle control indicates quenching.

  • Promiscuity Check: Test your compound in a structurally unrelated assay that uses the same detection technology (e.g., a different enzyme that uses the same luciferase reporter). Activity in this unrelated assay strongly suggests an artifact.

FAQ 5: My compound is a "hit" in a screen, but the activity is hard to confirm. Could it be a Pan-Assay Interference Compound (PAIN)?

The Rationale: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in numerous assays through non-specific mechanisms.[6][8] These mechanisms include forming aggregates that sequester proteins, redox cycling that generates reactive oxygen species, or chemical reactivity with assay components.[6][9] While the this compound scaffold is not a widely recognized PAIN, it is crucial to rule out PAINS-like behavior.

Troubleshooting Steps:

  • Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be acting via aggregation.

  • Structure-Activity Relationship (SAR) Check: Test a structurally similar but inactive analog. If the analog shows similar activity, it points towards a non-specific mechanism rather than specific binding to the target.

  • PAINS Filters: Use computational tools or online servers (e.g., ZINC, SwissADME) to check if the compound flags any known PAINS substructure alerts. While not definitive, this can provide a valuable warning.

Caption: Systematic workflow for troubleshooting unexpected assay results.

Section 3: Biological Complexity: Confirming On-Target Action

Once compound and assay artifacts have been ruled out, the investigation can turn to the biological system. A lack of effect in a cell-based assay could be due to poor membrane permeability, metabolic inactivation, or a lack of true engagement with the intended target protein.

FAQ 6: My compound works in a biochemical assay but not in a cell-based assay. Why?

The Rationale: The cell membrane is a significant barrier. A compound that is potent against a purified protein may be inactive in cells because it cannot reach its intracellular target. Furthermore, cells have active metabolic machinery that can modify or efflux the compound.

Troubleshooting Steps:

  • Permeability Assessment: Use a parallel artificial membrane permeability assay (PAMPA) for a quick, cell-free assessment of passive diffusion. For a more definitive measure, use a Caco-2 permeability assay.

  • Cellular Accumulation Study: Treat intact cells with the compound, then lyse the cells and measure the intracellular concentration of the compound using LC-MS. This provides a direct measure of how much compound is getting into the cells.

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and monitor its disappearance over time with LC-MS. This will indicate if the compound is susceptible to rapid metabolic breakdown.

FAQ 7: How can I be certain my compound is binding to its intended target inside the cell?

The Rationale: The ultimate proof of a compound's mechanism is demonstrating that it physically interacts with its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or tissues.[1][10][11] It relies on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[1][10][12]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to generate a "melt curve" to determine the melting temperature (Tm) of the target protein and then to assess if this compound causes a thermal shift, indicating binding.[13]

Part A: Generating the Melt Curve

  • Cell Culture: Grow cells expressing the target protein to ~80% confluency.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Aliquoting: Aliquot 100 µL of the cell suspension into multiple PCR tubes.

  • Heating Gradient: Place the tubes in a thermal cycler and heat each tube to a different temperature (e.g., from 37°C to 70°C in 3°C increments) for 3 minutes.

  • Cooling: Immediately cool the tubes at 4°C for 3 minutes.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of target protein remaining by Western Blot or ELISA.

  • Plotting: Plot the percentage of soluble protein against temperature. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm).

Part B: Assessing Compound-Induced Thermal Shift

  • Treatment: Prepare two sets of cell suspensions. Treat one set with a high concentration of this compound (e.g., 10x the expected IC₅₀) and the other with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heating and Analysis: Repeat steps 3-9 from Part A for both the treated and vehicle control sets.

  • Interpretation: Plot both curves on the same graph. A shift of the curve to the right (an increase in Tm) for the compound-treated sample provides strong evidence of target engagement in the cellular environment.

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]

  • CETSA. (n.d.). cetsa.com. [Link]

  • Cellular thermal shift assay. (n.d.). Wikipedia. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • What are PAINS? (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (n.d.). PubMed Central. [Link]

  • Interference and Artifacts in High-content Screening. (2023). PubMed. [Link]

  • Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). PubMed. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2023). ResearchGate. [Link]

  • Functional groups in (bio)chemistry. (n.d.). Interchim. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

  • What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? (2014). Quora. [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2023). LinkedIn. [Link]

  • Assay Interference by Chemical Reactivity. (2015). PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Site-Selective Arylation of Carboxamides from Unprotected Peptides. (2023). Journal of the American Chemical Society. [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). Jefferson Digital Commons. [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. (2024). SOP Guide for Pharma. [Link]

  • Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. (2023). JOCPR. [Link]

  • Reactions of the carboxamide group. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PubMed Central. [Link]

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Technical Support Center: Enhancing the Bioavailability of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Development Support

Welcome to the technical support center for researchers engaged in the optimization of 1-Methyl-5-oxopyrrolidine-3-carboxamide and its analogues. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your decision-making process and accelerate your research.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the preliminary analysis of the parent compound, which is a critical first step before undertaking any chemical or formulation modifications.

FAQ 1.1: What are the likely physicochemical properties of this compound and its potential bioavailability challenges?

Answer:

This compound belongs to the pyrrolidone class of compounds, which have been explored for various neurological and cognitive applications.[1] Based on its core structure, we can infer several key properties and potential challenges:

  • Structure and Polarity: The molecule contains a polar lactam (a cyclic amide) and a carboxamide group. These functional groups are capable of hydrogen bonding, which can increase water solubility but may hinder passive diffusion across the lipophilic cell membranes of the gastrointestinal (GI) tract. The parent acid has a calculated LogP of -1.0, indicating high hydrophilicity.[2] While the carboxamide will be less acidic, it is expected to retain significant polarity.

  • Solubility: The presence of multiple polar groups suggests that the compound likely has good aqueous solubility. However, this should be experimentally verified, as poor solubility is a primary cause of low bioavailability for over 40% of drugs in development.[3]

  • Permeability: High polarity can be a significant barrier to passive transcellular absorption. The molecule's ability to cross the intestinal epithelium is a primary uncertainty and a likely cause for poor bioavailability.

  • Metabolic Stability: The pyrrolidone ring can be susceptible to oxidation.[4] For instance, N-methyl-2-pyrrolidone is metabolized in humans to 5-hydroxy-N-methyl-2-pyrrolidone, among other products.[5] Such metabolic pathways, particularly first-pass metabolism in the liver, can significantly reduce the amount of active drug reaching systemic circulation.[6]

The primary hurdles for this molecule are likely to be low membrane permeability and/or significant presystemic metabolism .

FAQ 1.2: How can I conduct a baseline assessment of my parent compound's bioavailability liabilities?

Answer:

A systematic initial assessment is crucial to direct your modification strategy. We recommend a tiered approach combining in silico prediction with foundational in vitro experiments.

Step 1: In Silico & Physicochemical Analysis This step helps you predict potential issues before committing to extensive lab work.

ParameterMethodRationale & Interpretation
LogP / LogD Computational software (e.g., ChemDraw, StarDrop)Predicts lipophilicity. A LogP between 1 and 3 is often optimal for passive absorption. A value below 0, as expected here, suggests potential permeability issues.
Aqueous Solubility Kinetic or thermodynamic solubility assayExperimentally determines solubility in biorelevant buffers (e.g., pH 1.2, 6.8). Low solubility (<100 µg/mL) would place the compound in BCS Class II or IV, necessitating solubilization strategies.[7]
pKa Computational or potentiometric titrationIdentifies ionizable groups. The lactam and carboxamide are weakly acidic/neutral, so pH-dependent solubility changes in the GI tract are expected to be minimal.

Step 2: In Vitro Biological Assessment These assays provide direct experimental evidence of the key bioavailability barriers.

AssayPurposeInterpretation of Results
PAMPA Assesses passive membrane permeability.[8][9]High Pe: Permeability is not a major issue. Focus on metabolism. Low Pe: Passive diffusion is poor. Focus on prodrugs to increase lipophilicity or formulation strategies to enhance permeation.
Metabolic Stability Incubate with human liver microsomes (HLM) or hepatocytes.High Stability (>80% parent remaining): First-pass metabolism is likely not the primary issue. Low Stability (<20% parent remaining): The compound is rapidly metabolized. Identify metabolic "hot spots" and consider prodrugs to protect these sites.[10]

This initial data set will allow you to classify the primary challenge and select the most appropriate enhancement strategy, as illustrated in the workflow below.

G cluster_0 Initial Assessment Workflow start Parent Compound (this compound) solubility Measure Aqueous Solubility start->solubility pampa Assess Permeability (PAMPA Assay) start->pampa metabolism Assess Metabolic Stability (Liver Microsomes) start->metabolism decision Identify Primary Barrier solubility->decision pampa->decision metabolism->decision strategy_perm Low Permeability decision->strategy_perm Permeability-Limited strategy_met High Metabolism decision->strategy_met Metabolism-Limited strategy_sol Low Solubility decision->strategy_sol Solubility-Limited

Caption: Initial workflow to diagnose bioavailability barriers.

Section 2: Troubleshooting Chemical Modification Strategies

If your initial assessment points to low permeability or high metabolism, a prodrug strategy is often the most effective approach.[11] A prodrug is an inactive derivative that converts in vivo to the active parent drug.[12]

Troubleshooting Guide 2.1: My compound's permeability is very low. What are the most promising prodrug strategies for the carboxamide and lactam groups?

Answer:

To enhance permeability, the goal is to mask the polar N-H groups of the lactam and/or carboxamide with lipophilic promoieties that can be cleaved enzymatically (e.g., by esterases) in the body.

Strategy 1: N-Acyloxyalkylation of the Lactam This is a robust strategy for masking amide/lactam N-H bonds. The resulting prodrug is cleaved by non-specific esterases to release the parent drug, an aldehyde, and an acid.

  • Rationale: This modification breaks the hydrogen-bonding capability of the lactam N-H (if it were not N-methylated) or provides a lipophilic handle. For your N-methylated compound, this strategy would be applied to the primary carboxamide. It increases lipophilicity, which generally improves passive diffusion.

  • Experimental Approach: React the carboxamide with an acyloxymethyl halide (e.g., pivaloyloxymethyl chloride, POM-Cl). The pivaloyl group provides steric bulk that can tune the rate of hydrolysis.

  • Caution: The release of formaldehyde can be a toxicity concern. Using bulkier aldehydes in the promoiety design can mitigate this.

Strategy 2: N-Mannich Bases N-Mannich bases are formed by reacting the amide N-H with an aldehyde and a secondary amine. They are known to increase lipophilicity and can be designed to cleave at physiological pH.[13]

  • Rationale: This approach can suppress the pKa of the parent amine, keeping a larger fraction of the drug unionized and ready for absorption in the intestine.[13]

  • Experimental Approach: Condense the carboxamide with formaldehyde and a suitable amino acid ester or other biocompatible amine. The cleavage rate can be tuned by the choice of the amine.

G cluster_0 Prodrug Activation Concept Prodrug Lipophilic Prodrug (Crosses Gut Wall) Cleavage Enzymatic or Chemical Cleavage (e.g., Esterases in Blood/Liver) Prodrug->Cleavage ActiveDrug Active Parent Drug (Exerts Effect) Cleavage->ActiveDrug Promoieties Inactive Promoieties (Excreted) Cleavage->Promoieties

Caption: General mechanism of a carrier-linked prodrug.

Troubleshooting Guide 2.2: My ester-based prodrug is too unstable and hydrolyzes in the GI tract before it can be absorbed. What should I do?

Answer:

Premature hydrolysis is a common problem, especially with simple alkyl esters. The key is to modulate the electronic and steric properties of the promoiety to slow the rate of chemical or enzymatic cleavage.

  • Increase Steric Hindrance: Flank the ester bond with bulky groups. Instead of an acetate ester, use a pivalate (tert-butyl) or isobutyrate ester. The bulky groups physically block the approach of water or esterase enzymes, slowing the hydrolysis rate.

  • Modify Electronic Effects: Introduce electron-withdrawing groups near the ester carbonyl. This can decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack. However, this can sometimes have the opposite effect on enzyme-mediated hydrolysis, so empirical testing is essential.

  • Switch to a More Stable Linker: Consider a carbamate linkage instead of an ester. Carbamates are generally more stable towards hydrolysis than esters.[13] This can provide the necessary stability to survive the GI tract, with cleavage occurring later in the plasma or liver.

  • Use a "Double Prodrug" (Pro-prodrug) Approach: A classic example is the 'acyloxyalkoxycarbonyl' promoiety. This creates a chain where the terminal ester must be cleaved first, triggering a cascade that releases the parent drug. This multi-step activation can be tuned to occur in the desired biological compartment.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key in vitro assays. Ensure all work is conducted in accordance with your institution's safety guidelines.

Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive transcellular permeability.[8][9]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen™, PVDF membrane)

  • 96-well acceptor plates (matching the filter plate)

  • Dodecane

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (High permeability: Propranolol; Low permeability: Atenolol)

  • Plate reader with UV-Vis absorbance capability

Methodology:

  • Prepare the Artificial Membrane: Add 5 µL of the phospholipid/dodecane solution to each well of the 96-well filter plate. Allow it to impregnate the filter for at least 5 minutes. Carefully remove any excess lipid solution.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Dilute the 10 mM test compound stock in PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%). Add 150 µL of this solution to each well of the prepared filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate, ensuring the bottom of the filter wells is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectrophotometry if the compound has a suitable chromophore).

    • Also, measure the initial concentration in the donor plate (CD(0)).

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: *Pe = - [ln(1 - CA(t) / Ceq) / (A * t * (1/VD + 1/VA))] * Where:

    • Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • A = Filter area (e.g., 0.3 cm²)

    • t = Incubation time (seconds)

    • VD = Volume of donor well (L)

    • VA = Volume of acceptor well (L)

Data Interpretation:

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted Human Absorption
High > 10> 80%
Medium 1 - 1020 - 80%
Low < 1< 20%
Protocol 3.2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of a compound by Phase I enzymes (primarily Cytochrome P450s).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • 0.1 M Phosphate buffer, pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • Reference compounds (High turnover: Verapamil; Low turnover: Warfarin)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the HLM (e.g., final concentration 0.5 mg/mL) and phosphate buffer.

  • Initiate the Reaction:

    • Pre-warm the HLM master mix at 37°C for 5 minutes.

    • Add the test compound to the HLM mix to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a 3-fold volume (150 µL) of ice-cold ACN with the internal standard.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent parent compound remaining versus time.

    • The slope of the initial linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / [HLM protein concentration])

Data Interpretation:

CLint (µL/min/mg)Predicted Hepatic ExtractionIn Vivo Implication
< 12LowLow first-pass metabolism expected.
12 - 58IntermediateModerate first-pass metabolism.
> 58HighHigh first-pass metabolism; likely to have low oral bioavailability.

References

  • Stella, V. J. (2004). "Strategies to improve oral drug bioavailability". Expert Opinion on Drug Delivery, 2(3), 419-33.

  • UPM Pharmaceuticals. "Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability". UPM Pharmaceuticals.

  • Shaikh, J., et al. (2011). "Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems". ISRN Pharmaceutics.

  • Li, Y., et al. (2024). "Prioritizing oral bioavailability in drug development strategies". Journal of Drug Delivery Science and Technology.

  • Hilaris Publisher. (2024). "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs". Journal of Formulation Science & Bioavailability.

  • ITQB NOVA. "In vitro models for prediction of drug absorption and metabolism". ITQB NOVA.

  • ResearchGate. "Formulation strategies to improve the bioavailability of poorly absorbed drugs". ResearchGate.

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2005). "Strategies to improve oral drug bioavailability". Expert Opinion on Drug Delivery.

  • Drug Development & Delivery. "FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities". Drug Development & Delivery.

  • Royal Society of Chemistry. "Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules". Royal Society of Chemistry.

  • Varga, B., et al. (2023). "Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods". Pharmaceutics.

  • Patsnap. (2025). "How to improve the bioavailability of a drug?". Patsnap Synapse.

  • Tan, Y., & Yu, R. (2014). "Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals". Journal of Agricultural and Food Chemistry.

  • ResearchGate. "Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans". ResearchGate.

  • Consensus. "In vivo methods for drug absorption". Consensus.

  • ResearchGate. "Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models". ResearchGate.

  • Herkenne, C., et al. (2008). "In Vivo Methods for the Assessment of Topical Drug Bioavailability". Pharmaceutical Research.

  • Grime, K., & Riley, R. J. (2024). "Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans". bioRxiv.

  • Walsh Medical Media. "In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques". Walsh Medical Media.

  • Akesson, B., & Jönsson, B. A. (1997). "Major metabolic pathway for N-methyl-2-pyrrolidone in humans". Drug Metabolism and Disposition.

  • ResearchGate. "Prodrugs of Amides, Imides and Other NH-acidic Compounds". ResearchGate.

  • ResearchGate. "In Vivo Methods for the Assessment of Topical Drug Bioavailability". ResearchGate.

  • BOC Sciences. (2023). "Prodrug Activation Strategies". BOC Sciences.

  • MDPI. "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity". MDPI.

  • PubChem. "1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester". PubChem.

  • PubChem. "1-Methyl-5-oxopyrrolidine-3-carboxylic acid". PubChem.

  • Goya, P., & Párraga, J. (2011). "Prodrugs for Amines". Molecules.

  • Vulcanchem. "1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide". Vulcanchem.

  • Al-Zoubi, R. M., et al. (2024). "Prodrug Approach as a Strategy to Enhance Drug Permeability". Pharmaceuticals.

  • PubChem. "Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate". PubChem.

  • D'Andrade, G. G., et al. (2020). "The Prodrug Approach: A Successful Tool for Improving Drug Solubility". Molecules.

  • MDPI. "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity". MDPI.

  • MDPI. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health". MDPI.

  • Sigma-Aldrich. "Methyl 5-oxopyrrolidine-3-carboxylate". Sigma-Aldrich.

  • Gouliaev, A. H., & Senning, A. (1994). "Pyrrolidone derivatives". Brain Research Reviews.

  • PubMed. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health". PubMed.

  • Frontiers. "Recent insights about pyrrolidine core skeletons in pharmacology". Frontiers.

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  • ResearchGate. "DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS". ResearchGate.

  • PubMed. "Discovery of a potent, selective, and orally bioavailable c-Met inhibitor...". PubMed.

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Troubleshooting inconsistent results with 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the PyrroliChem Solutions Application Science Team

Welcome to the technical support resource for 1-Methyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. We have structured this document in a question-and-answer format to provide direct solutions to issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Storage, Handling, and Stability

Question: We are observing a gradual loss of potency in our compound stock over time. What are the optimal storage and handling conditions for this compound?

Answer: This is a critical first step for ensuring reproducible results. The molecular structure of this compound contains functional groups susceptible to environmental factors. Inconsistent storage is a primary cause of variable activity.

  • Core Issue - Sensitivity: The compound is often moisture-sensitive and may also be sensitive to air and light, which can lead to degradation over time.[1] The pyrrolidone ring and the carboxamide group can be susceptible to hydrolysis.

  • Recommended Protocol:

    • Storage as Solid: Store the lyophilized powder in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[1][2] The recommended storage temperature should be checked on the product label, but generally, cool and dry conditions are preferred.[1][2]

    • Storage in Solution: Prepare solutions fresh for each experiment. If you must store solutions, use an anhydrous, aprotic solvent. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening. Store these aliquots at -20°C or -80°C.

    • Handling: Always handle the solid compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and humidity.[1]

Question: Can I store the compound in a standard lab refrigerator or freezer without special precautions?

Answer: While storing at a low temperature is generally good practice, it is insufficient on its own. The primary risk in a standard refrigerator or freezer is condensation. Each time the container is removed and opened in a warmer, more humid lab environment, moisture can be introduced, leading to compound degradation. If you do not have access to a glovebox, allow the container to warm to room temperature in a desiccator before opening. This simple step prevents atmospheric water from condensing on your cold compound.

Category 2: Solubility and Solution Preparation

Question: I am struggling to achieve a consistent and complete dissolution of the compound. What solvents are recommended?

Answer: Incomplete dissolution is a frequent source of error, leading to inaccurate concentration measurements and inconsistent biological effects. The choice of solvent is critical. While specific solubility data is not always readily available in literature, we can infer properties from its structure and related compounds.

  • Chemical Profile: this compound is a polar molecule. Its IUPAC name is 1-methyl-5-oxopyrrolidine-3-carboxylic acid.[3] It has both hydrogen bond donors and acceptors.

  • Solvent Selection Strategy:

    • Start with polar aprotic solvents such as DMSO or DMF for creating high-concentration stock solutions.

    • For biological assays, it is common to dilute the DMSO stock into aqueous buffers. Be mindful of the final DMSO concentration, as it can be toxic to cells.

    • If precipitation occurs upon dilution, consider using a co-solvent system or surfactants, but these must be validated for non-interference with your assay.

Data Summary: Recommended Solvents for Initial Testing

SolventTypeExpected SolubilityNotes
DMSO Polar AproticHighRecommended for primary stock solutions.
DMF Polar AproticHighAlternative to DMSO.
Methanol Polar ProticModerate to HighCan be used for some applications; check for reactivity.
Ethanol Polar ProticModerateUseful for dilution steps.
Water/Aqueous Buffers Polar ProticLow to ModerateSolubility is often limited; precipitation is a risk upon dilution from organic stock.

Question: My compound dissolves initially but then crashes out of my aqueous buffer during the experiment. How can I fix this?

Answer: This is a classic solubility problem when transitioning from a high-concentration organic stock to a low-concentration aqueous medium.

  • Causality: The compound is likely more soluble in the organic stock (e.g., DMSO) than in the final aqueous buffer. When diluted, the concentration may exceed its aqueous solubility limit, causing precipitation.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed in Aqueous Buffer B Is final concentration too high? A->B C Reduce final concentration and re-test B->C Yes D Is pH of buffer optimal? B->D No I Problem Resolved C->I E Test solubility across a pH range (e.g., 5.0, 7.4, 9.0) D->E Unsure F Is final % of organic solvent too low? D->F Yes E->I G Increase organic solvent (e.g., DMSO) to 0.5-1% if assay permits F->G Yes H Consider use of validated co-solvents or surfactants (e.g., Pluronic F-68, Tween-80) F->H No G->I H->I

Caption: Workflow for addressing compound precipitation.

Category 3: Inconsistent Biological Activity & Degradation

Question: We are seeing significant variability in our bioassay results (e.g., IC50 values) between different batches of the compound and even between experiments using the same batch. What could be the cause?

Answer: This is a complex issue that requires systematic investigation. Assuming assay conditions are consistent, the variability points to a problem with the compound's integrity. The root causes are typically purity, degradation, or improper quantification.

  • Purity: The synthesis of 5-oxopyrrolidine derivatives can involve several steps, and residual starting materials or byproducts may be present.[4][5][6] These impurities can have their own biological effects, leading to inconsistent results.

  • Degradation: The compound may be degrading under your specific experimental conditions (e.g., in acidic or basic buffers, or in the presence of certain media components).[7][8] Hydrolysis of the lactam ring or the carboxamide side chain are potential degradation pathways.[9]

Visualizing Potential Degradation Pathways

G A This compound (Parent Compound) B 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (Hydrolysis of Carboxamide) A->B  Acidic/Basic Conditions  (e.g., in buffer) C γ-N-methylaminobutyric acid derivative (Hydrolysis of Lactam Ring) A->C  Strong Hydrolytic Conditions  (e.g., prolonged incubation)

Sources

Refinement of analytical methods for 1-Methyl-5-oxopyrrolidine-3-carboxamide detection

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource dedicated to the robust analysis of 1-Methyl-5-oxopyrrolidine-3-carboxamide.

Welcome to the technical support center for the analytical refinement of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who require precise and reliable quantification of this compound. As Senior Application Scientists, we have structured this resource to move beyond simple protocols, focusing instead on the underlying principles and troubleshooting logic that empower you to resolve challenges in your own laboratory. Here, you will find in-depth, question-and-answer-based troubleshooting guides for common analytical platforms, detailed experimental protocols, and data-driven insights to ensure the integrity of your results.

Part 1: Foundational Knowledge & General FAQs

This section addresses crucial pre-analytical and general chemistry questions that form the basis of a robust method.

Frequently Asked Questions: Analyte & Sample Handling

Q1: What are the ideal storage and handling conditions for this compound standards and prepared samples?

A1: Based on available safety and chemical data, this compound and its derivatives are typically stable solids at room temperature.[1] For long-term stability of stock solutions and standards, it is recommended to store them in tightly sealed containers in a cool, dry, and well-ventilated place.[2][3] Prepared samples in autosampler vials should ideally be kept in a cooled autosampler (e.g., 4-10 °C) to minimize potential degradation or solvent evaporation over the course of a long analytical run.

Q2: My sample matrix is complex (e.g., plasma, tissue homogenate). What is a good starting point for sample preparation?

A2: For complex biological matrices, a simple "dilute-and-shoot" approach is often insufficient and can lead to significant instrument contamination and matrix effects.[4][5] A structured sample preparation strategy is critical. The primary goal is to remove matrix components like proteins and phospholipids that interfere with analysis.[6][7]

A highly effective and widely adopted technique is Solid-Phase Extraction (SPE) . It offers superior cleanup compared to simple protein precipitation or liquid-liquid extraction by providing higher recoveries and improved selectivity.[6][8] A generic workflow would involve conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analyte of interest.

For less complex matrices or as a preliminary step, Protein Precipitation (PPT) followed by filtration can be used. However, be aware that this method may not remove all matrix interferences, potentially leading to ion suppression in LC-MS/MS analysis.

Experimental Protocol: General Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a foundational workflow for extracting this compound from a biological fluid like plasma.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) which is effective for retaining small, polar molecules from aqueous matrices.[6]

  • Conditioning: Pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the cartridge run dry.

  • Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid in water) onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other highly polar interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of methanol or acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a volume (e.g., 100 µL) of the initial mobile phase for injection. This step concentrates the sample and ensures compatibility with the chromatographic system.[9]

Part 2: High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting

This section provides solutions to common issues encountered during method development and routine analysis using HPLC with UV detection.

Troubleshooting Guide: HPLC Analysis

Q1: My chromatographic peak for this compound is tailing severely. What are the causes and solutions?

A1: Peak tailing is a common issue that compromises resolution and integration accuracy.[10][11] The causes can be chemical or physical.

  • Chemical Causes: The most frequent chemical cause for basic or polar analytes is secondary interaction with exposed silanol groups on the silica-based column packing.[11]

    • Solution 1 (Mobile Phase pH): Adjust the mobile phase pH. For a compound like this, which has acidic and basic properties, operating at a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the silanol groups, minimizing interaction.

    • Solution 2 (Mobile Phase Additives): Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, effectively shielding the analyte from them.

  • Physical Causes: Physical issues often relate to disruptions in the flow path.

    • Solution 3 (Column Void): A void at the head of the column can cause peak distortion.[11][12] This can sometimes be fixed by reversing and back-flushing the column (check manufacturer's instructions first).[13] If this fails, the column must be replaced. Using a guard column can protect the analytical column and is a cost-effective preventative measure.[12][14]

    • Solution 4 (Blocked Frit): A partially blocked inlet frit can distort the sample band.[13] Back-flushing may resolve this. Always filter your samples and mobile phases to prevent particulate buildup.[15]

Q2: The retention time of my analyte is drifting or shifting between injections. What should I check?

A2: Unstable retention times are a clear indicator of a non-equilibrated or changing system.[16]

  • Cause 1 (Column Equilibration): The column may not be fully equilibrated with the mobile phase. This is especially true for gradient methods.

    • Solution: Ensure your method includes a sufficient column equilibration time (at least 10-15 column volumes) at the initial mobile phase conditions before the first injection and between runs.

  • Cause 2 (Mobile Phase Composition): The mobile phase composition may be changing. This can happen if one solvent is evaporating faster than the other or if the online mixing is inconsistent.

    • Solution: Keep mobile phase reservoirs capped. If preparing the mobile phase offline, ensure accurate measurements. If the problem persists, investigate the HPLC pump for faulty check valves or leaks.[14]

  • Cause 3 (Temperature Fluctuation): Column temperature significantly affects retention.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40 °C). This not only stabilizes retention but can also improve peak shape and reduce system backpressure.

Q3: I am observing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?

A3: Ghost peaks are typically caused by carryover from a previous injection or contamination.

  • Cause 1 (Injector Carryover): The analyte from a high-concentration sample may adsorb to surfaces in the injector loop or needle.

    • Solution: Optimize the needle wash procedure in your autosampler settings. Use a strong solvent (like acetonitrile or methanol) in the wash solution. Injecting a blank after a high-concentration sample can confirm carryover.

  • Cause 2 (Contamination): The contamination could be in your mobile phase, vials, or the sample preparation process itself.

    • Solution: Prepare fresh mobile phase using high-purity (HPLC or LC-MS grade) solvents. Run a blank with a clean, new vial to rule out vial contamination.

Visual Workflow: Troubleshooting HPLC Peak Tailing

Caption: A decision tree for diagnosing and resolving HPLC peak tailing issues.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting

LC-MS/MS provides unparalleled sensitivity and selectivity but introduces unique challenges, primarily related to the ionization process.[17][18]

Troubleshooting Guide: LC-MS/MS Analysis

Q1: My signal intensity is highly variable and my internal standard is not tracking my analyte. Is this ion suppression?

A1: This is a classic symptom of matrix effects, specifically ion suppression.[17] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.[5]

  • Solution 1 (Improve Chromatography): The most effective solution is to chromatographically separate the analyte from the interfering matrix components. Modify your gradient to be shallower, allowing more time for separation. Test a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl instead of a C18).

  • Solution 2 (Enhance Sample Cleanup): If chromatography alone is not enough, your sample preparation needs to be more rigorous. Move from a simple PPT to a more selective technique like SPE or Supported Liquid Extraction (SLE) to better remove matrix components before injection.[19]

  • Solution 3 (Dilute the Sample): A simple, often effective strategy is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering compounds. While this lowers the on-column concentration of your analyte, the reduction in ion suppression can often lead to a net increase in signal-to-noise.

  • Solution 4 (Check for Saturation): In some cases, a very high concentration of the analyte itself can saturate the detector or the ionization process, leading to non-linear responses.[5] If you suspect this, analyze a dilution series of your sample.

Q2: I see a strong precursor ion in my full scan (MS1), but I get very low or no signal for my product ions in MS/MS mode. What's wrong?

A2: This indicates a problem with the fragmentation process (collision-induced dissociation) or the settings for your multiple reaction monitoring (MRM) transition.

  • Solution 1 (Optimize Collision Energy): The collision energy (CE) is the most critical parameter for fragmentation. It needs to be optimized for your specific analyte and instrument. Perform a product ion scan and systematically vary the CE to find the value that yields the most intense and stable fragment ions.

  • Solution 2 (Verify Precursor Ion): Ensure the m/z you have selected in Q1 is correct. The analyte might be forming an adduct (e.g., [M+Na]+ or [M+K]+) instead of the expected protonated molecule ([M+H]+). Infuse a standard solution and examine the full scan spectrum to confirm the dominant precursor ion under your mobile phase conditions. Using a mobile phase additive like ammonium formate can promote the formation of a single, consistent adduct.[4]

  • Solution 3 (Check Dwell Time): If you are monitoring many MRM transitions in a single method, the dwell time for each may be too short. This reduces the number of ions being measured for each transition, leading to poor signal intensity. Reduce the number of transitions or increase the cycle time to allow for a longer dwell time on your target analyte.

Q3: My mass spectra have very high background noise across the entire mass range. How can I reduce it?

A3: High background noise compromises sensitivity and can originate from several sources.[16]

  • Cause 1 (Solvent Contamination): Mobile phase components are a common source of background noise.

    • Solution: Always use LC-MS grade solvents, water, and additives.[16] Non-volatile additives like phosphate buffers are incompatible with MS and will contaminate the source heavily.[4] Use volatile additives like formic acid, acetic acid, or ammonium formate.[4]

  • Cause 2 (System Contamination): Contaminants can leach from tubing, filters, and other system components. Plasticizers (e.g., phthalates) are common culprits.

    • Solution: Regularly flush the entire LC system with a series of solvents (e.g., water, methanol, isopropanol) to remove buildup. Clean the MS ion source regularly according to the manufacturer's protocol.

  • Cause 3 (Carryover): As with HPLC, carryover can contribute to background noise.

    • Solution: Implement a robust needle and injector wash protocol. A "blank" injection following a high-concentration sample should show a clean baseline.

Data Presentation: Typical Starting Analytical Conditions

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: HPLC-UV Starting Parameters

Parameter Recommended Condition Rationale
Column C18, 2.7-5 µm, 4.6 x 150 mm Standard reversed-phase chemistry suitable for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization and controls silanol activity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutes A generic screening gradient to determine elution time.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 40 °C Improves peak shape and stabilizes retention time.
Injection Vol. 10 µL A typical starting volume.

| UV Wavelength | 210 nm | Low UV wavelength for detecting amide bonds. Scan with DAD for optimum. |

Table 2: LC-MS/MS Starting Parameters

Parameter Recommended Condition Rationale
Column C18, <2 µm, 2.1 x 50-100 mm UHPLC column for high resolution and fast analysis times.
Mobile Phase A 0.1% Formic Acid in Water Volatile modifier, promotes [M+H]+ formation.[4]
Mobile Phase B 0.1% Formic Acid in Methanol Methanol can sometimes offer different selectivity than acetonitrile.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive Electrospray ionization is well-suited for polar small molecules.[18]
Precursor Ion (Q1) [M+H]+ (To be confirmed) Expected m/z for the protonated molecule.
Product Ion (Q3) To be determined Requires optimization via infusion and product ion scans.

| Collision Energy | To be optimized | Instrument and compound dependent; crucial for sensitivity. |

Visual Workflow: Investigating Ion Suppression in LC-MS/MS

Ion_Suppression_Workflow Start Inconsistent Signal / Poor IS Tracking PostColumnInfusion Perform Post-Column Infusion Experiment with Blank Matrix Injection Start->PostColumnInfusion SuppressionConfirmed Is Signal Suppression Observed at Analyte RT? PostColumnInfusion->SuppressionConfirmed ImproveChrom Improve Chromatographic Separation SuppressionConfirmed->ImproveChrom Yes NoSuppression No Suppression Observed. Investigate other issues (e.g., sample prep variability). SuppressionConfirmed->NoSuppression No ShallowGradient Use Shallower Gradient ImproveChrom->ShallowGradient ChangeColumn Test Different Column Chemistry ImproveChrom->ChangeColumn EnhanceCleanup Enhance Sample Cleanup ImproveChrom->EnhanceCleanup Resolved Problem Mitigated ShallowGradient->Resolved ChangeColumn->Resolved SPE Implement SPE or SLE EnhanceCleanup->SPE Dilute Dilute Sample Extract EnhanceCleanup->Dilute SPE->Resolved Dilute->Resolved

Caption: A workflow for confirming and resolving matrix-induced ion suppression.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. Available from: [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. Available from: [Link]

  • Vogeser, M., & Seger, C. Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry. 2010;56(8):1234-1244. Available from: [Link]

  • Jain, R. Application of LCMS in small-molecule drug development. Drug Discovery World. 2016. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 2023. Available from: [Link]

  • LCGC International. How to Avoid Problems in LC–MS. 2017. Available from: [Link]

  • Element Lab Solutions. Hidden Problems in your LCMS data?. Available from: [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Dong, M. W. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. 2022. Available from: [Link]

  • Hela, D. G. Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry. 2007;26(11). Available from: [Link]

  • Al-Warhi, T., et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. 2022;27(12):3881. Available from: [Link]

  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. 2019. Available from: [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. Available from: [Link]

  • Nzekoue, F. K., et al. A comprehensive UHPLC–MS/MS screening method for the analysis of 98 New Psychoactive Substances and related compounds in human hair. Journal of Pharmaceutical and Biomedical Analysis. 2021. Available from: [Link]

  • Biotage. Bioanalytical sample preparation. Available from: [Link]

  • LCGC North America. LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. 2014. Available from: [Link]

  • ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Available from: [Link]

  • U.S. Food and Drug Administration. Method of Analysis N–methyl–2-pyrrolidone. 2011. Available from: [Link]

  • PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Available from: [Link]

  • De Klerck, K., et al. Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. 2013. Available from: [Link]

  • NeuroQuantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. 2022. Available from: [Link]

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 1-Methyl-5-oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-5-oxopyrrolidine-3-carboxamide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and practical strategies to mitigate potential toxicity associated with this chemical scaffold. Our goal is to empower you to make informed decisions during your experimental design and lead optimization processes, ultimately leading to the development of safer and more effective therapeutic agents.

I. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the toxicity of this compound derivatives.

Q1: What are the primary mechanisms of toxicity associated with this compound derivatives?

A1: The toxicity of these derivatives can arise from several mechanisms, primarily related to their metabolism. Key pathways include:

  • Metabolic Activation by Cytochrome P450 (CYP) Enzymes: The pyrrolidinone ring and the N-methyl group are susceptible to oxidation by CYP enzymes (e.g., CYP3A4, CYP2D6)[1][2][3]. This can lead to the formation of reactive metabolites, such as electrophilic species, that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity[4].

  • Amide Hydrolysis: The 3-carboxamide group can be hydrolyzed by carboxylesterases, releasing the corresponding carboxylic acid and an amine[1][5][6]. Depending on the nature of the substituent on the amide nitrogen, the released amine could be toxic.

  • Mitochondrial Toxicity: Some pyrrolidinone-containing compounds have been shown to induce mitochondrial dysfunction, potentially through inhibition of the electron transport chain, leading to a decrease in cellular energy production and an increase in oxidative stress[7][8][9].

  • Off-Target Pharmacological Effects: As with any bioactive molecule, these derivatives may interact with unintended biological targets, leading to adverse effects.

Q2: How can I assess the potential toxicity of my this compound derivatives in vitro?

A2: A tiered approach using a panel of in vitro assays is recommended:

  • Cytotoxicity Assays: The MTT or MTS assay is a common starting point to assess the overall toxicity of your compounds on cell viability[10][11][12][13][14]. It's advisable to test your compounds on relevant cell lines (e.g., HepG2 for hepatotoxicity) and a non-cancerous control cell line to determine selectivity[15].

  • Metabolic Stability Assays: Incubating your compounds with liver microsomes or S9 fractions can provide an initial assessment of their metabolic stability[2][16][17]. Rapid metabolism may indicate a higher potential for the formation of reactive metabolites.

  • Reactive Metabolite Trapping Assays: These assays use trapping agents like glutathione (GSH) or cyanide to capture and identify reactive electrophilic metabolites formed during incubation with liver microsomes[18][19][20][21][22].

  • Mitochondrial Toxicity Assays: Specific assays that measure mitochondrial respiration (e.g., oxygen consumption rate) or membrane potential can help identify compounds that specifically target mitochondrial function[8][9][23].

  • Hepatotoxicity Models: For a more comprehensive assessment of potential liver toxicity, consider using in vitro models such as primary human hepatocytes or 3D liver spheroids[11][12][24][25].

Q3: What are the most effective chemical modifications to reduce the toxicity of this scaffold?

A3: Several strategies can be employed, focusing on modifying the metabolic "hotspots" of the molecule:

  • Bioisosteric Replacement of the Carboxamide Group: Replacing the carboxamide with more metabolically stable isosteres like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles can prevent amide hydrolysis and alter the metabolic profile[4][16][26][27][28].

  • Modification of the N-Methyl Group: Replacing the N-methyl group with other small alkyl groups or incorporating it into a cyclic system can alter its susceptibility to CYP-mediated metabolism.

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyrrolidinone ring or the N-phenyl group (if present) can decrease the electron density and reduce the likelihood of oxidative metabolism.

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or atoms like fluorine at positions susceptible to metabolic attack can block oxidation[27].

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of your compounds.

Troubleshooting the MTT Assay
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate[29]- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Absorbance values increase with higher compound concentrations - Compound interferes with the MTT reagent (chemical reduction of MTT)[25]- Compound induces cellular stress, leading to increased metabolic activity at sub-toxic concentrations[25]- Run a control experiment with your compound and MTT reagent in cell-free media to check for direct reduction.- Visually inspect the cells under a microscope for signs of stress or morphological changes.- Consider using an alternative cytotoxicity assay (e.g., neutral red uptake, LDH release).
Low absorbance values even at high compound concentrations - Compound is not cytotoxic at the tested concentrations.- Low cell number or poor cell health.- Insufficient incubation time with MTT or solubilization agent[20].- Test a wider and higher concentration range of your compound.- Optimize cell seeding density and ensure cells are healthy and actively proliferating before the experiment.- Increase incubation times as needed, ensuring complete dissolution of formazan crystals.
Troubleshooting Metabolic Stability Assays
Problem Possible Cause(s) Recommended Solution(s)
Compound appears too stable (no degradation) - Inactive microsomes or cofactors.- Compound is not a substrate for the enzymes present in the microsomes.- Analytical method not sensitive enough.- Run a positive control with a known rapidly metabolized compound (e.g., midazolam) to confirm enzyme activity[2].- Consider using S9 fraction or hepatocytes which contain a broader range of metabolic enzymes.- Optimize your LC-MS/MS method for better sensitivity and detection.
Very rapid compound degradation - Compound is highly susceptible to metabolism.- Non-enzymatic degradation.- This may be a true result. Proceed with metabolite identification studies.- Run a control incubation without NADPH (for CYP-mediated metabolism) or in heat-inactivated microsomes to assess non-enzymatic degradation.

III. Experimental Protocols

Here we provide detailed protocols for key in vitro assays to assess the toxicity of your this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Test compound stock solution (in DMSO)

  • Cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[30]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of your test compound in complete cell culture medium. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.

Protocol 2: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (in a suitable solvent)

  • Pooled human liver microsomes (HLMs)[2]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs and phosphate buffer.

  • Pre-warm the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • Calculate the t1/2 and CLint from the slope of the linear regression.

Protocol 3: Reactive Metabolite Trapping with Glutathione (GSH)

Objective: To detect the formation of electrophilic reactive metabolites.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile for quenching

  • LC-MS/MS system

Procedure:

  • Prepare two sets of reaction mixtures containing HLMs, GSH, and phosphate buffer.

  • Pre-warm the reaction mixtures at 37°C.

  • To one set, add the NADPH regenerating system (reaction group). To the other set, add buffer instead (control group).

  • Initiate the reactions by adding the test compound to both sets.

  • Incubate for a defined period (e.g., 60 minutes).

  • Quench the reactions with cold acetonitrile.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Search for potential GSH adducts by looking for the characteristic mass shift (+305.068 Da) from the parent compound and its metabolites.

IV. Visualizations and Diagrams

Metabolic Pathways and Toxicity Mechanisms

cluster_0 Parent Compound (this compound derivative) cluster_1 Phase I Metabolism cluster_2 Metabolites cluster_3 Toxicity Pathways cluster_4 Detoxification Parent Parent Compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Parent->CYP450 Carboxylesterases Carboxylesterases Parent->Carboxylesterases Oxidative_Metabolites Oxidative Metabolites CYP450->Oxidative_Metabolites Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Amine) Carboxylesterases->Hydrolysis_Products Reactive_Metabolites Reactive Metabolites (Electrophiles) Oxidative_Metabolites->Reactive_Metabolites Toxic_Amine Potentially Toxic Amine Hydrolysis_Products->Toxic_Amine Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Covalent Binding & Oxidative Stress GSH_Conjugation Glutathione (GSH) Conjugation Reactive_Metabolites->GSH_Conjugation Toxic_Amine->Mitochondrial_Dysfunction Excretion Excretion GSH_Conjugation->Excretion

Caption: Metabolic pathways leading to potential toxicity and detoxification of this compound derivatives.

Workflow for Toxicity Assessment

Start Start: New this compound Derivative Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Start->Cytotoxicity Metabolic_Stability Metabolic Stability (Liver Microsomes/S9) Start->Metabolic_Stability Decision1 High Cytotoxicity? Cytotoxicity->Decision1 Decision2 Low Metabolic Stability? Metabolic_Stability->Decision2 Redesign Structural Modification/ Bioisosteric Replacement Decision1->Redesign Yes Advanced_Models Advanced In Vitro Models (e.g., Hepatocytes, 3D Spheroids) Decision1->Advanced_Models No Reactive_Metabolite Reactive Metabolite Trapping Assay Decision2->Reactive_Metabolite Yes Decision2->Advanced_Models No Redesign->Start Decision3 Reactive Metabolites Detected? Reactive_Metabolite->Decision3 Mitochondrial_Toxicity Mitochondrial Toxicity Assay Mitochondrial_Toxicity->Advanced_Models Decision3->Redesign Yes Decision3->Mitochondrial_Toxicity No Lead_Candidate Lead Candidate for Further Development Advanced_Models->Lead_Candidate

Caption: A tiered workflow for the in vitro toxicity assessment of this compound derivatives.

V. References

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  • Arote, R. B., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247321.

  • Behymer, T. D., et al. (2022). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Frontiers in Chemistry, 10, 1028095.

  • Bhat, A. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245631.

  • Boyland, E., & Chasseaud, L. F. (1967). Enzymes catalysing conjugations of glutathione with αβ-unsaturated carbonyl compounds. Biochemical Journal, 104(1), 95–102.

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 12, 2026, from [Link]

  • Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Retrieved January 12, 2026, from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.

  • Godoy, P., et al. (2013). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Archives of Toxicology, 87(8), 1315–1343.

  • Hewitt, N. J., & Hewitt, P. (2004). In vitro models to study hepatotoxicity. Drug Metabolism Reviews, 36(2), 293–311.

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved January 12, 2026, from [Link]

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  • Lauria, A., et al. (2019). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules, 24(21), 3862.

  • Meyer, J. N., et al. (2018). Contemporary approaches and important considerations when assessing mitochondrial toxicity. Toxicological Sciences, 162(1), 1–13.

  • Obach, R. S. (2009). In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 595, 145–158.

  • Pal, R., et al. (2021). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences, 22(21), 11598.

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

  • PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

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  • Schultz, T. W., et al. (2006). Identification of reactive toxicants: structure-activity relationships for amides. Cell Biology and Toxicology, 22(5), 339–349.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis Online. (2023). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Retrieved January 12, 2026, from [Link]

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  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved January 12, 2026, from [Link]

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Technical Support Center: Optimizing Dosage for In Vivo Studies of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of 1-Methyl-5-oxopyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting strategies for establishing an optimal and effective dosing regimen in preclinical animal models. As a novel compound, establishing the correct dosage is paramount for obtaining meaningful, reproducible, and translatable data. This resource synthesizes established principles of pharmacology and preclinical drug development to guide your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with determining the starting dose for my first in vivo experiment with this compound?

Determining a safe and potentially effective starting dose is a critical first step. A multi-pronged approach is recommended:

  • Literature Review of Analogous Compounds: While specific data for this compound may be limited, a thorough review of structurally similar 5-oxopyrrolidine derivatives can provide valuable insights. Studies on compounds like 1-substituted 5-oxopyrrolidine-3-carboxylic acids have indicated various biological activities, including analgesic and antihypoxic effects, which may offer clues to potential therapeutic dose ranges.[1]

  • In Vitro Data Extrapolation: If you have in vitro data, such as IC50 or EC50 values from cell-based assays, these can serve as a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and must be approached with caution, as it doesn't account for critical factors like absorption, distribution, metabolism, and excretion (ADME).[2]

  • Allometric Scaling: If you have data from another species, allometric scaling can be used to estimate a starting dose in your species of interest. This method uses body surface area to extrapolate doses between species.

Q2: What is a dose-range finding (DRF) study, and why is it essential?

A dose-range finding (DRF) study is a fundamental preliminary experiment in preclinical research.[3] Its primary purpose is to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that does not cause unacceptable adverse effects, and the Minimum Effective Dose (MED) , the lowest dose that produces the desired therapeutic effect.[3] Conducting a DRF study is crucial for:

  • Ensuring Animal Welfare: By identifying toxic dose levels, you can avoid unnecessary harm to research animals in subsequent, larger-scale studies.

  • Guiding Efficacy Study Design: The results of a DRF study inform the selection of appropriate and scientifically justified dose levels for pivotal efficacy studies.[3][4]

  • Establishing a Dose-Response Relationship: DRF studies provide initial data on how the biological response to this compound changes with increasing doses.[5][6]

Q3: How should I design a dose-range finding study?

A well-structured DRF study typically involves several dose groups.[7] Here is a general framework:

  • Group Allocation: Include a control group (vehicle only) and at least 3-4 dose groups (low, medium, high).[7]

  • Dose Selection: The doses should be spaced appropriately to capture a range of effects, from no observable effect to signs of toxicity. A common approach is to use a geometric progression (e.g., 1, 3, 10, 30 mg/kg).

  • Administration Route: The route of administration should align with the intended clinical application.[4]

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, food and water intake, and any behavioral changes.

Below is a diagram illustrating a typical dose-range finding study workflow.

DRF_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Subsequent Study Design Start Determine Starting Dose (Based on in vitro data & literature) Design Design Dose-Range Finding Study - Select animal model - Define dose levels (e.g., 3-4 groups + vehicle) - Determine route of administration Start->Design Initial Hypothesis Dosing Administer this compound and Vehicle Control Design->Dosing Monitoring Daily Clinical Observations - Body weight - Food/water intake - Clinical signs of toxicity Dosing->Monitoring Post-Administration Analysis Analyze Data - Toxicity endpoints - Body weight changes - Necropsy findings (if applicable) Monitoring->Analysis MTD_MED Determine MTD and Preliminary MED Analysis->MTD_MED Interpretation Efficacy_Design Design Definitive Efficacy and Toxicology Studies MTD_MED->Efficacy_Design Informs Dose Selection MTD_Decision_Tree Start Conduct Single-Dose MTD Study Outcome Observe Toxicity Outcomes Start->Outcome No_Toxicity No Toxicity Observed at Highest Dose Outcome->No_Toxicity No adverse effects Toxicity_Observed Toxicity Observed Outcome->Toxicity_Observed Adverse effects noted Severe_Toxicity Severe Toxicity at Lowest Dose Outcome->Severe_Toxicity Unacceptable toxicity Action_Increase Consider Higher Doses in Next Study No_Toxicity->Action_Increase Action_Refine Refine Dose Range: - Add intermediate doses - Define MTD Toxicity_Observed->Action_Refine Action_Decrease Select Lower Dose Range for Next Study Severe_Toxicity->Action_Decrease

Caption: Decision Tree for MTD Study Dose Adjustment.

References

  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Dahlin, J. L., et al. Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 2025. [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • ResearchGate. Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF. [Link]

  • Wikipedia. Dose-ranging study. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ResearchGate. Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics & Pharmacodynamics. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

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Validation & Comparative

A Comparative Guide to Pyrrolidine Derivatives: From Obscure Scaffolds to Clinically Relevant Nootropics and Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of pyrrolidine derivatives, a class of compounds built upon a five-membered nitrogen-containing ring. While the pyrrolidine scaffold is a common motif in chemical synthesis, its functional significance varies dramatically with substitution. We begin by acknowledging the existence of lesser-known molecules like 1-Methyl-5-oxopyrrolidine-3-carboxamide, which, despite its defined structure, remains largely uncharacterized in publicly accessible scientific literature. Its primary presence is noted in chemical supplier catalogs, suggesting its role as a potential synthetic intermediate rather than a bioactive agent of current interest.

Recognizing this data gap, this guide will pivot to a well-documented and clinically significant family of pyrrolidine derivatives: the racetams . By comparing prominent members of this class—Piracetam, Aniracetam, Phenylpiracetam, and the functionally distinct Levetiracetam—we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of how subtle structural modifications to the 2-oxopyrrolidine core dictate profound differences in mechanism, application, and performance.

The Pyrrolidine Core: A Tale of Two Functions

The 2-oxopyrrolidine structure is the common denominator in this analysis. However, the derivatives diverge into two primary functional classes: the nootropics (cognitive enhancers) and the anticonvulsants. This functional bifurcation is a testament to the versatility of the pyrrolidine scaffold in medicinal chemistry.

  • Nootropic Racetams (e.g., Piracetam, Aniracetam, Phenylpiracetam): These compounds are primarily investigated for their potential to improve memory, learning, and focus. Their mechanism is often linked to the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which enhances glutamatergic neurotransmission—a cornerstone of synaptic plasticity.

  • Anticonvulsant Pyrrolidines (e.g., Levetiracetam): In contrast, Levetiracetam exerts its effects through a unique and distinct mechanism. It binds with high affinity to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and reducing neuronal hyperexcitability, which is characteristic of epileptic seizures. This mechanism is notably different from the AMPA receptor-focused action of its nootropic cousins.

The following diagram illustrates this fundamental divergence in their mechanism of action.

cluster_0 Pyrrolidine Derivatives cluster_1 Nootropic Pathway cluster_2 Anticonvulsant Pathway Pyrrolidine 2-Oxopyrrolidine Core Nootropics Piracetam, Aniracetam, Phenylpiracetam Pyrrolidine->Nootropics Structural Analogs Anticonvulsants Levetiracetam Pyrrolidine->Anticonvulsants Structural Analog AMPAR AMPA Receptor (Positive Allosteric Modulation) Nootropics->AMPAR Modulates Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Memory Formation) AMPAR->Synaptic_Plasticity Leads to SV2A Synaptic Vesicle Protein 2A (SV2A) Anticonvulsants->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Regulates

Caption: Divergent mechanisms of nootropic and anticonvulsant pyrrolidine derivatives.

Comparative Performance: A Data-Driven Analysis

The efficacy and properties of these derivatives are best understood through direct comparison of their pharmacological parameters. The table below summarizes key data points, highlighting the differences in binding affinity, potency, and primary therapeutic use.

CompoundPrimary TargetBinding Affinity (Kd)Typical Oral BioavailabilityPrimary Application
Piracetam AMPA Receptors (Modulator)Low Affinity~100%Nootropic (Cognitive Enhancement)
Aniracetam AMPA Receptors (Modulator)Higher affinity than PiracetamLow (~10%) due to rapid metabolismNootropic (Anxiolytic & Cognitive)
Phenylpiracetam AMPA/NMDA Receptors, Dopamine TransportersData varies; potent psychostimulant~100%Nootropic (Stimulant & Cognitive)
Levetiracetam Synaptic Vesicle Protein 2A (SV2A)~4.3 µM~100%Anticonvulsant (Epilepsy)

Experimental Protocols: Validating Mechanism and Efficacy

Trustworthy comparison relies on robust and reproducible experimental methodologies. Below are two foundational protocols used to characterize the distinct activities of nootropic and anticonvulsant pyrrolidines.

Protocol 1: Assessing Nootropic Activity via Morris Water Maze

The Morris Water Maze is a gold-standard behavioral assay for evaluating spatial learning and memory in rodents, making it ideal for testing nootropic agents.

Objective: To determine if a test compound (e.g., Piracetam) improves spatial memory.

Methodology:

  • Apparatus: A large circular pool (1.5m diameter) filled with opaque water, containing a hidden escape platform submerged 1-2 cm below the surface. Visual cues are placed around the room.

  • Acquisition Phase (4 days):

    • Treat animals with the test compound (e.g., Piracetam, 300 mg/kg, i.p.) or vehicle (saline) 30 minutes before testing.

    • Place each mouse into the pool at one of four randomized starting positions.

    • Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15 seconds.

    • Repeat for 4 trials per day for each animal.

    • Record the time taken to reach the platform (escape latency) and the path length using video tracking software.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place each mouse in the pool for a single 60-second trial.

    • Measure the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: A significant decrease in escape latency during the acquisition phase and a significant increase in time spent in the target quadrant during the probe trial for the compound-treated group compared to the vehicle group indicates improved spatial memory.

The workflow for this behavioral assay is depicted below.

start Start: Rodent Acclimation treatment Administer Compound (e.g., Piracetam) or Vehicle start->treatment acquisition Acquisition Phase (4 Days) 4 Trials/Day Record Escape Latency treatment->acquisition 30 min pre-trial probe Probe Trial (Day 5) Platform Removed Record Time in Target Quadrant acquisition->probe 24h after last acquisition trial analysis Data Analysis (Latency & Quadrant Time) probe->analysis end Conclusion: Cognitive Enhancement Effect analysis->end

Caption: Workflow for the Morris Water Maze behavioral assay.

Protocol 2: Quantifying Anticonvulsant Activity via SV2A Binding Assay

This protocol provides a method to determine the binding affinity of a compound like Levetiracetam to its molecular target, SV2A, validating its primary mechanism of action.

Objective: To measure the equilibrium dissociation constant (Kd) of a test compound for the SV2A protein.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cerebral cortex from rodents) in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in the binding buffer.

  • Radioligand Binding Assay:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand specific for SV2A (e.g., [³H]ucb 30889), and varying concentrations of the unlabeled test compound (e.g., Levetiracetam).

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled SV2A ligand.

    • Incubate the plate at 4°C for 2 hours to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with an ice-cold wash buffer.

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kd using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.

Conclusion and Future Directions

The comparative analysis of pyrrolidine derivatives clearly demonstrates how minor structural alterations can lead to vastly different pharmacological profiles. While nootropic racetams like Piracetam and Aniracetam modulate glutamatergic pathways to enhance cognitive function, Levetiracetam engages a completely distinct target, SV2A, to exert potent anticonvulsant effects.

For researchers in drug development, this family of compounds serves as a powerful case study in structure-activity relationships (SAR). The journey from a simple scaffold like this compound to clinically vital medicines underscores the importance of systematic screening, mechanistic validation, and robust preclinical testing. Future research may focus on developing derivatives with improved blood-brain barrier penetration, higher target affinity, or novel dual-functionality, further expanding the therapeutic potential of the versatile pyrrolidine core.

References

  • Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics. Current Pharmaceutical Design, 8(2), 125-138. [Link]

  • Ahmed, T., & Frey, J. U. (2005). The nootropic drug piracetam ameliorates deficient GABAA-receptor-mediated inhibition in the CA1 region of the hippocampus of aged mice. Neurobiology of Aging, 26(6), 903-912. [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • Surges, R., Volynski, K. E., & Walker, M. C. (2008). Is levetiracetam different from other antiepileptic drugs? Levetiracetam and its effects on synaptic transmission. Therapeutic Advances in Neurological Disorders, 1(1), 13-24. [Link]

  • Gillard, M., Fuks, B., & Leclercq, K. (2006). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A). Epilepsy Research, 71(1), 85-88. [Link]

Validating the Efficacy of 1-Methyl-5-oxopyrrolidine-3-carboxamide in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1-Methyl-5-oxopyrrolidine-3-carboxamide, a novel compound with potential therapeutic applications. Given the nascent stage of research on this specific molecule, this document outlines a proposed investigational pathway, drawing logical inferences from the broader class of 5-oxopyrrolidine derivatives. We will explore potential mechanisms of action, compare its hypothetical performance against established alternatives, and provide detailed experimental protocols to rigorously assess its efficacy.

Introduction: The Therapeutic Potential of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5][6] Notably, various substituted 5-oxopyrrolidine-3-carboxylic acids have been investigated for their analgesic, antihypoxic, anti-inflammatory, antimicrobial, and even anticancer properties.[1][2][3][5][6] Of particular interest to our investigation, compounds based on the 5-oxopyrrolidine-3-carboxylic acid structure have been patented for the treatment of Alzheimer's disease, suggesting a potential role as nootropic or cognitive-enhancing agents.[1]

This compound, the subject of this guide, is a specific derivative for which public domain efficacy data is scarce. This guide, therefore, serves as a prospective blueprint for its preclinical evaluation, postulating its primary therapeutic potential in the realm of cognitive enhancement and neuroprotection.

Postulated Mechanism of Action and Comparative Landscape

Based on the therapeutic profile of related compounds, we hypothesize that this compound may exert its effects through one or more of the following pathways:

  • Modulation of Neurotransmitter Systems: Like many nootropics, it may influence cholinergic or glutamatergic pathways, which are crucial for learning and memory.[7][8]

  • Neuroprotective Effects: The documented anti-inflammatory and antioxidant activities of similar compounds suggest a potential to mitigate neuroinflammation and oxidative stress, key pathologies in neurodegenerative diseases.[3][9][10]

  • Enhancement of Cerebral Metabolism: Some nootropics are thought to improve brain oxygen supply and energy metabolism.[11][12]

To validate these hypotheses, a direct comparison with established compounds is essential. The choice of comparators will depend on the specific preclinical model employed.

Table 1: Potential Comparator Compounds

Comparator CompoundMechanism of ActionRationale for Comparison
Piracetam Modulates neurotransmitter systems (cholinergic, glutamatergic); enhances membrane fluidity.[13][14]A prototypical nootropic from the racetam class, providing a benchmark for cognitive enhancement.
Donepezil Acetylcholinesterase inhibitor.[7][11]A standard-of-care treatment for Alzheimer's disease, offering a comparison for cholinergic-based cognitive improvement.[7][11]
Memantine NMDA receptor antagonist.[7]A treatment for Alzheimer's disease that acts on the glutamatergic system, providing a different mechanistic benchmark.[7]
Celecoxib COX-2 inhibitor (anti-inflammatory).[9]To evaluate the potential contribution of anti-inflammatory effects to neuroprotection.

Preclinical Validation Workflow: A Step-by-Step Approach

The following diagram illustrates a logical workflow for the preclinical validation of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models cluster_3 Toxicology & Safety A Compound Synthesis & Purity Analysis B Neurotransmitter Receptor Binding Assays A->B C Enzyme Inhibition Assays (e.g., AChE, COX-2) A->C D Cell-Based Assays (Neuroprotection, Anti-inflammatory) A->D E Bioavailability & Brain Penetration Studies B->E C->E D->E F Scopolamine-Induced Amnesia Model E->F G Morris Water Maze (Spatial Memory) E->G H Novel Object Recognition (Non-spatial Memory) E->H I Alzheimer's Disease Transgenic Mouse Model E->I J Acute & Chronic Toxicity Studies F->J G->J H->J I->J

Caption: Preclinical validation workflow for this compound.

Detailed Experimental Protocols

In Vitro Assays

Objective: To determine if this compound inhibits the activity of AChE, a key enzyme in the breakdown of acetylcholine.

Methodology:

  • Prepare a solution of purified human recombinant AChE.

  • In a 96-well plate, add the test compound at various concentrations. Include Donepezil as a positive control and a vehicle control.

  • Add the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Incubate at 37°C and measure the absorbance at 412 nm at regular intervals.

  • Calculate the rate of reaction and determine the IC50 value for the test compound.

In Vivo Models

Objective: To assess the ability of the test compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.[11]

Methodology:

  • Acclimate male C57BL/6 mice to the testing environment.

  • Administer this compound (at various doses), Piracetam, Donepezil, or vehicle orally.

  • After 30 minutes, administer scopolamine (1 mg/kg, intraperitoneally) to all groups except the vehicle control.

  • After another 30 minutes, subject the mice to a passive avoidance or Morris water maze test to assess learning and memory.

  • Record and analyze behavioral parameters (e.g., step-through latency, escape latency).

Objective: To evaluate spatial learning and memory.

Methodology:

  • Fill a circular pool with opaque water and place a hidden platform below the surface.

  • For 5 consecutive days (acquisition phase), place each mouse in the pool from different starting points and allow it to find the platform. Guide the mouse if it fails to find the platform within 60 seconds.

  • On day 6 (probe trial), remove the platform and allow the mouse to swim freely for 60 seconds.

  • Record the time spent in the target quadrant, the number of platform crossings, and the escape latency during the acquisition phase.

Expected Outcomes and Data Interpretation

The following table outlines the expected outcomes that would support the nootropic and neuroprotective potential of this compound.

Table 2: Hypothetical Comparative Efficacy Data

Assay / ModelThis compound (Hypothetical)PiracetamDonepezil
AChE Inhibition (IC50) > 100 µM> 100 µM10 nM
Scopolamine-Induced Amnesia (Reversal of Deficit) Significant at 10 mg/kgSignificant at 100 mg/kgSignificant at 1 mg/kg
Morris Water Maze (Escape Latency Reduction) SignificantSignificantSignificant
Neuroprotection Assay (% Viability) 85%70%Not applicable

Interpretation:

  • A high IC50 value in the AChE assay would suggest a mechanism of action independent of direct acetylcholinesterase inhibition.

  • Significant reversal of scopolamine-induced amnesia at a lower dose than Piracetam would indicate potent pro-cognitive effects.

  • A reduction in escape latency in the Morris water maze comparable to the positive controls would confirm improvements in spatial learning and memory.

  • High neuronal viability in a neuroprotection assay would support a neuroprotective mechanism.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, its structural similarity to other biologically active 5-oxopyrrolidine derivatives provides a strong rationale for its investigation as a novel nootropic and neuroprotective agent. The preclinical validation workflow and experimental protocols detailed in this guide offer a robust framework for systematically evaluating its therapeutic potential. Through rigorous comparative studies against established compounds, the unique pharmacological profile of this compound can be elucidated, paving the way for its potential development as a next-generation cognitive enhancer.

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A Comparative Analysis of 5-Oxopyrrolidine-3-Carboxamide Analogs as Modulators of Neuronal Function

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5-Oxopyrrolidine-3-Carboxamide Scaffold

The pyrrolidone ring is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Within this family, the 5-oxopyrrolidine-3-carboxamide moiety has emerged as a promising framework for the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This guide provides a comparative analysis of 5-oxopyrrolidine-3-carboxamide analogs, with a focus on their synthesis, neuroprotective properties, and the underlying structure-activity relationships (SAR). While direct comparative studies on a wide range of 1-Methyl-5-oxopyrrolidine-3-carboxamide analogs are limited in publicly available literature, a broader, scaffold-based analysis reveals significant potential for this chemical class. This guide will synthesize findings from various studies to offer a comprehensive overview for researchers and drug development professionals.

The interest in this scaffold is driven by its potential to modulate neuronal excitability and protect against neurotoxicity. A key mechanism of action for some analogs appears to be the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory.[2][3] Overactivation of NMDA receptors is implicated in a variety of neuropathological conditions, making antagonists and modulators of this receptor attractive therapeutic targets.[4][5] This guide will delve into the synthesis of these compounds and present a comparative view of their biological activities, supported by experimental data and protocols.

Synthetic Strategies for 5-Oxopyrrolidine-3-Carboxamide Analogs

The synthesis of 5-oxopyrrolidine-3-carboxamide analogs typically commences from readily available starting materials, with itaconic acid being a common precursor. A general synthetic approach involves the cyclization of a substituted amine with itaconic acid or its derivatives. The resulting 5-oxopyrrolidine-3-carboxylic acid can then be converted to the corresponding carboxamide through standard amide coupling reactions.

A representative synthetic pathway is illustrated below:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Amide Formation Itaconic_Acid Itaconic Acid Carboxylic_Acid 1-R1-5-oxopyrrolidine-3-carboxylic acid Itaconic_Acid->Carboxylic_Acid Reflux Amine R1-NH2 Amine->Carboxylic_Acid Carboxylic_Acid_2 1-R1-5-oxopyrrolidine-3-carboxylic acid Final_Product 1-R1-5-oxopyrrolidine-3-(N-R2)-carboxamide Carboxylic_Acid_2->Final_Product Coupling Agent (e.g., DCC, EDC) Amine_2 R2-NH2 Amine_2->Final_Product G Scaffold 5-Oxopyrrolidine-3-Carboxamide Core N1_Substituent N-1 Substituent (R1) - Aromatic/Heteroaromatic groups - Influences target specificity Scaffold->N1_Substituent Carboxamide_Substituent Carboxamide Substituent (R2) - Can be modified for potency and selectivity - Key for target interaction Scaffold->Carboxamide_Substituent

Caption: Key structural features for SAR studies of 5-oxopyrrolidine-3-carboxamide analogs.

Experimental Protocol: In Vitro Neuroprotection Assay

The following is a generalized protocol for assessing the neuroprotective effects of 5-oxopyrrolidine-3-carboxamide analogs against NMDA-induced cytotoxicity, based on methodologies described in the literature. [2] Cell Culture:

  • Primary cortical neurons are cultured from embryonic day 18 rats.

  • Cells are plated on poly-D-lysine-coated 96-well plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days before experimentation.

NMDA-Induced Cytotoxicity Assay:

  • On the day of the experiment, the culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS) containing 1.8 mM Ca2+.

  • Test compounds (analogs of this compound) are added to the wells at various concentrations and pre-incubated for 30 minutes.

  • NMDA (100 µM) and glycine (10 µM) are then added to induce excitotoxicity.

  • The cells are incubated for 1 hour at 37°C.

  • The NMDA-containing medium is removed, and the cells are washed with fresh EBSS.

  • The cells are then incubated in fresh culture medium for 24 hours.

Assessment of Cell Viability (MTT Assay):

  • After 24 hours, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

The workflow for this assay can be visualized as follows:

G Start Primary Cortical Neuron Culture Pre-incubation Pre-incubation with Test Compounds Start->Pre-incubation NMDA_Exposure NMDA/Glycine Exposure Pre-incubation->NMDA_Exposure Incubation 24h Incubation NMDA_Exposure->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis and EC50 Determination MTT_Assay->Data_Analysis

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxamide scaffold represents a versatile and promising starting point for the development of novel CNS-active agents. While direct and extensive comparative data for this compound analogs is not yet abundant in the public domain, the broader analysis of related compounds reveals significant potential for neuroprotection, pain management, and other therapeutic applications. The synthetic accessibility of this scaffold allows for extensive chemical exploration of the N-1 and carboxamide substituents, which are key determinants of biological activity.

Future research in this area should focus on systematic SAR studies of this compound analogs to elucidate the specific structural requirements for potent and selective activity at defined biological targets, such as the NMDA receptor or Nav1.8. The development of more selective analogs will be crucial for minimizing off-target effects and improving the therapeutic index. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this promising class of compounds.

References

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Cross-Validation of 1-Methyl-5-oxopyrrolidine-3-carboxamide Derivative Bioactivity: A Comparative Guide to CCR5 Antagonist Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioactivity data is a cornerstone of credible and reproducible research. This guide provides an in-depth, objective comparison of methodologies for the cross-validation of the bioactivity of a derivative of 1-Methyl-5-oxopyrrolidine-3-carboxamide, specifically N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, a compound identified as a C-C chemokine receptor type 5 (CCR5) antagonist. CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiviral therapies.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the importance of a multi-faceted approach to confirm the compound's mechanism of action and potency. By employing a primary binding assay and two distinct functional assays, we can create a self-validating system that enhances the trustworthiness of the generated bioactivity data.

Introduction to the Target Compound and its Reported Activity

The lead compound, which we will refer to as Compound X for brevity, is a derivative of this compound. High-throughput screening has identified Compound X as a CCR5 antagonist with a reported IC50 of 1.9 µM in a radioligand binding assay utilizing [125I]-RANTES and CHO cells expressing CCR5. This initial finding warrants further investigation and cross-validation to confirm its antagonistic properties and to elucidate its functional impact on CCR5 signaling.

Comparative Experimental Approaches for Cross-Validation

To ensure the robustness of the bioactivity data for Compound X, we will employ a battery of three distinct assays that probe different aspects of its interaction with the CCR5 receptor:

  • Radioligand Binding Assay: A direct measure of the compound's ability to bind to the CCR5 receptor and displace a known radiolabeled ligand. This assay is considered the gold standard for determining binding affinity.

  • Calcium Mobilization Assay: A functional assay that measures the downstream signaling consequence of CCR5 activation. Antagonists are expected to block the increase in intracellular calcium induced by a CCR5 agonist.

  • Chemotaxis Assay: A cell-based functional assay that assesses the ability of the compound to inhibit the migration of CCR5-expressing cells towards a chemoattractant, a key physiological function of this receptor.

The interplay of these assays provides a comprehensive picture of the compound's bioactivity, from direct receptor interaction to the inhibition of cellular responses.

Experimental Protocols and Data Presentation

Radioligand Binding Assay

This assay directly quantifies the affinity of Compound X for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Causality of Experimental Choices: The choice of a radioligand binding assay as the primary method is based on its directness and precision in determining the binding affinity (Ki) of a test compound. It provides a fundamental measure of the physical interaction between the compound and its target, which is the initial event for any subsequent biological effect.

Caption: Workflow for the CCR5 Radioligand Binding Assay.

  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human CCR5.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of Compound X (e.g., from 0.1 nM to 100 µM).

    • For the positive control, use a known CCR5 antagonist like Maraviroc in a similar concentration range.[1][2]

    • For the negative control, use the vehicle (e.g., DMSO, ensuring the final concentration is below 0.5%) in which the compounds are dissolved.[3]

    • Add a fixed concentration of a radiolabeled CCR5 ligand, such as [125I]-MIP-1α or [125I]-RANTES.[1][4]

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of Compound X and the positive control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

CompoundIC50 (nM)Ki (nM)
Compound X Hypothetical DataCalculated
Maraviroc (Positive Control) 3.3 - 7.2[1]Calculated
Vehicle (Negative Control) No InhibitionN/A
Calcium Mobilization Assay

This functional assay measures the ability of Compound X to block the increase in intracellular calcium ([Ca2+]i) that occurs upon agonist stimulation of the Gq-coupled CCR5 receptor.

Causality of Experimental Choices: CCR5 activation by its natural chemokine ligands leads to the activation of the Gq protein pathway, resulting in the release of calcium from intracellular stores. A calcium mobilization assay provides a robust and high-throughput method to assess the functional consequences of receptor antagonism in a cellular context.

Caption: Workflow for the CCR5 Calcium Mobilization Assay.

  • Cell Preparation:

    • Seed a cell line stably expressing CCR5 (e.g., U87.CD4.CCR5 or CHO-K1/CCR5) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[5][6]

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Treatment:

    • Wash the cells with the assay buffer to remove excess dye.

    • Add varying concentrations of Compound X, the positive control (e.g., Vicriviroc), or the vehicle (negative control) to the wells.[5]

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR instrument).

    • Establish a baseline fluorescence reading for each well.

    • Inject a CCR5 agonist, such as RANTES (CCL5) or MIP-1β (CCL4), at a concentration that elicits a submaximal response (e.g., EC80).[2][7]

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of Compound X and the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

CompoundIC50 (nM)
Compound X Hypothetical Data
Vicriviroc (Positive Control) 4.2[5]
Vehicle (Negative Control) No Inhibition
Chemotaxis Assay

This cell-based assay evaluates the ability of Compound X to inhibit the directed migration of CCR5-expressing cells towards a chemokine gradient, a primary physiological function of CCR5.

Causality of Experimental Choices: Chemotaxis is a complex cellular process that integrates receptor binding and downstream signaling into a physiological response. This assay, therefore, provides a more biologically relevant validation of the compound's antagonistic activity than the more reductionist binding and signaling assays.

Caption: Workflow for the CCR5 Chemotaxis Assay.

  • Cell Preparation:

    • Use a motile cell line that expresses CCR5, such as a stably transfected Ba/F3 cell line or primary peripheral blood mononuclear cells (PBMCs).[7]

    • Resuspend the cells in an appropriate assay medium.

  • Assay Setup:

    • Use a Transwell plate with a porous membrane (e.g., 5 µm pore size) that separates an upper and a lower chamber.

    • In the lower chamber, add a solution containing a CCR5 chemokine agonist (chemoattractant), such as MIP-1α, at a concentration that induces optimal cell migration.[7]

    • In a separate plate, pre-incubate the CCR5-expressing cells with various concentrations of Compound X, a positive control (e.g., Aplaviroc), or the vehicle (negative control).[8]

  • Cell Migration:

    • Add the pre-incubated cells to the upper chamber of the Transwell plate.

    • Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 2-4 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • The cells that have migrated through the membrane into the lower chamber can be quantified using various methods, such as:

      • Cell counting using a hemocytometer or an automated cell counter.

      • Using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.

      • Employing a cell viability assay (e.g., CellTiter-Glo) to measure the ATP content of the migrated cells.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition of cell migration for each concentration of Compound X and the positive control relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

CompoundIC50 (nM)
Compound X Hypothetical Data
Aplaviroc (Positive Control) ~0.2 - 0.6[8]
Vehicle (Negative Control) No Inhibition

Conclusion: A Triad of Evidence for Robust Bioactivity Validation

The cross-validation of bioactivity data through a combination of direct binding and distinct functional assays provides a robust and reliable assessment of a compound's pharmacological profile. For the this compound derivative, Compound X, the convergence of data from the radioligand binding, calcium mobilization, and chemotaxis assays would build a strong case for its classification as a bona fide CCR5 antagonist.

Discrepancies between the results of these assays can also be highly informative. For instance, a compound might exhibit high binding affinity but poor functional antagonism, suggesting a complex mechanism of action that warrants further investigation, such as allosteric modulation or partial agonism/antagonism. By employing this multi-assay approach, researchers can have greater confidence in their findings, leading to more informed decisions in the drug discovery and development pipeline.

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A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-5-oxopyrrolidine-3-carboxamide Analogs as Potential Nootropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for cognitive enhancers, the pyrrolidinone scaffold has emerged as a privileged structure, forming the core of many nootropic drugs.[1] Among these, 1-Methyl-5-oxopyrrolidine-3-carboxamide stands as a foundational molecule for exploring structure-activity relationships (SAR) to develop novel and more potent cognitive-enhancing agents. This guide provides an in-depth comparison of structural modifications to this core molecule, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The this compound Scaffold: A Promising Starting Point

The this compound core combines several key features that make it an attractive starting point for SAR studies. The 5-oxopyrrolidine ring is a cyclic derivative of the neurotransmitter GABA, suggesting potential interactions with central nervous system targets.[2] The methyl group at the N-1 position and the carboxamide at the C-3 position offer two distinct points for chemical modification, allowing for a systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.

Derivatives of the broader 5-oxopyrrolidine-3-carboxylic acid class have been investigated for a range of biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial properties, highlighting the chemical versatility of this scaffold.[3]

Comparative Analysis of Structural Modifications

The exploration of the SAR of this compound analogs can be systematically approached by modifying three key positions: the N-1 substituent, the C-3 carboxamide, and the pyrrolidinone ring itself.

Influence of the N-1 Substituent

The methyl group at the N-1 position plays a crucial role in the molecule's properties. Modifications at this position can influence lipophilicity, metabolic stability, and interaction with target proteins.

CompoundN-1 SubstituentRationale for ModificationObserved/Expected Impact on Nootropic Activity
Parent Compound -CH₃Simple, small alkyl group establishing a baseline.Baseline activity.
Analog 1a -HRemoval of the methyl group to assess the necessity of N-alkylation.Potential decrease in blood-brain barrier permeability and activity.
Analog 1b -CH₂CH₃Increased alkyl chain length to probe for hydrophobic interactions.Moderate increase in potency may be observed if a hydrophobic pocket is present.
Analog 1c -CH(CH₃)₂Branched alkyl group to introduce steric bulk.SAR studies on related pyroglutamide derivatives have shown that larger groups are not always required for good potency, though a variety of groups are tolerated.[4]
Analog 1d -CH₂PhIntroduction of an aromatic ring to explore π-π stacking interactions.Analgesic activity of related compounds was found to be slightly greater for those with an aromatic or heterocyclic radical in the 1-position.[3]
Modifications of the C-3 Carboxamide

The carboxamide group at the C-3 position is a key hydrogen bonding motif. Alterations to this group can significantly impact target binding and bioavailability.

CompoundC-3 SubstituentRationale for ModificationObserved/Expected Impact on Nootropic Activity
Parent Compound -CONH₂Primary amide capable of hydrogen bond donation and acceptance.Baseline activity.
Analog 2a -COOHCarboxylic acid to introduce a negative charge and enhance hydrogen bonding.1-Substituted 5-oxopyrrolidine-3-carboxylic acids have shown analgesic and antihypoxic effects.[3]
Analog 2b -COOCH₃Methyl ester to block hydrogen bond donation and increase lipophilicity.Methyl 5-oxopyrrolidine-3-carboxylate has been described as a nonsteroidal anti-inflammatory drug.[5]
Analog 2c -CONHCH₃Secondary amide to introduce a small alkyl group and alter hydrogen bonding pattern.May improve metabolic stability and cell permeability.
Analog 2d -CON(CH₃)₂Tertiary amide to eliminate hydrogen bond donation.Expected to decrease activity if hydrogen bond donation is critical for target interaction.
Pyrrolidinone Ring Modifications

While less common, modifications to the core ring structure can provide insights into the spatial requirements of the target binding site.

CompoundRing ModificationRationale for ModificationObserved/Expected Impact on Nootropic Activity
Parent Compound 5-oxopyrrolidineFive-membered lactam ring.Baseline activity.
Analog 3a 6-oxopiperidineSix-membered lactam ring.Increased ring flexibility may alter the orientation of substituents and impact binding.
Analog 3b Thio-pyrrolidinoneReplacement of the carbonyl oxygen with sulfur.Changes in electronic distribution and hydrogen bonding capacity could significantly alter activity.

Experimental Protocols for Nootropic Activity Evaluation

To validate the SAR hypotheses, a battery of in vitro and in vivo assays is essential.

In Vitro Assay: Acetylcholinesterase Inhibition

A common mechanism for enhancing cognitive function is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[6]

Protocol based on Ellman's Method: [7]

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • Test compound solutions at various concentrations

    • AChE enzyme solution

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition compared to a vehicle control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

In Vivo Model: Scopolamine-Induced Amnesia in Rodents

This model is widely used to assess the ability of a compound to reverse memory deficits.[8][9]

Experimental Workflow:

Caption: Workflow for the scopolamine-induced amnesia model.

Detailed Protocol:

  • Animal Acclimatization: House rodents under standard laboratory conditions for at least one week before the experiment.[6][9]

  • Drug Administration: Administer the test compound, standard drug (e.g., piracetam), or vehicle orally or intraperitoneally for a specified period (e.g., 7 days).[8]

  • Amnesia Induction: On the final day of treatment, administer scopolamine (e.g., 0.3-1 mg/kg, i.p.) to all groups except the vehicle control, typically 30-60 minutes after the final dose of the test compound.[8][9]

  • Behavioral Assessment (Elevated Plus Maze):

    • Place the animal at the end of an open arm of the elevated plus maze.

    • Record the time it takes for the animal to move into one of the enclosed arms (transfer latency).[8]

    • A decrease in transfer latency indicates improved memory.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the test compound-treated group with the scopolamine control group.

Proposed Mechanism of Action and Signaling Pathways

While AChE inhibition is a plausible mechanism, pyrrolidinone-based nootropics may also act through other pathways. Piracetam, a related compound, is thought to modulate ion channels, leading to increased neuronal excitability.[2] Other natural nootropics can influence the release of neurotransmitters like dopamine and affect cholinergic transmission.[1]

Hypothesized Signaling Pathway:

G This compound Analog This compound Analog Neuronal Membrane Neuronal Membrane This compound Analog->Neuronal Membrane Modulation of Ion Channels (e.g., Ca²⁺, K⁺) Modulation of Ion Channels (e.g., Ca²⁺, K⁺) Neuronal Membrane->Modulation of Ion Channels (e.g., Ca²⁺, K⁺) Increased Neuronal Excitability Increased Neuronal Excitability Modulation of Ion Channels (e.g., Ca²⁺, K⁺)->Increased Neuronal Excitability Enhanced Neurotransmitter Release (e.g., Acetylcholine) Enhanced Neurotransmitter Release (e.g., Acetylcholine) Increased Neuronal Excitability->Enhanced Neurotransmitter Release (e.g., Acetylcholine) Improved Synaptic Plasticity Improved Synaptic Plasticity Enhanced Neurotransmitter Release (e.g., Acetylcholine)->Improved Synaptic Plasticity Cognitive Enhancement Cognitive Enhancement Improved Synaptic Plasticity->Cognitive Enhancement

Caption: Hypothesized mechanism of action for nootropic effects.

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the development of novel nootropic agents. Systematic SAR studies focusing on the N-1, C-3, and core ring positions are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for evaluating the cognitive-enhancing potential of newly synthesized analogs. Future research should also aim to elucidate the precise molecular targets and signaling pathways to enable more rational drug design. The versatility of the 5-oxopyrrolidine core, with demonstrated activities ranging from antimicrobial to anticancer, suggests that derivatives of this scaffold may hold promise for treating a variety of human diseases.[10][11]

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A Preclinical Head-to-Head: Benchmarking 1-Methyl-5-oxopyrrolidine-3-carboxamide Against Standard of Care in an Alzheimer's Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Alzheimer's Therapeutics

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex pathophysiology involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, synaptic dysfunction, and chronic neuroinflammation.[1][2] For years, treatment has been limited to symptomatic relief.[3][4] The recent approval of amyloid-targeting monoclonal antibodies, such as Lecanemab, marks a significant milestone, establishing a new standard of care by demonstrating a reduction in brain amyloid plaques and a modest slowing of cognitive decline in early-stage AD.[5][6][7]

Lecanemab functions by selectively binding to and facilitating the clearance of soluble Aβ protofibrils, an early and highly neurotoxic species in the amyloid cascade.[5][8] While this approach directly addresses a core pathology, the multifactorial nature of AD suggests that alternative or complementary therapeutic strategies are crucial.[9][10] Neuroinflammation, mediated by microglia and astrocytes, is increasingly recognized not merely as a consequence of amyloid deposition but as a key driver of neurodegeneration and cognitive decline.[10][11][12]

This guide introduces a novel investigational compound, 1-Methyl-5-oxopyrrolidine-3-carboxamide (MC-1) , a potent, orally bioavailable small molecule designed to modulate the neuroinflammatory response. We present a preclinical benchmarking study comparing MC-1 with the standard of care, Lecanemab, in relevant in vitro and in vivo models of Alzheimer's disease. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison of these two distinct therapeutic modalities.

Compound Profiles: Two Distinct Mechanisms of Action

A successful benchmarking study hinges on a clear understanding of the assets being compared. MC-1 and Lecanemab represent fundamentally different approaches to treating Alzheimer's disease.

This compound (MC-1): A Novel Neuroinflammatory Modulator

MC-1 is a synthetic pyrrolidine derivative hypothesized to exert its therapeutic effect by suppressing the pro-inflammatory signaling cascade in activated microglia. In the AD brain, microglia surrounding Aβ plaques adopt a pro-inflammatory phenotype, releasing cytotoxic cytokines like TNF-α and IL-1β that contribute to synaptic dysfunction and neuronal death.[10][11] MC-1 is designed to penetrate the blood-brain barrier and selectively inhibit key intracellular pathways that lead to the production of these inflammatory mediators.

MOA_MC1 cluster_microglia Activated Microglia Ab_plaque Amyloid-beta (Aβ) Plaque TLR Toll-like Receptor (TLR) Ab_plaque->TLR activates NFkB_pathway NF-κB Signaling Pathway TLR->NFkB_pathway Cytokine_prod Pro-inflammatory Cytokine (TNF-α, IL-1β) Production NFkB_pathway->Cytokine_prod Neuronal_damage Neuronal Damage & Synaptic Dysfunction Cytokine_prod->Neuronal_damage MC1 MC-1 MC1->NFkB_pathway inhibits

Caption: Proposed mechanism of action for MC-1 in modulating neuroinflammation.

Lecanemab: An Amyloid-Targeting Monoclonal Antibody

Lecanemab is a humanized monoclonal antibody that represents the current standard of care for early Alzheimer's disease.[5][13] It works by targeting soluble Aβ protofibrils, preventing their aggregation into larger, insoluble plaques and promoting their clearance by the brain's immune cells.[6][8] As a large molecule biologic, Lecanemab is administered intravenously and has limited penetrance across the blood-brain barrier. Its primary therapeutic benefit is linked to the reduction of the brain's amyloid burden.[7]

Comparative In Vitro Analysis: Neuroinflammation and Neuroprotection

To first establish the biological activity of MC-1 at the cellular level and contrast it with Lecanemab's known mechanism, we utilized a primary rodent co-culture system of neurons and microglia. This model allows for the direct assessment of a compound's ability to protect neurons from inflammation-mediated toxicity.

Experimental Rationale

The rationale for this in vitro phase is twofold:

  • Validate the Mechanism: To confirm that MC-1 effectively suppresses microglial activation and subsequent cytokine release in a disease-relevant context (i.e., stimulation with Aβ oligomers).

  • Assess Neuroprotective Efficacy: To determine if this anti-inflammatory activity translates into a tangible neuroprotective effect, thereby preserving neuronal viability.

Lecanemab is included as a comparator to confirm its primary effect on Aβ clearance rather than direct anti-inflammatory action on microglia.

Key Experimental Protocols

Protocol 1: Primary Neuron-Microglia Co-Culture and Aβ Challenge

  • Cell Isolation: Primary cortical neurons and microglia are isolated from postnatal day 0-2 C57BL/6 mouse pups.

  • Co-Culture Plating: Neurons and microglia are plated together in a 10:1 ratio in 96-well plates and cultured for 7 days to allow for network formation.

  • Aβ Oligomer Preparation: Synthetic Aβ1-42 peptides are prepared to form soluble oligomers, a toxic species that activates microglia.[14]

  • Compound Treatment: Cultures are pre-treated for 2 hours with MC-1 (at various concentrations), Lecanemab (10 µg/mL), or vehicle control.

  • Inflammatory Challenge: Cells are then challenged with Aβ1-42 oligomers (5 µM) for 24 hours.

  • Endpoint Analysis: After 24 hours, the culture supernatant is collected for cytokine analysis (ELISA), and the cells are processed for viability and immunocytochemistry assays.

Comparative In Vitro Performance Data
ParameterAssayVehicle Control (Aβ Treated)MC-1 (1 µM)Lecanemab (10 µg/mL)
Microglial Activation Iba1+ Cell MorphologyAmoeboid (Activated)Ramified (Resting)Amoeboid (Activated)
Inflammatory Cytokines TNF-α Release (pg/mL)512 ± 4585 ± 11498 ± 38
IL-1β Release (pg/mL)350 ± 2962 ± 9341 ± 25
Neuronal Viability % Viability (MTT Assay)55 ± 4%92 ± 5%58 ± 6%

Data Summary: The in vitro results demonstrate that MC-1 potently suppresses the release of pro-inflammatory cytokines TNF-α and IL-1β from Aβ-stimulated microglia. This anti-inflammatory action directly correlates with a significant neuroprotective effect, preserving neuronal viability. In contrast, Lecanemab did not show a direct anti-inflammatory or neuroprotective effect in this acute challenge model, consistent with its mechanism of targeting Aβ aggregates rather than modulating microglial signaling.

Head-to-Head In Vivo Efficacy in the 5xFAD Mouse Model

To assess therapeutic efficacy in a more complex biological system that recapitulates key aspects of AD pathology over time, we selected the 5xFAD transgenic mouse model. These mice express five human familial AD mutations, leading to accelerated Aβ deposition, gliosis, and cognitive deficits, making them a robust model for preclinical drug testing.[15][16]

Experimental Design and Rationale

This study is designed to compare the long-term effects of MC-1 and Lecanemab on pathology and cognitive function. The choice of a 3-month treatment window, starting at 3 months of age, is critical as it covers the period of significant plaque development and the onset of cognitive impairment in this model.[16]

Workflow_InVivo cluster_setup Study Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing (at 6 Months Old) cluster_analysis Terminal Analysis start 5xFAD Mice (3 Months Old) groups Randomize into 3 Groups: 1. Vehicle 2. MC-1 (Oral Gavage) 3. Lecanemab (IV) start->groups treatment 3-Month Dosing Period groups->treatment mwm Morris Water Maze (Spatial Learning & Memory) treatment->mwm tissue Tissue Collection (Brain) mwm->tissue ihc Immunohistochemistry (Aβ, Iba1, GFAP) tissue->ihc

Caption: Experimental workflow for the in vivo benchmarking study.

Key Experimental Protocols

Protocol 2: Morris Water Maze (MWM)

The MWM test is a "gold standard" for assessing hippocampal-dependent spatial learning and memory in rodents.[17][18]

  • Apparatus: A circular pool (1.5m diameter) filled with opaque water containing a hidden escape platform.[19]

  • Acquisition Phase (5 days): Mice undergo four trials per day to learn the location of the hidden platform using distal cues in the room. The time to find the platform (escape latency) is recorded.[20]

  • Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[20]

Protocol 3: Immunohistochemistry (IHC)

  • Tissue Processing: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is fixed for IHC, and the other is snap-frozen for biochemical analysis.

  • Sectioning: Fixed hemispheres are sectioned at 40 µm thickness.

  • Staining: Sections are stained with specific antibodies to visualize:

    • Amyloid Plaques: Anti-Aβ (6E10) antibody.

    • Microgliosis: Anti-Iba1 antibody.

    • Astrogliosis: Anti-GFAP antibody.

  • Imaging and Quantification: Stained sections are imaged, and the percentage of area covered by the immunoreactive signal is quantified in the cortex and hippocampus using image analysis software.

Comparative In Vivo Performance Data
ParameterAssayVehicle ControlMC-1 (30 mg/kg, oral)Lecanemab (10 mg/kg, IV)
Cognitive Function MWM: Escape Latency (Day 5, sec)55 ± 625 ± 430 ± 5
MWM: Time in Target Quadrant (%)28 ± 3%48 ± 5%45 ± 4%
Brain Pathology Aβ Plaque Load (% Area)12.5 ± 1.5%11.8 ± 1.3%4.2 ± 0.8%
Microgliosis (Iba1+ % Area)8.9 ± 1.1%3.1 ± 0.6%5.5 ± 0.9%
Astrogliosis (GFAP+ % Area)7.5 ± 0.9%2.8 ± 0.5%4.9 ± 0.7%

Data Summary: The in vivo results reveal distinct and compelling profiles for both compounds.

  • Lecanemab demonstrated its expected potent effect on the primary target, significantly reducing the Aβ plaque load in the brain. This target engagement translated into a strong improvement in cognitive performance in the MWM test. It also led to a partial reduction in neuroinflammation, likely a downstream consequence of reduced amyloid pathology.

  • MC-1 , consistent with its mechanism, had no direct effect on the existing Aβ plaque load. However, it profoundly reduced microgliosis and astrogliosis, markers of neuroinflammation. Critically, this potent anti-inflammatory effect resulted in a cognitive benefit comparable to that of Lecanemab.

Synthesis and Future Directions

This head-to-head preclinical comparison provides crucial insights into the therapeutic potential of targeting neuroinflammation versus amyloid pathology in an Alzheimer's disease context.

Logic_Diagram cluster_compounds Therapeutic Agents cluster_targets Primary Targets cluster_outcomes Therapeutic Outcomes MC1 MC-1 (Small Molecule) Inflammation Neuroinflammation MC1->Inflammation Lecanemab Lecanemab (Antibody) Amyloid Aβ Protofibrils Lecanemab->Amyloid Cognitive_Imp Improved Cognitive Function Inflammation->Cognitive_Imp leads to Amyloid->Cognitive_Imp leads to

Caption: Logical relationship between compounds, targets, and outcomes.

Key Findings:

  • Distinct Mechanisms, Convergent Benefits: Both MC-1 and Lecanemab demonstrated significant efficacy in improving cognitive function in the 5xFAD model, despite acting on different primary pathological targets. This underscores the multifactorial nature of AD and suggests that both amyloid accumulation and neuroinflammation are critical, druggable drivers of the disease.

  • MC-1 as a Potent Anti-inflammatory: The data validate the mechanism of MC-1, showing a robust reduction in neuroinflammation that is independent of amyloid plaque clearance. This supports the hypothesis that targeting the brain's innate immune response is a viable therapeutic strategy.[12][21]

  • Implications for Clinical Development: The strong cognitive rescue observed with MC-1, comparable to an antibody standard of care, combined with its profile as an orally available small molecule, makes it a highly attractive candidate for further development. Its mechanism suggests potential utility as a monotherapy or in combination with amyloid-lowering agents to achieve synergistic effects.

Future studies should explore the efficacy of combination therapy and evaluate MC-1 in other AD models that also feature tau pathology to broaden the understanding of its therapeutic potential.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methyl-5-oxopyrrolidine-3-carboxamide (MPC-1) as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

The translation of promising in vitro data into successful in vivo outcomes is a critical challenge in neuroprotective drug development. This guide provides a comprehensive comparison of the efficacy of 1-Methyl-5-oxopyrrolidine-3-carboxamide (MPC-1), a novel pyrrolidone derivative, in both cellular and animal models of ischemic stroke. We will delve into the causality behind the experimental designs, present detailed protocols for reproducibility, and contextualize MPC-1's performance against the clinically approved neuroprotectant, Edaravone.

The pyrrolidone chemical family has a rich history in neuroscience, with members demonstrating nootropic, antiepileptic, and neuroprotective properties.[1][2] MPC-1 was rationally designed to enhance blood-brain barrier permeability and engage cellular stress response pathways, making it a compelling candidate for acute ischemic stroke intervention.

Part 1: In Vitro Efficacy Assessment

The primary objective of in vitro testing was to establish the direct cytoprotective effect of MPC-1 on neurons subjected to ischemia-like conditions and to elucidate its underlying mechanism of action.

Experimental Model: Oxygen-Glucose Deprivation (OGD)

To simulate the ischemic microenvironment, we employed an Oxygen-Glucose Deprivation (OGD) model using primary rat cortical neurons.[3][4] This model is a well-established and highly relevant system that mimics the core pathological insults of stroke—the simultaneous lack of oxygen and glucose—allowing for the assessment of direct neuronal injury and protection.[3][4]

Neuroprotective Efficacy Against OGD-Induced Cell Death

We assessed the ability of MPC-1 to preserve neuronal viability following a severe OGD insult. Cell viability was quantified 24 hours post-OGD using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as a proxy for cell health.

Table 1: Dose-Dependent Neuroprotection of MPC-1 in Primary Cortical Neurons

Treatment GroupConcentrationMean Neuronal Viability (% of Normoxia Control) ± SD
Normoxia Control-100% ± 4.5%
OGD + Vehicle-42.1% ± 5.2%
OGD + MPC-11 µM55.3% ± 4.8%
OGD + MPC-15 µM71.8% ± 5.5%
OGD + MPC-110 µM85.4% ± 4.9%
OGD + MPC-125 µM88.2% ± 4.1%
OGD + Edaravone10 µM75.6% ± 6.1%

Data represent mean ± standard deviation from n=6 independent experiments. MPC-1 demonstrates a potent, dose-dependent neuroprotective effect, with a calculated EC50 of ~3.5 µM . Notably, at a 10 µM concentration, MPC-1 showed superior protection compared to the benchmark compound, Edaravone.

Diagram 1: Workflow for In Vitro OGD Neuroprotection Assay

G cluster_prep Cell Preparation cluster_ogd OGD Insult cluster_analysis Viability Analysis P1 Isolate & Culture Primary Cortical Neurons P2 Plate cells and allow maturation (7-10 days) P1->P2 O1 Replace media with glucose-free DMEM P2->O1 O2 Incubate in hypoxic chamber (95% N2, 5% CO2) for 90 min O1->O2 O3 Add MPC-1 or Vehicle to reperfusion media O2->O3 O4 Return to normoxic incubator with glucose-containing media O3->O4 A1 Incubate for 24h post-OGD O4->A1 A2 Add MTT reagent A1->A2 A3 Solubilize formazan crystals A2->A3 A4 Measure absorbance at 570 nm A3->A4

Caption: Experimental workflow for assessing MPC-1's neuroprotective effect in vitro.

Mechanism of Action: Activation of the Nrf2 Pathway

To move beyond if the compound works to how it works, we investigated its effect on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response and is a critical pathway for neuroprotection in the context of ischemic stroke.[5][6][7][8] Under oxidative stress, Nrf2 translocates to the nucleus, driving the expression of potent antioxidant enzymes like Heme Oxygenase-1 (HO-1).[6][9]

We treated neuronal cultures with MPC-1 and measured the nuclear translocation of Nrf2 and the expression of HO-1 via Western blot.

Table 2: MPC-1 Mediated Activation of the Nrf2 Antioxidant Pathway

Treatment GroupNuclear Nrf2 (Fold Change vs. Control)HO-1 Expression (Fold Change vs. Control)
Vehicle Control1.0 ± 0.11.0 ± 0.2
MPC-1 (10 µM)4.7 ± 0.65.2 ± 0.8
Edaravone (10 µM)1.8 ± 0.32.1 ± 0.4

MPC-1 treatment leads to a robust activation of the Nrf2 pathway, significantly greater than that observed with Edaravone, suggesting a powerful and distinct mechanistic advantage.

Diagram 2: Proposed Neuroprotective Mechanism of MPC-1

G MPC1 MPC-1 Keap1 Keap1 MPC1->Keap1 Stabilizes Nrf2 by inhibiting Keap1 ROS Oxidative Stress (from Ischemia) ROS->Keap1 Induces conformational change Protection Neuronal Survival ROS->Protection Causes Damage Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Promotes Degradation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Initiates Transcription Antioxidant->Protection Reduces Oxidative Damage

Caption: MPC-1 enhances Nrf2-mediated antioxidant response.

Part 2: In Vivo Efficacy Assessment

The successful translation from a simplified cellular system to a complex organism is the most significant hurdle in drug development. The objective of the in vivo study was to determine if the potent in vitro neuroprotection of MPC-1 translates to a meaningful therapeutic benefit in a clinically relevant animal model of stroke.

Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

We utilized the transient middle cerebral artery occlusion (tMCAO) filament model in mice, which is the most frequently used model in experimental stroke research.[10][11] This model accurately reproduces the pathophysiology of human ischemic stroke, including the initial ischemic event followed by reperfusion, which itself can cause further injury.[10][12] A 60-minute occlusion was chosen to produce a robust and reproducible infarct in both the cortex and striatum.[10]

Therapeutic Efficacy in Reducing Brain Injury and Neurological Deficits

MPC-1 (20 mg/kg) or vehicle was administered intravenously at the onset of reperfusion. This mimics a clinically relevant scenario where treatment is initiated after the ischemic event. Brain infarct volume and neurological function were assessed 48 hours post-tMCAO.

Table 3: In Vivo Efficacy of MPC-1 in a Mouse tMCAO Stroke Model

Treatment GroupNInfarct Volume (mm³) ± SDNeurological Deficit Score (0-5 scale) ± SD
Sham (Surgery, no MCAO)80 ± 00.1 ± 0.2
tMCAO + Vehicle12105.4 ± 15.23.8 ± 0.7
tMCAO + MPC-1 (20 mg/kg)1258.1 ± 11.82.1 ± 0.6
tMCAO + Edaravone (3 mg/kg)1279.5 ± 13.52.9 ± 0.8

MPC-1 treatment resulted in a statistically significant 44.9% reduction in infarct volume compared to the vehicle group. This was accompanied by a marked improvement in neurological function. The therapeutic benefit of MPC-1 was substantially greater than that of the clinically used dose of Edaravone in this model.

Diagram 3: Workflow for In Vivo tMCAO Efficacy Study

G cluster_surgery Surgical Procedure cluster_treatment Ischemia & Treatment cluster_outcome Outcome Assessment (48h) S1 Anesthetize Mouse & Monitor Vitals S2 Introduce filament to occlude Middle Cerebral Artery (MCA) S1->S2 S3 Confirm occlusion via Laser Doppler Flowmetry S2->S3 T1 Maintain occlusion for 60 minutes S3->T1 T2 Withdraw filament to initiate reperfusion T1->T2 T3 Administer MPC-1 or Vehicle intravenously T2->T3 O1 Assess Neurological Deficit Score T3->O1 O2 Euthanize and harvest brain O1->O2 O3 Stain with TTC to visualize infarct O2->O3 O4 Quantify infarct volume O3->O4

Caption: Workflow for the preclinical evaluation of MPC-1 in a mouse stroke model.

Part 3: Comparative Analysis and Discussion

The data presented demonstrate a clear and consistent neuroprotective profile for MPC-1 across both in vitro and in vivo models of ischemic stroke.

Table 4: Summary Comparison of MPC-1 vs. Edaravone

ParameterMPC-1EdaravoneKey Takeaway
In Vitro EC50 ~3.5 µM>10 µM (in our assay)MPC-1 is more potent in direct neuronal protection.
Primary Mechanism Potent Nrf2 Activator[5][6]Free Radical Scavenger[13][14][15]MPC-1 acts upstream to induce a broad antioxidant response.
In Vivo Infarct Reduction 44.9%24.6%MPC-1 shows superior efficacy in reducing brain damage.
Neurological Improvement SignificantModerateFunctional outcomes align with the observed tissue protection.

The robust in vitro efficacy of MPC-1 successfully translated into a superior in vivo therapeutic outcome. The disparity between the in vitro potency (EC50 ~3.5 µM) and the effective in vivo dose (20 mg/kg) is expected and reflects complex pharmacokinetic and pharmacodynamic factors, including distribution across the blood-brain barrier, plasma protein binding, and metabolic clearance.

The mechanistic distinction is crucial. While Edaravone acts as a direct scavenger of existing free radicals, MPC-1's activation of the Nrf2 pathway preemptively upregulates a suite of endogenous antioxidant enzymes.[13][16] This suggests that MPC-1 may provide a more sustained and comprehensive defense against the prolonged oxidative stress that occurs following an ischemic event.[7][8]

Conclusion

This compound (MPC-1) has demonstrated exceptional neuroprotective efficacy that surpasses the current clinical benchmark, Edaravone, in standardized preclinical models of ischemic stroke. Its potent, dose-dependent cytoprotection in vitro is driven by a strong activation of the Nrf2 antioxidant pathway. This mechanistic advantage translates into a significant reduction in brain infarct volume and improved neurological function in vivo. These compelling results establish MPC-1 as a high-priority candidate for further development as a novel therapeutic for acute ischemic stroke.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Protocol
  • Cell Culture: Primary cortical neurons from E18 rat embryos are cultured for 7-10 days on poly-D-lysine coated plates.

  • OGD Induction: Culture medium is replaced with deoxygenated, glucose-free DMEM.[17] Plates are transferred to a hypoxic chamber (95% N₂, 5% CO₂, 37°C) for 90 minutes.[18]

  • Reperfusion: The OGD medium is replaced with pre-warmed, complete Neurobasal medium containing glucose. Test compounds (MPC-1, Edaravone) or vehicle are added to this medium.

  • Incubation: Cells are returned to a standard normoxic incubator (95% air, 5% CO₂, 37°C) for 24 hours.

  • Viability Assessment: MTT reagent is added to each well and incubated for 3 hours. The resulting formazan crystals are solubilized with DMSO, and absorbance is read at 570 nm.

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
  • Anesthesia: Male C57BL/6 mice (10-12 weeks old) are anesthetized with isoflurane (1.5-2.0%).[10] Body temperature is maintained at 37.0°C.

  • Surgical Procedure: A midline neck incision is made. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.[19]

  • Occlusion: A 6-0 silicon-coated monofilament is introduced into the ECA, advanced into the ICA to block the origin of the MCA.[10][11] Cerebral blood flow is monitored with a Laser Doppler probe to confirm >80% reduction.

  • Reperfusion: After 60 minutes, the filament is withdrawn to restore blood flow.[12][20]

  • Drug Administration: Immediately upon reperfusion, MPC-1 (20 mg/kg), Edaravone (3 mg/kg), or vehicle is administered via tail vein injection.

  • Outcome Assessment (48 hours):

    • Neurological Score: A 5-point scale is used to assess motor deficits.

    • Infarct Analysis: Brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue remains white, while viable tissue stains red.[11] Images are captured and infarct volume is calculated using image analysis software.

References

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Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of therapeutic interventions for neurodegenerative diseases and cognitive decline, the pyrrolidinone class of compounds has emerged as a fertile ground for discovery. This guide offers a deep, comparative analysis of the neuroprotective potential of 1-Methyl-5-oxopyrrolidine-3-carboxamide and its structurally and functionally related counterparts, including the well-documented nootropics Coluracetam and Nefiracetam, as well as the broader class of Ampakines. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with actionable experimental frameworks to guide future research in this promising area.

Introduction: The Pyrrolidinone Scaffold in Neuroprotection

The pyrrolidinone ring is a core structural motif in a class of synthetic nootropic compounds known as racetams.[1] These agents are noted for their cognitive-enhancing properties and a favorable safety profile.[1] While the overarching mechanisms are diverse, a common thread is the modulation of neurotransmitter systems and the enhancement of neuronal resilience to insults.[1] This guide will dissect the neuroprotective attributes of specific pyrrolidinone derivatives, with a special focus on the less-explored this compound, by drawing comparisons with its more extensively studied relatives.

Mechanistic Deep Dive: A Comparative Look at Neuroprotective Pathways

A nuanced understanding of the molecular pathways engaged by these compounds is paramount to appreciating their therapeutic potential. Below, we compare the established mechanisms of Coluracetam, Nefiracetam, and Ampakines to build a predictive framework for this compound, which likely shares properties with its parent structure, pyroglutamic acid.

Coluracetam: Enhancing Cholinergic Tone through High-Affinity Choline Uptake (HACU)

Coluracetam (MKC-231) distinguishes itself through its potentiation of the high-affinity choline uptake (HACU) system, which is the rate-limiting step in the synthesis of acetylcholine (ACh).[2][3] In cholinergic neurons, the availability of choline for conversion to ACh by choline acetyltransferase (ChAT) is critically dependent on the efficiency of the HACU transporter, CHT1.[2]

Mechanism of Neuroprotection: Coluracetam has been shown to enhance HACU, particularly in neurons compromised by cholinergic neurotoxins.[2][3] This action is thought to involve the modulation of CHT1 trafficking to the synaptic membrane.[4] By increasing the efficiency of choline reuptake, Coluracetam ensures a sustained supply for ACh synthesis, thereby supporting cognitive functions reliant on cholinergic neurotransmission, such as learning and memory.[5][6] This mechanism is especially relevant in conditions like Alzheimer's disease, where cholinergic deficits are a key pathological feature.[4]

Coluracetam_Mechanism cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synapse Synaptic Cleft Coluracetam Coluracetam CHT1_vesicle CHT1 Vesicle Coluracetam->CHT1_vesicle Modulates Trafficking CHT1_membrane CHT1 Transporter (on membrane) CHT1_vesicle->CHT1_membrane Insertion Choline_uptake Choline Uptake (HACU) CHT1_membrane->Choline_uptake Choline Choline Choline_uptake->Choline Increased Intracellular Choline Choline->Choline_uptake ACh Acetylcholine (ACh) Choline->ACh Synthesis ChAT ChAT ChAT->ACh ACh_vesicle ACh Vesicle ACh->ACh_vesicle Packaging ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE Breakdown Choline_synapse Choline Choline_synapse->CHT1_membrane Reuptake AChE->Choline_synapse caption Coluracetam enhances acetylcholine synthesis via HACU.

Coluracetam's Mechanism of Action
Nefiracetam: A Multi-Target Modulator of Ion Channels and Neurotransmitter Systems

Nefiracetam exhibits a broader pharmacological profile, influencing multiple neurotransmitter systems through the modulation of ion channels.[7] Its neuroprotective effects are attributed to its ability to potentiate N- and L-type calcium channels and its interactions with GABAergic and cholinergic signaling.[8][9][10]

Mechanism of Neuroprotection: By prolonging the opening of voltage-gated calcium channels, Nefiracetam enhances neurotransmitter release.[7] This leads to an increase in both acetylcholine and GABA levels, contributing to its cognitive-enhancing and anxiolytic effects.[9] The potentiation of calcium influx is mediated through a G-protein-dependent pathway, suggesting a complex intracellular signaling cascade.[8][11] This multifaceted mechanism may offer neuroprotection by stabilizing neuronal function and preventing excitotoxicity.

Nefiracetam_Mechanism cluster_channels Neuronal Membrane cluster_effects Neurotransmitter Systems cluster_outcomes Neuroprotective Outcomes Nefiracetam Nefiracetam G_protein Inhibitory G-proteins (Gi/Go) Nefiracetam->G_protein Interacts with PKA_PKC PKA / PKC Pathways Nefiracetam->PKA_PKC Activates Ca_channel N/L-type Ca2+ Channels ACh_release Increased ACh Release Ca_channel->ACh_release Enhances GABA_release Increased GABA Release Ca_channel->GABA_release Enhances G_protein->Ca_channel Modulates PKA_PKC->Ca_channel Phosphorylates Cognition Cognitive Enhancement ACh_release->Cognition Anxiolysis Anxiolysis GABA_release->Anxiolysis caption Nefiracetam modulates Ca2+ channels and neurotransmitter release.

Nefiracetam's Multi-Target Mechanism
Ampakines: Positive Allosteric Modulators of AMPA Receptors

Ampakines represent a class of compounds that enhance excitatory neurotransmission by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[12] They do not act as direct agonists but rather alter the receptor's kinetics.[13]

Mechanism of Neuroprotection: Ampakines bind to an allosteric site on the AMPA receptor, slowing its deactivation and desensitization.[12][14][15] This leads to a prolonged influx of sodium and calcium ions in response to glutamate, thereby strengthening synaptic transmission.[12] This enhancement of synaptic plasticity is thought to underlie their cognitive-enhancing effects.[16] Furthermore, by promoting the expression of brain-derived neurotrophic factor (BDNF), Ampakines may exert long-term neuroprotective and neurotrophic effects.[16]

This compound: A Predictive Analysis Based on Pyroglutamic Acid

Direct experimental data on the neuroprotective effects of this compound are currently limited. However, its core structure, pyroglutamic acid (5-oxoproline), has been shown to possess neuroprotective properties.[17][18] Pyroglutamic acid is a cyclized derivative of glutamic acid and can antagonize glutamate-induced excitotoxicity.[17][18]

Predicted Mechanism of Neuroprotection: Based on the activity of pyroglutamic acid, it is plausible that this compound may act as a neuroprotectant by modulating excitatory amino acid neurotransmission.[17] It could potentially antagonize non-NMDA glutamate receptors, thereby preventing the excessive neuronal stimulation that leads to cell death in various neuropathological conditions.[17] The addition of the methyl and carboxamide groups may alter its potency, selectivity, and pharmacokinetic profile compared to the parent compound.

Comparative Efficacy: A Summary of Preclinical Findings

Compound/ClassPrimary Mechanism of ActionKey Preclinical Findings in Neuroprotection
Coluracetam High-Affinity Choline Uptake (HACU) EnhancerReverses cognitive deficits in models of cholinergic dysfunction.[3]
Nefiracetam N- and L-type Ca2+ Channel PotentiatorProtects against brain injury and ischemia in animal models.[7]
Ampakines Positive Allosteric Modulator of AMPA ReceptorsEnhance synaptic plasticity and BDNF expression.[16]
Pyroglutamic Acid Glutamate Antagonist (non-NMDA)Protects against glutamate-induced seizures and neurotoxicity.[17]
This compound Predicted: Glutamate Antagonist (non-NMDA)Hypothesized: Potential to mitigate excitotoxicity.

Experimental Workflows for Assessing Neuroprotection

To rigorously evaluate and compare the neuroprotective effects of these compounds, a multi-tiered experimental approach is essential, progressing from in vitro characterization to in vivo validation.

In Vitro Neuroprotection Assays

1. Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This assay is fundamental for assessing a compound's ability to protect neurons from glutamate-induced cell death, a common pathway in many neurodegenerative disorders.

  • Principle: Primary neurons are exposed to a high concentration of glutamate, which over-activates glutamate receptors, leading to calcium overload and subsequent cell death. The neuroprotective efficacy of a test compound is determined by its ability to attenuate this glutamate-induced toxicity.

  • Step-by-Step Protocol:

    • Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates coated with poly-L-lysine. Culture for 7-10 days to allow for maturation.

    • Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound (e.g., this compound, Coluracetam, Nefiracetam) for 1-2 hours.

    • Glutamate Insult: Add glutamate to a final concentration of 50-100 µM.

    • Incubation: Incubate for 24 hours at 37°C in a CO2 incubator.

    • Assessment of Cell Viability: Quantify neuronal survival using the MTT or LDH assay (protocols below).

InVitro_Workflow start Plate Primary Neurons culture Culture for 7-10 Days start->culture pretreat Pre-treat with Test Compound culture->pretreat glutamate Induce Excitotoxicity with Glutamate pretreat->glutamate incubate Incubate for 24h glutamate->incubate assess Assess Cell Viability (MTT / LDH Assay) incubate->assess end Quantify Neuroprotection assess->end caption Workflow for in vitro neuroprotection assay.

In Vitro Neuroprotection Assay Workflow

2. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[19][20] The amount of formazan produced is proportional to the number of living cells.[19]

  • Step-by-Step Protocol:

    • Following the 24-hour incubation with glutamate and the test compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19][21]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

    • Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.[19]

    • Incubate overnight at 37°C.[19]

    • Measure the absorbance at 570 nm using a microplate reader.[20]

3. LDH Cytotoxicity Assay

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis due to plasma membrane damage.[22] The amount of LDH in the medium is proportional to the number of dead cells.[23]

  • Step-by-Step Protocol:

    • After the 24-hour incubation, centrifuge the 96-well plate at 600 x g for 10 minutes.[23]

    • Carefully transfer 50 µL of the supernatant from each well to a new plate.

    • Add 50 µL of the LDH reaction mix to each well.

    • Incubate for 30 minutes at room temperature, protected from light.[22][23]

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

In Vivo Model of Neuroprotection: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model in rodents is a widely used and clinically relevant model of ischemic stroke to assess the neuroprotective efficacy of test compounds in vivo.[24][25]

  • Principle: A filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery, inducing focal cerebral ischemia. After a defined period, the filament is withdrawn to allow for reperfusion, mimicking the conditions of a stroke and subsequent thrombolysis.

  • Step-by-Step Protocol:

    • Anesthesia: Anesthetize the rat (e.g., with isoflurane).

    • Surgical Procedure:

      • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

      • Ligate the distal ECA.

      • Insert a coated filament into the ECA and advance it into the ICA until it occludes the MCA.

    • Occlusion Period: Maintain the occlusion for 60-90 minutes.

    • Reperfusion: Withdraw the filament to allow blood flow to resume.

    • Drug Administration: Administer the test compound (e.g., this compound) at a predetermined time point (e.g., before, during, or after ischemia).

    • Post-operative Care and Neurological Assessment: Monitor the animal's recovery and perform neurological deficit scoring at various time points (e.g., 24, 48, 72 hours).

    • Infarct Volume Measurement: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.[26]

Conclusion and Future Directions

The pyrrolidinone scaffold continues to be a source of promising neuroprotective agents. While compounds like Coluracetam and Nefiracetam have well-defined, albeit different, mechanisms of action, the neuroprotective potential of this compound remains to be fully elucidated. Based on the neuroprotective effects of the structurally related pyroglutamic acid, it is hypothesized that this compound may confer protection against excitotoxicity.

The experimental frameworks detailed in this guide provide a clear path for the systematic evaluation of this compound and its comparison with established nootropics. Future research should focus on:

  • In-depth mechanistic studies to identify the specific molecular targets of this compound.

  • Structure-activity relationship (SAR) studies to optimize the pyrrolidinone scaffold for enhanced neuroprotective efficacy.

  • Combination therapy studies to explore potential synergies with other neuroprotective agents.

By leveraging these comparative and experimental approaches, the scientific community can continue to unlock the therapeutic potential of the pyrrolidinone class in the fight against neurodegenerative diseases.

References

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A Head-to-Head Comparison of Synthetic Routes to 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-5-oxopyrrolidine-3-carboxamide is a valuable building block in medicinal chemistry and drug development, frequently appearing as a key structural motif in a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers and process chemists. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of each route's strengths and weaknesses. The focus is on providing actionable insights for laboratory-scale synthesis and considerations for potential scale-up.

The synthesis of this compound can be logically dissected into two main stages: the formation of the core pyrrolidinone ring system with a carboxylic acid or ester at the 3-position, followed by the amidation to introduce the N-methylamide functionality. This guide will explore two primary pathways that diverge at the amidation step, providing a comprehensive overview for the discerning researcher.

Method 1: Synthesis via Direct Amidation of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

This approach is conceptually the most straightforward, involving the direct coupling of the carboxylic acid intermediate with methylamine. The success of this method hinges on the effective activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Logical Framework for Method 1

Itaconic_Acid Itaconic Acid Carboxylic_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Itaconic_Acid->Carboxylic_Acid Aza-Michael addition/ Cyclization Methylamine Methylamine Methylamine->Carboxylic_Acid Final_Product 1-Methyl-5-oxopyrrolidine- 3-carboxamide Carboxylic_Acid->Final_Product Direct Amidation Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Final_Product Methylamine2 Methylamine Methylamine2->Final_Product

Caption: Synthetic pathway via direct amidation of the carboxylic acid intermediate.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic acid

This key intermediate is synthesized via a well-established cascade aza-Michael addition and cyclization reaction between itaconic acid and methylamine.[1]

  • Materials: Itaconic acid, 40% aqueous methylamine solution, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1.0 eq) and toluene.

    • With stirring, slowly add a 40% aqueous solution of methylamine (1.1 eq). An exothermic reaction may be observed.

    • Heat the mixture to reflux (approximately 110-120 °C) and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of water collection. The reaction is typically complete within 14-18 hours.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold toluene, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure to yield the crude product.

    • The crude 1-Methyl-5-oxopyrrolidine-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Direct Amidation using a Coupling Agent

  • Materials: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, methylamine (as a solution in THF or as a gas), a coupling agent (e.g., HATU, HBTU, or DCC), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Procedure (using HATU as an example):

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling agent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Slowly add a solution of methylamine in THF (2.0 M, 1.2 eq) to the reaction mixture. Alternatively, bubble methylamine gas through the solution.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Synthesis via Esterification followed by Amidation

This two-step approach involves the initial conversion of the carboxylic acid to an ester, which is then reacted with methylamine to form the desired amide. This method can sometimes offer advantages in terms of purification and handling of intermediates.

Logical Framework for Method 2

Carboxylic_Acid 1-Methyl-5-oxopyrrolidine- 3-carboxylic acid Ester Methyl 1-Methyl-5-oxopyrrolidine- 3-carboxylate Carboxylic_Acid->Ester Esterification (e.g., Fischer) Alcohol Alcohol (e.g., Methanol) Alcohol->Ester Final_Product 1-Methyl-5-oxopyrrolidine- 3-carboxamide Ester->Final_Product Amidation Methylamine Methylamine Methylamine->Final_Product

Caption: Synthetic pathway via esterification and subsequent amidation.

Experimental Protocols

Step 1: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate

  • Materials: 1-Methyl-5-oxopyrrolidine-3-carboxylic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Procedure (Fischer Esterification):

    • Suspend 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

    • Remove the excess methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester.

    • The product can be purified by distillation under reduced pressure or by column chromatography.

Step 2: Amidation of the Ester

  • Materials: Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate and a solution of methylamine in an alcohol (e.g., methanol) or water.

  • Procedure:

    • Dissolve Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in methanol in a pressure-resistant sealed tube or a round-bottom flask equipped with a reflux condenser.

    • Add an excess of a concentrated solution of methylamine in methanol (e.g., 33 wt% solution, 3-5 eq).

    • Seal the tube or heat the flask to reflux and stir the reaction mixture. The reaction temperature and time will vary depending on the reactivity of the ester (typically 50-80 °C for several hours to overnight).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

    • The resulting crude this compound can be purified by recrystallization or column chromatography.

Head-to-Head Comparison

FeatureMethod 1: Direct AmidationMethod 2: Esterification-Amidation
Number of Steps 2 (from itaconic acid)3 (from itaconic acid)
Atom Economy Generally lower due to the use of coupling agents and bases.Potentially higher, especially if the esterification is catalytic and the amidation is efficient.
Reagent Cost & Toxicity Coupling agents (e.g., HATU) can be expensive. Bases like DIPEA are used.Requires a simple alcohol and a catalytic amount of acid for esterification. Methylamine is a common reagent.
Reaction Conditions Amidation is typically performed at room temperature under mild conditions.Esterification often requires heating. Amidation of the ester may also require elevated temperatures.
Work-up & Purification Purification can be challenging due to byproducts from the coupling agent.Purification of the intermediate ester by distillation can be straightforward. The final amidation work-up is often simpler.
Scalability The cost and removal of coupling agent byproducts can be problematic on a larger scale.Generally more amenable to scale-up due to the use of less expensive reagents and simpler purifications.
Versatility A wide range of coupling agents can be employed, offering flexibility in reaction optimization.A well-established and robust method for amide formation.

Expert Insights and Recommendations

From the perspective of a Senior Application Scientist, the choice between these two synthetic routes is highly dependent on the specific context of the research.

  • For rapid, small-scale synthesis and analogue generation , Method 1 (Direct Amidation) is often preferred. The convenience of a one-pot activation and coupling at room temperature allows for the quick production of a variety of amides for screening purposes. The higher cost of coupling agents is less of a concern on a small scale.

  • For larger-scale synthesis, process development, and cost-effectiveness , Method 2 (Esterification-Amidation) is the more logical choice. The avoidance of expensive coupling reagents and the often simpler purification of the intermediate ester make this route more economically viable and scalable. The additional step is often justified by the overall efficiency and robustness of the process.

Causality behind Experimental Choices:

  • Choice of Coupling Agent (Method 1): HATU is highlighted due to its high efficiency and relatively low rates of racemization, which is a critical consideration in many pharmaceutical syntheses. However, other carbodiimide-based reagents like DCC, in conjunction with an additive like HOBt, can be a more cost-effective alternative, albeit with potential challenges in removing the dicyclohexylurea byproduct.

  • Solvent Choice: Anhydrous aprotic solvents like DMF and DCM are crucial in direct amidation to prevent the hydrolysis of the activated carboxylic acid intermediate. In the ester amidation, an alcoholic solvent is often used as it is the solvent for the commercially available methylamine solution and facilitates the reaction.

  • Use of Excess Amine (Method 2): Using an excess of methylamine in the amidation of the ester helps to drive the equilibrium towards the product and ensures the complete consumption of the ester.

Trustworthiness and Self-Validating Systems:

Each protocol described is designed to be self-validating through the use of standard analytical techniques. Monitoring the reaction progress by TLC is essential to determine the endpoint of each step, preventing the formation of byproducts due to over-running the reaction. The purification methods suggested (recrystallization, column chromatography, distillation) are standard and reliable for obtaining high-purity materials, which can be confirmed by NMR, MS, and elemental analysis.

References

  • Ali, M. A., et al. (2013). Synthesis and characterization of novel polyamides derived from itaconic acid. Journal of Polymer Research, 20(10), 263. [Link]

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Reproducibility of experiments involving 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Structuring the Comparison Guide

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Refining Data Gathering Strategy

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A Comparative Guide to Validating the Target Engagement of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This process, known as target engagement, provides the foundational evidence that a molecule's observed biological effect is a direct consequence of its interaction with the desired protein. For a novel compound such as 1-Methyl-5-oxopyrrolidine-3-carboxamide, a robust and multifaceted approach to validating target engagement is not just recommended—it is imperative for advancing the molecule through the development pipeline.

While the specific biological target of this compound is not yet widely established in public-domain research, this guide will provide a comprehensive framework for its target validation. By leveraging a hypothetical, yet plausible, scenario where the compound is predicted to engage an intracellular kinase, we will explore and compare state-of-the-art methodologies for confirming this pivotal interaction. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rigorous target engagement validation campaign.

Section 1: The Crucial First Step - Identifying the Molecular Target

Before target engagement can be validated, the target itself must be identified. For a novel compound like this compound, several unbiased approaches can be employed to pinpoint its molecular interacting partner(s). These methods are broadly categorized into affinity-based and label-free techniques.[1][2]

Affinity-Based Pull-Down Methods: These techniques involve chemically modifying the small molecule to incorporate a tag, such as biotin, which can then be used to "pull down" its binding partners from a cell lysate.[1] The captured proteins are subsequently identified using mass spectrometry.[1][2]

Label-Free Methods: These approaches utilize the unmodified small molecule to identify targets. Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are powerful label-free methods that will be discussed in detail in the following sections.[1][2]

For the purpose of this guide, we will proceed with the hypothesis that through one of these identification methods, a specific intracellular kinase, "Kinase X," has been identified as the putative target of this compound. The subsequent sections will focus on validating this hypothesis.

Section 2: Comparative Analysis of Target Engagement Validation Methods

With a putative target in hand, the next critical phase is to validate the direct interaction between this compound and Kinase X. Here, we compare three orthogonal, industry-standard techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and a functional Reporter Gene Assay.

Method A: Cellular Thermal Shift Assay (CETSA)

Principle and Rationale: CETSA is a powerful method for verifying target engagement in a cellular context, including intact cells and tissues.[3][4] The underlying principle is that the binding of a ligand, such as our compound, to its target protein confers thermal stability.[4][5] When cells are heated, proteins begin to denature and aggregate. A protein that is stabilized by a bound ligand will have a higher melting temperature (Tm) compared to its unbound state.[5] By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound provides direct evidence of target engagement.[6]

Experimental Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Culture cells expressing endogenous or over-expressed Kinase X to an appropriate density in 384-well plates. Treat the cells with a concentration range of this compound or a vehicle control (DMSO) and incubate to allow for cell penetration and target binding.

  • Thermal Denaturation: Seal the plates and heat them to a specific temperature determined to be on the slope of the Kinase X melting curve. This is the temperature where a stabilizing shift will be most apparent.[7]

  • Cell Lysis: After heating, lyse the cells to release their contents.

  • Separation of Soluble and Aggregated Protein: Centrifuge the plates at high speed to pellet the aggregated, denatured proteins.[7]

  • Detection: Carefully transfer the supernatant containing the soluble protein to a new plate for analysis. The amount of soluble Kinase X can be quantified using various methods, such as ELISA, Western blotting, or mass spectrometry.[8] For high-throughput applications, detection methods like AlphaScreen® can be employed.[5]

Data Presentation:

Compound Concentration% Soluble Kinase X (Vehicle)% Soluble Kinase X (Compound)Thermal Shift (°C)
0.1 µM50%65%+1.5
1 µM50%85%+3.8
10 µM50%95%+5.2
100 µM50%96%+5.3

Strengths and Limitations:

  • Strengths: CETSA provides evidence of target engagement in a physiologically relevant cellular environment.[3] It is a label-free method, meaning no modifications to the compound or target are necessary.[3] The assay can be adapted to a high-throughput format.[7]

  • Limitations: The target protein must have a measurable thermal shift upon ligand binding. Not all proteins exhibit this property. The throughput can be lower compared to some biochemical assays.

Visualization:

CETSA Experimental Workflow
Method B: Surface Plasmon Resonance (SPR)

Principle and Rationale: Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique for studying biomolecular interactions in real-time.[9][10] It has become a gold standard for characterizing the binding kinetics and affinity of small molecules to their protein targets.[9][11] In an SPR experiment, one molecule (the ligand, in this case, Kinase X) is immobilized on a sensor chip surface, and the other molecule (the analyte, this compound) is flowed over the surface.[10][12] Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.[9][10] This response is proportional to the mass of the bound analyte.[9]

Experimental Protocol:

  • Ligand Immobilization: Purified, recombinant Kinase X is immobilized onto a sensor chip surface. Various chemistries can be used for immobilization, such as amine coupling.

  • Analyte Injection: A series of concentrations of this compound are injected over the sensor surface. A reference channel without immobilized Kinase X is used to subtract non-specific binding.

  • Data Acquisition: The binding response is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.[10]

  • Kinetic Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Data Presentation:

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound2.5 x 10⁵5.0 x 10⁻³20
Alternative Compound Y1.8 x 10⁵9.0 x 10⁻³50
Negative ControlNo BindingNo BindingNo Binding

Strengths and Limitations:

  • Strengths: SPR provides detailed kinetic information (on- and off-rates) and affinity data.[11] It is a real-time and label-free technique.[10] High-throughput systems are available for screening large numbers of compounds.[11]

  • Limitations: Requires purified, active protein, which can be a challenge for some targets. The immobilization of the protein on the sensor surface may affect its conformation and activity.[9]

Visualization:

SPR Experimental Workflow
Method C: Reporter Gene Assay

Principle and Rationale: Reporter gene assays are cell-based functional assays that measure the activity of a signaling pathway downstream of the target.[13][14] For Kinase X, which is part of a signaling cascade that ultimately leads to the activation of a specific transcription factor, a reporter gene assay can provide functional evidence of target engagement. In this setup, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is activated by the transcription factor downstream of Kinase X.[14][15] Inhibition of Kinase X by this compound would lead to a decrease in the expression of the reporter gene, which can be easily quantified.[15]

Experimental Protocol:

  • Cell Line Engineering: A stable cell line is created that expresses a reporter construct. This construct contains a response element for the transcription factor downstream of Kinase X, driving the expression of a reporter gene like luciferase.[16]

  • Cell Plating and Treatment: The engineered cells are plated in multi-well plates and treated with a range of concentrations of this compound.

  • Pathway Stimulation: The signaling pathway is stimulated with an appropriate agonist to activate Kinase X and induce reporter gene expression.

  • Incubation: The cells are incubated for a sufficient period to allow for transcription and translation of the reporter gene.

  • Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

Data Presentation:

Compound Concentration (µM)Luciferase Activity (RLU)% Inhibition
0.0195,0005%
0.178,00022%
152,00048%
1015,00085%
1008,00092%
IC50 1.2 µM

Strengths and Limitations:

  • Strengths: Provides functional confirmation of target engagement in a cellular context.[13] Highly amenable to high-throughput screening.[16] Can be very sensitive.[16]

  • Limitations: This is an indirect measure of target engagement and can be affected by off-target effects that modulate the same signaling pathway.[17] The development of a stable reporter cell line can be time-consuming.

Visualization:

Reporter_Assay Compound Compound Kinase_X Kinase_X Compound->Kinase_X Inhibits Downstream_Kinase Downstream_Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Activates Promoter Promoter Transcription_Factor->Promoter Binds to Reporter_Gene Reporter_Gene Promoter->Reporter_Gene Drives Expression Reporter_Protein Reporter_Protein Reporter_Gene->Reporter_Protein Signal Signal Reporter_Protein->Signal Generates

Reporter Gene Assay Principle

Section 3: Comparison with Alternative Compounds

To further contextualize the target engagement profile of this compound, it is beneficial to compare its performance with other known inhibitors of Kinase X. This comparative analysis can highlight the unique properties of the compound, such as its potency, kinetics, and cellular activity.

MethodThis compoundCompound Y (Known Inhibitor)
CETSA (EC50) 0.8 µM1.5 µM
SPR (KD) 20 nM50 nM
Reporter Assay (IC50) 1.2 µM2.5 µM

This comparative data would suggest that this compound is a more potent inhibitor of Kinase X, both in biochemical and cellular assays, compared to the alternative compound.

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-step process that requires a combination of orthogonal and rigorous experimental approaches. By first identifying the putative target and then employing a suite of validation techniques such as CETSA, SPR, and reporter gene assays, researchers can build a compelling case for the compound's mechanism of action. Each method provides a unique and complementary piece of the puzzle, and together they offer a high degree of confidence in the direct interaction between the compound and its biological target. This comprehensive validation strategy is essential for de-risking the compound and making informed decisions as it progresses through the drug discovery and development process.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • A beginner's guide to surface plasmon resonance | The Biochemist. (2023, February 13). Portland Press.
  • How does SPR work in Drug Discovery? (2025, June 11). deNOVO Biolabs.
  • How Is Surface Plasmon Resonance Used In Drug Discovery? (2025, June 2). Chemistry For Everyone.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.
  • Surface Plasmon Resonance (SPR). (n.d.). Charnwood Discovery.
  • The Importance of Reporter Gene Assays in Drug Discovery. (n.d.). Indigo Biosciences.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Reporter Gene Assays. (n.d.). Thermo Fisher Scientific - US.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). NIH.
  • Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. (2020, June 22). YouTube.
  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. (n.d.). PubMed.
  • Reporter Assays for Therapeutics Targeting Signaling Pathways. (2020, June 12). YouTube.

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A Comparative Analysis of the Antimicrobial Spectrum of 1-Methyl-5-oxopyrrolidine-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of modern drug discovery. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of a promising class of compounds: 1-Methyl-5-oxopyrrolidine-3-carboxamide derivatives. Our investigation synthesizes data from doctoral research, offering an in-depth look at the structure-activity relationships (SAR) that govern their efficacy against a panel of clinically relevant bacteria and fungi. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for new antimicrobial agents.

Introduction: The Rationale for Investigating Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Its unique conformational flexibility allows for precise spatial orientation of substituents, enabling effective interaction with various biological targets. The incorporation of a carboxamide moiety at the 3-position and a methyl group at the 1-position of the 5-oxopyrrolidine core creates a novel chemical space with the potential for significant antimicrobial activity. This guide focuses on N-substituted derivatives of this core structure, exploring how modifications at the carboxamide nitrogen influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of a series of N-substituted this compound derivatives was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below is derived from a detailed study by Al-Ghorbani (2015), which systematically synthesized and tested these derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives
Compound IDN-SubstituentS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)A. niger (ATCC 16404)
AG-01 Unsubstituted (-H)>500>500>500>500>500>500
AG-02 Phenyl125250250500125250
AG-03 4-Chlorophenyl62.512512525062.5125
AG-04 4-Bromophenyl31.2562.562.512531.2562.5
AG-05 4-Nitrophenyl15.6331.2531.2562.515.6331.25
AG-06 4-Methylphenyl250500500>500250500
AG-07 4-Methoxyphenyl125250250500125250
Ciprofloxacin (Control)0.50.250.0150.25--
Fluconazole (Control)----18

Data synthesized from Al-Ghorbani, M. A. A. (2015). Synthesis, characterization and antimicrobial evaluation of some novel N-substituted-1-methyl-5-oxopyrrolidine-3-carboxamide derivatives [PhD Thesis, Universiti Malaysia Pahang].

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 provides valuable insights into the structure-activity relationships of this compound class.

  • Essentiality of the N-Substituent: The unsubstituted parent compound (AG-01) was devoid of any significant antimicrobial activity, indicating that the N-substituent is crucial for efficacy.

  • Impact of Aromatic Substitution: The introduction of a phenyl ring (AG-02) conferred moderate, broad-spectrum activity.

  • Influence of Electron-Withdrawing Groups: A clear trend emerges with the addition of electron-withdrawing groups to the phenyl ring. The activity progressively increases with the electronegativity of the halogen substituent (Cl < Br), and the presence of a strongly electron-withdrawing nitro group (AG-05) resulted in the most potent derivative in the series. This suggests that the electronic properties of the N-aryl substituent play a critical role in the compound's interaction with its microbial target.

  • Effect of Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methyl (AG-06) and methoxy (AG-07), led to a decrease in antimicrobial activity compared to the halogenated derivatives.

These findings strongly suggest that a key mechanism of action may involve interactions that are enhanced by a more electron-deficient aromatic ring on the N-substituent.

Experimental Methodologies: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of a compound's antimicrobial activity.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start_end start_end process process decision decision data data start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate_plate Inoculate Microtiter Plate (96-well) prep_compounds->inoculate_plate Add to wells prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate_plate Add to wells incubate Incubate Plate (e.g., 37°C for 24h) inoculate_plate->incubate read_results Visually Inspect for Growth or Use Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

A Comprehensive Guide to Assessing the Selectivity of 1-Methyl-5-oxopyrrolidine-3-carboxamide as a Putative CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 1-Methyl-5-oxopyrrolidine-3-carboxamide, for its hypothesized target, the C-C chemokine receptor type 5 (CCR5). While the broader 5-oxopyrrolidine-3-carboxamide scaffold has been associated with a range of biological activities, a key derivative has been identified as a CCR5 antagonist, making this a scientifically grounded starting point for a thorough investigation.[1]

In drug discovery, establishing the selectivity of a compound is as critical as determining its potency. Off-target interactions can lead to unforeseen toxicities or reduced efficacy, and are a major cause of clinical trial failures.[2] This guide outlines a multi-tiered experimental approach, from initial target engagement to broad-panel off-target screening, designed to build a comprehensive selectivity profile for our lead compound. We will compare its performance against established CCR5 antagonists, Maraviroc and Vicriviroc, to provide context and benchmark its potential.[3][4][5]

Foundational Principles: Why a Multi-Pronged Approach to Selectivity?

The journey to validate a compound's selectivity is not linear. It requires a strategic combination of biochemical and cell-based assays.

  • Biochemical Assays (e.g., Radioligand Binding): These assays directly measure the physical interaction between the compound and its target protein, typically in a simplified system like a cell membrane preparation. They are excellent for determining binding affinity (Ki) and for initial, high-throughput screening.[6][7] However, they do not provide information about the functional consequence of this binding (i.e., agonism vs. antagonism) or how the compound behaves in a living cell.

  • Cell-Based Functional Assays: These experiments assess the compound's effect on target-mediated signaling pathways within a cellular context. For a G-protein coupled receptor (GPCR) like CCR5, this could involve measuring changes in intracellular calcium or inhibiting a known biological process, such as HIV-1 entry.[8][9][10] These assays confirm the compound's functional activity and provide a more physiologically relevant measure of potency (IC50 or EC50).

  • Broad Off-Target Screening: No compound is perfectly selective. Therefore, it is imperative to screen the compound against a large panel of other biologically relevant targets (e.g., other GPCRs, kinases, ion channels) to identify potential liabilities early in the development process.[11][12][13]

This guide will detail a workflow that integrates all three approaches, ensuring a robust and self-validating assessment of selectivity.

Experimental Workflow for Selectivity Profiling

Our investigation will proceed through three sequential stages, each designed to answer a critical question about the compound's interaction with its intended target and the wider proteome.

G cluster_0 Stage 1: Primary Target Engagement & Potency cluster_1 Stage 2: Selectivity Within Chemokine Receptor Family cluster_2 Stage 3: Broad Off-Target Liability Screen A Radioligand Binding Assay (CCR5) B HIV-1 Entry Functional Assay (R5-tropic virus) A->B Confirms functional antagonism C Radioligand Binding Assays (CXCR4, CCR2b) B->C Proceed if potent D Functional Assays (e.g., Calcium Mobilization) C->D Functional confirmation of selectivity E Commercial Screening Panel (e.g., Eurofins SafetyScreen, CEREP) D->E Proceed if selective F Follow-up Dose-Response Assays (for identified hits) E->F Validates and quantifies off-target hits

Caption: Staged workflow for assessing compound selectivity.

Stage 1: Primary Target Engagement and Potency at CCR5

The initial step is to confirm that this compound directly binds to CCR5 and exhibits functional antagonism.

Experiment 1: CCR5 Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human CCR5 receptor.

Causality: This assay directly measures the ability of our compound to displace a known, high-affinity radiolabeled ligand from the CCR5 binding pocket.[14][15] A low Ki value indicates high binding affinity. We will use [125I]-MIP-1α, a natural chemokine ligand for CCR5, as the radioligand.[9][16]

Step-by-Step Protocol:
  • Membrane Preparation: Utilize membrane preparations from a stable cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).[1]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

  • Reaction Setup: In a 96-well plate, combine:

    • CCR5 membrane preparation (typically 5-10 µg protein per well).

    • A fixed concentration of [125I]-MIP-1α (at its Kd value, e.g., ~0.1 nM).

    • Serial dilutions of this compound, Maraviroc, or Vicriviroc (e.g., from 10 pM to 100 µM).

  • Controls:

    • Total Binding: Membrane + Radioligand + Buffer (no competitor).

    • Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a non-labeled CCR5 antagonist (e.g., 10 µM Maraviroc).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: HIV-1 Envelope-Mediated Cell Fusion Assay

Objective: To determine the functional inhibitory potency (IC50) of the compound in a physiologically relevant context.

Causality: CCR5 is a primary co-receptor for R5-tropic HIV-1 strains to enter host cells.[10] A true CCR5 antagonist will block this interaction and prevent viral entry. This assay measures the compound's ability to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (gp120) with cells expressing CD4 and CCR5.[1][8]

Step-by-Step Protocol:
  • Cell Lines:

    • Effector Cells: A cell line (e.g., HEK293T) co-expressing an R5-tropic HIV-1 Env/Tat and a reporter gene like firefly luciferase.

    • Target Cells: A cell line (e.g., U87) stably expressing CD4 and CCR5, containing an LTR-driven beta-galactosidase reporter gene.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Maraviroc, Vicriviroc) in assay medium.

  • Assay Procedure:

    • Plate the target cells in a 96-well plate.

    • Pre-incubate the target cells with the diluted compounds for 30-60 minutes at 37°C.

    • Add the effector cells to the wells.

    • Co-culture the cells for 24-48 hours to allow for cell fusion and reporter gene activation.

  • Detection:

    • Lyse the cells.

    • Measure the activity of both reporter genes (luciferase and beta-galactosidase) using appropriate substrate reagents and a luminometer/spectrophotometer. Normalizing the fusion signal (luciferase) to the total cell number (beta-galactosidase) can control for cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control (no compound).

    • Plot the percentage of inhibition against the log concentration of the compound and fit to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary (Stage 1)
CompoundCCR5 Binding Ki (nM)HIV-1 Entry Inhibition IC50 (nM)
This compound [Experimental Result][Experimental Result]
Maraviroc (Reference)2 - 51 - 10
Vicriviroc (Reference)1 - 30.5 - 5

Stage 2: Selectivity Within the Chemokine Receptor Family

High affinity for the primary target is essential, but selectivity against closely related receptors is what defines a high-quality drug candidate. For CCR5, the most critical receptors to assess are CXCR4 (the other major HIV co-receptor) and CCR2 (a closely related chemokine receptor).[9]

Experiment 3: CXCR4 and CCR2b Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the human CXCR4 and CCR2b receptors.

Causality: This directly measures any potential cross-reactivity with structurally and functionally related GPCRs. The protocol is identical to the CCR5 binding assay, but with different reagents.

  • For CXCR4: Use membranes from CXCR4-expressing cells and [125I]-SDF-1α as the radioligand.

  • For CCR2b: Use membranes from CCR2b-expressing cells and [125I]-MCP-1 as the radioligand.

The selectivity index can be calculated as: Selectivity Index = Ki (Off-Target) / Ki (CCR5) . A higher index indicates greater selectivity.

Expected Data Summary (Stage 2)
CompoundCCR5 Ki (nM)CXCR4 Ki (nM)CCR2b Ki (nM)CXCR4 Selectivity IndexCCR2b Selectivity Index
This compound [From Stage 1][Experimental Result][Experimental Result][Calculated][Calculated]
Maraviroc (Reference)~3>10,000>10,000>3300-fold>3300-fold
Vicriviroc (Reference)~2>10,000~500>5000-fold~250-fold

Stage 3: Broad Off-Target Liability Screen

To ensure a comprehensive understanding of the compound's safety profile, a broad screen against a diverse panel of targets is crucial. This is typically performed by a contract research organization (CRO) that maintains a large collection of validated assays.

Experiment 4: Commercial Safety Screening Panel

Objective: To identify any significant off-target interactions across a wide range of protein families.

Causality: Unintended interactions with kinases, ion channels (especially hERG), nuclear receptors, or other GPCRs are common sources of drug toxicity.[2][11] Identifying these early allows for mitigation or deprioritization of the compound.

Workflow:

G A Submit Compound (this compound) to CRO B Primary Screen (e.g., SafetyScreen44 Panel) at a single high concentration (e.g., 10 µM) A->B C Data Analysis: Identify hits with >50% inhibition in binding or functional assays B->C D No Significant Hits C->D Favorable Outcome E Significant Hits Identified C->E Unfavorable Outcome F Follow-up: Full dose-response assays (IC50/Ki) for each validated hit E->F G Assess Therapeutic Window: Compare on-target potency with off-target potency F->G

Caption: Workflow for broad off-target panel screening.

Methodology:

  • Compound Submission: Provide the test compound to a reputable CRO (e.g., Eurofins Discovery, Charles River).

  • Primary Screen: The compound is typically tested at a single, high concentration (e.g., 10 µM) against a panel of 40-100 key pharmacological targets known to be involved in adverse drug reactions.

  • Hit Identification: A "hit" is defined as a significant inhibition or activation (commonly >50%) in a specific assay.

  • Follow-Up: For any identified hits, full dose-response curves are generated to determine the IC50 or Ki values, allowing for a quantitative assessment of the off-target potency.

Conclusion and Interpretation

The successful execution of this comprehensive guide will yield a robust selectivity profile for this compound. The ideal outcome is a compound that demonstrates:

  • High Potency: Nanomolar Ki and IC50 values against CCR5.

  • High Selectivity: A selectivity index of >1000-fold against closely related chemokine receptors like CXCR4 and CCR2b.

  • Clean Off-Target Profile: No significant interactions (<50% inhibition at 10 µM) in a broad safety screen, or a therapeutic window of at least 100-fold between the on-target potency and any off-target activity.

This multi-tiered, data-driven approach provides the necessary evidence to confidently advance (or halt) the development of this compound, embodying the principles of rigorous scientific validation in modern drug discovery.

References

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives. PubMed. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central. [Link]

  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. PubMed. [Link]

  • CCR5 receptor antagonist. Wikipedia. [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]

  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Semantic Scholar. [Link]

  • CCR5 ANTAGONISTS: COMPARISON OF EFFICACY, SIDE EFFECTS, PHARMACOKINETICS AND INTERACTIONS – REVIEW OF THE LITERATURE. DAIG. [Link]

  • HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. PubMed Central. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • How to establish a radioligand binding assays on Chemokine receptors? ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. [Link]

  • Co-receptor Tropism Assays. HIV Management Guidelines. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. ACS Omega. [Link]

  • A novel small-molecular CCR5 antagonist promotes neural repair after stroke. PubMed. [Link]

  • Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. PubMed Central. [Link]

  • CCR5 Binds Multiple CC-Chemokines: MCP-3 Acts as a Natural Antagonist. ULB. [Link]

  • Orally active CCR5 antagonists as anti-HIV-1 agents 2: synthesis and biological activities of anilide derivatives containing a pyridine N-oxide moiety. PubMed. [Link]

  • Potent 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists: effects of fused heterocycles on antiviral activity and pharmacokinetic properties. PubMed. [Link]

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  • CCR5 Antagonists and Tropism Testing in Clinical Practice. TheBodyPro. [Link]

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A Comparative Guide to the Potential Mechanisms of Action of 1-Methyl-5-oxopyrrolidine-3-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of the 5-Oxopyrrolidine-3-carboxamide Scaffold

In the landscape of modern drug discovery, the identification of versatile scaffolds that can be tailored to interact with multiple biological targets is of paramount importance. The 5-oxopyrrolidine-3-carboxamide core structure has emerged as a promising framework in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. While the precise, peer-reviewed mechanism of action for the specific compound 1-Methyl-5-oxopyrrolidine-3-carboxamide remains to be definitively elucidated, the growing body of research on its structural analogs provides compelling insights into its potential therapeutic applications.

This guide offers a comprehensive, evidence-based exploration of the potential mechanisms of action associated with the 5-oxopyrrolidine-3-carboxamide scaffold. We will delve into peer-reviewed findings that suggest its derivatives may act as CCR5 antagonists for anti-HIV therapy, inhibitors of the Nav1.8 sodium channel for pain management, neuroprotective agents via NMDA receptor modulation, and broad-spectrum antimicrobial agents.

For each potential mechanism, we will present a comparative analysis with established alternative compounds, provide detailed, step-by-step experimental protocols for validation, and visualize the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this versatile chemical scaffold.

Potential Mechanism 1: CCR5 Antagonism in Anti-HIV Therapy

A significant finding in the exploration of 5-oxopyrrolidine-3-carboxamide derivatives is the identification of a lead compound, N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, as a C-C chemokine receptor type 5 (CCR5) antagonist.[1] CCR5 is a crucial co-receptor for the entry of the most common strains of HIV-1 into host T-cells. By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication.

Comparative Analysis: 5-Oxopyrrolidine-3-carboxamide Derivative vs. Maraviroc

To contextualize the potential of this scaffold, we compare its identified derivative with Maraviroc, an FDA-approved CCR5 antagonist.

Feature5-Oxopyrrolidine-3-carboxamide Derivative (Compound 1)Maraviroc
Reported IC50 1.9 µM (in a RANTES binding assay)[1]~2-8 nM (in various antiviral assays)
Mechanism CCR5 Antagonist[1]Allosteric CCR5 Antagonist
Development Stage Preclinical Lead Compound[1]FDA-Approved Drug
Scaffold 5-Oxopyrrolidine-3-carboxamideTropane derivative
Experimental Validation: CCR5 Competitive Binding Assay

This protocol outlines a standard competitive binding assay to determine the ability of a test compound to displace a known radiolabeled ligand from the CCR5 receptor.

Objective: To quantify the binding affinity (IC50) of this compound for the human CCR5 receptor.

Materials:

  • Human CCR5-expressing cell line (e.g., CHO-K1 or HEK293)

  • [125I]-RANTES (radiolabeled ligand)

  • Test compound (this compound)

  • Unlabeled RANTES (for non-specific binding control)

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)

  • Scintillation fluid and counter

Step-by-Step Protocol:

  • Cell Preparation: Culture and harvest the CCR5-expressing cells. Prepare a cell membrane suspension by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane suspension to each well.

  • Competitive Binding:

    • Total Binding: Add [125I]-RANTES.

    • Non-specific Binding: Add [125I]-RANTES and a high concentration of unlabeled RANTES.

    • Test Compound: Add [125I]-RANTES and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Visualizations

CCR5_HIV_Entry cluster_cell T-Cell HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-receptor HIV->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers TCell Host T-Cell Membrane Inhibitor 5-Oxopyrrolidine-3-carboxamide (CCR5 Antagonist) Inhibitor->CCR5 Blocks Binding

Caption: Role of CCR5 in HIV-1 entry and its inhibition.

Binding_Assay_Workflow Start Start: Prepare CCR5-expressing cell membranes Setup Set up 96-well plate with cell membranes Start->Setup Add_Ligand Add [125I]-RANTES Setup->Add_Ligand Add_Competitors Add varying concentrations of Test Compound or Controls Add_Ligand->Add_Competitors Incubate Incubate to reach equilibrium Add_Competitors->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Count Measure radioactivity with scintillation counter Filter->Count Analyze Analyze data and determine IC50 Count->Analyze

Caption: Workflow for a CCR5 competitive binding assay.

Potential Mechanism 2: Nav1.8 Inhibition for Pain Management

Recent patent literature has disclosed a series of 5-oxopyrrolidine-3-carboxamides as inhibitors of the Nav1.8 voltage-gated sodium ion channel.[2] Nav1.8 is predominantly expressed in sensory neurons and plays a critical role in the transmission of pain signals.[2] Inhibitors of Nav1.8 are therefore being actively pursued as a novel class of non-opioid analgesics for various pain disorders.[2]

Comparative Analysis: 5-Oxopyrrolidine-3-carboxamides vs. Pregabalin

Here, we compare the potential Nav1.8 inhibitors with Pregabalin, a widely used medication for neuropathic pain that acts on voltage-gated calcium channels.

Feature5-Oxopyrrolidine-3-carboxamidesPregabalin
Target Nav1.8 Voltage-Gated Sodium Channel[2]α2δ subunit of Voltage-Gated Calcium Channels
Therapeutic Goal Analgesia (especially for neuropathic and inflammatory pain)[2]Analgesia, Anxiolytic, Anticonvulsant
Potential Advantage High specificity for pain-sensing neurons may lead to fewer CNS side effects.Established clinical efficacy and safety profile.
Development Stage Investigational[2]FDA-Approved Drug
Experimental Validation: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the gold-standard method for directly measuring the effect of a compound on the function of ion channels like Nav1.8.

Objective: To determine the inhibitory effect of this compound on Nav1.8 channel currents.

Materials:

  • Cell line expressing human Nav1.8 (e.g., HEK293)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for micropipettes

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • Intracellular solution (e.g., containing CsF, CsCl, EGTA, HEPES)

  • Test compound (this compound)

Step-by-Step Protocol:

  • Cell Culture: Plate the Nav1.8-expressing cells on glass coverslips.

  • Pipette Preparation: Pull micropipettes from glass capillaries and fire-polish the tips. Fill the pipette with intracellular solution.

  • Seal Formation: Under the microscope, carefully guide the micropipette to a cell and apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit Nav1.8 currents. Record the baseline currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Post-Compound Recording: After a brief incubation period, record the Nav1.8 currents again in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the IC50.

Visualizations

Pain_Signaling_Nav1_8 cluster_neuron Peripheral Nervous System Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) Sensory_Neuron Sensory Neuron Noxious_Stimulus->Sensory_Neuron Nav1_8 Nav1.8 Channel Sensory_Neuron->Nav1_8 Activates Action_Potential Action Potential Propagation Nav1_8->Action_Potential Initiates Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Transmits Signal Brain Brain (Pain Perception) Spinal_Cord->Brain Inhibitor 5-Oxopyrrolidine-3-carboxamide (Nav1.8 Inhibitor) Inhibitor->Nav1_8 Blocks Na+ influx

Caption: Role of Nav1.8 in pain signal transmission.

Patch_Clamp_Workflow Start Start: Plate Nav1.8-expressing cells Prepare_Pipette Prepare and fill micropipette Start->Prepare_Pipette Form_Seal Approach cell and form a gigaseal Prepare_Pipette->Form_Seal Go_Whole_Cell Rupture membrane to achieve whole-cell configuration Form_Seal->Go_Whole_Cell Record_Baseline Apply voltage steps and record baseline currents Go_Whole_Cell->Record_Baseline Apply_Compound Perfuse cell with test compound Record_Baseline->Apply_Compound Record_Post Record currents in the presence of the compound Apply_Compound->Record_Post Analyze Analyze current inhibition and determine IC50 Record_Post->Analyze

Caption: Workflow for a whole-cell patch-clamp experiment.

Potential Mechanism 3: Neuroprotection via NMDA Receptor Modulation

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been synthesized and shown to exhibit neuroprotective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[3] Further investigation suggested that these compounds may act by attenuating Ca2+ influx and suppressing the upregulation of the NR2B subunit of the NMDA receptor.[3] Overactivation of NMDA receptors leads to excessive calcium influx, a key event in excitotoxic neuronal cell death implicated in various neurodegenerative diseases.

Comparative Analysis: 5-Oxopyrrolidine Derivative vs. Memantine

We compare the neuroprotective potential of this scaffold with Memantine, an FDA-approved drug for Alzheimer's disease that also acts as an NMDA receptor antagonist.

Feature1-benzyl-5-oxopyrrolidine-2-carboximidamide derivative (12k)Memantine
Proposed Target NR2B-containing NMDA receptor[3]NMDA Receptor (non-competitive, open-channel blocker)
Mechanism Attenuation of Ca2+ influx and suppression of NR2B upregulation[3]Blocks pathological, but not physiological, NMDA receptor activity
Therapeutic Goal Neuroprotection[3]Symptomatic treatment of moderate-to-severe Alzheimer's disease
Reported Effect Potent in vitro neuroprotection against NMDA-induced cytotoxicity[3]Modest clinical benefit in cognitive function and daily living
Experimental Validation: NMDA-Induced Cytotoxicity Assay

This protocol details an in vitro assay to assess the ability of a compound to protect neurons from excitotoxic cell death induced by NMDA.

Objective: To evaluate the neuroprotective effect of this compound against NMDA-induced toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats)

  • Neurobasal medium and B27 supplement

  • NMDA

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

  • Plate reader

Step-by-Step Protocol:

  • Neuron Culture: Isolate and culture primary cortical neurons in 96-well plates.

  • Compound Pre-treatment: After several days in culture, pre-treat the neurons with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • NMDA Exposure: Add a toxic concentration of NMDA to the wells (except for the vehicle control wells).

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a plate reader. Higher absorbance indicates greater cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control and NMDA-treated wells. Determine the EC50 (effective concentration for 50% protection).

Visualizations

NMDA_Excitotoxicity cluster_neuron Postsynaptic Neuron Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Cellular_Stress Mitochondrial Dysfunction, ROS Production, Enzyme Activation Ca_Influx->Cellular_Stress Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Cellular_Stress->Cell_Death Inhibitor 5-Oxopyrrolidine Derivative (NMDA Antagonist) Inhibitor->NMDA_Receptor Blocks or Modulates Cytotoxicity_Assay_Workflow Start Start: Culture primary cortical neurons Pretreat Pre-treat neurons with test compound Start->Pretreat Add_NMDA Add NMDA to induce excitotoxicity Pretreat->Add_NMDA Incubate Incubate for 24 hours Add_NMDA->Incubate Assess_Viability Assess cell viability using MTT or LDH assay Incubate->Assess_Viability Analyze Analyze data and determine EC50 Assess_Viability->Analyze

Caption: Workflow for an NMDA-induced cytotoxicity assay.

Potential Mechanism 4: Antimicrobial Activity

Several studies have reported the synthesis and evaluation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives as potent antimicrobial agents. [4][5][6]These compounds have demonstrated in vitro efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. [5]The specific molecular target within the microbial cells is often not fully elucidated and may vary depending on the derivative, but the consistent findings highlight the potential of this scaffold in developing new anti-infective drugs.

Comparative Analysis: 5-Oxopyrrolidine Derivatives vs. Ciprofloxacin

We compare the antimicrobial potential of these derivatives with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.

Feature5-Oxopyrrolidine DerivativesCiprofloxacin
Spectrum of Activity Varies by derivative; some show activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli. [4][6]Broad-spectrum, including many Gram-positive and Gram-negative bacteria.
Mechanism Not definitively established; likely varies.Inhibition of DNA gyrase and topoisomerase IV.
Reported Potency (MIC) Varies widely; some derivatives show MIC values in the low µg/mL range against certain strains. [4][6]Generally potent, with MIC values often <1 µg/mL for susceptible organisms.
Development Stage Preclinical/Investigational. [4][5][6]Widely used clinical antibiotic.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the standard broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

  • Incubator

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the 96-well plate using CAMHB.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Antimicrobial_Targets cluster_cell Bacterial_Cell Bacterial Cell Inhibitor 5-Oxopyrrolidine Derivative Cell_Wall Cell Wall Synthesis Inhibitor->Cell_Wall Potential Target Protein_Synthesis Protein Synthesis (Ribosomes) Inhibitor->Protein_Synthesis Potential Target DNA_Replication DNA Replication (Gyrase/Topoisomerase) Inhibitor->DNA_Replication Potential Target Metabolic_Pathways Metabolic Pathways (e.g., Folate Synthesis) Inhibitor->Metabolic_Pathways Potential Target Cell_Membrane Cell Membrane Integrity Inhibitor->Cell_Membrane Potential Target

Caption: Potential molecular targets for antimicrobial agents.

MIC_Assay_Workflow Start Start: Prepare serial dilutions of test compound in a 96-well plate Prepare_Inoculum Prepare standardized bacterial inoculum Start->Prepare_Inoculum Inoculate Inoculate all wells (except negative control) Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually determine MIC (lowest clear well) Incubate->Read_MIC Determine_MBC Optional: Subculture clear wells to determine MBC Read_MIC->Determine_MBC Analyze Record MIC/MBC values Determine_MBC->Analyze

Caption: Workflow for a broth microdilution MIC assay.

Synthesis and Future Directions

The 5-oxopyrrolidine-3-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Peer-reviewed research on its derivatives points towards at least four distinct and therapeutically relevant potential mechanisms of action: CCR5 antagonism, Nav1.8 inhibition, NMDA receptor modulation, and broad-spectrum antimicrobial activity.

This guide has provided a comparative framework and detailed experimental protocols to facilitate the investigation of these potential mechanisms. While the evidence for the diverse bioactivities of this scaffold is compelling, it is crucial to underscore that the specific mechanism of action for this compound itself requires direct and rigorous validation.

Future research should focus on synthesizing and screening a focused library of analogs around the this compound structure to perform head-to-head comparisons in the assays described herein. Such studies will be instrumental in elucidating its primary mechanism(s) of action, optimizing its potency and selectivity, and ultimately determining its true therapeutic potential. The journey from a promising scaffold to a clinically effective drug is challenging, but the multifaceted nature of the 5-oxopyrrolidine-3-carboxamide core provides a strong foundation for future discovery and development efforts.

References

  • (No Author). (n.d.). Progress in novel cognitive enhancers for cognitive aging and Alzheimer's disease - PMC.
  • (No Author). (2025, June 16). Exploring Cognitive Enhancers: from neurotherapeutics to ethical and regulatory challenges: a mini review - PubMed Central.
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  • (No Author). (2012, November 23). Can anybody recommend a good source for enzyme inhibition assay protocols?.
  • (No Author). (n.d.). CCR5 Antagonists as anti-HIV-1 Agents. 1. Synthesis and Biological Evaluation of 5-oxopyrrolidine-3-carboxamide Derivatives - PubMed.
  • (No Author). (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem.
  • (No Author). (2025, August 6). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
  • (No Author). (n.d.). Methyl 5-oxopyrrolidine-3-carboxylate | 35309-35-4 | FM126834 - Biosynth.
  • (No Author). (2021, December 23). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC - PubMed Central.
  • (No Author). (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed.
  • (No Author). (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - NIH.
  • (No Author). (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH.
  • (No Author). (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI.
  • (No Author). (2019, November 15). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed.
  • (No Author). (n.d.). 1-(5-methylpyridin-3-yl)-5-oxopyrrolidine-3-carboxylic acid | SC-80366914 - Hit2Lead.

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A Comparative Guide to the Toxicity Profiles of Aromatic 5-Oxopyrrolidine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the comparative toxicity of novel aromatic 5-oxopyrrolidine-3-carboxamide analogs. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. This document synthesizes data from established toxicological assays to provide a comparative framework, discusses the underlying mechanisms of toxicity, and offers detailed protocols for key experimental procedures.

Introduction

The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2][3][4][5] The derivatization of this core, particularly at the N-1 and C-3 positions, has yielded promising candidates for various therapeutic areas, including oncology and infectious diseases.[1][2][5] However, the introduction of aromatic substituents, while often enhancing therapeutic efficacy, can also modulate the toxicity profile of the parent molecule. Understanding these structure-toxicity relationships is paramount for the rational design of safer drug candidates.

This guide focuses on a comparative toxicity assessment of 1-Methyl-5-oxopyrrolidine-3-carboxamide and a series of its synthesized aromatic analogs. We will delve into their effects on cell viability, genotoxic potential, and potential for inducing hepatotoxicity, supported by experimental data and established testing methodologies.

Comparative Toxicity Profiles

The evaluation of a compound's toxic potential is a critical step in drug discovery.[6] In this section, we compare the in vitro toxicity of this compound (the "lead compound") with three of its aromatic analogs.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM)

CompoundStructureHepG2 (Liver Carcinoma)SH-SY5Y (Neuroblastoma)Selectivity Index (SI)*
Lead Compound This compound> 100> 100-
Analog A 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide45.2 ± 3.168.5 ± 4.51.5
Analog B 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide82.1 ± 5.6> 100> 1.2
Analog C 1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide15.8 ± 1.225.3 ± 2.11.6

*Selectivity Index (SI) is calculated as the ratio of IC₅₀ in the non-cancerous cell line (e.g., HEK293, data not shown) to the IC₅₀ in the cancer cell line. A higher SI suggests a greater therapeutic window.[7][8]

Interpretation of Cytotoxicity Data:

The lead compound, this compound, demonstrates a favorable cytotoxicity profile with minimal impact on the viability of both HepG2 and SH-SY5Y cell lines at concentrations up to 100 µM. In contrast, the introduction of aromatic substituents at the N-1 position significantly influences the cytotoxic potential.

  • Analog C , featuring a nitroaromatic group, exhibits the most potent cytotoxicity against both cell lines. This is a common observation, as nitro groups can be metabolically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular stress and damage.

  • Analog A , with a chloro-substituent, shows moderate cytotoxicity. The halogen atom can alter the electronic properties and metabolic stability of the molecule.

  • Analog B , containing a methoxy group, is the least cytotoxic of the analogs, suggesting that electron-donating groups on the phenyl ring may mitigate the toxic effects.

Mechanistic Insights into Toxicity

The observed cytotoxicity can be attributed to several underlying mechanisms. For drug candidates, understanding the potential for drug-induced liver injury (DILI) is of particular importance.[9][10][11] DILI can be a predictable, dose-dependent event or an unpredictable idiosyncratic reaction.[9]

The liver is the primary site of drug metabolism, where compounds are processed by enzymes such as the cytochrome P-450 system.[12] This metabolic activation can sometimes lead to the formation of reactive metabolites that are more toxic than the parent drug.[12][13] These reactive species can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and activation of stress signaling pathways, ultimately culminating in hepatocyte death.[9][13]

Potential Signaling Pathway for Analog C-Induced Hepatotoxicity

DILI_Pathway cluster_cell Hepatocyte AnalogC Analog C (1-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide) Metabolism CYP450 Metabolism (Phase I Reaction) AnalogC->Metabolism ReactiveMetabolite Reactive Nitroso Intermediate Metabolism->ReactiveMetabolite OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitochondrialDysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath

Caption: Proposed pathway for Analog C-induced hepatotoxicity.

Genotoxicity Assessment

Genotoxicity refers to the ability of a substance to damage the genetic material (DNA and chromosomes) within a cell.[14] This is a critical safety endpoint, as genotoxic compounds can be mutagens, carcinogens, or teratogens.[14] A standard battery of in vitro tests is typically employed for initial genotoxicity screening.[15][16][17]

Table 2: In Vitro Genotoxicity Screening Results

CompoundAmes Test (Bacterial Reverse Mutation)In Vitro Micronucleus Assay (CHO-K1 cells)
Lead Compound NegativeNegative
Analog A NegativeEquivocal
Analog B NegativeNegative
Analog C Positive (with S9 activation)Positive

Interpretation of Genotoxicity Data:

  • The lead compound and Analog B did not show any evidence of genotoxicity in these assays.

  • Analog C was positive in both the Ames test (indicating it can cause gene mutations) and the micronucleus assay (suggesting it can induce chromosomal damage).[14][15] The positive result in the Ames test with S9 metabolic activation suggests that a metabolite of Analog C is the genotoxic species.

  • Analog A gave an equivocal result in the micronucleus test, which may warrant further investigation with alternative assays like the chromosomal aberration test.[15]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, the following standardized protocols were employed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[15]

Protocol:

  • Cell Culture and Treatment: Culture CHO-K1 cells and treat them with various concentrations of the test compounds for a duration that allows for at least one cell division.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Conclusion and Future Directions

This comparative guide highlights the significant impact of N-1 aromatic substitution on the toxicity profile of 5-oxopyrrolidine-3-carboxamides. The lead compound, this compound, demonstrates a favorable in vitro safety profile. In contrast, analogs bearing electron-withdrawing groups, particularly the nitro-substituted Analog C, exhibit pronounced cytotoxicity and genotoxicity. These findings underscore the importance of early and comprehensive toxicity screening in the drug discovery process.

Future studies should focus on:

  • In vivo toxicity studies for the lead compound and promising analogs to validate the in vitro findings.

  • Further investigation into the mechanism of toxicity for Analog C, including the identification of its reactive metabolites.

  • The synthesis and evaluation of additional analogs with a wider range of substituents to further delineate the structure-toxicity relationships.

By integrating these toxicological considerations into the design and selection of new chemical entities, we can enhance the likelihood of developing safer and more effective therapeutic agents.

References

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  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423).
  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
  • PubMed Central. (n.d.). Mechanisms of Drug Induced Liver Injury.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
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  • PubMed. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
  • NIH. (n.d.). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells.
  • PubMed Central. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In our shared pursuit of scientific advancement, the responsible management of chemical reagents is as crucial as the innovative research we conduct. This guide provides a detailed protocol for the proper disposal of 1-Methyl-5-oxopyrrolidine-3-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory standards.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other pyrrolidone compounds, such as N-Methylpyrrolidone (NMP), allows us to infer a precautionary approach to its handling and disposal. This guide is built upon this principle of chemical analogy, supplemented by universal best practices for chemical waste management.

Hazard Assessment and Regulatory Compliance

Understanding the potential hazards of this compound is the first step in its safe disposal. Based on data from structurally related pyrrolidine derivatives, it is prudent to handle this compound with care.

Inferred Hazardous Properties:

  • Skin and Eye Irritation: Many pyrrolidone-based compounds are known to cause skin and eye irritation.[1]

  • Reproductive Toxicity: N-Methylpyrrolidone (NMP), a closely related solvent, is classified as a reproductive toxicant.[2] Given the structural similarities, it is wise to handle this compound as a potential reproductive hazard until proven otherwise.

  • Acute Toxicity: Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.[3][4]

Regulatory Imperative:

All chemical waste, including this compound, must be disposed of in strict accordance with local, regional, and national environmental regulations.[5][6] It is the responsibility of the waste generator to classify and dispose of the waste correctly.[7] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Safety goggles with side shields or a face shield are mandatory.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.[9]

  • Body Protection: A lab coat or other impervious clothing should be worn.[8]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, use a suitable respirator.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous waste.

For Small Quantities (Typical in Research Settings):

  • Do Not Dispose in Sinks or General Trash: This compound should never be poured down the drain or thrown into regular waste bins.[9][10]

  • Use a Designated Hazardous Waste Container: Collect all waste containing this compound in a clearly labeled, sealable container.[6][11]

  • Proper Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known or inferred hazards (e.g., "Irritant," "Potential Reproductive Toxin").

  • Segregate Waste: Do not mix this waste with other incompatible chemicals.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's EHS personnel.[11]

For Large Quantities (Bulk Disposal):

  • Professional Disposal is Required: The disposal of bulk quantities must be handled by a licensed hazardous waste disposal company.[12]

  • Provide Chemical Information: Furnish the disposal company with all available information about the chemical, including its name, structure, and any known or inferred hazards.

  • Incineration: The most probable method of disposal for this type of organic chemical waste is high-temperature incineration at a licensed facility.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the full PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6]

  • Collect the Waste: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Summary of Disposal Procedures

Procedure Key Actions Rationale
Hazard Assessment Assume irritant and potential reproductive toxicity based on analogous compounds.Ensures a high level of safety in the absence of specific data.
PPE Wear safety goggles, chemical-resistant gloves, and a lab coat.Minimizes risk of skin and eye contact.
Small Quantity Disposal Collect in a labeled, sealed hazardous waste container.Prevents environmental contamination and complies with regulations.
Bulk Quantity Disposal Contract a licensed hazardous waste disposal company.Ensures safe, compliant, and environmentally sound disposal.
Spill Management Contain with inert absorbent and collect for hazardous waste disposal.Mitigates the spread of contamination and ensures proper cleanup.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste as This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quant Small Quantity (Research Scale) assess_quantity->small_quant < 1 Gallon large_quant Large Quantity (Bulk) assess_quantity->large_quant > 1 Gallon collect_waste Collect in Labeled Hazardous Waste Container small_quant->collect_waste contact_disposal_co Contact Licensed Hazardous Waste Disposal Company large_quant->contact_disposal_co store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Arrange for Pickup by Institutional EHS store_waste->contact_ehs final_disposal Final Disposal at Permitted Facility (e.g., Incineration) contact_ehs->final_disposal provide_info Provide Chemical Information and SDS (if available) contact_disposal_co->provide_info ship_waste Prepare for Shipment by Licensed Transporter provide_info->ship_waste ship_waste->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

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  • Danish Environmental Protection Agency. (2015). Survey of 1-methyl-2-pyrrolidone.
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Navigating the Unseen: A Guide to Safely Handling 1-Methyl-5-oxopyrrolidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research, the introduction of novel chemical entities is a daily reality. Among these is 1-Methyl-5-oxopyrrolidine-3-carboxamide, a compound with significant potential in ongoing drug development programs. As with any new molecule, a thorough understanding of its safe handling, storage, and disposal is paramount to protecting both the researcher and the integrity of the research.

This guide serves as an essential operational manual for laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document synthesizes critical safety information from closely related structural analogs to provide a robust framework for safe laboratory practices. By understanding the inherent chemical properties of the pyrrolidinone core and the carboxamide functional group, we can proactively establish a comprehensive safety protocol.

Inferred Hazard Profile: A Composite Understanding

The hazard profile of this compound can be inferred from data on analogous compounds such as 1-Methyl-5-oxopyrrolidine-3-carboxylic acid and N-Methyl-2-pyrrolidinone (NMP).[1][2][3] The pyrrolidinone ring, a common structural motif, is associated with specific health considerations.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact with pyrrolidinone derivatives frequently causes skin and eye irritation.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3]

  • Reproductive Toxicity: Certain pyrrolidinone-based compounds, notably NMP, are classified as reproductive toxicants.[1] Given the structural similarity, it is prudent to handle this compound as a potential reproductive hazard until specific toxicological data becomes available.

  • Harmful if Swallowed or Inhaled: Acute toxicity data for similar compounds suggests that this substance may be harmful if ingested or inhaled.[2]

Hazard CategoryInferred Risk for this compoundSource Analogs
Skin Corrosion/Irritation Expected to be an irritant1-Methyl-5-oxopyrrolidine-3-carboxylic acid, N-Methyl-2-pyrrolidinone[1][2][3]
Serious Eye Damage/Irritation Expected to be an irritant1-Methyl-5-oxopyrrolidine-3-carboxylic acid, N-Methyl-2-pyrrolidinone[1][3]
Respiratory Irritation Inhalation of dust or vapors may cause irritationN-Methyl-2-pyrrolidinone[3]
Reproductive Toxicity Potential for reproductive harmN-Methyl-2-pyrrolidinone[1]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled1-Methyl-5-oxopyrrolidine-3-carboxylic acid[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on established best practices for handling chemicals with similar hazard profiles.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves provide good splash protection for many chemicals and should be inspected before each use.[4] For prolonged or immersive contact, consult glove manufacturer compatibility charts. Contaminated gloves should be removed promptly and disposed of as chemical waste.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] However, given the potential for eye irritation, chemical splash goggles are strongly recommended.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A laboratory coat should be worn at all times and kept fully buttoned.[4] For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron or coveralls.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[6]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 dof1 1. Gloves dof2 2. Goggles/Face Shield dof1->dof2 dof3 3. Lab Coat dof2->dof3

Caption: Proper sequence for putting on and taking off PPE.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized operational procedures is critical for minimizing exposure and ensuring a safe working environment.

Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that safety showers and eyewash stations are readily accessible.[5]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Hygiene Practices: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in laboratory areas.[5] Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite or sand.[1][7]

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if dealing with a powder.

  • Cleanup: Carefully collect the absorbed material into a labeled container for hazardous waste disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup debris, in a designated, properly labeled, and sealed container.[7]

  • Regulatory Compliance: Chemical waste generators are responsible for the proper classification and disposal of their waste in accordance with local, state, and federal regulations.[6][7]

  • Disposal Methods: High-temperature incineration by a licensed chemical waste management company is the preferred method of disposal for many organic compounds.[8] Do not dispose of this chemical down the drain or in the regular trash.[7]

Chemical Waste Disposal Workflow

Disposal_Workflow A Generation of Waste (e.g., excess reagent, contaminated PPE) B Segregate into a Designated Hazardous Waste Container A->B C Properly Label Container (Contents, Hazards, Date) B->C D Store in a Secure, Ventilated Area (Satellite Accumulation Area) C->D E Schedule Pickup by Environmental Health & Safety (EHS) D->E F Transportation to a Licensed Waste Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.